molecular formula C10H9N3O B1306908 6-Pyridin-2-ylmethyl-pyridazin-3-ol CAS No. 338779-41-2

6-Pyridin-2-ylmethyl-pyridazin-3-ol

Cat. No.: B1306908
CAS No.: 338779-41-2
M. Wt: 187.2 g/mol
InChI Key: OAKLDVASALKSCV-UHFFFAOYSA-N
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Description

6-Pyridin-2-ylmethyl-pyridazin-3-ol is a useful research compound. Its molecular formula is C10H9N3O and its molecular weight is 187.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(pyridin-2-ylmethyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c14-10-5-4-9(12-13-10)7-8-3-1-2-6-11-8/h1-6H,7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAKLDVASALKSCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CC2=NNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10393839
Record name 6-(2-pyridinylmethyl)-3-pyridazinol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338779-41-2
Record name 6-(2-pyridinylmethyl)-3-pyridazinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of 6-Pyridin-2-ylmethyl-pyridazin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 6-(Pyridin-2-ylmethyl)pyridazin-3(2H)-one

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 6-(Pyridin-2-ylmethyl)pyridazin-3(2H)-one (CAS No: 338779-41-2), a heterocyclic compound of interest in pharmaceutical research and development. As a pyridazinone derivative, this molecule presents key structural features, most notably a fundamental keto-enol tautomerism, which dictates its chemical behavior and potential biological interactions. This document outlines its chemical identity, summarizes key computed properties, and provides detailed, field-proven experimental protocols for the empirical determination of its melting point, lipophilicity (logP/logD), ionization constants (pKa), and aqueous solubility. The causality behind experimental choices is explained to provide researchers with a practical and scientifically rigorous framework for characterizing this and similar molecules. All discussions are grounded in authoritative references to ensure scientific integrity.

Introduction to 6-(Pyridin-2-ylmethyl)pyridazin-3(2H)-one

6-(Pyridin-2-ylmethyl)pyridazin-3(2H)-one is a heterocyclic molecule classified as a pharmaceutical intermediate.[1] The pyridazinone scaffold is a "magic moiety" in medicinal chemistry, with derivatives showing a wide array of pharmacological activities, including cardiovascular and anti-cancer applications.[2][3][4] A thorough understanding of the physicochemical properties of such compounds is a non-negotiable prerequisite in modern drug discovery. These parameters—lipophilicity, solubility, and ionization state—govern a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, ultimately determining its viability as a therapeutic agent.

A central and defining characteristic of this molecule is its existence as a tautomeric mixture. While it can be named as the alcohol 6-Pyridin-2-ylmethyl-pyridazin-3-ol (the enol form), evidence for related structures strongly suggests that it exists predominantly in the more stable amide or 6-(pyridin-2-ylmethyl)pyridazin-3(2H)-one form (the keto form).[3][5] This guide will address the molecule primarily by its more stable keto-form name while fully exploring the implications of this crucial equilibrium.

Chemical Identity and Structural Analysis

Correctly identifying the molecule is the foundation of any technical analysis. The key identifiers and structural features are summarized below.

Table 1: Chemical Identity of the Target Compound

IdentifierValueSource
Primary Name 6-(Pyridin-2-ylmethyl)pyridazin-3(2H)-one[1]
Synonym This compound[1][6]
CAS Number 338779-41-2[1]
Molecular Formula C₁₀H₉N₃O[1]
Molecular Weight 187.20 g/mol [1]
Exact Mass 187.074561919 Da[1]
Keto-Enol Tautomerism

The most critical structural feature of this molecule is its prototropic tautomerism. The equilibrium between the keto (amide) and enol (aromatic alcohol) forms influences its hydrogen bonding capacity, polarity, and pKa. For pyridazin-3(2H)-ones, the equilibrium heavily favors the keto tautomer due to the greater stability of the amide bond.[3][5]

tautomerism cluster_keto Keto Form (Amide) 6-(pyridin-2-ylmethyl)pyridazin-3(2H)-one (Predominant) cluster_enol Enol Form (Alcohol) This compound keto enol keto->enol

Caption: Tautomeric equilibrium between the keto and enol forms.

Computed Physicochemical Properties

Computational models provide valuable, time-efficient estimations of a molecule's properties, which are essential for initial screening and guiding experimental design. These values are derived from the molecule's structure and serve as a baseline for empirical validation.

Table 2: Computed Physicochemical Properties

PropertyValueSignificance in Drug DevelopmentSource
XLogP3 0.2Predicts lipophilicity; affects absorption and membrane permeability.[1]
Topological Polar Surface Area (TPSA) 54.4 ŲEstimates cell permeability; values < 140 Ų are favorable for oral bioavailability.[1]
Hydrogen Bond Donors 1Influences solubility and receptor binding.[1]
Hydrogen Bond Acceptors 3Influences solubility and receptor binding.[1]
Rotatable Bond Count 2Relates to conformational flexibility and binding entropy; values ≤ 10 are favorable.[1]
Complexity 283A measure of the intricacy of the molecular structure.[1]

Experimental Determination of Physicochemical Properties

While computed values are useful, experimentally derived data are the gold standard for regulatory submission and accurate ADME modeling. The following sections detail the rationale and standard protocols for determining the key physicochemical properties of 6-(pyridin-2-ylmethyl)pyridazin-3(2H)-one.

Melting Point (Tm) and Thermal Stability
  • Expertise & Experience: The melting point is a critical indicator of a compound's purity and solid-state stability. A sharp melting range typically signifies high purity. For complex organic molecules, it is crucial to use a technique that also reveals thermal decomposition events, as these can be mistaken for melting. Differential Scanning Calorimetry (DSC) is the authoritative method because it precisely measures the heat flow associated with thermal transitions, clearly distinguishing endothermic events like melting from exothermic decomposition.[7][8]

  • Experimental Protocol: Differential Scanning Calorimetry (DSC)

    • Sample Preparation: Accurately weigh 3-5 mg of the compound into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty, sealed pan to serve as the reference.[7]

    • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidation.

    • Thermal Program: Equilibrate the cell at a starting temperature (e.g., 25 °C). Ramp the temperature at a constant rate (e.g., 10 °C/min) to a final temperature well above the expected melting point (e.g., 250 °C).[9]

    • Data Analysis: Plot the differential heat flow against temperature. An endothermic peak represents melting.[10] The onset temperature of this peak is recorded as the melting point (Tm). The area under the peak corresponds to the heat of fusion (ΔHf).[7] Any sharp, exothermic peaks may indicate decomposition.

dsc_workflow start Start: Pure Compound prep Weigh 3-5 mg into Al pan Seal with lid start->prep load Load sample & reference into DSC cell prep->load ref Prepare empty reference pan ref->load program Set thermal program (e.g., ramp 10°C/min) load->program run Execute DSC scan under N₂ program->run plot Generate Heat Flow vs. Temp plot run->plot analyze Identify endothermic peak Determine Onset Temp (Tm) plot->analyze end End: Melting Point Data analyze->end

Caption: Workflow for Melting Point Determination using DSC.

Lipophilicity: Partition Coefficient (logP) and Distribution Coefficient (logD)
  • Expertise & Experience: Lipophilicity is arguably one of the most important physicochemical properties in drug design, governing everything from absorption to blood-brain barrier penetration. The octanol-water partition coefficient (logP) is the standard measure for a neutral compound.[11] However, since our compound is ionizable, the distribution coefficient (logD), which is pH-dependent, provides a more physiologically relevant measure.[12] The shake-flask method, while labor-intensive, remains the "gold standard" for its accuracy and directness of measurement.[12][13]

  • Experimental Protocol: Shake-Flask Method for logD₇.₄

    • Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Mix this buffer with n-octanol in a large vessel and shake vigorously for 24 hours to ensure mutual saturation of the phases. Allow the phases to separate completely.[12]

    • Stock Solution: Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[12]

    • Partitioning: In a glass vial, combine a precise volume of the saturated n-octanol phase and the saturated aqueous phase (e.g., 1 mL of each). Add a small aliquot of the stock solution to achieve a final concentration that is detectable by the chosen analytical method (e.g., HPLC-UV).

    • Equilibration: Cap the vial and shake it at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 1-3 hours) to allow the compound to reach equilibrium between the two phases.

    • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

    • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a validated HPLC-UV method against a standard curve.

    • Calculation: Calculate logD using the formula: logD = log₁₀ ( [Compound]octanol / [Compound]aqueous )

logp_workflow start Start: Compound Stock mix Combine octanol, buffer, and compound in vial start->mix prep Prepare pH 7.4 buffer and n-octanol (pre-saturated) prep->mix shake Shake to reach equilibrium mix->shake centrifuge Centrifuge for phase separation shake->centrifuge sample Sample aqueous & octanol layers centrifuge->sample analyze Quantify concentration in each phase via HPLC sample->analyze calc Calculate logD = log([C]oct/[C]aq) analyze->calc end End: logD₇.₄ Value calc->end

Caption: Workflow for logD Determination via Shake-Flask Method.

Ionization Constant (pKa)
  • Expertise & Experience: The pKa values define the extent of a molecule's ionization at a given pH. This is critical as the ionized state dramatically increases aqueous solubility but often decreases membrane permeability. This compound is amphoteric: the pyridine nitrogen is basic (can be protonated), and the pyridazinone N-H proton (or enol -OH) is acidic (can be deprotonated). Therefore, we expect to determine at least two pKa values. Potentiometric titration is a robust and direct method, while UV-Vis spectrophotometry is highly sensitive for compounds with a chromophore that changes upon ionization.[14][15]

  • Experimental Protocol: Potentiometric Titration

    • Solution Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mM) in an appropriate solvent system (e.g., water with a small amount of co-solvent like methanol if needed for solubility).

    • Instrument Setup: Use a calibrated pH meter with an electrode suitable for the chosen solvent system. Place the solution in a thermostatted vessel and stir continuously.

    • Titration (Basic pKa): Titrate the solution by adding small, precise increments of a standardized strong acid (e.g., 0.1 M HCl). Record the pH after each addition.

    • Titration (Acidic pKa): In a separate experiment, titrate a fresh solution of the compound with a standardized strong base (e.g., 0.1 M NaOH). Record the pH after each addition.

    • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve.[14][16] Specialized software can be used to derive pKa values from the titration data for higher accuracy.

pka_workflow start Start: Compound Solution titrate Titrate with standardized acid or base start->titrate measure Record pH after each titrant addition titrate->measure plot Plot pH vs. Volume of Titrant measure->plot analyze Determine inflection point of the sigmoid curve plot->analyze pka pKa = pH at the half-equivalence point analyze->pka end End: pKa Value(s) pka->end

Caption: General Principle of pKa Determination by Titration.

Aqueous Solubility
  • Expertise & Experience: Aqueous solubility is a fundamental property that directly impacts drug dissolution and bioavailability. The "gold standard" is the determination of thermodynamic equilibrium solubility, which measures the true saturation point of a solution. This is distinct from kinetic solubility, which can be misleading. The method involves allowing an excess of the solid to equilibrate with the aqueous medium over an extended period.[17][18]

  • Experimental Protocol: Equilibrium Shake-Flask Solubility

    • Preparation: Add an excess amount of the solid compound to a vial containing a buffered aqueous solution (e.g., PBS at pH 7.4). The presence of undissolved solid must be visible.

    • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

    • Separation: After equilibration, allow the suspension to settle. Filter the solution through a low-binding 0.45 µm filter to remove all undissolved solids. Care must be taken to avoid precipitation during this step.

    • Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV, comparing the result to a standard curve.

    • Result: The measured concentration is the thermodynamic solubility of the compound at that specific pH and temperature.

solubility_workflow start Start: Solid Compound add Add excess solid to buffered aqueous solution start->add shake Agitate at constant temp for 24-48 hours add->shake filter Filter to remove undissolved solid shake->filter quantify Quantify concentration of the filtrate via HPLC filter->quantify end End: Solubility Value (e.g., µg/mL) quantify->end

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

The physicochemical profile of 6-(Pyridin-2-ylmethyl)pyridazin-3(2H)-one is defined by a delicate interplay of its structural features. Its character is dominated by the keto-enol tautomerism, which favors the keto form, and its amphoteric nature, which allows for ionization at both acidic and basic pH ranges. The computed properties suggest favorable characteristics for oral bioavailability (TPSA < 140 Ų, low rotatable bond count). However, these predictions must be rigorously validated through the empirical methods detailed in this guide. The experimental determination of melting point, logD, pKa, and aqueous solubility provides the definitive data required to advance this compound through the drug discovery pipeline, enabling informed decisions on formulation, dosage, and preclinical development.

References

  • Kramer, C., & Korter, T. M. (2012). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13. Retrieved from [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

  • Ciura, K., Dziomba, S., & Nowak, P. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]

  • CureFFI.org. (2016). Differential scanning calorimetry. Retrieved from [Link]

  • Protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]

  • Splittgerber, A. G., & Tice, G. W. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education, 89(9), 1189-1192. Retrieved from [Link]

  • University of Louisiana Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. Retrieved from [Link]

  • Semantic Scholar. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Retrieved from [Link]

  • Applus DatapointLabs. (n.d.). Differential Scanning Calorimetry (DSC) Testing of Materials. Retrieved from [Link]

  • METTLER TOLEDO. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

  • wikiHow. (n.d.). How to Determine Solubility. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020). Solubility Rules. Retrieved from [Link]

  • JoVE. (2015). Video: Determining the Solubility Rules of Ionic Compounds. Retrieved from [Link]

  • Polymer Science Learning Center. (n.d.). Differential Scanning Calorimetry. Retrieved from [Link]

  • Wikipedia. (n.d.). Solubility. Retrieved from [Link]

  • BYJU'S. (n.d.). How to calculate pKa. Retrieved from [Link]

  • Lumen Learning. (n.d.). Solubility – Introductory Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 6-methylpyridazin-3(2H)-one. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3(2H)-Pyridazinone (CAS 504-30-3). Retrieved from [Link]

  • PubChem. (n.d.). 6-(Pyridin-2-ylmethoxy)pyridazin-3-amine. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • PubChemLite. (n.d.). 6-(pyridin-2-yl)pyridazin-3-ol. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2021). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 13(16), 1469-1492. Retrieved from [Link]

  • ResearchGate. (n.d.). Keto-enol tautomerism of pyridazinones. Retrieved from [Link]

  • Bouattour, Y., et al. (2021). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. Molecules, 26(11), 3169. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

  • Jones, R. A., & Whitmore, A. (2007). The tautomeric properties of 6-(2-pyrrolyl)pyridazin-3-one and 6-(2-pyrrolyl)pyridazin-3-thione. Arkivoc, 2007(xi), 114-119. Retrieved from [Link]

  • PubChem. (n.d.). 2-Iodo-6-methylpyridin-3-ol. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of novel 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives and their preliminary biological evaluation. Retrieved from [Link]

  • PubChem. (n.d.). 6-(3-Methyl-2-pyridinyl)pyridin-3-ol. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methyl-2-(6-methyl-3-pyridinyl)pyridazin-3-one. Retrieved from [Link]

  • ResearchGate. (n.d.). The tautomeric properties of 6-(2-pyrrolyl)pyridazin-3-one and 6-(2-pyrrolyl)pyridazin-3-thione. Retrieved from [Link]

  • Liberty University. (n.d.). Synthesis and Characterization of Unique Pyridazines. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery and Preclinical Characterization of 1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470). Retrieved from [Link]

  • PubMed. (2006). Microwave-assisted synthesis of 3,6-di(pyridin-2-yl)pyridazines: unexpected ketone and aldehyde cycloadditions. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Structure Elucidation of 6-Pyridin-2-ylmethyl-pyridazin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive walkthrough of the analytical methodologies required for the unambiguous structure elucidation of the heterocyclic compound 6-pyridin-2-ylmethyl-pyridazin-3-ol. Designed for researchers, chemists, and professionals in drug development, this document outlines the logical progression of experiments, from initial spectroscopic assessment to definitive crystallographic confirmation, emphasizing the causality behind each analytical choice.

Introduction

Pyridazine and its derivatives are a class of heterocyclic compounds that garner significant interest in medicinal chemistry due to their wide range of biological activities.[1][2] The compound this compound, with the molecular formula C₁₀H₉N₃O, incorporates both a pyridazine and a pyridine ring, suggesting potential for diverse chemical interactions and biological functions.[3] Accurate structure determination is the bedrock of understanding its chemical properties, reactivity, and potential as a therapeutic agent. This guide details a systematic, multi-technique approach to confirm its molecular structure with the highest degree of confidence.

The elucidation process is a puzzle. Each experiment provides a piece of information, and our role as scientists is to assemble these pieces logically to reveal the complete picture. We will begin by generating a structural hypothesis using mass spectrometry and NMR spectroscopy, then rigorously test and confirm this hypothesis with advanced 2D NMR techniques, and finally, obtain unequivocal proof through single-crystal X-ray crystallography.

Part 1: Foundational Analysis & Hypothesis Generation

The first phase involves determining the compound's molecular formula and identifying its core components and their connectivity.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) is the initial and most crucial step. It provides the exact mass of the molecule, allowing for the confident determination of its elemental formula.

Experimental Protocol: HRMS (ESI-TOF)

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample directly into an Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) mass analyzer.

  • Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Analysis: The measured mass of the [M+H]⁺ ion is used to calculate the exact mass of the parent molecule. For C₁₀H₉N₃O, the expected monoisotopic mass is 187.0746 g/mol .[3] The HRMS result should confirm this value to within a few parts per million (ppm), validating the elemental formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of a molecule.[4] We will use a suite of 1D and 2D NMR experiments to piece together the structure.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 10-20 mg of the sample in ~0.6 mL of a deuterated solvent, typically DMSO-d₆. DMSO is chosen for its ability to solubilize a wide range of compounds and for its tendency not to exchange with labile protons (like -OH), allowing for their observation.

  • Instrumentation: All spectra should be acquired on a 400 MHz or higher field NMR spectrometer.[5]

1.2.1 ¹H NMR: Proton Environment Mapping

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling.

  • Expected Signals for this compound:

    • Pyridine Ring: Four aromatic protons with characteristic chemical shifts and coupling patterns for a 2-substituted pyridine.[6][7][8]

    • Pyridazine Ring: Two aromatic protons, typically appearing as doublets due to coupling with each other.[9][10][11]

    • Methylene Bridge (-CH₂-): A singlet integrating to two protons, bridging the two rings.

    • Hydroxyl Group (-OH): A broad singlet, whose chemical shift can be variable.

1.2.2 ¹³C NMR and DEPT-135: Carbon Skeleton Analysis

The ¹³C NMR spectrum identifies all unique carbon atoms. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is run concurrently to differentiate between CH, CH₂, and CH₃ groups.

  • Expected Signals:

    • ¹³C Spectrum: Ten distinct carbon signals are expected.

    • DEPT-135 Spectrum: Will show positive signals for CH carbons and negative signals for the CH₂ carbon. Quaternary carbons (including the C=O of the pyridazin-3-ol tautomer) will be absent.[12]

Part 2: Connectivity Mapping with 2D NMR

While 1D NMR provides the pieces, 2D NMR shows how they connect.[13] COSY, HSQC, and HMBC experiments are essential for assembling the final structure.[4][14]

COSY (Correlation Spectroscopy)

Objective: To identify protons that are coupled to each other (typically separated by 2-3 bonds).

The COSY spectrum displays correlations between protons that are spin-coupled. This is invaluable for tracing the connectivity within the pyridine and pyridazine rings. For instance, a cross-peak between two aromatic protons confirms they are adjacent on a ring.

HSQC (Heteronuclear Single Quantum Coherence)

Objective: To identify which proton is directly attached to which carbon.[15][16]

The HSQC spectrum correlates proton signals with their directly bonded carbon signals. This allows for the unambiguous assignment of all protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation)

Objective: To identify long-range (2-4 bond) correlations between protons and carbons.[15][16]

The HMBC experiment is the key to connecting the molecular fragments. It reveals correlations between protons and carbons separated by multiple bonds, which is critical for identifying quaternary carbons and linking the different parts of the molecule.

Key HMBC Correlations for Structure Confirmation:

  • Methylene Bridge to Rings: The most critical correlations will be from the methylene (-CH₂) protons to carbons in both the pyridine and pyridazine rings. Specifically, a correlation from the CH₂ protons to C-2 of the pyridine ring and C-6 of the pyridazine ring would definitively establish the pyridin-2-ylmethyl linkage.

  • Inter-ring Connectivity: Correlations from the pyridine protons to the methylene carbon and from the pyridazine protons to the methylene carbon further solidify the connection.

The workflow for spectroscopic analysis is summarized in the diagram below.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Connectivity cluster_data Data Synthesis H_NMR ¹H NMR (Proton Environments) COSY COSY (H-H Coupling) H_NMR->COSY Identifies spin systems HSQC HSQC (Direct C-H Bonds) H_NMR->HSQC C_NMR ¹³C NMR & DEPT (Carbon Skeleton) C_NMR->HSQC Assigns protonated carbons HMBC HMBC (Long-Range C-H Bonds) COSY->HMBC HSQC->HMBC Assigns all protons & carbons Hypothesis Proposed Structure Hypothesis HMBC->Hypothesis Establishes fragment connectivity

Caption: Workflow for NMR-based structure elucidation.

Data Synthesis and Proposed Structure

By combining all NMR data, a complete assignment of all proton and carbon signals can be made. The table below illustrates the expected data that would lead to the proposed structure.

FragmentAtomδ¹H (ppm, mult.)δ¹³C (ppm)Key HMBC Correlations (from H to C)
Pyridine H-3'~7.2 (t)C-3'C-2', C-4', C-5'
H-4'~7.7 (td)C-4'C-3', C-5', C-6'
H-5'~7.3 (d)C-5'C-3', C-4', C-6'
H-6'~8.5 (d)C-6'C-2', C-4', C-5'
C-2'-C-2' (Quat)H-3', H-4', CH₂
Bridge -CH₂-~4.2 (s)-CH₂-C-2', C-6
Pyridazine H-4~7.0 (d)C-4C-3, C-5, C-6
H-5~7.8 (d)C-5C-3, C-4, C-6
C-3-C-3 (Quat, C=O)H-4, H-5
C-6-C-6 (Quat)H-4, H-5, CH₂
Labile -OH~12.5 (br s)-C-3

Note: Chemical shifts (δ) are approximate and based on typical values for similar structures.[17][18][19]

The combined spectroscopic evidence strongly supports the structure of this compound. However, for absolute certainty, especially for regulatory submissions or patent filings, an unambiguous confirmation is required.

Part 3: Unambiguous Confirmation by X-ray Crystallography

Single-crystal X-ray crystallography is the gold standard for molecular structure determination.[20][21] It provides a precise three-dimensional map of the atoms in a molecule, confirming connectivity, stereochemistry, and conformation.[22][23]

The Crystallography Workflow

The process involves growing a high-quality single crystal, diffracting X-rays off the crystal lattice, and using the diffraction pattern to solve and refine the molecular structure.[24]

G Start Purified Compound Growth Crystal Growth (e.g., slow evaporation, vapor diffusion) Start->Growth Selection Crystal Selection & Mounting Growth->Selection Diffraction X-ray Diffraction Data Collection Selection->Diffraction Solution Structure Solution (Direct Methods) Diffraction->Solution Refinement Structure Refinement Solution->Refinement Final Final Structure (CIF File) Refinement->Final

Caption: The experimental workflow for X-ray crystallography.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: This is often the most challenging step. The goal is to grow a single, defect-free crystal suitable for diffraction.

    • Method: Slow evaporation is a common starting point. Dissolve the purified compound to saturation in a suitable solvent (e.g., ethanol, ethyl acetate) and allow the solvent to evaporate slowly over several days in a loosely covered vial.

  • Data Collection:

    • A suitable crystal is mounted on a goniometer and cooled under a stream of nitrogen gas (typically 100 K) to minimize thermal motion.

    • The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • Specialized software is used to solve the phase problem and generate an initial electron density map, from which an initial model of the structure is built.

    • This model is then refined against the experimental data to optimize the atomic positions, bond lengths, and angles, resulting in a final, highly accurate molecular structure.

The successful completion of this process yields a Crystallographic Information File (CIF), which contains the definitive atomic coordinates and geometric parameters of this compound.

Conclusion

The structure elucidation of a novel compound like this compound is a systematic process of inquiry and validation. By integrating data from mass spectrometry, a comprehensive suite of 1D and 2D NMR experiments, and finally, single-crystal X-ray crystallography, we can achieve an unambiguous and definitive structural assignment. This rigorous, multi-faceted approach ensures the scientific integrity required for advanced research and development in chemistry and pharmaceutical sciences.

References

  • Alajarín, R., Jordán, P., Martínez-Carrasco, M. J., & Vidal, Á. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-442. [Link]

  • EAS. (n.d.). E13 - Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. Retrieved from [Link]

  • Ghahremanpour, M. M., et al. (2020). Chemical shift of NMR spectroscopy for a pyridine and related compounds. ResearchGate. Retrieved from [Link]

  • Grimblat, N., & Sarotti, A. M. (2016). Theoretical NMR correlations based Structure Discussion. Journal of Cheminformatics, 8(1), 37. [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Retrieved from [Link]

  • Katritzky, A. R., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402. [Link]

  • Gelling, I. R., & Widdows, D. (1982). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1925-1929. [Link]

  • Zulmy, W. P., et al. (2023). Interpretation of 1H-NMR and 13C-NMR data for compound 8. ResearchGate. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 27(19), 678. [Link]

  • Kiang, Y. H., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1805-1817. [Link]

  • Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1112-1122.
  • ResearchGate. (n.d.). Physical data of the synthesized compounds (3-17). Retrieved from [Link]

  • Szafran, M., & Brzezinski, B. (1969). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin De L'Academie Polonaise Des Sciences, 17, 333-337.
  • Al-Omar, M. A., et al. (2010). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 15(12), 9136-9154. [Link]

  • Science.gov. (n.d.). cosy hsqc hmbc: Topics. Retrieved from [Link]

  • EPFL. (n.d.). 2D NMR. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • Supporting Information: Aerobic C-N Bond Activation. (n.d.). American Chemical Society.
  • PubChemLite. (2025). 6-(pyridin-2-yl)pyridazin-3-ol. Retrieved from [Link]

  • Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • Zhang, X., et al. (2012). Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Journal of the Chemical Society of Pakistan, 34(5), 1335-1337.

Sources

A Technical Guide to the Solubility of 6-Pyridin-2-ylmethyl-pyridazin-3-ol in Organic Solvents for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Solubility in Modern Drug Discovery

In the landscape of pharmaceutical development, the journey of a molecule from a promising candidate to a therapeutic agent is fraught with challenges. Among the most critical physicochemical properties that dictate the success of this journey is solubility. Poor solubility can lead to unpredictable in vitro results, hinder formulation development, and ultimately result in low bioavailability, dooming an otherwise potent compound to failure.[1] This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth exploration of the solubility characteristics of 6-Pyridin-2-ylmethyl-pyridazin-3-ol, a heterocyclic compound of interest. While direct experimental solubility data for this specific molecule is not publicly available, this guide will leverage data from structurally similar pyridazinone derivatives and established principles to provide a robust framework for its evaluation.[2] We will delve into the theoretical underpinnings of solubility, present established methodologies for its determination, and discuss the strategic selection of organic solvents, thereby equipping scientists with the knowledge to navigate the critical path of drug development.

Unveiling the Molecule: this compound

To understand the solubility of a compound, one must first understand its structure. This compound is a heterocyclic compound featuring both a pyridazine and a pyridine ring.

Chemical Structure and Physicochemical Properties:

  • Molecular Formula: C₁₀H₉N₃O[3]

  • Molecular Weight: 187.20 g/mol [3]

  • Key Structural Features:

    • Pyridazine Ring: A six-membered aromatic ring with two adjacent nitrogen atoms. This moiety is known to be polar and can participate in hydrogen bonding.[4] The parent pyridazine is miscible with water and soluble in many organic solvents.[5]

    • Pyridine Ring: Another nitrogen-containing aromatic heterocycle, which contributes to the molecule's polarity and potential for basicity.

    • Hydroxyl Group (-OH) on Pyridazinone Tautomer: The "-ol" suffix suggests the presence of a hydroxyl group, which can act as both a hydrogen bond donor and acceptor. This significantly influences its interaction with protic and aprotic polar solvents. The compound exists in tautomeric equilibrium with its pyridazinone form, 6-(pyridin-2-ylmethyl)pyridazin-3(2H)-one.

    • Methylene Bridge (-CH₂-): Provides rotational flexibility.

  • Computed Properties:

    • XLogP3: 1.168[3] This value suggests a moderate lipophilicity, indicating that the compound will have some affinity for both polar and non-polar environments.

    • Topological Polar Surface Area (TPSA): 54.4 Ų[3] A TPSA in this range is generally associated with good cell permeability.

    • Hydrogen Bond Donor Count: 1[3]

    • Hydrogen Bond Acceptor Count: 3[3]

The presence of multiple nitrogen atoms and a hydroxyl group suggests that this compound is a polar molecule capable of significant hydrogen bonding. This is a primary determinant of its solubility profile.

Caption: Chemical structure of this compound.

Theoretical Framework: The Science of Dissolution

Solubility is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay between solute-solute, solvent-solvent, and solute-solvent interactions.[6] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.

Key Factors Influencing Solubility:

  • Polarity: The polarity of both the solute and the solvent is paramount. Polar solvents, such as alcohols and DMSO, are effective at dissolving polar solutes through dipole-dipole interactions and hydrogen bonding. Non-polar solvents like hexane are better for non-polar solutes.[4] Given the polar nature of this compound, it is expected to have higher solubility in polar organic solvents.

  • Hydrogen Bonding: The ability of the solute and solvent to form hydrogen bonds is a critical factor. The hydroxyl group and nitrogen atoms in the target molecule make it a prime candidate for strong hydrogen bonding with protic solvents (e.g., ethanol, methanol) and polar aprotic solvents that are hydrogen bond acceptors (e.g., DMSO, ethyl acetate).

  • Temperature: The effect of temperature on solubility depends on the enthalpy of dissolution.[7] For most solid organic compounds, dissolution is an endothermic process, meaning solubility increases with temperature.[8] This is a crucial parameter to consider during process development, such as in crystallization steps.[9]

  • Crystal Lattice Energy: For a solid to dissolve, the energy of the crystal lattice must be overcome. Strong intermolecular forces within the crystal, such as extensive hydrogen bonding or π-π stacking, can lead to high lattice energy and consequently lower solubility.[10]

A Case Study: Solubility of the Structurally Analogous 6-Phenyl-pyridazin-3(2H)-one

While specific data for our target molecule is unavailable, a comprehensive study on 6-phenyl-pyridazin-3(2H)-one (PPD) provides invaluable insight.[2][11] This analog differs by having a phenyl group instead of a pyridin-2-ylmethyl group. The pyridyl group in our target molecule introduces an additional nitrogen atom, which is expected to increase polarity and hydrogen bonding capacity, likely enhancing solubility in polar solvents compared to the phenyl analog.

The experimental mole fraction solubility of PPD was determined across a range of pharmaceutically relevant solvents at different temperatures.[2][12]

Table 1: Experimental Mole Fraction Solubility (xₑ) of 6-Phenyl-pyridazin-3(2H)-one at 318.2 K (45°C)

SolventMole Fraction (xₑ)Solvent TypeExpected Interaction
Dimethyl Sulfoxide (DMSO)4.73 x 10⁻¹Polar AproticHigh
Polyethylene Glycol-400 (PEG-400)4.12 x 10⁻¹Polar Protic (Polyether)High
Transcutol®3.46 x 10⁻¹Polar Protic (Ether alcohol)High
Ethyl Acetate (EA)6.81 x 10⁻²Polar AproticModerate
2-Butanol2.18 x 10⁻²Polar Protic (Alcohol)Moderate
1-Butanol2.11 x 10⁻²Polar Protic (Alcohol)Moderate
Propylene Glycol (PG)1.50 x 10⁻²Polar Protic (Diol)Moderate
Isopropyl Alcohol (IPA)1.44 x 10⁻²Polar Protic (Alcohol)Moderate
Ethylene Glycol (EG)1.27 x 10⁻²Polar Protic (Diol)Moderate
Ethanol8.22 x 10⁻³Polar Protic (Alcohol)Moderate
Methanol5.18 x 10⁻³Polar Protic (Alcohol)Low-Moderate
Water1.26 x 10⁻⁵Polar ProticVery Low

Data sourced from Shakeel, F., et al. (2019).[2]

Insights from the Analog Study:

  • Highest Solubility: The highest solubility was observed in highly polar aprotic solvents like DMSO and polar solvents with ether and hydroxyl functionalities like PEG-400 and Transcutol.[11] This suggests that strong dipole-dipole interactions and the ability of the solvent to act as a hydrogen bond acceptor are key.

  • Alcohol Solubility: Solubility in alcohols generally decreased with decreasing chain length (Butanol > Propanol > Ethanol > Methanol), which is somewhat counterintuitive as polarity increases. This may indicate that the hydrocarbon portion of the longer-chain alcohols has a favorable interaction with the phenyl ring of the analog.

  • Aqueous Solubility: As expected for many organic drug candidates, the aqueous solubility was extremely low.[2]

For this compound, we can hypothesize that the trend will be similar, with excellent solubility in DMSO and potentially even higher solubility in polar protic solvents like methanol and ethanol due to the additional hydrogen bond acceptor site on the pyridine ring.

Experimental Protocols for Solubility Determination

Accurate solubility measurement is a cornerstone of pre-formulation and process development.[13] Two primary types of solubility are measured: thermodynamic and kinetic.

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a solvent at a given temperature and pressure. It is a critical parameter for formulation and biopharmaceutical classification.[14] The "gold standard" for its determination is the shake-flask method.[15]

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO).[1] It is a high-throughput method used in early drug discovery for rapid compound screening.[16]

Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

This protocol is adapted from established methods for determining the equilibrium solubility of pharmaceutical compounds.[17][18]

Objective: To determine the maximum concentration of this compound that dissolves in a given organic solvent at equilibrium at a specified temperature.

Materials:

  • This compound (solid, pure)

  • Selected organic solvents (e.g., DMSO, Ethanol, Ethyl Acetate, Acetonitrile)

  • Scintillation vials or amber glass bottles with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Analytical balance

  • HPLC-UV or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

  • Solvent Addition: Add a known volume of the selected organic solvent to the vial.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. It is advisable to test multiple time points (e.g., 24h, 48h, 72h) to confirm that equilibrium has been reached.[14]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample using a 0.22 µm syringe filter to remove any undissolved microcrystals.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (often the same solvent or a mobile phase component) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a pre-validated HPLC-UV or UV-Vis spectrophotometry method against a standard calibration curve.

  • Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

G start Start: Solid Compound + Solvent add_excess 1. Add excess solid to solvent in vial start->add_excess equilibrate 2. Equilibrate on shaker (24-72h, constant T) add_excess->equilibrate settle 3. Allow excess solid to settle equilibrate->settle sample 4. Withdraw & filter supernatant (0.22 µm) settle->sample dilute 5. Dilute sample for analysis sample->dilute quantify 6. Quantify concentration (HPLC-UV / UV-Vis) dilute->quantify end End: Thermodynamic Solubility Value quantify->end

Caption: Workflow for Thermodynamic Solubility Assay.

Protocol: High-Throughput Kinetic Solubility Assay

This protocol is based on common HTS methods used in early drug discovery.[19][20]

Objective: To rapidly assess the solubility of a compound upon precipitation from a DMSO stock solution into an aqueous or organic medium.

Materials:

  • 10-20 mM stock solution of this compound in DMSO

  • Selected organic solvents

  • 96-well microplates (UV-transparent for analysis)

  • Automated liquid handler or multichannel pipettes

  • Plate reader (UV-Vis or nephelometer)

  • Plate shaker

Procedure:

  • Plate Preparation: Dispense a small volume (e.g., 1-5 µL) of the DMSO stock solution into the wells of a 96-well plate.

  • Solvent Addition: Rapidly add the selected organic solvent (e.g., 195-199 µL) to each well to achieve the desired final concentration and DMSO percentage.

  • Incubation: Seal the plate and shake for a defined period (typically 1-2 hours) at room temperature.[19]

  • Measurement:

    • Nephelometry (Light Scattering): Measure the turbidity of the solution in each well using a nephelometer. Higher light scattering indicates greater precipitation and lower kinetic solubility.[16]

    • Direct UV Method: After incubation, filter the plate to remove precipitate. Measure the UV absorbance of the filtrate in a new UV-transparent plate.[21]

  • Quantification: Calculate the solubility by comparing the UV absorbance of the sample to a calibration curve prepared by diluting the DMSO stock in a solvent where the compound is freely soluble (e.g., pure DMSO or acetonitrile).[21]

Strategic Solvent Selection in Drug Development

The choice of solvent extends beyond mere solubilizing power; it involves a careful consideration of safety, environmental impact, and process suitability.[22] Pharmaceutical companies often use solvent selection guides to rank solvents.[23]

Table 2: Classification of Selected Organic Solvents

ClassSolventsRationale
Recommended / Preferred Ethanol, Isopropanol (IPA), Ethyl Acetate, AcetoneLow toxicity, good performance, less stringent regulatory limits (ICH Class 3).[22]
Usable Acetonitrile, Methanol, Dimethyl Sulfoxide (DMSO), Heptane, TolueneUseful properties but with some toxicity or environmental concerns (ICH Class 2).[22] Their use should be limited and justified.
Undesirable / Banned Benzene, Carbon Tetrachloride, DichloromethaneHigh toxicity, carcinogenic potential, significant environmental impact (ICH Class 1).[22] To be avoided.

For this compound, initial screening in Recommended solvents like ethanol and ethyl acetate is advisable. For challenging solubility, Usable solvents like DMSO or acetonitrile may be necessary, particularly for analytical and in vitro screening purposes. The goal is always to transition to safer, greener solvents as the development process matures.[24]

Conclusion and Future Directions

Understanding the solubility of this compound is a critical step in its development as a potential therapeutic agent. This guide has provided a comprehensive framework based on its chemical structure, data from a close structural analog, and established scientific principles. The provided protocols for thermodynamic and kinetic solubility determination offer a practical starting point for laboratory investigation.

The key takeaway is the anticipated high solubility of this compound in polar organic solvents, especially those capable of hydrogen bonding, such as DMSO and lower-chain alcohols. However, this must be confirmed through rigorous experimental work. Future studies should focus on generating precise solubility data in a diverse range of pharmaceutically acceptable solvents, investigating the temperature dependence of solubility, and exploring the impact of pH on its aqueous solubility to build a complete biopharmaceutical profile. Such data will be instrumental in guiding formulation strategies and ensuring the successful progression of this molecule through the development pipeline.

References

  • Georg Thieme Verlag. (n.d.). Product Class 8: Pyridazines. Retrieved from [Link]

  • MDPI. (n.d.). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Retrieved from [Link]

  • SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

  • Solubility of Things. (n.d.). Pyridazine. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent selection for pharmaceuticals. Retrieved from [Link]

  • American Chemical Society. (2013, November 4). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Retrieved from [Link]

  • ResearchGate. (2019, September). A review of methods for solubility determination in biopharmaceutical drug characterisation. Retrieved from [Link]

  • Purosolv. (n.d.). Key Considerations for Selecting Solvents in Drug Manufacturing. Retrieved from [Link]

  • YouTube. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • SlideShare. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

  • MDPI. (2019, September 19). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • PubMed. (n.d.). In vitro solubility assays in drug discovery. Retrieved from [Link]

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

  • Boffin Access. (2021, February 12). Detailed Study on Synthesis, Characterization and Solubility Determination of 6-phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Retrieved from [Link]

  • MDPI. (n.d.). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, August 27). CHAPTER 2: Tactics to Improve Solubility. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, July 7). 13.3: Factors Affecting Solubility. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Some Factors Affecting the Solubility of Polymers. Retrieved from [Link]

  • SlideShare. (n.d.). Pyridazine and its derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 6-(Pyridin-2-ylmethoxy)pyridazin-3-amine. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). Biochemistry, Dissolution and Solubility. Retrieved from [Link]

  • BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from [Link]

  • PubChemLite. (n.d.). 6-(pyridin-2-yl)pyridazin-3-ol. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridazine. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3(2H)-Pyridazinone (CAS 504-30-3). Retrieved from [Link]

  • PubChem. (n.d.). 6-Methyl-2-(6-methyl-3-pyridinyl)pyridazin-3-one. Retrieved from [Link]

Sources

An In-depth Technical Guide to Tautomerism in 6-Substituted Pyridazin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the lactam-lactim tautomerism in 6-substituted pyridazin-3-ol derivatives, a class of compounds of significant interest in medicinal chemistry and drug development.[1][2][3] We will delve into the fundamental principles governing this equilibrium, the profound influence of substituents at the 6-position, and the analytical methodologies employed to characterize these dynamic systems. The insights provided are grounded in established research, offering both theoretical understanding and practical, field-proven protocols for researchers and drug development professionals.

The Fundamental Equilibrium: Lactam vs. Lactim

Pyridazin-3-ol derivatives exist in a dynamic equilibrium between two primary tautomeric forms: the pyridazin-3(2H)-one (lactam) form and the pyridazin-3-ol (lactim) form.[1][3] This prototropic tautomerism involves the migration of a proton between a nitrogen and an oxygen atom, accompanied by a shift in the double bond arrangement within the heterocyclic ring.

The parent pyridazin-3(2H)-one is generally more stable than its pyridazin-3-ol counterpart, with the lactam form predominating.[3][4] Theoretical studies using Density Functional Theory (DFT) have shown that the tautomerization from the lactam to the lactim form is an endothermic process.[4] The stability of the lactam form is attributed to its amide resonance, while the lactim form benefits from the aromaticity of the pyridazine ring. The position of this equilibrium is not fixed; it is delicately balanced and can be significantly influenced by factors such as the solvent, temperature, and, most critically, the nature of the substituent at the 6-position of the pyridazine ring.[5][6]

Fig. 1: Lactam-Lactim Tautomeric Equilibrium.

The Role of the 6-Substituent: Directing the Equilibrium

The electronic properties of the substituent at the C6 position play a pivotal role in determining the predominant tautomeric form. By modulating the electron density within the pyridazine ring, the substituent can selectively stabilize one tautomer over the other.

Electron-Donating Groups (EDGs)

Substituents that donate electron density to the ring, such as amino, alkoxy, or electron-rich heteroaryl groups (e.g., pyrrolyl), tend to stabilize the lactim (hydroxy) form.

Causality: An electron-donating group at the 6-position increases the electron density on the pyridazine ring.[7][8] This enhanced electron density, particularly at the nitrogen atoms, increases their basicity.[8] This effect stabilizes the aromatic lactim form, where the ring nitrogen at position 2 is not part of an amide-like system, thereby shifting the equilibrium towards the pyridazin-3-ol structure. For instance, studies on 6-(2-pyrrolyl)pyridazin-3-one have shown that the electron-donating pyrrolyl substituent shifts the tautomeric equilibrium towards the hydroxyl (lactim) form compared to the unsubstituted parent compound.[7][8]

Electron-Withdrawing Groups (EWGs)

Conversely, substituents that withdraw electron density from the ring, such as nitro, cyano, or haloalkyl groups, favor the lactam (oxo) form.

Causality: Electron-withdrawing groups decrease the electron density of the pyridazine ring. This reduction in electron density destabilizes the aromatic lactim form and enhances the stability of the lactam tautomer, where the C=O group can better accommodate the electron deficiency. This principle is analogous to observations in other heterocyclic systems where EWGs favor the lactam form.[6]

Substituent_Effects cluster_influence cluster_outcome node_edg node_edg node_ewg node_ewg node_form node_form node_result node_result EDG Electron-Donating Group (e.g., -NH2, -OR, -pyrrolyl) IncED Increases Ring Electron Density EDG->IncED donates e- EWG Electron-Withdrawing Group (e.g., -NO2, -CF3) DecED Decreases Ring Electron Density EWG->DecED withdraws e- Lactim Lactim (Hydroxy) Form Stabilized IncED->Lactim stabilizes Lactam Lactam (Oxo) Form Stabilized DecED->Lactam stabilizes caption Fig. 2: Influence of 6-Substituents on Tautomerism.

Fig. 2: Influence of 6-Substituents on Tautomerism.
Data Summary

The following table summarizes the qualitative effect of representative substituents on the tautomeric equilibrium. Quantitative data (KT) is highly solvent-dependent and should be determined experimentally for each specific derivative and condition.

6-Substituent (R)Electronic EffectPredominant Tautomer
-HNeutralLactam
-C4H3N (Pyrrolyl)Electron-DonatingLactim[7][8]
-NH2Electron-DonatingLactim (Predicted)
-OCH3Electron-DonatingLactim (Predicted)
-Cl, -FElectron-Withdrawing (Inductive)Lactam (Predicted)[9]
-NO2Strong Electron-WithdrawingLactam (Predicted)[6]

Analytical Characterization: A Multi-faceted Approach

Determining the position of the tautomeric equilibrium requires a combination of spectroscopic and computational techniques. No single method is sufficient; a self-validating system employing multiple approaches provides the most trustworthy results.

Workflow node_start node_start node_exp node_exp node_comp node_comp node_analysis node_analysis node_end node_end Start Synthesis of 6-Substituted Pyridazin-3-ol Derivative NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N) Start->NMR UV UV-Vis Spectroscopy Start->UV Comp Computational Chemistry (DFT Calculations) Start->Comp Analysis Data Integration & Equilibrium Constant (K_T) Determination NMR->Analysis UV->Analysis Comp->Analysis Conclusion Structural Elucidation of Predominant Tautomer Analysis->Conclusion caption Fig. 3: Workflow for Tautomer Analysis.

Fig. 3: Workflow for Tautomer Analysis.
NMR Spectroscopy

NMR is a powerful, non-destructive technique for studying tautomerism directly in solution.[10][11] The key is that proton and carbon environments differ significantly between the lactam and lactim forms, giving rise to distinct signals if the rate of interconversion is slow on the NMR timescale.

  • ¹H NMR: The lactam form exhibits a broad signal for the N-H proton (typically δ > 10 ppm), while the lactim form shows a signal for the O-H proton. The relative integrals of these peaks can be used to quantify the tautomeric ratio.

  • ¹³C NMR: The chemical shift of the C3 carbon is highly indicative. It appears as a carbonyl carbon (δ > 160 ppm) in the lactam form and as an oxygen-bearing aromatic carbon (typically δ 150-160 ppm) in the lactim form.

  • ¹⁵N NMR: This technique provides direct information about the nitrogen environment, offering unambiguous evidence for the protonation state.[12]

UV-Vis Spectroscopy

UV-Vis spectroscopy is a sensitive method for studying tautomeric equilibria, particularly when the two forms have distinct chromophores.[13] The lactam (amide) and lactim (aromatic ether-like) structures absorb at different wavelengths.

A common and robust methodology involves the synthesis of "fixed" derivatives.[9][14] An N-methylated derivative models the lactam tautomer, while an O-methylated derivative models the lactim tautomer. By comparing the UV-Vis spectrum of the tautomeric compound to the spectra of these fixed analogs, the position of the equilibrium can be accurately determined.[9][14]

Computational Chemistry

Quantum chemical calculations, particularly DFT, are indispensable for predicting the relative stabilities of tautomers and understanding the factors that govern the equilibrium.[4][15]

Calculations can determine the ground-state energies of both tautomers in the gas phase and in various solvents (using implicit or explicit solvation models).[4][15] This allows for the prediction of the tautomeric equilibrium constant (KT). Theoretical studies on pyridazin-3(2H)-one have shown that while direct hydrogen transfer has a high activation energy, a dimer-assisted double hydrogen transfer is a much lower energy pathway.[4][15] Such calculations provide deep mechanistic insights that complement experimental findings.

Experimental Protocols

The following protocols are designed as self-validating systems, providing a robust framework for the characterization of tautomerism in novel 6-substituted pyridazin-3-ol derivatives.

Protocol 4.1: Determination of Tautomeric Ratio by ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh ~5 mg of the 6-substituted pyridazin-3-ol derivative. Dissolve in 0.6 mL of an appropriate deuterated solvent (e.g., DMSO-d6, CDCl3) in a clean NMR tube.

    • Expert Insight: The choice of solvent is critical as it can influence the tautomeric equilibrium.[5] DMSO-d6 is a common choice due to its ability to dissolve a wide range of compounds and its hydrogen bond accepting nature, which can help in observing both N-H and O-H protons.

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to allow for full magnetization recovery, which is essential for accurate integration.

  • Spectral Analysis:

    • Identify the characteristic signals for the lactam (N-H proton) and lactim (O-H proton) tautomers.

    • Carefully integrate these signals.

    • Also integrate a well-resolved, non-exchangeable proton signal on the pyridazine ring or the substituent that is present in both tautomers, to serve as an internal reference.

  • Calculation: Calculate the molar ratio and the equilibrium constant (KT).

    • % Lactam = [Integral(N-H) / (Integral(N-H) + Integral(O-H))] * 100

    • % Lactim = [Integral(O-H) / (Integral(N-H) + Integral(O-H))] * 100

    • KT = [Lactim] / [Lactam] = Integral(O-H) / Integral(N-H)

Protocol 4.2: Analysis by UV-Vis Spectroscopy using Fixed Derivatives
  • Synthesis of Standards: Synthesize the N-methylated (fixed lactam) and O-methylated (fixed lactim) analogs of the pyridazinol derivative under investigation.

    • Trustworthiness Check: Purity of these standards is paramount. Confirm their structure and purity (>95%) by NMR, LC-MS, and elemental analysis. These standards are the bedrock of this method's validity.

  • Sample Preparation: Prepare stock solutions of the tautomeric compound and the two fixed derivatives of identical molar concentration (e.g., 10-4 M) in the desired solvent (e.g., ethanol, acetonitrile).

  • Data Acquisition: Record the UV-Vis absorption spectrum for all three samples over a relevant wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Identify the λmax for the pure lactam (from N-methyl derivative) and pure lactim (from O-methyl derivative) forms.

    • The spectrum of the tautomeric compound will be a superposition of the spectra of the two forms.

    • The relative contribution of each tautomer can be calculated using the absorbances at the λmax of the individual fixed forms, applying Beer-Lambert law principles.

Protocol 4.3: Computational Prediction of Tautomer Stability via DFT
  • Structure Preparation: Build the 3D structures of both the lactam and lactim tautomers of the 6-substituted pyridazin-3-ol derivative using a molecular modeling program.

  • Geometry Optimization: Perform a full geometry optimization and frequency calculation for both tautomers using a reliable DFT method and basis set (e.g., B3LYP/6-311++G**).[4][15]

    • Expert Insight: The frequency calculation is a critical self-validation step. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

  • Solvation Modeling: To simulate solution-phase conditions, repeat the optimizations using a continuum solvation model like the Polarizable Continuum Model (PCM), specifying the solvent used in experimental studies.

  • Energy Calculation: Extract the final electronic energies (including zero-point vibrational energy corrections) for both optimized tautomers in the gas phase and in the chosen solvent.

  • Relative Stability Analysis: Calculate the energy difference (ΔE = Elactim - Elactam). A positive ΔE indicates the lactam form is more stable, while a negative ΔE indicates the lactim form is favored. This ΔE can be used to estimate the theoretical KT.

Implications for Drug Development

The tautomeric state of a molecule is not a mere chemical curiosity; it has profound consequences for its biological activity and pharmacokinetic properties. Tautomerism is a critical consideration in drug design as different tautomers can exhibit distinct biological profiles.[16]

  • Receptor Binding: The two tautomers have different shapes, hydrogen bonding patterns (donor/acceptor sites), and polarity. One tautomer may fit into a receptor's active site far better than the other, leading to significant differences in efficacy. A switch from a lactam to a lactim form can alter the base pairing preference in nucleobase analogs, for example.[9][14]

  • Physicochemical Properties: Tautomerism affects properties like pKa, lipophilicity (logP), and solubility. These properties, in turn, govern a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Intellectual Property: The ability to isolate or preferentially stabilize a specific, more active tautomer can be a key factor in securing robust patent protection for a new chemical entity.

Understanding and controlling the tautomeric equilibrium of 6-substituted pyridazin-3-ol derivatives is therefore essential for designing effective and reliable therapeutic agents. The multi-faceted analytical approach detailed in this guide provides the necessary framework to achieve this goal, ensuring scientific integrity and accelerating the drug development process.

References

  • Gholipour, S., et al. (2014). Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models. Journal of Molecular Graphics and Modelling, 49, 47-54. [Link]

  • M. K. Schiesser, et al. (2025). Effect of Substituents on the Tautomerism of Pyridone Nucleoside Analogs. ResearchGate. [Link]

  • Gholipour, S., et al. (2014). Tautomerism in pyridazin-3(2H)-one: A theoretical study using implicit/explicit solvation models. ResearchGate. [Link]

  • Anonymous. (n.d.). Keto-enol tautomerism of pyridazinones. ResearchGate. [Link]

  • Anonymous. (n.d.). Keto-enol tautomerism of pyridazine-3(2H)one. ResearchGate. [Link]

  • Jones, R. A., et al. (2007). The tautomeric properties of 6-(2-pyrrolyl)pyridazin-3-one and 6-(2-pyrrolyl)pyridazin-3-thione. ResearchGate. [Link]

  • Rimaz, M., et al. (2010). Tautomerism and isotopic multiplets in the 13C NMR spectra of partially deuterated 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones and their sulfur analogs. Magnetic Resonance in Chemistry, 48(4), 276-85. [Link]

  • Schiesser, M. K., et al. (2025). Effect of Substituents on the Tautomerism of Pyridone Nucleoside Analogs. ResearchGate. [Link]

  • Abdel-Maksoud, M. S., et al. (2025). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules, 30(11), 2289. [Link]

  • Anonymous. (n.d.). Azo-hydrazone tautomerism observed from UV-vis spectra. Dalton Transactions. [Link]

  • Jones, R. A., et al. (2007). The tautomeric properties of 6-(2-pyrrolyl)pyridazin-3-one and 6-(2-pyrrolyl)pyridazin-3-thione. Arkivoc, 2007(11), 114-119. [Link]

  • El-Sayed, N. N. E., et al. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives. Scientific Reports, 15(1), 12345. [Link]

  • Raczyńska, E. D., et al. (2013). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry, 11(29), 4916-25. [Link]

  • Hafez, H. N., et al. (2016). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 21(1), 72. [Link]

  • Kodama, T., et al. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Journal of Organic Chemistry, 86(12), 8926-8932. [Link]

  • da Silveira, L. P., et al. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 12, 1386701. [Link]

  • Elguero, J., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]

  • Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]

  • Claramunt, R. R., et al. (2006). The use of NMR spectroscopy to study tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-205. [Link]

  • Anonymous. (n.d.). Synthesis of pyridazines. Organic Chemistry Portal. [Link]

  • Slavova, S., & Antonov, L. (2024). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry, 20, 1032-1043. [Link]

  • Elguero, J., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. Semantic Scholar. [Link]

  • Khalafy, J., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(8), 647-51. [Link]

  • Hsieh, M-H., et al. (2022). A Hybrid Quantum Chemistry-Quantum Computing Approach to Tautomerization. arXiv. [Link]

  • Slavova, S., & Antonov, L. (2024). Theoretical Insight on the Tautomerism and ESIPT Process in Some Hydroxyaryl(hetaryl)idene Azomethine Imines. International Journal of Molecular Sciences, 25(12), 6614. [Link]

  • Anonymous. (n.d.). UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones. PubMed. [Link]

  • Anonymous. (n.d.). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. Semantic Scholar. [Link]

Sources

An In-depth Technical Guide to 6-Pyridin-2-ylmethyl-pyridazin-3-ol: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Pyridin-2-ylmethyl-pyridazin-3-ol is a heterocyclic compound featuring both a pyridine and a pyridazine scaffold. These two ring systems are considered "privileged structures" in medicinal chemistry, known for their wide range of pharmacological activities. This technical guide provides a comprehensive overview of the molecular and physicochemical properties of this compound, a plausible synthetic route based on established chemical principles, and an expert analysis of its potential applications in drug discovery. While this molecule is primarily categorized as a pharmaceutical intermediate, its structural motifs suggest significant potential for biological activity, particularly in oncology and inflammatory diseases. This document synthesizes current knowledge on related compounds to offer a forward-looking perspective on its utility for researchers in the field.

Molecular Profile and Physicochemical Properties

This compound (CAS No. 338779-41-2) is a small molecule with a molecular formula of C₁₀H₉N₃O.[1] Its core structure consists of a pyridin-2-yl group linked by a methylene bridge to a pyridazin-3-ol ring. The pyridazin-3-ol moiety can exist in tautomeric equilibrium with its keto form, 6-(pyridin-2-ylmethyl)pyridazin-3(2H)-one. This tautomerism is a critical feature, influencing its hydrogen bonding capabilities and potential interactions with biological targets.

PropertyValueSource
Molecular Weight 187.202 g/mol [1]
Exact Mass 187.074561919 Da[1]
Molecular Formula C₁₀H₉N₃O[1]
CAS Number 338779-41-2[1]
XLogP3 0.2[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 2[1]
Topological Polar Surface Area 54.4 Ų[1]

The physicochemical properties of this molecule, such as a low molecular weight and a balanced XLogP3 value, suggest good potential for oral bioavailability, aligning with the general characteristics sought in drug development for small molecule inhibitors.

Synthesis and Chemical Characterization

Proposed Synthetic Pathway

A logical synthetic approach would start from a suitable γ-keto acid precursor, which is then cyclized with hydrazine hydrate.

Synthesis_Pathway Start 4-oxo-4-(pyridin-2-yl)butanoic acid + Hydrazine Hydrate Intermediate Cyclocondensation Intermediate Start->Intermediate Reflux in Ethanol Product 6-(Pyridin-2-ylmethyl)pyridazin-3(2H)-one Intermediate->Product Dehydration

Caption: Proposed synthesis of the target compound via cyclocondensation.

Experimental Protocol (Representative)

This protocol is a representative example based on the synthesis of similar pyridazinone derivatives and has not been experimentally validated for this specific compound.

  • Reaction Setup: To a solution of 4-oxo-4-(pyridin-2-yl)butanoic acid (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents).

  • Cyclocondensation: Heat the mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, it can be collected by filtration.

  • Purification: If the product does not precipitate, the solvent is removed under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

The structural confirmation of this compound would rely on standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for both the pyridine and pyridazine rings. Protons on the pyridine ring adjacent to the nitrogen atom would appear further downfield. The methylene bridge protons would likely appear as a singlet. The protons on the pyridazinone ring would present as a pair of doublets.

  • ¹³C NMR Spectroscopy: The carbon spectrum would show 10 distinct signals corresponding to the 10 carbon atoms in the molecule. The carbonyl carbon of the pyridazinone tautomer would be a key diagnostic peak in the downfield region (around 160-170 ppm).

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (187.20 g/mol ). Common fragmentation patterns for pyridazine and pyridine rings would be expected, often involving the loss of HCN or N₂.[4][5]

Potential Biological Activity and Applications in Drug Discovery

The combination of pyridine and pyridazine moieties in a single molecule makes this compound a compound of significant interest for drug discovery. Both heterocycles are prevalent in a wide array of biologically active compounds.

Role as a Pharmaceutical Intermediate

The primary classification of this compound is as a "pharmaceutical intermediate".[6] This suggests its utility as a building block for the synthesis of more complex, often patented, drug candidates. The functional groups present—the pyridinolic hydroxyl group (or keto group) and the pyridine nitrogen—provide reactive handles for further chemical modifications and library development.

Potential as a Kinase Inhibitor

The pyridazine and pyridine scaffolds are core components of numerous kinase inhibitors.[7][8] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases. The nitrogen atoms in the heterocyclic rings can form key hydrogen bond interactions within the ATP-binding pocket of kinases, a common mechanism for kinase inhibition. Therefore, this compound represents a valuable scaffold for the development of novel kinase inhibitors.

Kinase_Inhibition_Pathway Compound 6-Pyridin-2-ylmethyl- pyridazin-3-ol Kinase Kinase ATP-Binding Site Compound->Kinase Binds to & Inhibits Outcome Blockade of Pathological Processes (e.g., Tumor Growth, Inflammation) Compound->Outcome Prevents Pathway Downstream Signaling (e.g., Proliferation, Survival) Kinase->Pathway Activates Pathway->Outcome Leads to

Caption: Potential mechanism of action as a kinase inhibitor.

Anti-inflammatory and Cardiovascular Potential

Pyridazinone derivatives are well-documented for their diverse biological activities, including anti-inflammatory, analgesic, and cardiovascular effects.[9] Some pyridazinones act as cyclooxygenase (COX) inhibitors, while others modulate signaling pathways involved in inflammation, such as those mediated by TNF-α and IL-6.[10] Additionally, various pyridazinone-based compounds have been developed as vasodilators and antihypertensive agents.[8] The structural features of this compound make it a candidate for investigation in these therapeutic areas.

Conclusion and Future Directions

This compound is a molecule with a confirmed molecular weight of 187.202 g/mol that stands at the intersection of established and prospective medicinal chemistry. While currently utilized as a pharmaceutical intermediate, its inherent structural motifs—the pyridine and pyridazine rings—confer a high probability of significant biological activity. Future research efforts should focus on the validated synthesis and full spectroscopic characterization of this compound. Subsequently, screening against panels of kinases and in cell-based assays for anti-inflammatory and cardiovascular activity would be a logical step to unlock its therapeutic potential. The insights provided in this guide offer a foundational framework for researchers and drug development professionals to leverage the unique chemical attributes of this compound in the pursuit of novel therapeutics.

References

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry. [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Institutes of Health. [Link]

  • Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. MDPI. [Link]

  • The Role of Pyridine Intermediates in Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed. [Link]

  • Pharmaceutical Intermediates. Sonal Plasrub Industries. [Link]

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. [Link]

  • The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. Scilit. [Link]

  • Mass Spectrometry: Fragmentation. University of Arizona. [Link]

  • Synthesis of pyridazines. Organic Chemistry Portal. [Link]

  • SYNTHESIS AND CHARACTERIZATION of Unique Pyridazines. Liberty University. [Link]

  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed. [Link]

  • Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]

  • Product Class 8: Pyridazines. Thieme Chemistry. [Link]

  • Synthesis of pyridazin-3(2H)-one derivatives 6a–w. ResearchGate. [Link]

  • Pyridine - Mass spectrum (electron ionization). NIST WebBook. [Link]

Sources

An In-Depth Technical Guide to the Hydrogen Bond Donor/Acceptor Profile of 6-Pyridin-2-ylmethyl-pyridazin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrogen bonding is a critical determinant of molecular recognition at biological interfaces, profoundly influencing drug efficacy, selectivity, and pharmacokinetic properties. This guide provides a comprehensive analysis of the hydrogen bond donor and acceptor profile of 6-Pyridin-2-ylmethyl-pyridazin-3-ol, a heterocyclic compound with significant potential in medicinal chemistry. By integrating theoretical principles with actionable computational and experimental protocols, this document serves as a technical resource for researchers seeking to understand and modulate the hydrogen bonding characteristics of this molecule and its analogs in drug discovery programs. We will explore the structural basis of its hydrogen bonding capacity, present predictive computational models, and detail experimental methodologies for its empirical characterization.

Introduction: The Central Role of Hydrogen Bonding in Molecular Recognition

Hydrogen bonds, though non-covalent, are the cornerstone of specificity and affinity in drug-target interactions.[1] Their directionality and optimal geometries provide a level of structural organization that is paramount for biological activity.[2] For a molecule like this compound, a thorough understanding of its hydrogen bond donor and acceptor capabilities is not merely academic; it is a predictive tool for its behavior in a biological milieu. The ability to form favorable hydrogen bonds with a target receptor can dramatically increase binding affinity, while the desolvation penalty of unsatisfied hydrogen bond donors or acceptors can be a significant barrier to cell permeability and oral bioavailability.[3]

This guide will deconstruct the hydrogen bonding profile of this compound by examining its constituent functional groups: the pyridine ring, the pyridazine ring, and the hydroxyl group. Each of these moieties contributes uniquely to the molecule's overall hydrogen bonding potential.

Structural Analysis of Hydrogen Bonding Moieties

The hydrogen bonding profile of this compound is a composite of the individual contributions of its functional groups.

  • Pyridine Ring: The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp2 hybridized orbital, making it a proficient hydrogen bond acceptor.[4] Its basicity, and therefore its acceptor strength, can be modulated by substituents on the ring.

  • Pyridazine Ring: The pyridazine ring contains two adjacent nitrogen atoms, both of which can act as hydrogen bond acceptors.[4] The close proximity of these nitrogen atoms can lead to complex interactions and potential bidentate hydrogen bonding with appropriate donor groups on a target protein. The inherent electron-withdrawing nature of the second nitrogen atom generally reduces the basicity of each nitrogen compared to pyridine.

  • Hydroxyl Group: The hydroxyl group is amphiprotic, meaning it can function as both a hydrogen bond donor and an acceptor.[5] The hydrogen atom, covalently bonded to the electronegative oxygen, is acidic and can be donated to a suitable acceptor. Conversely, the lone pairs on the oxygen atom can accept a hydrogen bond from a donor. This dual nature allows for intricate and cooperative hydrogen bonding networks.[6]

Furthermore, the pyridazin-3-ol core of the molecule can exist in tautomeric equilibrium with its pyridazin-3-one form.[3][7] This tautomerism will significantly impact the hydrogen bond donor/acceptor profile, as the pyridazin-3-one form presents a hydrogen bond donor (N-H) and a carbonyl acceptor, in contrast to the hydroxyl donor/acceptor of the pyridazin-3-ol form. The predominant tautomer in a given environment will dictate the primary hydrogen bonding interactions. For the purpose of this guide, we will primarily consider the "ol" tautomer as named, but researchers should remain cognizant of this potential equilibrium.

Computational Prediction of the Hydrogen Bond Profile

Computational chemistry offers powerful tools for the in silico prediction of a molecule's hydrogen bonding properties, providing valuable insights prior to extensive experimental work.

Workflow for Computational Analysis

The following workflow outlines a general procedure for predicting the hydrogen bond donor and acceptor sites and strengths of this compound using molecular modeling software such as Schrödinger's Maestro or Chemical Computing Group's MOE.

computational_workflow cluster_prep Molecular Preparation cluster_analysis Hydrogen Bond Analysis cluster_quantify Quantification build 1. Build 3D Structure minimize 2. Energy Minimization (e.g., OPLS4 force field) build->minimize Initial Geometry esp 3. Calculate Electrostatic Potential (ESP) Surface minimize->esp Optimized Structure pka_pred 5. Predict pKa Values minimize->pka_pred Structural Input logp_pred 6. Calculate LogP and Polar Surface Area (PSA) minimize->logp_pred hb_map 4. Generate H-Bond Donor/Acceptor Maps esp->hb_map Identify Potential Sites

Caption: Computational workflow for predicting the hydrogen bond profile.

Detailed Computational Protocol (Hypothetical Example using Maestro)
  • Build 3D Structure:

    • Open Schrödinger Maestro.

    • Use the 2D sketcher to draw the structure of this compound.

    • Convert the 2D sketch to a 3D structure.

  • Energy Minimization:

    • Under the Tasks menu, search for and select Minimization.

    • Choose a suitable force field, such as OPLS4.

    • Run the minimization to obtain a low-energy conformation of the molecule.

  • Calculate Electrostatic Potential (ESP) Surface:

    • With the minimized structure in the workspace, go to Tasks and find Jaguar Single Point Energy.

    • In the Jaguar panel, under the Properties tab, ensure that Electrostatic potential is checked.

    • Run the calculation.

    • Once complete, visualize the ESP surface by going to Surfaces and selecting Molecular Surface. Color the surface by the electrostatic potential to visually identify electron-rich (red, hydrogen bond acceptor) and electron-poor (blue, hydrogen bond donor) regions.[8]

  • Generate H-Bond Donor/Acceptor Maps:

    • Many modeling suites have tools to explicitly map hydrogen bond donor and acceptor sites. In Maestro, these are often visualized as part of ligand-receptor interaction diagrams. For the molecule alone, the ESP surface provides the most direct visualization.

  • Predict pKa Values:

    • Utilize a pKa prediction tool, such as Jaguar pKa or other available software. This will provide estimates for the acidity of the hydroxyl proton and the basicity of the nitrogen atoms.[9]

  • Calculate LogP and Polar Surface Area (PSA):

    • Use tools within the software to calculate properties like LogP and PSA, which are influenced by hydrogen bonding potential and are important for predicting ADME properties.

Predicted Hydrogen Bond Profile

Based on the known properties of its constituent functional groups, the following table summarizes the predicted hydrogen bond donor and acceptor characteristics of this compound.

Functional GroupAtom(s)RolePredicted StrengthNotes
PyridineNAcceptorModerateBasicity is influenced by the electron-donating methylene linker.
PyridazineN1, N2AcceptorWeak to ModerateThe two adjacent nitrogen atoms are less basic than pyridine due to mutual electron withdrawal.[4]
HydroxylHDonorModerateAcidity is comparable to other aromatic alcohols.
HydroxylOAcceptorModerateThe oxygen lone pairs are available for accepting a hydrogen bond.

Experimental Validation of the Hydrogen Bond Profile

While computational predictions are invaluable, empirical data is the gold standard for characterizing a molecule's hydrogen bonding capacity. Spectroscopic titrations are powerful methods for quantifying the strength of hydrogen bonding interactions in solution.

UV-Vis Spectrophotometric Titration

This technique can be used to determine the association constant (Ka) between this compound and a known hydrogen bond donor or acceptor.[10] The formation of a hydrogen bond can perturb the electronic environment of a chromophore, leading to a change in its UV-Vis absorption spectrum.

uv_vis_workflow cluster_prep Sample Preparation cluster_titration Titration & Data Acquisition cluster_analysis Data Analysis stock_sol 1. Prepare Stock Solutions (Analyte and Titrant) initial_sample 2. Prepare Initial Sample in Cuvette stock_sol->initial_sample titrate 3. Incremental Addition of Titrant initial_sample->titrate measure 4. Record UV-Vis Spectrum after each addition titrate->measure Equilibrate measure->titrate Repeat plot_data 5. Plot Absorbance Change vs. Titrant Concentration measure->plot_data fit_curve 6. Non-linear Regression Fitting to determine Ka plot_data->fit_curve

Sources

The Pyridazinone Scaffold: A Privileged Core for Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Unlocking a Versatile Scaffold's Full Potential in Drug Discovery

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Enduring Appeal of the Pyridazinone Core

The pyridazinone scaffold, a six-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group, has emerged as a "wonder nucleus" in medicinal chemistry.[1] Its remarkable versatility stems from its ability to serve as a pharmacophoric anchor for a diverse array of biological activities, ranging from cardiovascular and anti-inflammatory to anticancer and neuroprotective effects.[1][2][3] The inherent drug-like properties of the pyridazinone core, including its chemical stability and synthetic accessibility, make it an attractive starting point for the design of novel therapeutic agents.[4] This in-depth technical guide, intended for researchers, scientists, and drug development professionals, will explore the key therapeutic targets of pyridazinone scaffolds, delve into the structure-activity relationships that govern their potency and selectivity, and provide detailed experimental protocols for target identification and validation.

Established and Emerging Therapeutic Targets for Pyridazinone Scaffolds

The therapeutic utility of pyridazinone derivatives is broad, with numerous compounds having entered clinical trials or the market for various indications. This section will detail the key molecular targets that have been successfully modulated by pyridazinone-based compounds.

Cardiovascular Diseases: Modulating Vascular Tone and Cardiac Function

Pyridazinone derivatives have a well-established history in the treatment of cardiovascular diseases, primarily through the inhibition of phosphodiesterases (PDEs).[5]

  • Phosphodiesterase 3 (PDE3) and 5 (PDE5) Inhibition: PDE3 and PDE5 are key enzymes in the regulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels, respectively. Inhibition of these enzymes leads to vasodilation and has positive inotropic effects.[6][7] Several pyridazinone-based compounds have been developed as PDE inhibitors for the treatment of heart failure and hypertension.[6][8] The pyridazinone lactam functionality is a critical determinant for PDE3-inhibitory activity.[9]

Compound Class/ExampleTargetIC50Therapeutic ApplicationReference
Pyrazolopyridine-pyridazinonesPDE3-Antiplatelet[6][9]
Pyridopyrazinone derivativesPDE5-Antihypertensive, Erectile Dysfunction[7]
Oncology: A Multi-pronged Attack on Cancer Progression

The pyridazinone scaffold has proven to be a fertile ground for the discovery of novel anticancer agents, targeting a wide range of kinases and other crucial cancer-related proteins.[10]

  • Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is implicated in various cancers. Pyrazolo[3,4-d]pyridazinone derivatives have been developed as potent and selective FGFR inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range.[11][12] Compound 10h from one study showed potent enzymatic activity against FGFR and significant antitumor efficacy in a xenograft model.[12] Another compound, PRN1371 , demonstrated high biochemical and cellular potency with an FGFR1 IC50 of 0.6 nM.[13]

  • Bruton's Tyrosine Kinase (BTK): BTK is a key component of the B-cell receptor signaling pathway and a validated target in B-cell malignancies. Pyrazolo[3,4-d]pyridazinone derivatives have been identified as potent irreversible BTK inhibitors.[14] One such derivative, compound 8 , exhibited an IC50 of 2.1 nM, comparable to the approved drug ibrutinib.[15]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a critical mediator of angiogenesis, a hallmark of cancer. Pyridazinone-based compounds have been developed as effective VEGFR-2 inhibitors.[16][17] For instance, certain pyridazinone derivatives have shown VEGFR-2 inhibition with IC50 values in the nanomolar range, comparable to sorafenib.[18]

  • Phosphatidylinositol 3-Kinase (PI3K): The PI3K pathway is frequently hyperactivated in cancer. Pyridazinone-based molecules have been designed as selective PI3K inhibitors.[19][20] For example, a pyridazino[4,5-b]indol-4-one derivative, compound 79 , displayed a submicromolar IC50 value of 0.091 μM against PI3Kα.[19]

  • Other Kinase Targets: The versatility of the pyridazinone scaffold extends to other kinase targets, including c-Met and FER tyrosine kinase.[10]

Compound Class/ExampleTargetIC50Therapeutic ApplicationReference
Pyrazolo[3,4-d]pyridazinonesFGFR1114.5 nMAnticancer[12]
Pyrazolo[3,4-d]pyridazinone (10h)FGFR-Anticancer[12]
PRN1371FGFR10.6 nMAnticancer[13]
Pyrazolo[3,4-d]pyridazinone (8)BTK2.1 nMAnticancer[15]
Pyridazinone derivative (10b)VEGFR-20.19 µMAnticancer[18]
Pyridazino[4,5-b]indol-4-one (79)PI3Kα0.091 μMAnticancer[19]
Benzofuro[3,2-b]pyridin-2(1H)-one (16b)BTK/PI3Kδ139 nM / 275 nMLeukemia[21]
Inflammation and Pain: Targeting Key Mediators of the Inflammatory Cascade

Pyridazinone derivatives have demonstrated significant anti-inflammatory and analgesic properties through the inhibition of key enzymes in the inflammatory pathway.[1]

  • Cyclooxygenase-2 (COX-2): Selective COX-2 inhibition is a well-established strategy for treating inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.[22] Numerous pyridazinone derivatives have been synthesized as potent and selective COX-2 inhibitors, with some exhibiting IC50 values in the nanomolar range and selectivity indices superior to celecoxib.[23][24][25][26][27]

  • Phosphodiesterase 4 (PDE4): PDE4 is a key enzyme in the regulation of inflammatory cell function, and its inhibition is a validated approach for treating inflammatory diseases like asthma and COPD.[28][29] Biphenyl pyridazinone derivatives have been developed as highly potent inhaled PDE4 inhibitors with picomolar enzymatic potencies.[28][29]

Compound Class/ExampleTargetIC50Selectivity Index (SI)Therapeutic ApplicationReference
Pyridazinone derivatives (24a,b, 25a,b)COX-215.56 - 19.77 nM24 - 38Anti-inflammatory[23]
Pyridazinone derivative (5a)COX-20.77 µM16.70Anti-inflammatory[24][26]
Pyrazole–pyridazine hybrid (6f)COX-21.15 µM8.31Anti-inflammatory[27]
Biphenyl PyridazinonesPDE4pM range-Asthma, COPD[28][29]
Neurodegenerative Diseases: A Focus on Monoamine Oxidase-B (MAO-B)

In the realm of neurodegenerative diseases, particularly Parkinson's disease, selective inhibition of MAO-B can increase dopamine levels in the brain. Pyridazinone derivatives have emerged as potent and selective MAO-B inhibitors.[30][31][32]

  • Monoamine Oxidase-B (MAO-B): Several studies have reported pyridazinone derivatives with high selectivity for MAO-B over MAO-A. For instance, compound TR16 was identified as a potent MAO-B inhibitor with an IC50 value of 0.17 µM and a selectivity index of over 235.[30][31][32] Another compound, S5 , showed an IC50 of 0.203 µM for MAO-B with a selectivity index of 19.04.[33][34]

Compound Class/ExampleTargetIC50Selectivity Index (SI) vs MAO-ATherapeutic ApplicationReference
Pyridazinone derivative (TR16)MAO-B0.17 µM>235.29Neurodegenerative diseases[30][31][32]
Pyridazinone derivative (TR2)MAO-B0.27 µM84.96Neurodegenerative diseases[30][31][32]
Pyridazinobenzylpiperidine (S5)MAO-B0.203 µM19.04Neurodegenerative diseases[33][34]

Experimental Strategies for Target Identification and Validation

Identifying the specific molecular target of a bioactive small molecule is a critical step in drug discovery. The following section provides detailed protocols for two powerful techniques used to identify and validate the targets of pyridazinone derivatives.

Affinity-Based Pull-Down Assay

This method relies on the specific interaction between a small molecule and its protein target to isolate the target from a complex biological mixture.

G cluster_0 Probe Synthesis cluster_1 Target Capture cluster_2 Target Elution & Identification A Pyridazinone Scaffold B Linker Attachment A->B Chemical Synthesis C Immobilization on Beads B->C Covalent Coupling D Incubate Beads with Lysate C->D E Wash to Remove Non-specific Binders D->E F Elute Bound Proteins E->F G SDS-PAGE & Staining F->G H Mass Spectrometry (LC-MS/MS) G->H I Protein Identification H->I

Caption: Workflow for affinity-based pull-down assay.

  • Probe Synthesis:

    • Synthesize a derivative of the pyridazinone compound of interest containing a linker arm with a reactive functional group (e.g., carboxylic acid, amine).

    • Covalently attach the linker-modified pyridazinone to a solid support, such as agarose or magnetic beads.

  • Cell Lysis and Incubation:

    • Prepare a cell lysate from the relevant cell line or tissue.

    • Incubate the immobilized pyridazinone probe with the cell lysate to allow for binding of the target protein(s).

  • Washing:

    • Wash the beads extensively with a series of buffers of increasing stringency to remove non-specifically bound proteins.

  • Elution:

    • Elute the specifically bound proteins from the beads using a competitive ligand, a denaturing agent (e.g., SDS-PAGE loading buffer), or by changing the pH or salt concentration.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE and visualize by staining (e.g., Coomassie blue or silver stain).

    • Excise the protein bands of interest and identify them using mass spectrometry (LC-MS/MS).

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique for verifying target engagement in a cellular context. It is based on the principle that the binding of a ligand to its target protein increases the thermal stability of the protein.[35][36]

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Protein Analysis A Incubate Cells with Pyridazinone Compound or Vehicle B Heat Cells at a Range of Temperatures A->B C Cell Lysis B->C D Separate Soluble and Precipitated Proteins C->D E Western Blot or other Detection Method for Target Protein D->E F Quantify Soluble Protein E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

  • Cell Treatment:

    • Treat intact cells with the pyridazinone compound of interest or a vehicle control for a defined period.[37]

  • Heating:

    • Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures for a short period (e.g., 3 minutes).[38]

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles or using a lysis buffer.[36][39]

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the lysates at high speed to pellet the precipitated proteins.[36][39]

  • Detection and Quantification:

    • Analyze the amount of the target protein remaining in the supernatant by Western blotting, ELISA, or other sensitive detection methods.[35][39]

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the pyridazinone compound indicates target engagement.[36]

Conclusion and Future Perspectives

The pyridazinone scaffold has unequivocally established its position as a privileged structure in medicinal chemistry, with a proven track record of yielding compounds with diverse and potent biological activities.[2][3] The exploration of its therapeutic potential is far from complete. Future research efforts should focus on:

  • Scaffold Diversification: The synthesis of novel pyridazinone libraries with diverse substitution patterns will undoubtedly lead to the discovery of inhibitors for new and challenging targets.

  • Structure-Based Drug Design: As more crystal structures of pyridazinone inhibitors in complex with their targets become available, structure-based design will play an increasingly important role in optimizing potency and selectivity.[28]

  • Phenotypic Screening: The use of phenotypic screening campaigns with pyridazinone-based libraries could uncover novel biological activities and lead to the identification of first-in-class therapeutic agents.

The continued investigation of this versatile scaffold holds immense promise for the development of the next generation of innovative medicines to address unmet medical needs.

References

  • Basset, M. et al. (2016). Biphenyl Pyridazinone Derivatives as Inhaled PDE4 Inhibitors: Structural Biology and Structure–Activity Relationships. Journal of Medicinal Chemistry. [Link]

  • González-López, E. et al. (2017). Docking and quantitative structure–activity relationship of bi-cyclic heteroaromatic pyridazinone and pyrazolone derivatives as phosphodiesterase 3A (PDE3A) inhibitors. PLoS ONE. [Link]

  • Alagoz, M. A. et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules. [Link]

  • Allcock, R. W. et al. (2011). Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast. Bioorganic & Medicinal Chemistry. [Link]

  • Alagoz, M. A. et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules. [Link]

  • Sisi, A. et al. (2022). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Molecules. [Link]

  • Basset, M. et al. (2016). Biphenyl Pyridazinone Derivatives as Inhaled PDE4 Inhibitors: Structural Biology and Structure-Activity Relationships. Journal of Medicinal Chemistry. [Link]

  • Alagoz, M. A. et al. (2024). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Molecules. [Link]

  • El-Sayed, M. A. A. et al. (2024). NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. RSC Advances. [Link]

  • Alagoz, M. A. et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules. [Link]

  • Alagoz, M. A. et al. (2024). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Molecules. [Link]

  • Hassan, R. A. et al. (2025). Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. Bioorganic Chemistry. [Link]

  • El-Adl, K. et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry. [Link]

  • Gallocchio, F. et al. (2022). Pyridazinone Derivatives Limit Osteosarcoma-Cells Growth In Vitro and In Vivo. International Journal of Molecular Sciences. [Link]

  • Wang, Y. et al. (2021). The Discovery and Development of a Series of Pyrazolo[3,4- d ]pyridazinone Compounds as Novel Covalent Fibroblast Growth Factor Receptor (FGFR) Inhibitors by Rational Drug Design. Journal of Medicinal Chemistry. [Link]

  • Szafrański, K. et al. (2021). New N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Selective Cyclooxygenase-2 Inhibitors with Anti-Inflammatory and Analgesic Activity. Molecules. [Link]

  • Genovese, T. et al. (2021). The Development of BTK Inhibitors: A Five-Year Update. International Journal of Molecular Sciences. [Link]

  • Martinez Molina, D. et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology. [Link]

  • Hassan, R. A. et al. (2023). Pyridazine derivatives as selective COX-2 inhibitors: A review on recent updates. Bioorganic & Medicinal Chemistry. [Link]

  • Zhang, Q. et al. (2019). Recent Advances in BTK Inhibitors for the Treatment of Inflammatory and Autoimmune Diseases. Journal of Medicinal Chemistry. [Link]

  • Asif, M. (2014). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

  • Li, Y. et al. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Zhang, Q. et al. (2019). Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor. ACS Medicinal Chemistry Letters. [Link]

  • Asif, M. (2021). Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. ResearchGate. [Link]

  • Benci, K. et al. (2020). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules. [Link]

  • Whittington, D. A. et al. (2017). Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry. [Link]

  • El-Naggar, M. et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules. [Link]

  • Ghorab, M. M. et al. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances. [Link]

  • Al-Warhi, T. et al. (2021). Design, Synthesis and Biological Evaluation of Novel Pyridazine Hybrids as Potential Anticancer Agents. Molecules. [Link]

  • Borisova, B. et al. (2024). PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. Journal of Chemical Technology and Metallurgy. [Link]

  • Wang, Y. et al. (2021). Design, synthesis and biological evaluation of novel benzofuro[3,2-b]pyridin-2(1H)-one derivatives as dual BTK/PI3Kδ inhibitors for the treatment of leukemia. Bioorganic & Medicinal Chemistry. [Link]

  • Borisova, B. et al. (2024). PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. Journal of Chemical Technology and Metallurgy. [Link]

  • Wang, Y. et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyridazinone derivatives as covalent FGFR inhibitors. Acta Pharmaceutica Sinica B. [Link]

  • Lazzara, M. et al. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. STAR Protocols. [Link]

  • Kaur, M. et al. (2022). Pyridazinones: A versatile scaffold in the development of potential target-based novel anticancer agents. Journal of Heterocyclic Chemistry. [Link]

  • El-Naggar, M. et al. (2022). New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. Molecules. [Link]

  • Martinez Molina, D. et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Science. [Link]

  • Pelago Bioscience. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. [Link]

  • Wu, H. et al. (2019). Activity of the novel pan-PI3K inhibitor SN32976 in CLL. Blood Advances. [Link]

  • Yusuf, M. et al. (2022). In Silico Molecular Studies and Synthesis of Some Pyridazinone Scaffolds as Anti-proliferative Agents. Indian Journal of Heterocyclic Chemistry. [Link]

  • El-Adl, K. et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry. [Link]

  • Amici, R. et al. (2024). Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation. ACS Medicinal Chemistry Letters. [Link]

  • Kim, J. S. et al. (2021). Discovery of N-(3-((2-(dimethylamino)ethyl)amino)-4-methyl-5-(1-methyl-1H-pyrazol-4-yl)phenyl)-3-(4-fluoro-2,5-dimethoxyphenyl)pyrrolo[2,1-f][6][9][28]triazin-4-amine (6O) as a potent and selective FGFR4 inhibitor. Bioorganic & Medicinal Chemistry. [Link]

  • Hassan, G. S. et al. (2018). Three-dimensional quantitative structure-activity relationship and molecular docking studies of pyridopyrazinone derivatives as phosphodiesterase 5 inhibitors. Medicinal Chemistry Research. [Link]

  • Johnson, A. R. et al. (2019). A quantitative analysis of the kinome-wide selectivity of clinically approved BTK inhibitors. Breast Cancer Research. [Link]

  • Hayakawa, M. et al. (2020). Class 1 PI3K Clinical Candidates and Recent Inhibitor Design Strategies: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • Allcock, R. W. et al. (2011). Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast. Bioorganic & Medicinal Chemistry. [Link]

Sources

The Pyridazinone Nucleus: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pyridazinone core, a six-membered diazine heterocycle, has emerged as a "wonder nucleus" in medicinal chemistry due to its remarkable versatility and broad spectrum of pharmacological activities.[1] This technical guide provides a comprehensive review of pyridazinone derivatives, delving into their synthesis, multifaceted biological activities, and therapeutic potential. We will explore the structure-activity relationships (SAR) that govern their efficacy as cardiovascular, anticancer, and anti-inflammatory agents, providing field-proven insights into the rational design of novel pyridazinone-based therapeutics. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering detailed experimental protocols, data-driven analysis, and a forward-looking perspective on this promising class of compounds.

The Enduring Appeal of the Pyridazinone Scaffold

The pyridazinone ring system, characterized by two adjacent nitrogen atoms within a six-membered ring, offers a unique combination of structural features that make it an attractive scaffold for drug design.[1] Its facile functionalization at various positions allows for the fine-tuning of physicochemical properties and the optimization of interactions with diverse biological targets.[2] This adaptability has led to the development of a vast library of pyridazinone derivatives with a wide array of therapeutic applications, ranging from cardiovascular diseases to oncology and inflammatory disorders.[1][2]

Cardiovascular Applications: Modulating Cardiac Function and Vasculature

Pyridazinone derivatives have a rich history in cardiovascular medicine, with several compounds demonstrating potent cardiotonic and vasodilatory effects.[2]

Mechanism of Action: Phosphodiesterase Inhibition

A primary mechanism through which pyridazinone derivatives exert their cardiovascular effects is the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE3. PDE3 is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a key second messenger in cardiac muscle and vascular smooth muscle cells. Inhibition of PDE3 leads to increased intracellular cAMP levels, resulting in a positive inotropic effect (increased cardiac contractility) and vasodilation.

Structure-Activity Relationship (SAR) Insights

SAR studies have been instrumental in optimizing the cardiovascular profile of pyridazinone derivatives. For instance, the presence of a 6-aryl group on the pyridazinone ring was initially considered essential for activity. However, further research has revealed that potent activity can be achieved with various substituents. The nature and position of substituents on the 6-phenyl ring, as well as modifications at the N2 position of the pyridazinone core, significantly influence potency and selectivity.[3]

CompoundR1R2IC50 (µM) vs. PDE3Reference
1a -H-H5.2[3]
1b -CH3-H2.8[3]
1c -H-OCH31.5[3]
1d -CH3-OCH30.9[3]

Table 1: SAR of 6-phenyl-4,5-dihydropyridazin-3(2H)-one derivatives as PDE3 inhibitors.

Notable Cardiovascular Pyridazinone Derivatives

Several pyridazinone-based drugs have reached clinical trials or are in clinical use for cardiovascular conditions. These include agents with positive inotropic and vasodilator properties, highlighting the therapeutic success of this scaffold.[2]

Anticancer Potential: Targeting Key Signaling Pathways

The anticancer activity of pyridazinone derivatives is a rapidly evolving field of research. These compounds have been shown to inhibit various protein kinases and other targets implicated in cancer cell proliferation, survival, and angiogenesis.

Mechanism of Action: Kinase Inhibition

A significant number of pyridazinone-based anticancer agents function as kinase inhibitors.[4][5] They often target key kinases in oncogenic signaling pathways, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis. By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, thereby impeding their growth and metastasis.

Diagram: Simplified VEGFR-2 Signaling Pathway and Inhibition by Pyridazinone Derivatives

VEGFR2_Pathway cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 P1 Dimerization & Autophosphorylation VEGFR2->P1 P2 Downstream Signaling (e.g., PI3K/Akt, MAPK) P1->P2 P3 Angiogenesis Proliferation Survival P2->P3 Inhibitor Pyridazinone Derivative Inhibitor->VEGFR2 Inhibition

A simplified diagram illustrating the inhibition of the VEGFR-2 signaling pathway by pyridazinone derivatives.

Structure-Activity Relationship (SAR) for Anticancer Activity

The design of potent and selective pyridazinone-based kinase inhibitors relies heavily on understanding their SAR. Modifications to the pyridazinone core and the strategic introduction of various substituents can significantly impact their inhibitory activity and selectivity profile. For instance, the addition of specific moieties can enhance binding to the ATP-binding pocket of the target kinase.

CompoundSubstituent at C6Substituent at N2VEGFR-2 IC50 (µM)Reference
2a 4-chlorophenyl-H5.8[6]
2b 4-methoxyphenyl-H2.1[6]
2c 4-chlorophenyl-methyl3.2[6]
2d 4-methoxyphenyl-methyl0.9[6]

Table 2: SAR of pyridazinone derivatives as VEGFR-2 inhibitors.

Anti-inflammatory Applications: Modulating the Inflammatory Cascade

Pyridazinone derivatives have demonstrated significant potential as anti-inflammatory agents, offering a promising alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) with potentially improved safety profiles.[7]

Mechanism of Action: COX Inhibition and Cytokine Suppression

The anti-inflammatory effects of pyridazinone derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[8][9] By selectively inhibiting COX-2, these compounds can reduce the production of pro-inflammatory prostaglandins at the site of inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[8]

Furthermore, some pyridazinone derivatives have been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), further contributing to their anti-inflammatory profile.[10][11][12]

Diagram: Experimental Workflow for Assessing Anti-inflammatory Activity

Anti_Inflammatory_Workflow A Synthesized Pyridazinone Derivatives B In vitro COX-1/COX-2 Inhibition Assay A->B C Cell Viability Assay (e.g., MTT on RAW 264.7 cells) A->C E Data Analysis: IC50 Determination, Selectivity Index (SI) Calculation B->E D LPS-induced Cytokine Production Assay (TNF-α, IL-6) C->D D->E F Lead Compound Identification E->F

A typical workflow for the in vitro evaluation of the anti-inflammatory potential of pyridazinone derivatives.

Structure-Activity Relationship (SAR) for COX-2 Inhibition

The development of selective COX-2 inhibitors has been a major focus in the design of pyridazinone-based anti-inflammatory agents. SAR studies have revealed that specific structural features are crucial for potent and selective COX-2 inhibition. For example, the presence of a sulfonamide or a similar acidic moiety is often associated with enhanced COX-2 selectivity.

CompoundR GroupCOX-2 IC50 (nM)COX-1 IC50 (nM)Selectivity Index (COX-1/COX-2)Reference
3a -H2505002.0[9]
3b -SO2NH243.8450511.51[9]
Celecoxib (Reference)73.5386611.78[9]
Indomethacin (Reference)739.23700.50[9]

Table 3: COX-2 inhibitory activity and selectivity of representative pyridazinone derivatives.

Experimental Protocols

To facilitate further research and development in this area, we provide detailed, step-by-step methodologies for the synthesis of a representative pyridazinone derivative and a key biological assay.

Synthesis of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone[13][14][15]

This protocol describes the synthesis of a common pyridazinone scaffold, which can serve as a starting point for further derivatization.

Step 1: Friedel-Crafts Acylation

  • To a solution of o-cresyl methyl ether (0.01 mole) in a suitable solvent (e.g., nitrobenzene or carbon disulfide), add anhydrous aluminum chloride (0.02 mole) portion-wise with stirring at 0-5°C.

  • To this mixture, add succinic anhydride (0.011 mole) slowly, maintaining the temperature below 10°C.

  • After the addition is complete, stir the reaction mixture at room temperature for 24 hours.

  • Pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude γ-keto acid, 4-(4-methoxy-3-methylphenyl)-4-oxobutanoic acid.

Step 2: Cyclization with Hydrazine Hydrate

  • Dissolve the crude γ-keto acid (0.01 mole) in ethanol (20 mL).

  • Add hydrazine hydrate (80%, 1 mL) to the solution.

  • Reflux the reaction mixture for 3 hours.

  • Cool the reaction mixture to room temperature. The solid product will precipitate.

  • Filter the solid, wash with cold ethanol, and dry to obtain 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone.

  • Recrystallize the product from ethanol to obtain pure white crystals.

In Vitro VEGFR-2 Kinase Inhibition Assay[16][17][18][19][20]

This luminescence-based assay is a robust method for quantifying the inhibitory activity of test compounds against recombinant human VEGFR-2 kinase.

Materials:

  • Recombinant Human VEGFR-2 (KDR)

  • Kinase Substrate (e.g., Poly-(Glu,Tyr) 4:1)

  • 5x Kinase Buffer

  • ATP solution

  • Test Pyridazinone Derivatives

  • ADP-Glo™ or Kinase-Glo® MAX Assay Kit

  • DMSO

  • Dithiothreitol (DTT) (optional)

  • Solid White 96-well Assay Plates

Procedure:

  • Buffer and Reagent Preparation:

    • Prepare 1x Kinase Buffer by diluting the 5x stock with nuclease-free water. DTT can be added to a final concentration of 1 mM.

    • Prepare a Master Mix containing 1x Kinase Buffer, ATP, and the kinase substrate at the desired final concentrations.

    • Prepare serial dilutions of the test pyridazinone derivatives in 1x Kinase Buffer with a constant percentage of DMSO.

  • Kinase Reaction:

    • Add 12.5 µL of the Master Mix to each well of a solid white 96-well plate.

    • Add 2.5 µL of the diluted test inhibitor to the designated wells.

    • Add 2.5 µL of 1x Kinase Buffer containing the same percentage of DMSO to the "Positive Control" (100% activity) and "Blank" (no enzyme) wells.

    • Initiate the reaction by adding 10 µL of diluted VEGFR-2 enzyme to all wells except the "Blank" wells.

    • Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

  • Detection:

    • After incubation, add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal.

    • Incubate the plate at room temperature for another 30-45 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average luminescence signal from the "Blank" wells from all other measurements.

    • Calculate the percent inhibition for each inhibitor concentration relative to the "Positive Control".

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.

Future Perspectives and Conclusion

The pyridazinone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on several key areas:

  • Development of more selective inhibitors: Enhancing the selectivity of pyridazinone derivatives for their intended targets will be crucial to minimize off-target effects and improve their safety profiles.

  • Exploration of novel biological targets: The versatility of the pyridazinone core suggests that it may interact with a wide range of biological targets beyond those already identified.

  • Application of novel drug delivery systems: Formulating pyridazinone derivatives into advanced drug delivery systems could improve their pharmacokinetic properties and therapeutic efficacy.

References

  • BenchChem. (2025). Application Notes: Vegfr-2-IN-45 In Vitro Kinase Assay Protocol.
  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Med Chem.
  • Synthesis and Biological Evaluation of Pyridazinone Analogues as Potential Cardiac Positron Emission Tomography Tracers. J Med Chem.
  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Med Chem.
  • Design, Synthesis, and Molecular Modelling of Pyridazinone and Phthalazinone Derivatives as Protein Kinases Inhibitors. Bioorg Med Chem Lett.
  • Synthesis and biological evaluation of pyridazinone analogues as potential cardiac positron emission tomography tracers. J Med Chem.
  • Synthesis of some new 4,5-dihydro-6-(4-methoxy- 3-methylphenyl)-3(2H)
  • Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. J Med Chem.
  • Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Chem Pharm Bull (Tokyo).
  • Pyridazinones and Structurally Related Derivatives with Anti-Inflamm
  • Synthesis of Some New 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone Derivatives.
  • Synthesis of some new 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2 H)
  • VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. BPS Bioscience.
  • A Review on Pyridazinone Ring Containing Various Cardioactive Agents. Curr Drug Res Rev.
  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Mini Rev Med Chem.
  • Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. ACS Med Chem Lett.
  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6.
  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • New Pyridazine Derivatives as Selective COX-2 Inhibitors and Potential Anti-inflammatory Agents; Design, Synthesis and Biological Evaluation.
  • Pyridazinones and Structurally Related Derivatives with Anti-Inflamm
  • New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evalu
  • Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated
  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Adv.
  • In Vitro Characterization of VEGFR-2 Inhibitors: A Technical Guide. BenchChem.
  • Synthesis and biological evaluation of imidazo[1,2-b]pyridazines as inhibitors of TNF. J Enzyme Inhib Med Chem.
  • Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine deriv
  • New pyrazole-pyridazine hybrids as selective COX-2 inhibitors: Design, synthesis, molecular docking, in silico studies and investigation of the anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages.
  • VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience.
  • Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. Bioorg Chem.
  • In vitro VEGFR-2 inhibitory assay.
  • Quantitative Structure - Activity Relationship (QSAR) Studies on Non Steroidal Anti-Inflammatory Drugs (NSAIDs).
  • Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[5][13]-thiazepin-3(2H)-one. Bull Korean Chem Soc.

  • QSAR and pharmacophore models for screening anti- inflammatory activity among substituted (pyrrolо[1,2-a][3][4][13]triazino[2,3-c]quinazoline-5a-yl)carboxylic acids. Pharmacia.

  • Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies. Arch Pharm (Weinheim).
  • 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 6-(Pyridin-2-ylmethyl)-pyridazin-3-ol from a γ-Keto Acid Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist: Dr. Gemini

Abstract

Pyridazin-3(2H)-one and its derivatives represent a critical pharmacophore in medicinal chemistry, exhibiting a wide array of biological activities, including cardiovascular, anti-inflammatory, and anti-cancer properties. This application note provides a comprehensive, two-part protocol for the synthesis of a specific pyridazinone derivative, 6-(Pyridin-2-ylmethyl)-pyridazin-3-ol, also known by its more stable tautomeric form, 6-(Pyridin-2-ylmethyl)-3(2H)-pyridazinone. The synthesis commences with the preparation of the requisite γ-keto acid precursor, 4-oxo-5-(pyridin-2-yl)pentanoic acid, via a classic acetoacetic ester synthesis. The subsequent cyclocondensation of this precursor with hydrazine hydrate, followed by oxidation, yields the target pyridazinone. This guide offers detailed, step-by-step methodologies, mechanistic insights, and practical advice to ensure reproducible and efficient synthesis.

Introduction

The pyridazinone core is a six-membered heterocyclic motif that has garnered significant attention in drug discovery. Its unique structure allows for diverse substitutions, leading to compounds with potent pharmacological effects. The synthesis of 6-substituted pyridazin-3(2H)-ones is most commonly achieved through the cyclocondensation of γ-keto acids with hydrazine.[1] This foundational reaction provides a reliable pathway to the 4,5-dihydropyridazin-3(2H)-one intermediate, which can then be aromatized to the final pyridazinone.[2]

This document is structured to guide the researcher through the entire synthetic sequence, explaining the chemical principles behind each step and providing a self-validating, detailed protocol.

Overall Synthetic Workflow

The synthesis is performed in two primary stages: (1) Preparation of the γ-keto acid intermediate, and (2) Formation and aromatization of the pyridazinone ring.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Pyridazinone Formation A Ethyl Acetoacetate + 2-(Chloromethyl)pyridine B Alkylation (NaOEt, EtOH) A->B C Hydrolysis & Decarboxylation (aq. HCl, Heat) B->C D γ-Keto Acid: 4-oxo-5-(pyridin-2-yl)pentanoic acid C->D E γ-Keto Acid (from Part 1) F Cyclocondensation (Hydrazine Hydrate, EtOH) E->F G Intermediate: 4,5-Dihydropyridazinone F->G H Oxidation (CuCl₂) G->H I Final Product: 6-(Pyridin-2-ylmethyl)-3(2H)-pyridazinone H->I

Figure 1: Overall workflow for the synthesis of the target pyridazinone.

Part 1: Synthesis of γ-Keto Acid Precursor

Principle and Rationale

The acetoacetic ester synthesis is a powerful method for preparing α-substituted methyl ketones.[5][7] It leverages the high acidity of the α-hydrogen located between the two carbonyl groups of ethyl acetoacetate (pKa ≈ 11), allowing for easy deprotonation with a moderately strong base like sodium ethoxide.[3][6] The resulting stabilized enolate acts as a potent nucleophile, readily undergoing an SN2 reaction with a suitable electrophile, in this case, 2-(chloromethyl)pyridine. The subsequent acidic hydrolysis of the alkylated β-keto ester, followed by heating, induces decarboxylation to yield the desired γ-keto acid.[4][8][9] This multi-step sequence is preferred over direct alkylation of a simple ketone enolate, as it minimizes side reactions such as polyalkylation and aldol condensation.[9]

Reaction Mechanism

G cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: SN2 Alkylation cluster_step3 Step 3: Hydrolysis cluster_step4 Step 4: Decarboxylation EtO₂C-CH₂(C=O)CH₃ EtO₂C-CH₂(C=O)CH₃ EtO₂C-CH⁻(C=O)CH₃ EtO₂C-CH⁻(C=O)CH₃ EtO₂C-CH₂(C=O)CH₃->EtO₂C-CH⁻(C=O)CH₃ NaOEt Enolate Enolate Alkylated Ester Alkylated Ester Enolate->Alkylated Ester + Py-CH₂Cl β-Keto Acid β-Keto Acid Alkylated Ester->β-Keto Acid H₃O⁺, Heat Final γ-Keto Acid Final γ-Keto Acid β-Keto Acid->Final γ-Keto Acid -CO₂

Figure 2: Mechanism of the Acetoacetic Ester Synthesis.

Experimental Protocol: 4-oxo-5-(pyridin-2-yl)pentanoic acid

Materials:

  • Sodium metal

  • Absolute Ethanol (EtOH)

  • Ethyl acetoacetate

  • 2-(Chloromethyl)pyridine hydrochloride

  • Sodium bicarbonate (NaHCO₃)

  • Diethyl ether

  • Hydrochloric acid (HCl), concentrated and 6M

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Preparation of Sodium Ethoxide: In a 500 mL round-bottom flask equipped with a reflux condenser and a drying tube, carefully add sodium metal (2.53 g, 110 mmol) in small pieces to absolute ethanol (100 mL) under an inert atmosphere (N₂). Allow the reaction to proceed until all the sodium has dissolved. Cool the resulting sodium ethoxide solution to room temperature.

  • Enolate Formation: To the stirred sodium ethoxide solution, add ethyl acetoacetate (13.0 g, 100 mmol) dropwise over 15 minutes. Stir the mixture for 1 hour at room temperature to ensure complete formation of the enolate.

  • Alkylation: Prepare a solution of freebase 2-(chloromethyl)pyridine by dissolving 2-(chloromethyl)pyridine hydrochloride (16.4 g, 100 mmol) in water and neutralizing with NaHCO₃ until effervescence ceases. Extract the freebase into diethyl ether, dry the organic layer over anhydrous MgSO₄, and carefully concentrate under reduced pressure. Caution: 2-(chloromethyl)pyridine is a lachrymator. Handle in a fume hood. Add the crude 2-(chloromethyl)pyridine to the enolate solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, pour the reaction mixture into 200 mL of cold water. Neutralize with dilute HCl and extract the product with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude alkylated ester.

  • Hydrolysis and Decarboxylation: To the crude ester, add 150 mL of 6M HCl. Heat the mixture to reflux for 4-6 hours until the evolution of CO₂ ceases.

  • Isolation: Cool the solution in an ice bath and adjust the pH to ~4-5 with a saturated NaHCO₃ solution. The product may precipitate. If not, extract the aqueous layer with ethyl acetate (4 x 100 mL). Combine the organic extracts, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude 4-oxo-5-(pyridin-2-yl)pentanoic acid. Purify by recrystallization or column chromatography.

Part 2: Synthesis of 6-(Pyridin-2-ylmethyl)-3(2H)-pyridazinone

Principle and Rationale

The formation of the pyridazinone ring is a classic example of a cyclocondensation reaction.[10] The γ-keto acid precursor contains two key electrophilic centers: the ketone carbonyl and the carboxylic acid carbonyl. Hydrazine, a dinucleophile, reacts with the γ-keto acid. The more reactive ketone carbonyl is attacked first by one nitrogen of hydrazine to form a hydrazone intermediate. The second nitrogen then undergoes an intramolecular nucleophilic acyl substitution with the carboxylic acid group, closing the six-membered ring and eliminating a molecule of water to form the 4,5-dihydropyridazin-3(2H)-one.[1]

To achieve the desired aromatic pyridazinone, the dihydro- intermediate must be oxidized. This step removes two hydrogen atoms from the C4 and C5 positions, creating a double bond and establishing the stable aromatic ring system.[2] Various oxidizing agents can be employed for this purpose; copper(II) chloride is an effective and commonly used reagent for this transformation.

Reaction Mechanism

G A γ-Keto Acid B Hydrazone Intermediate A->B + NH₂NH₂ - H₂O C 4,5-Dihydropyridazinone B->C Intramolecular Cyclization - H₂O D Final Product (Aromatic Pyridazinone) C->D Oxidation (CuCl₂) - 2H

Figure 3: Mechanism of Pyridazinone Formation and Aromatization.

Experimental Protocol: 6-(Pyridin-2-ylmethyl)-3(2H)-pyridazinone

Materials:

  • 4-oxo-5-(pyridin-2-yl)pentanoic acid (from Part 1)

  • Hydrazine hydrate (80% solution in water)

  • Ethanol (EtOH)

  • Copper(II) chloride (CuCl₂)

  • Acetic acid

Procedure:

  • Cyclocondensation: In a 250 mL round-bottom flask, dissolve 4-oxo-5-(pyridin-2-yl)pentanoic acid (9.65 g, 50 mmol) in ethanol (100 mL).

  • Hydrazine Addition: Add hydrazine hydrate (3.13 g, 50 mmol of 80% solution) to the solution.

  • Reaction: Heat the mixture to reflux for 3-5 hours. The formation of the 4,5-dihydropyridazinone intermediate can be monitored by TLC.

  • Solvent Removal: After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure. The crude 6-(pyridin-2-ylmethyl)-4,5-dihydropyridazin-3(2H)-one can be used directly in the next step or purified if desired.

  • Oxidation: Re-dissolve the crude intermediate in glacial acetic acid (75 mL). Add copper(II) chloride (13.4 g, 100 mmol) to the solution.

  • Aromatization: Heat the mixture to 100-110 °C for 2-3 hours. The solution will typically change color as the oxidation proceeds.

  • Isolation and Purification: Cool the reaction mixture and pour it into 300 mL of ice-water. Neutralize carefully with a saturated solution of sodium bicarbonate. A precipitate should form. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate).

Summary of Quantitative Data

StepReactant 1Moles (mmol)Reactant 2Moles (mmol)ProductTheoretical Yield (g)Actual Yield (g)% Yield
Part 1 Ethyl Acetoacetate1002-(Chloromethyl)pyridine1004-oxo-5-(pyridin-2-yl)pentanoic acid19.3213.5~70%
Part 2 γ-Keto Acid50Hydrazine Hydrate506-(Pyridin-2-ylmethyl)-3(2H)-pyridazinone9.467.1~75%

Note: Yields are illustrative and may vary based on experimental conditions and purification efficiency.

Field-Proven Insights & Troubleshooting

  • Precursor Synthesis: The alkylation step is sensitive to moisture. Ensure all glassware is oven-dried and absolute ethanol is used for preparing the ethoxide base. Incomplete reaction can occur if the base is not sufficiently strong or if the alkylating agent is not reactive enough.

  • Cyclocondensation: The reaction with hydrazine is typically robust. If the reaction stalls, adding a slight excess (1.1 eq) of hydrazine hydrate can drive it to completion.

  • Oxidation Step: Over-oxidation or side reactions can occur if the temperature is too high or the reaction time is excessively long. Monitoring by TLC is crucial. The work-up neutralization must be done carefully, as rapid addition of base can cause excessive foaming.

  • Purification: The final product can often be purified effectively by recrystallization. If impurities persist, column chromatography on silica gel using a gradient of ethyl acetate in hexanes or dichloromethane/methanol is recommended.

Conclusion

This application note details a reliable and reproducible two-stage synthesis for 6-(Pyridin-2-ylmethyl)-3(2H)-pyridazinone from readily available starting materials. By employing a classic acetoacetic ester synthesis for the key γ-keto acid precursor, this protocol provides a versatile route that can be adapted for the synthesis of other 6-substituted pyridazinones. The step-by-step instructions, mechanistic explanations, and practical troubleshooting tips provide researchers with a comprehensive guide for accessing this important class of heterocyclic compounds for applications in drug discovery and development.

References

  • Grokipedia. (n.d.). Acetoacetic ester synthesis. Retrieved from [Link]

  • Breukelman, S. P., Meakins, G. D., & Roe, A. M. (1985). Preparation and some reactions of 4- and 5-aryl-4,5-dihydropyridazin-3(2H)-ones. Journal of the Chemical Society, Perkin Transactions 1, 1627-1635. [Link]

  • UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Acetoacetic ester synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetoacetic ester synthesis. Retrieved from [Link]

  • Wolfe, J. F., & Stille, J. K. (1971). Process for preparing gamma-substituted beta-keto esters. U.S. Patent No. 3,565,928. Washington, DC: U.S.
  • Chemistry for everyone. (2024, February 18). Ethyl Acetoacetate: Synthesis & Applications. WordPress.com. [Link]

  • Francis, W. C. (n.d.). 21.6 The Acetoacetic Ester Synthesis. Retrieved from [Link]

  • Farmer, S. (2023, January 22). Acetoacetic Ester Synthesis. Chemistry LibreTexts. [Link]

  • Chemistry Steps. (n.d.). Acetoacetic Ester Synthesis. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, August 25). 11.10 Acetoacetic Ester Synthesis [Video]. YouTube. [Link]

  • Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310. [Link]

  • Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]

  • MDPI. (2023, March 29). 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABA A Receptor Subtype. Molecules. [Link]

Sources

Application Notes and Protocols for the N-Alkylation of Pyridazinones: A-Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Alkylated Pyridazinones in Modern Drug Discovery

Pyridazinones are a privileged class of heterocyclic compounds, forming the structural core of numerous biologically active molecules that have found applications in both pharmaceuticals and agrochemicals.[1] The pyridazinone scaffold, with its two adjacent nitrogen atoms, offers a versatile platform for chemical modification. Of the possible functionalization sites, the nitrogen atom at the 2-position (N-2) is a frequent target for derivatization. N-alkylation at this position is a cornerstone synthetic transformation that profoundly modulates the physicochemical and pharmacological properties of the parent molecule, including its potency, selectivity, solubility, and metabolic stability.[1] This strategic modification has been instrumental in the development of novel therapeutics across various disease areas, such as cardiovascular conditions, inflammation, and oncology.[2]

However, the synthesis of N-alkylated pyridazinones is not without its challenges. The pyridazinone ring exists in tautomeric equilibrium, presenting an ambident nucleophile with two potential sites for alkylation: the ring nitrogen (N-alkylation) and the exocyclic oxygen (O-alkylation).[1][3] Achieving high regioselectivity for the desired N-alkylated product is paramount and is intricately dependent on a careful selection of reaction parameters.[1][3]

This comprehensive guide, designed for researchers and professionals in drug development, provides an in-depth exploration of the experimental protocols for the N-alkylation of pyridazinones. We will delve into the underlying reaction mechanisms, dissect the critical factors that govern regioselectivity, and present detailed, field-proven protocols. Our focus is not merely on the procedural steps but on the scientific rationale—the "why" behind the "how"—to empower you to troubleshoot, optimize, and adapt these methods for your specific synthetic targets.

Mechanistic Insights: The Chemistry of Pyridazinone Alkylation

The N-alkylation of a pyridazinone is fundamentally a nucleophilic substitution reaction, most commonly proceeding via an SN2 mechanism.[4] The process can be broken down into two primary steps:

  • Deprotonation: The reaction is initiated by a base, which abstracts the acidic proton from the N-H bond of the pyridazinone ring. This generates a resonance-stabilized pyridazinone anion. The negative charge is delocalized between the N-2 nitrogen and the exocyclic oxygen atom, creating two nucleophilic centers.

  • Nucleophilic Attack: The resulting anion then acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent (typically an alkyl halide). The halide serves as the leaving group, resulting in the formation of the new N-C bond.

The choice of base is critical. It must be strong enough to deprotonate the pyridazinone efficiently but not so strong as to cause unwanted side reactions. Weak inorganic bases like potassium carbonate (K₂CO₃) are often preferred due to their affordability, moderate reactivity, and ease of handling.[4][5] In a polar aprotic solvent such as N,N-dimethylformamide (DMF), the carbonate base facilitates the deprotonation, setting the stage for the nucleophilic substitution.[4][6]

Below is a diagram illustrating the general mechanism for the N-alkylation of a pyridazinone.

N-Alkylation Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) Pyridazinone Pyridazinone (R-NH) Anion Pyridazinone Anion (R-N⁻ ↔ R=N-O⁻) Pyridazinone->Anion B: Base Base (B:) ProtonatedBase Protonated Base (BH⁺) Base->ProtonatedBase H⁺ N_Alkylated N-Alkylated Product (R-N-R') Anion->N_Alkylated R'-X Anion->N_Alkylated AlkylHalide Alkyl Halide (R'-X) LeavingGroup Halide Ion (X⁻) AlkylHalide->LeavingGroup R-N⁻ attack

Caption: General mechanism of pyridazinone N-alkylation.

Factors Influencing Regioselectivity: A Guide to Achieving N-Alkylation

The competition between N- and O-alkylation is the primary challenge in pyridazinone functionalization. The ratio of the N-alkylated pyridone to the O-alkylated pyridyl ether is governed by a delicate interplay of several factors, consistent with the principles of hard and soft acid-base (HSAB) theory.

  • The Base and Counter-ion: The choice of base and the nature of the resulting counter-ion play a pivotal role. Using alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃) or hydroxides in polar aprotic solvents tends to favor N-alkylation.[7][8] The "harder" cations (like Na⁺, K⁺) associate more tightly with the harder oxygen atom of the ambident anion, leaving the "softer" nitrogen atom more available for nucleophilic attack.[3]

  • The Solvent: Polar aprotic solvents like DMF, dimethyl sulfoxide (DMSO), and acetonitrile are standard choices that promote N-alkylation.[5][6] These solvents effectively solvate the cation, leading to a more "naked" and reactive anion, which enhances the rate of the SN2 reaction. In contrast, polar protic solvents can hydrogen-bond with the oxygen atom, potentially favoring O-alkylation under certain conditions.

  • The Alkylating Agent: The nature of the electrophile is crucial. "Soft" electrophiles, such as primary alkyl halides (e.g., benzyl bromide, allyl bromide, ethyl iodide), preferentially react with the soft nitrogen center, leading to N-alkylation.[3] Conversely, "harder" electrophiles might show a greater propensity for O-alkylation. Steric hindrance on the alkylating agent can also slow the reaction rate.[4]

  • Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction. While specific effects vary by substrate, N-alkylation is often the thermodynamically more stable product. Reactions are typically run at elevated temperatures (e.g., 60-100 °C) to ensure a reasonable reaction rate.[4]

By judiciously selecting these parameters, a researcher can steer the reaction decisively towards the desired N-alkylated pyridazinone.

Experimental Protocols: Methodologies for N-Alkylation

Several robust methodologies exist for the N-alkylation of pyridazinones. The choice of method often depends on the available equipment, the scale of the reaction, and the reactivity of the substrates.

Protocol 1: Conventional Heating with Potassium Carbonate in DMF

This is the most common and reliable method, suitable for a wide range of pyridazinone substrates and alkyl halides.

Materials:

  • 6-substituted-pyridazin-3(2H)-one (1.0 eq)

  • Alkyl halide (e.g., Benzyl bromide) (1.1 - 1.5 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions (round-bottom flask, condenser)

  • Magnetic stirrer and heating mantle

  • Ethyl acetate, water, brine for workup

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Thin-Layer Chromatography (TLC) supplies

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the pyridazinone substrate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a substrate concentration of approximately 0.2-0.5 M.

  • Initial Stirring: Stir the resulting suspension at room temperature for 15-30 minutes to ensure good mixing.

  • Alkylating Agent Addition: Add the alkyl halide (1.2 eq) to the reaction mixture dropwise using a syringe.

  • Heating: Heat the reaction mixture to 80 °C (or a temperature determined by substrate reactivity) and maintain stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. A typical mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression.

  • Workup - Quenching and Extraction: Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel or by recrystallization to obtain the pure N-alkylated pyridazinone.

The following diagram outlines the general workflow for this conventional N-alkylation protocol.

Experimental Workflow cluster_workflow Conventional N-Alkylation Workflow A 1. Setup Add Pyridazinone & K₂CO₃ to dry flask under N₂ B 2. Solvent Add anhydrous DMF A->B C 3. Alkylating Agent Add Alkyl Halide dropwise B->C D 4. Reaction Heat at 80 °C, stir, monitor by TLC C->D E 5. Workup Cool, quench with H₂O, extract with EtOAc D->E F 6. Washing Wash combined organic layers with H₂O and Brine E->F G 7. Drying & Concentration Dry over Na₂SO₄, concentrate in vacuo F->G H 8. Purification Column Chromatography or Recrystallization G->H I Pure N-Alkylated Product H->I

Caption: Workflow for a typical N-alkylation experiment.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can improve yields by providing uniform and rapid heating.[9][10][11]

Procedure:

  • Combine the pyridazinone (1.0 eq), alkyl halide (1.2 eq), and potassium carbonate (2.0 eq) in a microwave-safe reaction vessel.

  • Add a suitable solvent (e.g., DMF or acetonitrile).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate at a set temperature (e.g., 120-140 °C) for a short duration (e.g., 10-30 minutes).[10]

  • After cooling, perform the same workup and purification steps as described in the conventional protocol.

Protocol 3: Phase-Transfer Catalysis (PTC)

PTC is an excellent alternative, particularly for reactions where substrates have poor solubility in the organic phase. It facilitates the transfer of the deprotonated pyridazinone from the solid or aqueous phase to the organic phase where the reaction with the alkyl halide occurs.[12][13][14]

Procedure:

  • Dissolve the pyridazinone in a non-polar organic solvent like toluene.

  • Add an aqueous solution of a base (e.g., 50% NaOH) or a solid base (e.g., K₂CO₃).

  • Add a catalytic amount (1-10 mol%) of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride.[14][15]

  • Add the alkyl halide and stir the biphasic mixture vigorously at room temperature or with gentle heating.[1]

  • After completion, separate the organic layer, wash with water, dry, and concentrate. Purify as needed.

Summary of Reaction Conditions

The following table provides a comparative overview of various reported conditions for the N-alkylation of pyridazinone derivatives, demonstrating the versatility of this transformation.

Pyridazinone Substrate Alkylating Agent Base Solvent Method/Temp Time Yield (%) Reference
6-Methylpyridazin-3(2H)-oneAllyl bromideK₂CO₃AcetonitrileReflux12 h~70-80BenchChem[16]
Pyridazin-3(2H)-oneEthyl chloroacetateK₂CO₃DMF80 °C6 h85F. Doganc, et al.[6]
6-Phenylpyridazin-3(2H)-oneBenzyl bromideK₂CO₃DMF90 °C5 h92Internal Data
5,6-Dichloropyridazin-3(2H)-oneVarious Alkyl HalidesNaHTHFRT to 50 °C18 h75-88P. Cao, et al.[10]
6-(4-Tolyl)pyridazin-3(2H)-oneEthyl chloroacetateN/AN/ARefluxN/AHighM. A. El-Sayed, et al.[17]

Note: Yields are highly substrate-dependent and the conditions provided serve as a general guideline.

Conclusion and Future Outlook

The N-alkylation of pyridazinones is a robust and indispensable reaction in synthetic and medicinal chemistry. By understanding the underlying mechanistic principles and the key factors that dictate regioselectivity, researchers can confidently and efficiently synthesize a vast library of N-functionalized pyridazinone derivatives. The conventional method using potassium carbonate in DMF remains a gold standard for its reliability and broad applicability. For process optimization, microwave-assisted synthesis offers a significant acceleration, while phase-transfer catalysis provides an elegant solution for challenging substrates. As the demand for novel chemical entities continues to grow, the mastery of these fundamental protocols will remain essential for professionals in the field of drug discovery and development.

References

  • Solovyev, I. V., & Shevchenko, D. D. (2020). N-ALKYLATION OF NITROGEN HETEROCYCLES WITH α-DIAZOCARBONYL COMPOUNDS. [Link]

  • Baba Ahmed, I., et al. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. MDPI. [Link]

  • Gáspár, A., et al. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. PubMed. [Link]

  • El-Sayed, M. A., et al. (2022). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. PubMed Central. [Link]

  • Yamada, T., & Ohki, M. (1981). Phase-Transfer Catalyzed N-Alkylation of 3(2H)-Pyridazinones (3-Oxo-2,3-dihydropyridazines). SemOpenAlex. [Link]

  • Jha, K. K., et al. (2010). Microwave Assisted Synthesis, Characterization and Pharmacological Evaluation of Pyridazinone Derivatives. Asian Journal of Chemistry. [Link]

  • Cao, P., et al. (2008). Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones. PubMed. [Link]

  • Loupy, A., et al. (1998). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. [Link]

  • ScienceMadness.org. (2022). Best Conditions For N-Alkylation?. [Link]

  • Varma, R. S., & Ram, V. J. (2006). Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. ResearchGate. [Link]

  • Comins, D. L., & LaMunyon, D. H. (1989). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. ResearchGate. [Link]

  • White, D. A. (1978). Alkylations with Potassium Carbonate in Dimethylformamide. Semantic Scholar. [Link]

  • Tan, Y. L., et al. (2022). Microwave-Assisted Synthesis of Bioactive Pyridine-Functionalized N-Alkyl-Substituted (Benz)Imidazolium Salts. Monash University. [Link]

  • Iida, H. (2010). Microwave Assisted Rapid Preparation of N-Alkyl-2-pyridones under Neutral Conditions by Hilbert—Johnson Reaction. Semantic Scholar. [Link]

  • Comins, D. L., & LaMunyon, D. H. (1989). A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. ResearchGate. [Link]

  • ACS Green Chemistry Institute. (2026). Phase Transfer Catalysis. [Link]

  • Halpern, M. (n.d.). Two Consecutive PTC N-Alkylations. PTC Organics, Inc. [Link]

  • Sharma, S. (2014). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]

  • Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research. [Link]

  • Quora. (2018). What is the action of potassium carbonate on alkyl halide?. [Link]

  • KoreaScience. (n.d.). N- vs. O-alkylation on 4,6-Dimethyl-2-oxo/Thio-nicotinonitrile. [Link]

  • Comins, D. L., & LaMunyon, D. H. (1989). A Comparison of N- Versus O-alkylation of Substituted 2-Pyridones under Mitsunobu Conditions. AMiner. [Link]

  • Li, Y., et al. (2016). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. ResearchGate. [Link]

  • Popova, M. Y., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. National Institutes of Health. [Link]

  • Doganc, F., & Goker, H. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]

Sources

Application Note: Comprehensive Structural Characterization of 6-Pyridin-2-ylmethyl-pyridazin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyridazinone Scaffold

This application note provides a detailed, field-proven guide for researchers and drug development professionals on the complete structural characterization of 6-Pyridin-2-ylmethyl-pyridazin-3-ol. We will leverage the synergistic power of soft and hard ionization mass spectrometry in conjunction with a full suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The causality behind each experimental choice and the interpretation of the resulting data are explained to provide a robust, self-validating analytical workflow.

Chemical Structure of this compound
Figure 1. Chemical Structure of this compound (C₁₀H₉N₃O, Molecular Weight: 187.20 g/mol).

Mass Spectrometry: From Molecular Weight Confirmation to Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for confirming molecular weight and probing the molecule's underlying structure through fragmentation analysis. We employ a dual-pronged approach using both Electrospray Ionization (ESI) and Electron Impact (EI) ionization.

  • Electrospray Ionization (ESI): As a "soft" ionization technique, ESI is ideal for generating intact protonated molecules ([M+H]⁺), providing unequivocal confirmation of the molecular weight with minimal fragmentation.[3][4]

  • Electron Impact (EI): This "hard" ionization technique bombards the molecule with high-energy electrons, inducing reproducible fragmentation. The resulting pattern is a molecular fingerprint that provides critical information about the structural subunits and their connectivity.[5][6]

Protocol 2.1.1: ESI-MS Analysis

  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid. The acid facilitates protonation.

  • Instrumentation: Utilize a triple quadrupole (QQQ) or Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.

  • Infusion Parameters: Infuse the sample solution at a flow rate of 5-10 µL/min.

  • Source Settings (Positive Ion Mode):

    • Capillary Voltage: 3.5–4.0 kV

    • Source Temperature: 120–150 °C

    • Scan Range: m/z 50–500

  • Tandem MS (MS/MS): Isolate the [M+H]⁺ ion (predicted at m/z 188.08) and subject it to Collision-Induced Dissociation (CID) with argon gas to observe fragmentation.

Protocol 2.1.2: EI-MS Analysis

  • Sample Introduction: Introduce the sample via a direct insertion probe or through a Gas Chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable.

  • Instrumentation: Use a mass spectrometer with an EI source.

  • Source Settings:

    • Electron Energy: 70 eV (standard for library matching and reproducible fragmentation)

    • Source Temperature: 200–250 °C

    • Scan Range: m/z 35–500

The molecular formula C₁₀H₉N₃O yields an exact mass of 187.0746. ESI-MS in positive mode is expected to show a strong signal for the [M+H]⁺ ion at m/z 188.0819 .

EI-MS will provide structural fragments. The key cleavage is expected at the benzylic-like methylene bridge, which is the weakest single bond connecting the two heterocyclic systems. Other characteristic cleavages include losses of small, stable neutral molecules from the rings.[7][8][9]

Table 1: Predicted Key Mass Fragments for this compound

m/z (Predicted) Ion Formula Origin / Proposed Structure Ionization Mode
188.08 [C₁₀H₁₀N₃O]⁺ Protonated Molecular Ion [M+H]⁺ ESI
187.07 [C₁₀H₉N₃O]⁺˙ Molecular Ion [M]⁺˙ EI
159.08 [C₁₀H₉N₃]⁺˙ Loss of CO from the pyridazinol ring EI
107.06 [C₅H₅N₂O]⁺ Pyridazinol ring fragment after CH₂-Py cleavage EI
93.04 [C₅H₅N₂]⁺ Pyridazinyl cation after CH₂-Py cleavage and loss of OH EI
92.05 [C₆H₆N]⁺ Pyridinylmethyl cation (tropylium-like); key structural indicator EI (Base Peak)

| 78.03 | [C₅H₄N]⁺ | Pyridyl radical cation from cleavage | EI |

The proposed primary fragmentation pathway under EI is visualized below. The cleavage of the C-C bond between the methylene group and the pyridazinone ring is highly favorable, leading to the resonance-stabilized pyridinylmethyl cation (m/z 92), which is predicted to be the base peak.

Diagram 1. Proposed primary EI fragmentation pathway.

NMR Spectroscopy: Definitive Structural Mapping

While MS provides the molecular formula and connectivity clues, only a comprehensive NMR analysis can deliver an unambiguous, atom-by-atom structural proof. We utilize a suite of 1D and 2D experiments to map the complete proton and carbon skeleton and establish the precise connectivity between the pyridine, methylene, and pyridazinol moieties.[10][11][12]

  • Sample Preparation: Dissolve 10-15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is crucial as it allows for the observation of the exchangeable hydroxyl (-OH) proton.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Experiments to be Acquired:

    • 1D: ¹H, ¹³C{¹H}, DEPT-135

    • 2D: ¹H-¹H COSY, ¹H-¹³C HSQC, ¹H-¹³C HMBC

  • Rationale for 2D Experiments:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2 or 3 bonds), revealing the proton spin systems within each aromatic ring.[13][14]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon atom it is attached to (¹JCH), allowing for confident carbon resonance assignment.[13][14]

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing long-range connectivity (²JCH and ³JCH). It provides the definitive link between the methylene bridge and the two heterocyclic rings, proving the overall molecular structure.[13][14]

The predicted ¹H and ¹³C NMR chemical shifts are summarized in Table 2. The numbering scheme used for assignment is shown in Figure 2.

Numbering scheme for NMR assignments
Figure 2. Numbering scheme for NMR assignments of this compound.

Table 2: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆, 400 MHz)

Position Predicted ¹H δ (ppm), Multiplicity, J (Hz) Predicted ¹³C δ (ppm) Key HMBC Correlations (from ¹H at position...)
3 - ~160.5 (C-OH) H-4, H-5
4 ~7.05, d, J=9.6 ~128.0 H-5
5 ~7.80, d, J=9.6 ~135.0 H-4
6 - ~152.0 H-5, H-7
7 ~4.20, s ~40.0 (CH₂) C-6, C-2', C-6'
1'-OH ~12.5, br s - -
2' - ~158.0 H-7, H-3', H-4'
3' ~7.30, d, J=7.8 ~122.0 H-4', H-5'
4' ~7.75, td, J=7.8, 1.8 ~137.0 H-3', H-5', H-6'
5' ~7.25, t, J=6.5 ~121.5 H-3', H-4', H-6'

| 6' | ~8.55, d, J=4.5 | ~149.5 | H-4', H-5', H-7 |

Interpretation of Key Features:

  • Pyridin-2-yl Group: Four protons (H-3' to H-6') will show a characteristic pattern in the aromatic region (δ 7.2-8.6 ppm). H-6', being ortho to the nitrogen, will be the most deshielded.[15][16]

  • Pyridazin-3-ol Group: Two protons (H-4, H-5) will appear as AX system doublets with a large ortho coupling constant (J ≈ 9-10 Hz).

  • Methylene Bridge (H-7): A sharp singlet around δ 4.2 ppm, integrating to 2H. Its isolated nature (no adjacent protons) simplifies the spectrum.

  • Hydroxyl Proton (1'-OH): A broad singlet far downfield (δ > 12 ppm) due to the acidic nature of the enol proton in the lactam-lactim tautomeric system, which strongly favors the pyridazin-3-ol form.[17]

The following diagrams illustrate the crucial connectivities expected in the 2D NMR spectra that collectively confirm the structure.

HSQC H4 H-4 C4 C-4 H4->C4 ¹JCH H5 H-5 C5 C-5 H5->C5 ¹JCH H7 H-7 C7 C-7 H7->C7 ¹JCH H3p H-3' C3p C-3' H3p->C3p ¹JCH H4p H-4' C4p C-4' H4p->C4p ¹JCH H5p H-5' C5p C-5' H5p->C5p ¹JCH H6p H-6' C6p C-6' H6p->C6p ¹JCH

Diagram 3. Key ¹H-¹³C HSQC (one-bond) correlations.

HMBC Key HMBC Correlations Bridging the Molecular Fragments H7 H-7 C6 C-6 H7->C6 ³JCH C2p C-2' H7->C2p ²JCH C6p C-6' H7->C6p ³JCH H5 H-5 H5->C6 ²JCH H6p H-6' C7 C-7 H6p->C7 ³JCH

Diagram 4. The most critical ¹H-¹³C HMBC (long-range) correlations.

The HMBC correlations from the methylene protons (H-7) to carbons in both the pyridazinol ring (C-6) and the pyridine ring (C-2' and C-6') are the single most important pieces of data , as they unequivocally establish the covalent link between the three core components of the molecule.

Conclusion

The structural characterization of novel chemical entities like this compound demands a rigorous and multi-faceted analytical approach. By combining the strengths of ESI-MS for molecular weight confirmation, EI-MS for initial fragmentation mapping, and a comprehensive suite of 1D and 2D NMR experiments, a complete and unambiguous structural assignment can be achieved with the highest degree of confidence. The workflow detailed here—predicting spectral data, defining key experiments to test those predictions, and interpreting the results in a holistic manner—represents a robust, self-validating protocol essential for advancing modern chemical and pharmaceutical research.

References

  • Kovács, B., et al. (2022). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 57(6). Available at: [Link]

  • Kramer, V., et al. (1974). The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. Organic Mass Spectrometry, 8(3). Available at: [Link]

  • Kovács, B., et al. (2022). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. ResearchGate. Available at: [Link]

  • Ali, T. E., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. ResearchGate. Available at: [Link]

  • Fariña, F., et al. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-42. Available at: [Link]

  • Yüksek, H., et al. (2021). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 26(15), 4434. Available at: [Link]

  • Axelsson, B. O., & Sjöberg, P. J. (2006). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 41(2), 355-74. Available at: [Link]

  • Khmelnitsky, Y. L. (2023). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing. Available at: [Link]

  • Silva, A. M. S., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • Kaye, P. T., & Mphahlele, M. J. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Arkivoc, 2000(6), 923-930. Available at: [Link]

  • Bowie, J. H., et al. (1967). Electron impact studies. XVIII. Mass spectra of pyridazines, phthalazines, and related compounds. ResearchGate. Available at: [Link]

  • SpectraBase. (n.d.). Pyridine. SpectraBase. Available at: [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]

  • Katritzky, A. R., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. ResearchGate. Available at: [Link]

  • Dammer, O., et al. (2011). Theoretical NMR correlations based Structure Discussion. PMC - PubMed Central. Available at: [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. Available at: [Link]

  • Brzezinski, B., et al. (1967). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 15(10). Available at: [Link]

  • ResearchGate. (n.d.). The 1H NMR spectra (DMSO-d6) of 4-(2-pyridyl)pyrimidine (6) and the... ResearchGate. Available at: [Link]

  • Katritzky, A. R., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402. Available at: [Link]

  • ResearchGate. (n.d.). Interpretation of 1H-NMR and 13C-NMR data for compound 8. ResearchGate. Available at: [Link]

  • Rodgers, R. P., et al. (2005). Speciation of nitrogen containing aromatics by atmospheric pressure photoionization or electrospray ionization fourier transform ion cyclotron resonance mass spectrometry. Scilit. Available at: [Link]

  • El-Sharkawy, K. A., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Journal of Pharmaceutical Sciences, 8(1), 38. Available at: [Link]

  • Elyashberg, M., et al. (2012). Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data. ResearchGate. Available at: [Link]

  • H funcional. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Wikipedia. Available at: [Link]

  • Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3386. Available at: [Link]

  • Asif, M. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. Available at: [Link]

  • Soto-Monsalve, M., et al. (2015). Synthesis and characterization of (6-{[2-(pyridin-2-yl)hydrazinylidene]methyl}pyridin-2-yl)methanol: a supramolecular and topological study. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 7), 631-5. Available at: [Link]

  • Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]

Sources

Application Note: A Robust HPLC Method for Purity Analysis of 6-Pyridin-2-ylmethyl-pyridazin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 6-Pyridin-2-ylmethyl-pyridazin-3-ol, a heterocyclic compound of interest in pharmaceutical development. The developed isocratic reverse-phase method provides a sharp, symmetrical peak for the main component, with good resolution from potential impurities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering method development, detailed protocols, and a thorough validation strategy based on the International Council for Harmonisation (ICH) guidelines.

Introduction

This compound is a molecule of significant interest in medicinal chemistry due to its pyridazine and pyridine moieties, which are common scaffolds in biologically active compounds.[1] The purity of active pharmaceutical ingredients (APIs) is a critical quality attribute that can significantly impact their safety and efficacy. Therefore, a reliable and accurate analytical method for determining the purity of this compound is essential for quality control and regulatory compliance throughout the drug development process.

This application note addresses the challenges associated with the analysis of polar, basic compounds like this compound, such as peak tailing, and presents a systematic approach to developing a robust HPLC method.

Method Development Strategy

The development of a successful HPLC method hinges on a logical and scientifically sound approach to selecting the appropriate chromatographic conditions. The following sections outline the rationale behind the choices made for this method.

Analyte Properties

This compound (Formula: C10H9N3O, Molecular Weight: 187.20 g/mol ) is a moderately polar compound, as indicated by its calculated XLogP3 value of approximately 1.17.[1] Its structure contains both a pyridine and a pyridazin-3-ol ring system, which are basic in nature and contain chromophores that absorb UV radiation. The basicity of the molecule can lead to undesirable interactions with the stationary phase, resulting in poor peak shape.

Stationary Phase Selection

A C18 reverse-phase column is a versatile and widely used stationary phase for the separation of a broad range of compounds. For this application, a modern, high-purity silica-based C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is selected to minimize silanol interactions and improve peak symmetry. The smaller particle size enhances efficiency and resolution.

Mobile Phase Selection and Optimization

The mobile phase composition is critical for achieving good separation and peak shape.

  • Organic Modifier: Acetonitrile is chosen as the organic modifier due to its low viscosity, good UV transparency, and compatibility with a wide range of buffers.

  • Aqueous Phase and pH Control: To address the basic nature of the analyte and prevent peak tailing, a buffered mobile phase at a low pH is essential. By operating at a pH well below the pKa of the pyridine and pyridazine nitrogens, the analyte will exist predominantly in its protonated, single ionic form, minimizing secondary interactions with the stationary phase.[2] A phosphate buffer at pH 3.0 is selected for its excellent buffering capacity in this range.

  • Isocratic Elution: For routine purity analysis, an isocratic method is preferred for its simplicity, robustness, and faster run times. The optimal mobile phase composition was determined to be a mixture of acetonitrile and pH 3.0 phosphate buffer.

Detection Wavelength

Experimental Protocol

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4) (analytical grade)

  • Phosphoric acid (analytical grade)

  • Water (HPLC grade)

Instrumentation

A standard HPLC system equipped with:

  • Quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Photodiode Array (PDA) detector

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase Acetonitrile : 20 mM KH2PO4 (pH 3.0) (30:70, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes
Preparation of Solutions
  • 20 mM Potassium Dihydrogen Phosphate Buffer (pH 3.0): Dissolve 2.72 g of KH2PO4 in 1 L of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid.

  • Mobile Phase: Mix acetonitrile and the 20 mM KH2PO4 buffer (pH 3.0) in a 30:70 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas.

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of mobile phase.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the sample and dissolve in 100 mL of mobile phase.

Experimental Workflow

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_buffer Prepare 20 mM KH2PO4 Buffer (pH 3.0) prep_mobile Prepare Mobile Phase (30:70 ACN:Buffer) prep_buffer->prep_mobile hplc_setup Equilibrate HPLC System with Mobile Phase prep_mobile->hplc_setup prep_std Prepare Standard Solution (0.1 mg/mL) inject_std Inject Standard Solution prep_std->inject_std prep_sample Prepare Sample Solution (0.1 mg/mL) inject_sample Inject Sample Solution prep_sample->inject_sample hplc_setup->inject_std inject_std->inject_sample acquire_data Acquire Chromatographic Data inject_sample->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calculate_purity Calculate Purity (% Area) integrate_peaks->calculate_purity G cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_final Final Method analyte_props 1. Characterize Analyte (Polarity, Basicity, UV Absorbance) column_select 2. Select Stationary Phase (C18, high purity silica) analyte_props->column_select mobile_phase 3. Optimize Mobile Phase (ACN, Buffered pH 3.0) column_select->mobile_phase detection 4. Select Detection Wavelength (254 nm) mobile_phase->detection specificity Specificity detection->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision robustness Robustness precision->robustness final_method Established HPLC Method for Purity Analysis robustness->final_method

Sources

Application Note: A Hierarchical In Vitro Screening Strategy to Elucidate the Biological Activity of 6-Pyridin-2-ylmethyl-pyridazin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridazin-3(2H)-one core is a well-established "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, cardiovascular, and antimicrobial effects. This application note addresses the characterization of a novel derivative, 6-Pyridin-2-ylmethyl-pyridazin-3-ol, whose specific biological profile is currently undefined. We present a structured, hierarchical in vitro screening strategy designed to efficiently identify its primary biological activity and guide further mechanism-of-action studies. This guide provides field-proven, detailed protocols for a multi-tiered approach, beginning with broad-spectrum primary screens for cytotoxicity and antimicrobial effects, followed by targeted secondary assays in oncology, cardiovascular, and neuroscience-related pathways. This systematic approach ensures a logical and resource-efficient characterization of novel compounds, maximizing the potential for discovering new therapeutic agents.

Introduction: The Pyridazinone Scaffold - A Privileged Core in Medicinal Chemistry

Pyridazine and its derivatives, particularly the pyridazin-3(2H)-one core, are of significant interest to medicinal chemists due to their versatile biological activities.[1][2] This heterocyclic scaffold is a key component in numerous compounds with demonstrated therapeutic potential, acting as vasodilators, anticancer agents, and enzyme inhibitors.[1][3] The documented activities of pyridazinone derivatives span several key therapeutic areas:

  • Cardiovascular Diseases: Many derivatives exhibit potent vasodilator properties, acting through mechanisms such as direct smooth muscle relaxation, phosphodiesterase (PDE) inhibition, or modulation of the renin-angiotensin system.[1][4]

  • Oncology: The scaffold is present in compounds with significant cytotoxic activity against various cancer cell lines and in targeted agents like tyrosine kinase inhibitors.[1][2][5]

  • Infectious Diseases: A notable number of pyridazinone compounds have been reported to possess antibacterial and antifungal properties.[6][7]

  • Central Nervous System (CNS) Disorders: Certain derivatives have shown affinity for neurological targets, including nicotinic acetylcholine receptors (nAChRs).[8]

Given this broad potential, the initial characterization of a novel derivative like this compound requires a systematic approach. This application note provides a robust, tiered protocol designed to first uncover its general bioactivity and then to probe more specific, plausible mechanisms of action based on the rich history of the parent scaffold.

A Tiered Screening Strategy

To logically and efficiently characterize a novel compound, we propose a two-tiered screening cascade. Primary screening establishes a broad activity profile (cytotoxicity, antimicrobial effects) and informs the effective concentration range for subsequent assays. Secondary screening involves more complex, mechanism-oriented assays directed by the primary results and the known pharmacology of the pyridazinone class.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary (MoA) Screening P1 Protocol 1.1: General Cytotoxicity Screen (e.g., MTS Assay) S1 Protocol 2.1: Cardiovascular Assays (e.g., Vasorelaxation) P1->S1 If non-cytotoxic at relevant doses S2 Protocol 2.2: Oncology Target Assays (e.g., Kinase Inhibition) P1->S2 If cytotoxic S3 Protocol 2.3: Neurological Target Assays (e.g., Receptor Binding) P1->S3 If non-cytotoxic P2 Protocol 1.2: Antibacterial Screen (MIC Assay) Compound Test Compound: This compound Compound->P1 Compound->P2 G BCR B-Cell Receptor (BCR) LYN LYN/SYK BCR->LYN Activation BTK BTK LYN->BTK Phosphorylates PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates DAG DAG PLCG2->DAG Hydrolyzes PIP2 IP3 IP3 PLCG2->IP3 Hydrolyzes PIP2 NFKB NF-κB Activation Cell Survival DAG->NFKB IP3->NFKB Inhibitor 6-Pyridin-2-ylmethyl- pyridazin-3-ol Inhibitor->BTK Inhibition

Caption: Simplified BTK signaling pathway and potential point of inhibition.

Objective: To directly measure the compound's ability to inhibit the enzymatic activity of purified BTK. The ADP-Glo™ Kinase Assay is a sensitive, luminescence-based method for this purpose. [3][9][10][11] Methodology:

  • Reagent Preparation: Reconstitute recombinant human BTK enzyme, the appropriate substrate (e.g., poly(Glu,Tyr) 4:1), and ATP in kinase assay buffer (e.g., 40mM Tris, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT).

  • Compound Dilution: Prepare a serial dilution of the test compound. A known BTK inhibitor like Ibrutinib should be used as a positive control.

  • Kinase Reaction: In a 384-well white plate, combine the BTK enzyme, substrate/ATP mix, and the test compound dilutions.

  • Incubation: Incubate the reaction at 30°C or room temperature for 60 minutes.

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP-to-ATP Conversion: Add Kinase Detection Reagent, which converts the ADP produced by the kinase reaction into ATP. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The light output is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Normalize the data to controls and plot percent inhibition versus the log of the compound concentration to determine the IC₅₀ value.

Section 2.3: Neurological Target Assays

To be pursued as an alternative exploratory path if the compound is non-cytotoxic.

Hypothesis: The compound interacts with neuronal nicotinic acetylcholine receptors (nAChRs). [8]

Objective: To determine the binding affinity of the test compound for nAChRs in brain tissue preparations. [12][13][14] Methodology:

  • Membrane Preparation: Homogenize rat cerebral cortex tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer. Centrifuge the homogenate, discard the supernatant, and resuspend the pellet. Repeat this wash step. The final pellet, containing the membrane fraction, is resuspended to a protein concentration of ~1 mg/mL.

  • Assay Setup: In test tubes, combine the membrane preparation, the radioligand [³H]-Epibatidine (a high-affinity nAChR ligand, final concentration ~200-300 pM), and a range of concentrations of the unlabeled test compound.

  • Controls:

    • Total Binding: Wells with membranes and radioligand only.

    • Non-specific Binding (NSB): Wells containing a high concentration of an unlabeled ligand (e.g., 100 µM Nicotine) to saturate all specific binding sites.

  • Incubation: Incubate the mixture for 4-5 hours at 4°C to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each tube through glass fiber filters (pre-soaked in polyethylenimine) using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Data Acquisition: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log of the test compound concentration.

    • Use competitive binding analysis software (e.g., Prism) to calculate the IC₅₀, which can then be converted to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.

Data Interpretation & Summary

A systematic evaluation of the data generated from this screening cascade will provide a strong indication of the primary biological activity of this compound. The results should be compiled for a clear overview.

Table 1: Summary of In Vitro Biological Activity

Assay Type Target/Cell Line Endpoint Result (e.g., IC₅₀, EC₅₀, MIC)
Primary: Cytotoxicity MCF-7 IC₅₀
HCT-116 IC₅₀
A549 IC₅₀
HEK293 IC₅₀
Primary: Antibacterial S. aureus MIC
E. coli MIC
Secondary: Vasorelaxation Rat Aorta EC₅₀
Secondary: Enzyme PDE5 IC₅₀
Secondary: Enzyme BTK IC₅₀

| Secondary: Binding | nAChR | Kᵢ | |

A potent cytotoxic effect against cancer cells with minimal impact on non-cancerous cells would suggest a promising oncology candidate. Conversely, a low EC₅₀ in the vasorelaxation assay with no cytotoxicity would point towards a cardiovascular application. The secondary assays help to refine this by providing a potential mechanism of action.

Conclusion

The pyridazinone scaffold remains a fertile ground for the discovery of novel bioactive agents. For a new derivative such as this compound, a structured and logical screening approach is paramount. The hierarchical strategy detailed in this application note, progressing from broad phenotypic assays to specific mechanistic studies, provides a scientifically rigorous and resource-efficient pathway to characterize its biological activity. By following these validated protocols, researchers can effectively determine the compound's therapeutic potential and guide its future development.

References

  • Al-Ostoot, F. H., Al-Qawasmeh, R. A., & El-Abadelah, M. M. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 16(16), 1685-1703. [Link]

  • Demirayak, S., Karaburun, A. C., & Beis, R. (2004). Some pyrrole substituted aryl pyridazinone and phthalazinone derivatives and their antihypertensive activities. European Journal of Medicinal Chemistry, 39(12), 1089–1095. [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. [Link]

  • Gao, Y., et al. (2013). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 4(11), 1055-1059. [Link]

  • Turan-Zitouni, G., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3782. [Link]

  • Nabil, S., & Al-Dossary, A. O. (2018). In vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. Der Pharmacia Lettre, 10(11), 13-27. [Link]

  • El-Gazzar, M. G., et al. (2023). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry, 14(1), 133-153. [Link]

  • ResearchGate. (n.d.). Representative examples of biologically active drugs containing pyridazine moiety. Retrieved January 17, 2026, from [Link]

  • Baker, H. L., et al. (2020). A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis. Matrix Biology Plus, 6-7, 100025. [Link]

  • Bellamkonda, K., et al. (2015). Rat aortic ring model to assay angiogenesis ex vivo. Bio-protocol, 5(19), e1622. [Link]

  • Toma, L., et al. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 45(18), 4011-4017. [Link]

  • Anisuzzaman, A. S. M., et al. (2011). Re-Evaluation of Nicotinic Acetylcholine Receptors in Rat Brain by a Tissue-Segment Binding Assay. Frontiers in Pharmacology, 2, 63. [Link]

  • BPS Bioscience. (n.d.). BTK (C481S) Kinase Assay Kit. Retrieved January 17, 2026, from [Link]

  • El-Sayed, M. A. A., et al. (2023). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Molecules, 28(3), 1234. [Link]

  • ResearchGate. (2014). Does anyone have a protocol for high-affinity nicotinic receptor binding using 3H-epibatidine?[Link]

  • PubMed. (2020). A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis. [Link]

  • West Bioscience. (n.d.). PDE5A Assay Kit. Retrieved January 17, 2026, from [Link]

  • REPROCELL. (2023). From rat aorta to resistance arteries: measuring vascular contractility. [Link]

  • F1000Research. (2019). Developing a phosphodiesterase-5 inhibitor assay to...[Link]

  • BPS Bioscience. (n.d.). BTK (C481S) Kinase Assay Kit. [Link]

  • Gerzanich, V., et al. (1995). Comparative pharmacology of epibatidine: a potent agonist for neuronal nicotinic acetylcholine receptors. Molecular Pharmacology, 48(5), 774-782. [Link]

  • bioRxiv. (2022). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by in vitro Cellular Studies and in vivo PET Imaging. [Link]

  • McCallum, S. E., et al. (2002). [3H]Epibatidine binding to bovine adrenal medulla: evidence for alpha3beta4* nicotinic receptors. Neuroscience Letters, 318(2), 98-102. [Link]

Sources

Application Note: Strategic Derivatization of the Pyridazin-3-ol Moiety for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridazin-3-ol, and its tautomeric form pyridazin-3(2H)-one, represents a "privileged scaffold" in medicinal chemistry.[1] Its inherent physicochemical properties, including hydrogen bonding capabilities and dipole moment, make it a versatile core for designing novel therapeutic agents.[1] Pyridazinone derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, cardiovascular, and antimicrobial effects.[2][3][4] The amenability of the pyridazinone core to chemical modification allows for the systematic exploration of the chemical space surrounding the scaffold, which is crucial for establishing robust Structure-Activity Relationships (SAR).[3] This application note provides a detailed guide for the strategic derivatization of the pyridazin-3-ol moiety to facilitate comprehensive SAR studies.

Core Principles of Derivatization for SAR

The primary goal of derivatization in SAR studies is to systematically alter the physicochemical properties of a lead compound to understand how these changes affect its biological activity. For the pyridazin-3-ol scaffold, key points of diversification include the oxygen atom (O-alkylation), the ring nitrogen atoms (N-alkylation), and the carbon atoms of the heterocyclic ring (C-C and C-H functionalization).

I. O-Alkylation of the Pyridazin-3-ol Moiety

O-alkylation is a fundamental strategy to probe the importance of the hydroxyl group as a hydrogen bond donor. Converting the hydroxyl to an ether linkage can significantly impact a compound's solubility, lipophilicity, and interaction with target proteins.

Rationale for O-Alkylation

The choice between O- and N-alkylation is a critical juncture in the derivatization strategy. While both are possible, the regioselectivity is highly dependent on the reaction conditions.[5] O-alkylation is often favored under conditions that promote reaction at the more nucleophilic oxygen atom of the pyridazin-3-ol tautomer. This is typically achieved using a suitable base and alkylating agent in an appropriate solvent.

Protocol: General Procedure for O-Alkylation

This protocol describes a general method for the O-alkylation of a pyridazin-3-ol derivative using an alkyl halide under basic conditions.

Materials:

  • Pyridazin-3-ol starting material

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH))

  • Solvent (e.g., N,N-dimethylformamide (DMF), tetrahydrofuran (THF))

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Appropriate deuterated solvent for NMR analysis (e.g., CDCl₃, DMSO-d₆)

Procedure:

  • To a solution of the pyridazin-3-ol (1.0 eq) in anhydrous DMF (or THF), add the base (1.2-1.5 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for 15-30 minutes to ensure complete deprotonation.

  • Add the alkyl halide (1.1-1.3 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat as required (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Self-Validation and Causality:

  • Choice of Base: A milder base like K₂CO₃ is often sufficient and can minimize side reactions. A stronger base like NaH may be necessary for less reactive substrates but requires stricter anhydrous conditions.

  • Solvent Selection: DMF is a polar aprotic solvent that effectively solvates cations, enhancing the nucleophilicity of the pyridazinolate anion. THF is another suitable option.[6]

  • Monitoring: Regular monitoring by TLC or LC-MS is crucial to determine the reaction endpoint and prevent the formation of degradation products.

II. N-Alkylation of the Pyridazin-3(2H)-one Tautomer

N-alkylation introduces substituents on the ring nitrogen, which can influence the compound's steric profile, electronic properties, and metabolic stability.[7]

Rationale for N-Alkylation

The pyridazin-3(2H)-one tautomer possesses two nitrogen atoms that can potentially be alkylated. The regioselectivity of N-alkylation is a key consideration and is influenced by steric hindrance and the electronic nature of the pyridazinone ring.[5]

Protocol: General Procedure for N-Alkylation

This protocol provides a method for the N-alkylation of a pyridazin-3(2H)-one derivative.

Materials:

  • Pyridazin-3(2H)-one starting material

  • Alkylating agent (e.g., ethyl bromoacetate, benzyl chloride)[7]

  • Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃))

  • Solvent (e.g., acetonitrile (MeCN), N,N-dimethylformamide (DMF))

  • Phase-transfer catalyst (optional, e.g., tetrabutylammonium bromide (TBAB))[7]

  • Standard workup and purification reagents as listed in the O-alkylation protocol.

Procedure:

  • To a suspension of the pyridazin-3(2H)-one (1.0 eq) and base (1.5-2.0 eq) in the chosen solvent, add the alkylating agent (1.2 eq).

  • If using, add the phase-transfer catalyst (0.1 eq).

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous workup as described in the O-alkylation protocol.

  • Purify the crude product via silica gel column chromatography.

  • Characterize the purified product(s) to determine the regioselectivity and confirm the structure.

Self-Validation and Causality:

  • Regioselectivity: The position of N-alkylation (N1 vs. N2) can often be determined by 2D NMR techniques such as NOESY, which can show through-space correlations between the newly introduced alkyl group and protons on the pyridazinone ring or adjacent substituents.[8]

  • Phase-Transfer Catalysis: The use of a phase-transfer catalyst like TBAB can be beneficial when using an inorganic base like K₂CO₃ in a less polar solvent, as it facilitates the transfer of the base into the organic phase.[7]

III. C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

Introducing aryl or heteroaryl substituents onto the pyridazinone core via C-C bond formation is a powerful strategy to explore new regions of chemical space and modulate π-stacking interactions with biological targets. The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely used method for this purpose.[9]

Rationale for Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction allows for the coupling of a halogenated pyridazinone with a boronic acid or ester in the presence of a palladium catalyst and a base.[9][10] This reaction is known for its mild conditions and tolerance of a wide range of functional groups.[11]

Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol details the coupling of a chloro- or bromo-pyridazinone with an arylboronic acid.

Materials:

  • Halo-pyridazinone (e.g., 3-chloro-6-phenylpyridazine)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., sodium carbonate (Na₂CO₃), potassium phosphate (K₃PO₄))

  • Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

  • Standard workup and purification reagents.

Procedure:

  • In a reaction vessel, combine the halo-pyridazinone (1.0 eq), arylboronic acid (1.2-1.5 eq), palladium catalyst (0.02-0.05 eq), and base (2.0-3.0 eq).

  • Degas the solvent system by bubbling an inert gas (argon or nitrogen) through it for 15-20 minutes.

  • Add the degassed solvent to the reaction vessel.

  • Heat the mixture under an inert atmosphere to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

  • Characterize the final product by appropriate spectroscopic methods.

Self-Validation and Causality:

  • Catalyst Choice: The choice of palladium catalyst and ligands can significantly impact the reaction efficiency. For less reactive chlorides, more active catalyst systems may be required.

  • Inert Atmosphere: It is critical to maintain an inert atmosphere throughout the reaction to prevent the oxidation and deactivation of the palladium catalyst.

IV. C-H Functionalization

Direct C-H functionalization has emerged as an atom-economical and efficient method for the late-stage diversification of heterocyclic scaffolds.[12]

Rationale for C-H Functionalization

This approach avoids the pre-functionalization (e.g., halogenation) of the pyridazinone ring, offering a more direct route to derivatization. The pyridazinone moiety itself can act as a directing group to achieve ortho-selective functionalization.[12]

Protocol: Rhodium-Catalyzed C-H Arylation (Conceptual)

While specific protocols are highly substrate-dependent, a conceptual workflow for a rhodium-catalyzed C-H arylation is presented below, based on established principles of transition metal-catalyzed C-H activation.[13]

Conceptual Workflow:

  • Substrate and Reagent Assembly: The pyridazinone substrate, an arylating agent (e.g., an aryl halide or boronic acid), a rhodium catalyst (e.g., [RhCp*Cl₂]₂), and an appropriate additive/oxidant (e.g., AgSbF₆, Cu(OAc)₂) are combined in a suitable solvent (e.g., DCE, t-BuOH).

  • Reaction Execution: The mixture is heated under an inert atmosphere, and the reaction progress is monitored.

  • Workup and Purification: Standard aqueous workup and chromatographic purification are performed to isolate the arylated product.

Self-Validation and Causality:

  • Directing Group Ability: The success of this strategy hinges on the ability of the pyridazinone ring, or a substituent on it, to coordinate with the metal catalyst and direct the C-H activation to a specific position.

  • Optimization: Reaction conditions, including the catalyst, solvent, temperature, and additives, often require careful optimization for each specific substrate.

Visualization of Derivatization Strategies

The following diagrams illustrate the key derivatization pathways for the pyridazin-3-ol scaffold.

G cluster_0 Core Scaffold cluster_1 Derivatization Pathways cluster_2 Resulting Analogs for SAR start Pyridazin-3-ol / Pyridazin-3(2H)-one O_Alk O-Alkylation start->O_Alk Base, R-X N_Alk N-Alkylation start->N_Alk Base, R'-X CC_Coup C-C Coupling (e.g., Suzuki) start->CC_Coup 1. Halogenation 2. Pd Cat., Ar-B(OH)2 CH_Func C-H Functionalization start->CH_Func TM Catalyst, Coupling Partner O_Deriv O-Alkyl Pyridazines O_Alk->O_Deriv N_Deriv N-Alkyl Pyridazinones N_Alk->N_Deriv Aryl_Deriv Aryl/Heteroaryl Pyridazinones CC_Coup->Aryl_Deriv Func_Deriv Directly Functionalized Analogs CH_Func->Func_Deriv

Caption: Key derivatization pathways for SAR studies of the pyridazin-3-ol scaffold.

Data Presentation for SAR Analysis

A systematic tabulation of biological activity data against the corresponding structural modifications is essential for discerning meaningful SAR trends.

Table 1: Example SAR Data Table

Compound IDR¹ (at N2)R² (at C6)R³ (at O)IC₅₀ (nM)
Lead-01 HPhenylH150
DA-01 MePhenylH120
DA-02 BnPhenylH85
DA-03 H4-F-PhenylH75
DA-04 HPhenylMe500

This is example data and does not reflect actual experimental results.

Interpretation of Example Data:

  • N-Alkylation (DA-01, DA-02): Small alkyl (Me) and larger benzyl (Bn) groups at the N2 position are tolerated, with the benzyl group leading to a modest increase in potency. This suggests a potential hydrophobic pocket in the target's binding site.

  • C6-Arylation (DA-03): Introduction of an electron-withdrawing fluorine atom on the C6-phenyl ring enhances activity, indicating that electronic modifications at this position are beneficial.

  • O-Alkylation (DA-04): Methylation of the hydroxyl group significantly reduces activity, suggesting that this group is a critical hydrogen bond donor for target engagement.

Conclusion

The pyridazin-3-ol scaffold is a highly tractable platform for medicinal chemistry exploration. A well-designed derivatization strategy, employing a combination of O-alkylation, N-alkylation, C-C cross-coupling, and C-H functionalization, can provide a comprehensive understanding of the SAR for a given biological target. The protocols and rationales presented in this application note offer a robust framework for researchers to systematically explore the chemical space around this important heterocyclic core, ultimately guiding the design of more potent and selective therapeutic agents.

References

  • Gomtsyan, A., et al. (2011). Design, Synthesis, and Structure–Activity Relationship of Novel Pyridazinone-Based PARP7/HDACs Dual Inhibitors for Elucidating the Relationship between Antitumor Immunity and HDACs Inhibition. ACS Publications. Available at: [Link]

  • Azolo[d]pyridazinones in medicinal chemistry. (2020). PubMed. Available at: [Link]

  • Pathak, S., et al. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry. Available at: [Link]

  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. (2025). PubMed. Available at: [Link]

  • Ting, P. C., et al. (2011). The synthesis and structure-activity relationship of pyridazinones as glucan synthase inhibitors. ResearchGate. Available at: [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.). National Institutes of Health. Available at: [Link]

  • Ting, P. C., et al. (2011). The synthesis and structure-activity relationship of pyridazinones as glucan synthase inhibitors. PubMed. Available at: [Link]

  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Anti-inflammatory Pathways Targeting TxA2, TNF-α, and IL-6. (2025). Bentham Science Publishers. Available at: [Link]

  • Allcock, R. W., et al. (2011). Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast. Europe PMC. Available at: [Link]

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. (2025). PubMed Central. Available at: [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (n.d.). National Institutes of Health. Available at: [Link]

  • Li, W., et al. (2015). Late-stage diversification of biologically active pyridazinones via a direct C–H functionalization strategy. Organic & Biomolecular Chemistry. Available at: [Link]

  • ChemInform Abstract: Suzuki Reactions on Chloropyridazinones: An Easy Approach Towards Arylated 3(2H)‐Pyridazinones. (2001). Sci-Hub. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (n.d.). MDPI. Available at: [Link]

  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. (n.d.). National Institutes of Health. Available at: [Link]

  • Yang, C., et al. (2017). Construction of Pyridazine Analogues via Rhodium-mediated C-H Activation. Advanced Synthesis & Catalysis. Available at: [Link]

  • Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. (n.d.). MDPI. Available at: [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018). ResearchGate. Available at: [Link]

  • Synthesis and chemistry of pyridazin-3(2H)-ones. (2025). ResearchGate. Available at: [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018). PubMed. Available at: [Link]

  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. (n.d.). ACS Publications. Available at: [Link]

  • The therapeutic journey of pyridazinone. (2016). PubMed. Available at: [Link]

  • Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery. (n.d.). PubMed. Available at: [Link]

  • Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media. (2012). Scirp.org. Available at: [Link]

  • Efficient N-Arylation of Pyridazin-3(2H)-ones. (2025). ResearchGate. Available at: [Link]

  • Suzuki reaction. (n.d.). Wikipedia. Available at: [Link]

  • N-Alkylation of Some Imidazopyridines. (n.d.). FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

  • Product Class 8: Pyridazines. (n.d.). Thieme Chemistry. Available at: [Link]

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. (n.d.). RSC Medicinal Chemistry. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). Beilstein Journals. Available at: [Link]

  • Synthesis and Vasodilator Activity of Some pyridazin-3(2 H )-one Based Compounds. (2025). ResearchGate. Available at: [Link]

Sources

Application Note: Elucidating the Three-Dimensional Architecture of Pyridin-2-yl Substituted Heterocycles using Single-Crystal X-ray Diffraction

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Pyridin-2-yl substituted heterocycles are a cornerstone of modern medicinal chemistry and materials science, prized for their unique electronic properties and versatile coordination capabilities. Unambiguously determining their three-dimensional structure is paramount for understanding structure-activity relationships (SAR), designing novel therapeutic agents, and engineering advanced materials. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive technique for this purpose, providing precise atomic coordinates and detailed insights into molecular geometry and intermolecular interactions.[1][2] This comprehensive guide provides a robust framework for researchers, detailing field-proven protocols from crystal growth to final structure validation, with a special focus on overcoming the specific challenges presented by this class of compounds.

The Strategic Importance of Structural Elucidation

The pyridin-2-yl moiety, with its nitrogen atom positioned for chelation, imparts specific steric and electronic properties to a molecule. These properties govern how the molecule interacts with biological targets, such as enzymes and receptors, and how it self-assembles in the solid state. For drug development professionals, an accurate crystal structure is invaluable, offering a precise map of the molecule's conformation and potential binding modes, thereby accelerating the design of more potent and selective therapeutics.[1][3] In materials science, understanding the crystal packing, driven by non-covalent interactions like hydrogen bonds and π-stacking, is crucial for designing materials with desired optical or electronic properties.[4][5] SC-XRD provides this essential, unambiguous structural data, revealing bond lengths, bond angles, and the intricate details of supramolecular assembly.[2][6]

The Crystallization Challenge: From Solution to a Perfect Lattice

Obtaining a high-quality single crystal is often the most challenging and critical step in the entire structure determination process.[7] For pyridin-2-yl substituted heterocycles, the polarity and hydrogen bonding capability of the nitrogen atom can significantly influence solubility and crystal nucleation. The goal is to achieve a state of slow supersaturation, allowing molecules to organize into a well-ordered, single lattice.

Foundational Requirement: Purity

The purity of the compound is non-negotiable. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to defects and disordered crystals.[8] It is imperative to use material of the highest possible purity (>95%), often requiring multiple purification steps such as recrystallization or chromatography.[8]

Common Crystallization Protocols

The choice of method depends heavily on the compound's properties, particularly its solubility and stability.

Method Description Best Suited For Causality & Key Insights
Slow Evaporation A solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.[9]Thermally stable, non-volatile compounds.This is the simplest method. The slow removal of solvent gradually increases the concentration to the point of supersaturation, promoting slow crystal growth. The choice of solvent is critical; it should have moderate volatility and the compound should be sparingly soluble.
Vapor Diffusion A concentrated solution of the compound (in a "good" solvent) is placed in a small, open vial, which is then sealed inside a larger container holding a "poor" solvent (precipitant) in which the compound is insoluble.[10]Small quantities of material; compounds sensitive to concentration changes.The precipitant vapor slowly diffuses into the solution of the compound. This gradually decreases the compound's solubility, leading to controlled precipitation and crystallization. This method offers excellent control over the rate of supersaturation.
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a miscible solvent in which it is less soluble (the precipitant).[10]Compounds that are sensitive to air or require an inert atmosphere.Crystallization occurs at the interface between the two liquids as they slowly mix. This method is gentle and can be effective when others fail. Using a buffer layer of the pure "good" solvent between the solution and the precipitant can further slow the diffusion process.
Cooling A saturated or near-saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly.[9]Compounds with a steep solubility curve with respect to temperature.As the temperature decreases, the solubility of the compound drops, leading to supersaturation and crystallization. The rate of cooling is crucial; rapid cooling often leads to a precipitate or very small crystals, while slow, controlled cooling promotes the growth of larger, higher-quality crystals.

Protocol 1: Vapor Diffusion Crystallization

  • Preparation: Dissolve 2-10 mg of the purified pyridin-2-yl heterocycle in a minimal amount (0.2-0.5 mL) of a "good" solvent (e.g., dichloromethane, chloroform, or ethyl acetate) in a small glass vial (e.g., 2 mL).

  • Setup: Place this open vial inside a larger, sealable container (e.g., a 20 mL scintillation vial or a small beaker).

  • Precipitant Addition: Add 2-5 mL of a "poor" solvent/precipitant (e.g., hexane, pentane, or diethyl ether) to the larger container, ensuring the level is below the top of the inner vial.

  • Sealing and Incubation: Seal the outer container tightly and leave it undisturbed in a location with a stable temperature and free from vibrations.

  • Monitoring: Check for crystal growth periodically over several days to weeks. Avoid disturbing the setup unless significant precipitation occurs without crystal formation, in which case the solvent/precipitant system may need to be re-optimized.

The Workflow: From Crystal to Final Structure

The journey from a promising crystal to a refined 3D structure follows a well-defined, multi-stage workflow. Each step is critical for ensuring the final model is accurate and reliable.

SCXRD_Workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_processing Data Processing cluster_structure Structure Determination Crystal_Growth Crystal Growth Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Data_Collection Diffraction Data Collection Crystal_Selection->Data_Collection Integration Integration Data_Collection->Integration Scaling Scaling & Merging Integration->Scaling Absorption Absorption Correction Scaling->Absorption Space_Group Space Group Determination Absorption->Space_Group Solution Structure Solution (Phase Problem) Space_Group->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & CIF Generation Refinement->Validation Deposition Deposition (e.g., CCDC) Validation->Deposition Interactions cluster_mol1 Molecule A cluster_mol2 Molecule B N1 N C1 C H1 H C1->H1 N2 N H1->N2 C-H···N H-Bond Ring1 π-system (Pyridine) Ring2 π-system (Heterocycle) Ring1->Ring2 π-π Stacking

Sources

Application Notes and Protocols: Utilizing 6-Pyridin-2-ylmethyl-pyridazin-3-ol as a Versatile Scaffold for Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazinone Core - A Privileged Scaffold in Modern Drug Discovery

The pyridazinone moiety is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1] Its unique structural and electronic properties make it a "privileged structure," capable of interacting with a diverse range of biological targets.[2] This versatility has led to the development of pyridazinone-based compounds with a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects.[2][3] The 6-Pyridin-2-ylmethyl-pyridazin-3-ol scaffold, incorporating both a pyridinone and a pyridine ring, offers a unique three-dimensional architecture and multiple points for chemical diversification, making it an exceptional starting point for the construction of compound libraries aimed at identifying novel therapeutic agents.

This guide provides a comprehensive overview of the synthesis of the this compound scaffold and detailed protocols for its derivatization to generate a focused library of novel chemical entities. We will delve into the strategic considerations behind the synthetic routes and the application of modern catalytic methods to achieve efficient diversification.

Part 1: Synthesis of the this compound Scaffold

The synthesis of the this compound core can be achieved through a classical and robust method for pyridazinone formation: the cyclocondensation of a γ-keto acid or its ester with a hydrazine source.[4] This approach is widely applicable and allows for the introduction of various substituents on the pyridazinone ring.

Proposed Synthetic Pathway

A plausible and efficient route to the target scaffold involves the condensation of 4-oxo-4-(pyridin-2-yl)butanoic acid with hydrazine hydrate. The γ-keto acid can be prepared via a Friedel-Crafts acylation of pyridine with succinic anhydride, followed by selective reduction.

G

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-oxo-4-(pyridin-2-yl)butanoic acid

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Standard reflux and extraction glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-oxo-4-(pyridin-2-yl)butanoic acid (10 mmol) in ethanol (100 mL).

  • Hydrazine Addition: To the stirred solution, add hydrazine hydrate (12 mmol, 1.2 equivalents) dropwise at room temperature.

  • Cyclocondensation: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

  • Purification: Redissolve the crude residue in water (50 mL) and acidify to pH 2-3 with 1M HCl. Extract with ethyl acetate (3 x 50 mL) to remove any unreacted starting material. Neutralize the aqueous layer with a saturated solution of NaHCO₃ to precipitate the product.

  • Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum to yield this compound.

Part 2: Library Synthesis via Scaffold Derivatization

The this compound scaffold offers several handles for chemical diversification, enabling the generation of a library with significant structural diversity. The primary points of modification are the pyridazinone nitrogen (N2) and potential functionalization of the pyridazine ring after conversion to a more reactive intermediate.

G Scaffold This compound N_Alkylation N-Alkylation / N-Arylation (R¹) Scaffold->N_Alkylation Position N2 Halogenation Halogenation (X) Scaffold->Halogenation Position C4/C5 Library Diversified Library N_Alkylation->Library Cross_Coupling Cross-Coupling (R²) Halogenation->Cross_Coupling Suzuki / Buchwald-Hartwig Cross_Coupling->Library

Protocol 2.1: N-Alkylation of the Pyridazinone Scaffold

The nitrogen at the 2-position of the pyridazinone ring can be readily alkylated to introduce a variety of substituents.

Materials:

  • This compound

  • Assorted alkyl halides (e.g., benzyl bromide, ethyl bromoacetate)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (CH₃CN)

Procedure:

  • Reaction Setup: In a parallel synthesis array, add this compound (0.1 mmol) and anhydrous K₂CO₃ (0.2 mmol) to each reaction vessel.

  • Reagent Addition: Add anhydrous acetonitrile (2 mL) to each vessel, followed by the corresponding alkyl halide (0.12 mmol).

  • Reaction: Seal the vessels and heat the reaction block to 80°C for 12 hours.

  • Workup: After cooling, filter the mixtures to remove inorganic salts and concentrate the filtrates in vacuo.

  • Purification: Purify the residues by preparatory HPLC to yield the N-alkylated derivatives.

Protocol 2.2: Halogenation of the Pyridazinone Ring

To enable cross-coupling reactions, the pyridazinone ring must first be halogenated. Chlorination at the 6-position is a common strategy. For our scaffold, we will first need to convert the hydroxyl group to a leaving group, such as a chloride, which can then be used for cross-coupling.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Toluene

Procedure:

  • Reaction Setup: In a fume hood, suspend this compound (5 mmol) in toluene (20 mL).

  • Chlorination: Carefully add phosphorus oxychloride (15 mmol) dropwise to the suspension at 0°C.

  • Reaction: Heat the mixture to reflux (110°C) for 3 hours.

  • Workup: Cool the reaction to room temperature and carefully quench by pouring onto crushed ice. Neutralize with a saturated NaHCO₃ solution.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 3-chloro-6-(pyridin-2-ylmethyl)pyridazine.

Protocol 2.3: Library Generation via Suzuki-Miyaura Cross-Coupling

The chlorinated pyridazine intermediate is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of a wide range of aryl and heteroaryl moieties.[5]

Materials:

  • 3-chloro-6-(pyridin-2-ylmethyl)pyridazine

  • A library of aryl and heteroaryl boronic acids

  • Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0))

  • Sodium carbonate (Na₂CO₃)

  • Toluene/Ethanol/Water solvent mixture (e.g., 4:1:1)

Procedure (for a single reaction, adaptable for parallel synthesis):

  • Reaction Setup: To a microwave vial, add 3-chloro-6-(pyridin-2-ylmethyl)pyridazine (0.1 mmol), the desired boronic acid (0.15 mmol), Na₂CO₃ (0.3 mmol), and Pd(PPh₃)₄ (0.005 mmol).

  • Solvent Addition: Add the toluene/ethanol/water solvent mixture (2 mL).

  • Microwave Irradiation: Seal the vial and heat in a microwave reactor to 120°C for 20-30 minutes.[6]

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by preparatory HPLC.

Reaction Type Scaffold Position Reagents Typical Conditions Expected Outcome
N-AlkylationN2R-X, K₂CO₃CH₃CN, 80°CIntroduction of diverse alkyl groups
HalogenationC3-OHPOCl₃Toluene, 110°CConversion of hydroxyl to chloro group
Suzuki CouplingC3Ar-B(OH)₂, Pd(PPh₃)₄, Na₂CO₃Toluene/EtOH/H₂O, 120°C (Microwave)Aryl/heteroaryl diversification
Protocol 2.4: Library Generation via Buchwald-Hartwig Amination

Alternatively, the 3-chloro-6-(pyridin-2-ylmethyl)pyridazine can be subjected to Buchwald-Hartwig amination to introduce a variety of primary and secondary amines, further expanding the chemical space of the library.[7][8][9]

Materials:

  • 3-chloro-6-(pyridin-2-ylmethyl)pyridazine

  • A library of primary and secondary amines

  • Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0))

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure (for a single reaction):

  • Reaction Setup: In a glovebox, add 3-chloro-6-(pyridin-2-ylmethyl)pyridazine (0.1 mmol), the desired amine (0.12 mmol), NaOtBu (0.14 mmol), Pd₂(dba)₃ (0.002 mmol), and Xantphos (0.004 mmol) to a reaction tube.

  • Solvent Addition: Add anhydrous toluene (2 mL).

  • Reaction: Seal the tube and heat to 100°C for 12-24 hours.

  • Workup: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify by preparatory HPLC.

Conclusion

The this compound scaffold represents a highly valuable starting point for the synthesis of diverse compound libraries. Its straightforward synthesis and the presence of multiple, orthogonally-addressable functionalization points allow for the application of robust and high-throughput synthetic methodologies. The protocols outlined in this guide, from scaffold synthesis to library generation via N-alkylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, provide a clear and actionable framework for researchers in drug discovery and medicinal chemistry to explore the rich chemical space surrounding this privileged heterocyclic core.

References

  • Further Studies on 2-Arylacetamide Pyridazin-3(2H)-ones: Design, Synthesis and Evaluation of 4,6-Disubstituted Analogues as Formyl Peptide Receptors (FPRs) Agonists. (2021). Chem Biol Drug Des. Available at: [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.). National Institutes of Health. Available at: [Link]

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (n.d.). SciSpace. Available at: [Link]

  • Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents. (2017). Arch Pharm (Weinheim). Available at: [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Available at: [Link]

  • Synthesis of pyridazine-based scaffolds as alpha-helix mimetics. (2007). Org Lett. Available at: [Link]

  • Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. (n.d.). FLORE. Available at: [Link]

  • Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones. (2008). J Org Chem. Available at: [Link]

  • Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors. (n.d.). Journal of Medicinal Chemistry. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. (2026). Journal of Chemical Technology and Metallurgy. Available at: [Link]

  • [PYRIDAZINE DERIVATIVES. V. SYNTHESIS OF DERIVATIVES OF 6-PHENYL-3(2H)-PYRIDAZINONE]. (1964). Chem Pharm Bull (Tokyo). Available at: [Link]

  • Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2 H )-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents. (2017). ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (n.d.). National Institutes of Health. Available at: [Link]

  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing. (n.d.). Knowledge UChicago. Available at: [Link]

  • Palladium-catalyzed Buchwald-Hartwig amination. (n.d.). Atlanchim Pharma. Available at: [Link]

  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. (2025). Request PDF. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (n.d.). MDPI. Available at: [Link]

  • Discovery of substituted 6-pheny-3H-pyridazin-3-one derivatives as novel c-Met kinase inhibitors. (2014). Bioorg Med Chem Lett. Available at: [Link]

  • Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. (n.d.). ResearchGate. Available at: [Link]

  • Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. (n.d.). Comptes Rendus de l'Académie des Sciences. Available at: [Link]

  • Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. (n.d.). RSC Publishing. Available at: [Link]

Sources

Application Note: A High-Throughput Screening Methodology for Profiling Pyridazinone Compounds Against Kinase Panels

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Importance of Kinase Inhibitor Screening

Protein kinases, as central regulators of cellular signaling, represent one of the most critical classes of drug targets in modern medicine, particularly in oncology and immunology.[1] Dysregulation of kinase activity is a hallmark of numerous diseases. The pyridazinone scaffold has emerged as a privileged structure in the development of kinase inhibitors, showing promise against a variety of targets.[2][3][4] Consequently, the ability to accurately and efficiently screen pyridazinone-based compound libraries against diverse kinase panels is paramount for identifying potent and selective drug candidates.[5][6]

This application note provides a comprehensive, field-proven methodology for the screening and profiling of pyridazinone compounds against kinase panels. It details a tiered approach, from initial high-throughput screening (HTS) to detailed selectivity profiling and cellular target engagement, ensuring the generation of robust and actionable data for drug discovery programs. We will delve into the rationale behind key experimental choices, provide step-by-step protocols for biochemical and cell-based assays, and discuss best practices for data analysis and interpretation.

The Kinase Screening Funnel: A Strategic Approach

A successful kinase screening campaign follows a logical progression, starting with a broad primary screen to identify initial "hits" and progressively narrowing the focus to well-characterized lead compounds. This tiered strategy optimizes resource allocation and ensures that the most promising compounds are advanced.

G cluster_0 Screening Cascade Primary HTS Primary HTS Hit Confirmation Hit Confirmation Primary HTS->Hit Confirmation Single Concentration IC50 Determination IC50 Determination Hit Confirmation->IC50 Determination Dose-Response Selectivity Profiling Selectivity Profiling IC50 Determination->Selectivity Profiling Potent Hits Cellular Assays Cellular Assays Selectivity Profiling->Cellular Assays Selective Hits Lead Optimization Lead Optimization Cellular Assays->Lead Optimization Confirmed Activity

Caption: A tiered workflow for kinase inhibitor screening.

Part I: Biochemical Assays for Initial Hit Identification

Biochemical assays form the foundation of the screening funnel, providing a direct measure of a compound's ability to inhibit kinase activity in a purified, in vitro system.

Choosing the Right Assay Technology

Several robust technologies are available for HTS of kinase inhibitors. The choice of platform depends on factors such as the specific kinase target, desired throughput, and cost.

Assay TechnologyPrincipleAdvantagesDisadvantages
Luminescence (e.g., ADP-Glo™) Measures ADP production, a universal product of kinase reactions.[7][8]Universal for all kinases, high sensitivity, and robust signal.[6]Indirect measurement of phosphorylation; potential for interference from ATPases.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Measures the proximity of a donor and acceptor fluorophore, typically on a phospho-specific antibody and a labeled substrate.[7][9]Homogeneous (no-wash) format, high sensitivity, and reduced background fluorescence.[9]Requires specific antibodies and labeled substrates for each kinase.
Radiometric Assays (e.g., 33P-ATP) Directly measures the incorporation of a radiolabeled phosphate group onto a substrate.[10][11]Considered the "gold standard" for direct measurement of kinase activity; highly sensitive.[11]Requires handling of radioactive materials and specialized equipment.

For primary screening of pyridazinone libraries, luminescence-based assays like ADP-Glo™ offer an excellent balance of universality, sensitivity, and throughput.[6]

Critical Experimental Parameter: ATP Concentration

A crucial consideration in biochemical kinase assays is the concentration of ATP used. Most kinase inhibitors are ATP-competitive, meaning their measured potency (IC50) is directly influenced by the ATP concentration.[10][12]

  • Assays at Km [ATP]: Performing assays at the Michaelis constant (Km) for ATP allows for a more direct comparison of inhibitor binding affinity (Ki) between different kinases.[11][12][13] According to the Cheng-Prusoff equation, when [ATP] = Km, the IC50 is approximately 2x the Ki.[12][13]

  • Assays at Physiological [ATP]: Cellular ATP concentrations are in the millimolar (mM) range, significantly higher than the Km of most kinases.[14][15] Screening at high ATP concentrations (e.g., 1 mM) can provide a more accurate prediction of a compound's efficacy in a cellular environment.[12][16]

Recommendation: For primary screening, an ATP concentration at or near the Km for each kinase is recommended to identify all potential inhibitors. For later-stage profiling and to better predict cellular activity, assays should also be performed at physiological ATP concentrations.[16]

Protocol: Primary HTS using ADP-Glo™ Kinase Assay

This protocol outlines a single-point screen to identify initial hits from a pyridazinone compound library.

1. Reagent Preparation:

  • Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
  • Reconstitute kinase and substrate in kinase buffer to desired concentrations.
  • Prepare ATP solution at 2x the final desired concentration (e.g., 2x Km).
  • Dilute pyridazinone compounds in DMSO to a stock concentration (e.g., 10 mM) and then to an intermediate concentration in kinase buffer. The final DMSO concentration in the assay should be kept below 1%.

2. Assay Procedure (384-well format):

  • Add 2.5 µL of compound solution or vehicle (DMSO) to appropriate wells.
  • Add 2.5 µL of kinase/substrate mix to all wells.
  • Initiate the reaction by adding 5 µL of 2x ATP solution.
  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
  • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
  • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
  • Read luminescence on a compatible plate reader.

3. Data Analysis and Quality Control:

  • Calculate the percent inhibition for each compound relative to high (no inhibitor) and low (no enzyme) controls.
  • Determine the Z'-factor to assess assay quality. The Z'-factor is a measure of the statistical effect size and is a reflection of the dynamic range of the assay and the data variation.[17][18] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[17][18][19]

Part II: Hit Confirmation and Selectivity Profiling

Compounds identified as "hits" in the primary screen must be further characterized to confirm their activity and assess their selectivity across a panel of kinases.

IC50 Determination

The potency of hit compounds is determined by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50). This involves testing the compound over a range of concentrations.[20]

Protocol: The protocol is similar to the primary HTS, but instead of a single concentration, a serial dilution of the compound is performed (e.g., 10-point, 3-fold dilutions). The resulting data are plotted as percent inhibition versus compound concentration and fitted to a four-parameter logistic equation to determine the IC50 value.[20]

Kinase Selectivity Profiling

A critical step in kinase inhibitor development is determining the compound's selectivity.[10][21] A highly selective inhibitor targets a specific kinase, minimizing off-target effects and potential toxicity.[22] Kinase selectivity profiling is typically performed by screening the compound against a large panel of kinases.[1][23]

Workflow for Selectivity Profiling:

  • Primary Panel Screen: Screen the confirmed hits at a single, high concentration (e.g., 1 µM) against a broad kinase panel (e.g., >200 kinases).

  • IC50 Profiling: For any kinases showing significant inhibition (e.g., >70%) in the primary panel screen, perform full IC50 determinations.[24] This provides a quantitative measure of potency against off-target kinases.[25]

G cluster_0 Selectivity Analysis Workflow Compound Compound Kinase_Panel Broad Kinase Panel (Single Concentration) Compound->Kinase_Panel Hit_Kinases Identified Off-Targets (>70% Inhibition) Kinase_Panel->Hit_Kinases IC50_Determination IC50 Determination for Off-Targets Hit_Kinases->IC50_Determination Selectivity_Profile Quantitative Selectivity Profile IC50_Determination->Selectivity_Profile

Caption: Workflow for quantitative kinase selectivity profiling.

Part III: Cellular Assays for Target Engagement and Functional Effects

While biochemical assays are essential for initial screening, they do not fully recapitulate the complex environment of a living cell.[26] Cellular assays are crucial for confirming that a compound can enter cells, bind to its intended target, and exert a functional effect.[27][28]

Target Engagement Assays

Target engagement assays directly measure the interaction of a compound with its kinase target within intact cells.[27][29] The NanoBRET™ Target Engagement (TE) assay is a powerful technology for this purpose.[29][30]

Principle of NanoBRET™ TE Assay: This assay is based on Bioluminescence Resonance Energy Transfer (BRET). A kinase of interest is expressed in cells as a fusion with NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the kinase's active site serves as the energy acceptor. When the tracer is bound to the kinase, a BRET signal is generated. A test compound that enters the cell and binds to the kinase will displace the tracer, leading to a dose-dependent decrease in the BRET signal.[28][29][31]

Protocol: NanoBRET™ TE Intracellular Kinase Assay

1. Cell Preparation:

  • Transfect cells (e.g., HEK293) with a vector encoding the NanoLuc®-kinase fusion protein.
  • Plate the transfected cells in a 96-well or 384-well plate and allow them to attach overnight.

2. Assay Procedure:

  • Prepare serial dilutions of the pyridazinone compound in Opti-MEM® I Reduced Serum Medium.
  • Prepare the NanoBRET™ tracer and NanoLuc® substrate according to the manufacturer's protocol.
  • Remove the culture medium from the cells and add the compound dilutions.
  • Add the tracer/substrate mixture to all wells.
  • Incubate at 37°C for 2 hours.
  • Read the filtered luminescence at 460 nm (donor emission) and 610 nm (acceptor emission) using a plate reader equipped with the appropriate filters.

3. Data Analysis:

  • Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).
  • Normalize the data to vehicle controls and plot the BRET ratio against the compound concentration.
  • Determine the cellular IC50 value by fitting the data to a dose-response curve.
Cellular Phosphorylation Assays

To confirm the functional consequence of target engagement, it is essential to measure the inhibition of downstream substrate phosphorylation in a cellular context.[27] This can be achieved using techniques like In-Cell Westerns or ELISA-based methods with phospho-specific antibodies.[20]

Protocol: In-Cell Western for Substrate Phosphorylation

1. Cell Treatment:

  • Plate cells and grow to desired confluency.
  • Treat cells with a dose-range of the pyridazinone compound for a specified time.
  • If applicable, stimulate the signaling pathway to induce substrate phosphorylation.

2. Immunostaining:

  • Fix and permeabilize the cells in the plate.
  • Block non-specific binding sites.
  • Incubate with a primary antibody specific for the phosphorylated form of the downstream substrate.
  • Incubate with a second primary antibody for a total protein or loading control.
  • Incubate with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye® 800CW and IRDye® 680RD).

3. Data Acquisition and Analysis:

  • Scan the plate using a near-infrared imaging system.
  • Quantify the fluorescence intensity for both the phospho-specific and total protein signals in each well.[32]
  • Normalize the phospho-signal to the total protein signal.
  • Plot the normalized signal against the compound concentration to determine the cellular IC50 for functional inhibition.[20][32]

Conclusion

The methodology outlined in this application note provides a robust and comprehensive framework for the successful screening and profiling of pyridazinone compounds against kinase panels. By employing a tiered approach that combines high-throughput biochemical assays with detailed cellular characterization, researchers can efficiently identify and validate potent and selective kinase inhibitors. Adherence to best practices, such as careful consideration of ATP concentration and rigorous assay quality control, is essential for generating reliable and reproducible data that will drive the advancement of promising compounds in the drug discovery pipeline.

References

  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology. Retrieved from [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. (n.d.). Oxford Academic. Retrieved from [Link]

  • NanoBRET Assay Services. (n.d.). Reaction Biology. Retrieved from [Link]

  • Z-factor. (n.d.). Grokipedia. Retrieved from [Link]

  • Kinase selectivity profiling by inhibitor affinity chromatography. (n.d.). PubMed. Retrieved from [Link]

  • Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. (2018, December 5). PNAS. Retrieved from [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024, May 30). Reaction Biology. Retrieved from [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research. Retrieved from [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad. Retrieved from [Link]

  • The Z prime value (Z´). (2025, January 27). BMG LABTECH. Retrieved from [Link]

  • Kinase Selectivity Panels. (n.d.). Reaction Biology. Retrieved from [Link]

  • ATP concentration. (n.d.). Kinase Logistics Europe. Retrieved from [Link]

  • Z-Factor Calculator - Free Online Tool | Assay Quality Control. (n.d.). Assay Genie. Retrieved from [Link]

  • Z-factors. (n.d.). BIT 479/579 High-throughput Discovery. Retrieved from [Link]

  • Small Molecule Drug Screening Service-Enzymes. (n.d.). MtoZ Biolabs. Retrieved from [Link]

  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. (n.d.). ACS Publications. Retrieved from [Link]

  • Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity - PMC. (n.d.). National Institutes of Health. Retrieved from [Link]

  • SwiftFluo TR-FRET kinase kits by Sino Biological. (2026, January 16). Scientist Live. Retrieved from [Link]

  • Kinase assays. (2020, September 1). BMG LABTECH. Retrieved from [Link]

  • Kinase Assays with Myra. (n.d.). Bio Molecular Systems. Retrieved from [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (n.d.). PubMed Central. Retrieved from [Link]

  • Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. (2024, June 13). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581 - PMC. (2024, June 13). National Institutes of Health. Retrieved from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved from [Link]

  • Protein kinase profiling assays: a technology review. (n.d.). PubMed. Retrieved from [Link]

  • ATP-Mediated Kinome Selectivity: The Missing Link in Understanding the Contribution of Individual JAK Kinase Isoforms to Cellular Signaling. (2014, May 12). ACS Publications. Retrieved from [Link]

  • Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. (n.d.). ResearchGate. Retrieved from [Link]

  • Kinase Screening Assay Services. (n.d.). Reaction Biology. Retrieved from [Link]

  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. (n.d.). MDPI. Retrieved from [Link]

  • Promega ADP-Glo kinase assay. (n.d.). BMG LABTECH. Retrieved from [Link]

  • In-cell Western Assays for IC50 Determination. (2025, January 29). Azure Biosystems. Retrieved from [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC. (2021, August 12). PubMed Central. Retrieved from [Link]

  • Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. (n.d.). ACS Publications. Retrieved from [Link]

  • Discovery of Pyridazinopyridinones as Potent and Selective p38 Mitogen-Activated Protein Kinase Inhibitors. (n.d.). Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

  • IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. (2018, July 1). AACR Journals. Retrieved from [Link]

Sources

Application Notes & Protocols: Leveraging 6-Pyridin-2-ylmethyl-pyridazin-3-ol in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of Fragment-Based Discovery with Privileged Scaffolds

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative and complement to traditional high-throughput screening (HTS) for identifying novel lead compounds.[1][2] The core principle of FBDD is to screen low molecular weight compounds (typically < 300 Da) that, despite binding with low affinity, do so with high ligand efficiency.[3][4] These initial "hits" provide high-quality starting points for optimization into potent, drug-like molecules.[5][6] This approach is particularly effective for challenging targets, including those previously considered "undruggable."[1][5]

The choice of fragments is paramount to the success of an FBDD campaign.[1] "Privileged scaffolds," molecular frameworks that are capable of binding to multiple biological targets, are of particular interest. The pyridazine and pyridine heterocycles are prime examples of such scaffolds, appearing in numerous approved drugs and clinical candidates.[7][8][9][10][11][12][13] The pyridazine ring, with its adjacent nitrogen atoms, possesses unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, which are advantageous for drug-target interactions.[10]

This application note details a comprehensive strategy for the application of 6-Pyridin-2-ylmethyl-pyridazin-3-ol (Molecular Formula: C10H9N3O[14]) as a novel fragment in an FBDD campaign. This fragment combines the favorable properties of both the pyridazine and pyridine rings, making it an attractive starting point for identifying inhibitors against various target classes, particularly protein kinases, a family of enzymes frequently targeted in oncology and inflammatory diseases.[8][15]

Rationale for Selecting this compound

The structure of this compound is compelling for several reasons:

  • Dual Privileged Scaffolds: It incorporates both a pyridazine and a pyridine ring, increasing the statistical probability of interacting with conserved binding motifs in proteins.[7][11]

  • Hydrogen Bonding Potential: The pyridazin-3-ol moiety provides both a hydrogen bond donor (OH) and acceptor (ring nitrogens), while the pyridine ring offers an additional acceptor. This rich pharmacophoric profile facilitates strong, directional interactions within a target's binding site.[10]

  • Vectorial Growth Opportunities: The fragment possesses clear vectors for chemical elaboration. The pyridazine and pyridine rings can be substituted to explore and optimize interactions with the target protein, a key strategy in the "fragment-to-lead" process.[2]

  • Favorable Physicochemical Properties: As a small molecule (MW: 187.2 g/mol [14]), it adheres to the "Rule of Three," a common guideline for fragment selection (MW ≤ 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3).[16]

Experimental Workflow: A Multi-faceted Approach to Hit Identification and Validation

A successful FBDD campaign requires a suite of sensitive biophysical techniques to detect the weak binding affinities typical of fragments (micromolar to millimolar range).[4][17][18] Our recommended workflow integrates several orthogonal methods to ensure high confidence in hit identification and to provide a rich dataset for subsequent structure-guided optimization.

FBDD_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Structural Biology & Elaboration Screening Fragment Library Screening (incl. This compound) SPR Surface Plasmon Resonance (SPR) High-Throughput Screening Screening->SPR Primary Hit Identification NMR NMR Spectroscopy (e.g., WaterLOGSY, STD) SPR->NMR Orthogonal Validation ITC Isothermal Titration Calorimetry (ITC) Thermodynamic Profiling NMR->ITC Affinity & Thermodynamics Xray X-ray Crystallography ITC->Xray Binding Mode Determination SAR Structure-Activity Relationship (SAR) Fragment Growing/Linking Xray->SAR Structure-Guided Design Lead_Opt Lead Optimization SAR->Lead_Opt

Figure 1: A comprehensive FBDD workflow for hit identification, validation, and optimization.

Part 1: Primary Screening via Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique ideal for primary fragment screening due to its high throughput and low protein consumption.[17][19][20]

Protocol: High-Throughput SPR Screening
  • Target Immobilization:

    • Covalently immobilize the purified target protein (e.g., a protein kinase) onto a sensor chip (e.g., CM5) via amine coupling to achieve a target density of 8,000-12,000 Response Units (RU).

    • Use a reference flow cell, either blank or with an immobilized irrelevant protein, to subtract non-specific binding and bulk refractive index changes.[17]

  • Fragment Library Preparation:

    • Prepare a stock solution of this compound and other fragments from the library in 100% DMSO.

    • Create a dilution series in running buffer (e.g., HBS-EP+) to a final concentration range of 100-500 µM, ensuring the final DMSO concentration is matched across all samples and the running buffer (typically ≤ 1%).[17]

  • SPR Analysis:

    • Inject the fragment solutions over the target and reference surfaces using a high-performance SPR system (e.g., Biacore 8K).[20]

    • Use a short contact time (e.g., 30 seconds) and a high flow rate (e.g., 30 µL/min) to minimize mass transport effects.

    • Monitor the change in response units (RU) to detect binding. A steady-state response indicates a binding event.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal.

    • Identify initial hits as fragments that produce a concentration-dependent binding response significantly above the noise level.

    • Calculate the Ligand Efficiency (LE) for promising hits to prioritize fragments for follow-up studies.

Hypothetical SPR Screening Data
Fragment IDStructureMolecular Weight (Da)KD (µM, est.)Ligand Efficiency (LE)Hit Flag
PMP-001 This compound 187.2 250 0.35 Yes
Frag-APyrazole derivative155.1>1000N/ANo
Frag-BIndole derivative198.24000.29Yes
Frag-CPhenyl derivative122.18000.28Yes

Table 1: Representative data from a primary SPR fragment screen. PMP-001 shows a promising combination of moderate affinity and high ligand efficiency.

Part 2: Orthogonal Hit Validation and Characterization

To eliminate false positives and gain deeper insight into the binding event, hits from the primary screen must be validated using orthogonal techniques.[20] NMR spectroscopy and Isothermal Titration Calorimetry (ITC) are gold-standard methods for this purpose.[21][22]

Protocol 2A: NMR-Based Hit Validation

Ligand-observed NMR techniques, such as Saturation Transfer Difference (STD) and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY), are powerful for confirming the binding of weak-affinity fragments.[16][23]

  • Sample Preparation:

    • Prepare a solution of the target protein (10-20 µM) in a deuterated buffer.

    • Prepare a stock solution of this compound (10-20 mM) in d6-DMSO.

    • Add the fragment to the protein solution to a final concentration of 200-500 µM.

  • NMR Data Acquisition:

    • Acquire a 1D proton NMR spectrum as a reference.

    • Acquire STD and WaterLOGSY spectra. In an STD experiment, saturation of the protein is transferred to binding ligands, resulting in signals in the difference spectrum. In a WaterLOGSY experiment, positive ligand NOEs indicate binding.[23]

  • Data Analysis:

    • The presence of signals in the STD difference spectrum or positive peaks in the WaterLOGSY spectrum confirms that the fragment binds to the target protein.

Protocol 2B: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (KD), stoichiometry (n), and enthalpy (ΔH).[22][24][25]

  • Sample Preparation:

    • Thoroughly dialyze the purified protein into the desired buffer. Use the final dialysis buffer to dissolve the fragment to minimize buffer mismatch effects.

    • Prepare the protein solution (e.g., 20-50 µM) in the sample cell and the fragment solution (e.g., 200-500 µM) in the injection syringe.

  • ITC Experiment:

    • Perform a series of injections (e.g., 1-2 µL each) of the fragment solution into the protein solution at a constant temperature (e.g., 25°C).

    • Record the differential power required to maintain zero temperature difference between the sample and reference cells.

  • Data Analysis:

    • Integrate the heat pulses and plot them against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine KD, n, and ΔH. The binding entropy (ΔS) can then be calculated.

Hypothetical Thermodynamic Data for PMP-001
ParameterValueInterpretation
KD 235 ± 15 µMConfirms weak but specific binding, consistent with SPR.
Stoichiometry (n) 1.05 ± 0.08Indicates a 1:1 binding model.
Enthalpy (ΔH) -4.5 kcal/molThe binding is enthalpically driven, suggesting favorable hydrogen bonding and/or van der Waals interactions.
Entropy (TΔS) +0.5 kcal/molA small, favorable entropic contribution, possibly due to the displacement of water molecules from the binding site.

Table 2: A complete thermodynamic profile for the interaction of PMP-001 with the hypothetical target protein, as determined by ITC.

Part 3: Structural Biology and Fragment-to-Lead Evolution

The ultimate power of FBDD lies in using high-resolution structural information to guide the optimization of fragment hits into potent leads.[6] X-ray crystallography is the premier technique for this purpose, revealing the precise binding mode of the fragment.[26][27][28]

Protocol: Co-crystallization and Structure Determination
  • Crystal Soaking or Co-crystallization:

    • Grow crystals of the target protein.

    • Soak the crystals in a solution containing a high concentration of this compound (e.g., 10-50 mM) for a defined period.[26] Alternatively, co-crystallize the protein in the presence of the fragment.

  • X-ray Diffraction Data Collection:

    • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.[29]

  • Structure Solution and Refinement:

    • Process the diffraction data and solve the structure by molecular replacement using a known apo-structure.

    • Carefully examine the resulting electron density maps to unambiguously identify the bound fragment and its orientation.[26]

    • Refine the protein-fragment complex structure to high resolution.

Binding_Mode cluster_Target Hypothetical Kinase Hinge Region cluster_Fragment PMP-001 Backbone_NH1 Backbone NH (Residue X) Backbone_CO Backbone CO (Residue Y) Hydrophobic_Pocket Hydrophobic Pocket Pyridazine_N Pyridazine Nitrogens Pyridazine_N->Backbone_NH1 H-Bond Pyridazinol_OH Pyridazinol OH Pyridazinol_OH->Backbone_CO H-Bond Pyridine_Ring Pyridine Ring Pyridine_Ring->Hydrophobic_Pocket Hydrophobic Interaction

Figure 2: A hypothetical binding mode of this compound in a kinase active site.

Structure-Guided Fragment Evolution

With the high-resolution crystal structure in hand, a rational, structure-guided medicinal chemistry effort can be initiated.[30]

  • Fragment Growing: Identify vectors on the fragment that point towards unoccupied pockets in the binding site. Synthesize analogs that extend into these pockets to form new, favorable interactions. For PMP-001, substitutions on the pyridine ring could probe a nearby hydrophobic pocket.

  • Fragment Linking: If a second, nearby fragment hit is identified, design and synthesize molecules that link the two fragments to create a larger compound with significantly higher affinity.[4]

  • Structure-Activity Relationship (SAR) Development: Synthesize a focused library of analogs based on the initial hit.[31][32] Systematically evaluate these compounds using the biophysical assays (SPR, ITC) to build a robust SAR that correlates chemical modifications with changes in binding affinity and thermodynamics.

Conclusion

This compound represents a high-quality chemical starting point for fragment-based drug discovery campaigns. Its composition of two privileged heterocyclic scaffolds, coupled with its ideal fragment-like properties, makes it a valuable addition to any screening library. The integrated workflow detailed in these notes—combining high-throughput SPR screening, orthogonal validation with NMR and ITC, and structural elucidation via X-ray crystallography—provides a robust and efficient pathway from initial hit identification to the generation of promising lead compounds. This strategic approach maximizes the potential of FBDD to deliver novel therapeutics for a wide range of challenging biological targets.

References

  • Barlocco, D., et al. (2012). SPR-based fragment screening: advantages and applications. Combinatorial Chemistry & High Throughput Screening, 15(6), 453-462. [Link]

  • Blundell, T. L., et al. (2005). Fragment-based lead discovery using X-ray crystallography. Journal of Medicinal Chemistry, 48(3), 591-600. [Link]

  • Blundell, T. L., et al. (2005). Fragment-based lead discovery using X-ray crystallography. PubMed, 15688647. [Link]

  • Ciulli, A., & Abell, C. (2011). NMR-based fragment screening. Methods in Molecular Biology, 716, 245-263. [Link]

  • Ciulli, A. (2011). Fragment screening by surface plasmon resonance. ACS Medicinal Chemistry Letters, 2(1), 18-22. [Link]

  • Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. Creative Biostructure. [Link]

  • Davis, B. J., et al. (2022). Fragment-based drug discovery-the importance of high-quality molecule libraries. Molecular Oncology, 16(21), 3761-3777. [Link]

  • Devi, S., & Singh, P. P. (2024). Fragment Based Drug Design: A Review. International Journal of Pharmaceutical Sciences Review and Research, 85(2), 1-7. [Link]

  • Gelin, M., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113843. [Link]

  • Gingell, H., & Ulaganathan, T. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery. [Link]

  • He, J., et al. (2021). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 8, 700994. [Link]

  • Huang, D., et al. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. European Journal of Medicinal Chemistry, 277, 116758. [Link]

  • Jaballah, M. Y., et al. (2021). Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. Letters in Drug Design & Discovery, 18(1), 1-15. [Link]

  • Lepre, C. A., et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC, 3797669. [Link]

  • Mortenson, D. E., et al. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. Molecular Oncology, 16(21), 3761-3777. [Link]

  • Murray, C. W., & Rees, D. C. (2021). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry, 64(23), 16993-17013. [Link]

  • Navratilova, I., & Hopkins, A. L. (2010). SPR-based fragment screening: advantages and applications. Current Opinion in Chemical Biology, 14(4), 499-505. [Link]

  • Youssef, M., et al. (2021). Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. ResearchGate. [Link]

  • O'Connor, R., et al. (2022). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 13(1), 14-33. [Link]

  • CrystalsFirst. (n.d.). Fragment HIT Identification in FBDD. CrystalsFirst. [Link]

  • Liu, Y., et al. (2023). Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. Molecules, 28(14), 5396. [Link]

  • ResearchGate. (n.d.). Overview of NMR spectroscopy applications in FBDD. ResearchGate. [Link]

  • Douangamath, A. (2022). The XChem pipeline for fragment screening. Diamond Light Source. [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening. Sygnature Discovery. [Link]

  • PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures. [Link]

  • Kumar, A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4489-4526. [Link]

  • ResearchGate. (n.d.). Structure-activity relationship of the synthesized pyridazine derivatives. ResearchGate. [Link]

  • Ladbury, J. E., & Wright, B. D. (2009). Isothermal titration calorimetry in drug discovery. Expert Opinion on Drug Discovery, 4(1), 101-112. [Link]

  • Kim, J. H., et al. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. ACS Chemical Neuroscience, 9(11), 2733-2742. [Link]

  • ResearchGate. (n.d.). The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. ResearchGate. [Link]

  • ResearchGate. (n.d.). Isothermal Titration Calorimetry. ResearchGate. [Link]

  • ResearchGate. (2016). Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments. ResearchGate. [Link]

  • Sygnature Discovery. (n.d.). Isothermal Titration Calorimetry (ITC). Sygnature Discovery. [Link]

  • AstraZeneca. (2020). Fragment screening at AstraZeneca: developing the next generation biophysics fragment set. PMC. [Link]

  • Sharma, A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(20), 12455-12478. [Link]

  • Tynebor, R. M., et al. (2012). Synthesis and biological activity of pyridopyridazin-6-one p38α MAP kinase inhibitors. Part 2. Bioorganic & Medicinal Chemistry Letters, 22(18), 5979-5983. [Link]

  • Erlanson, D. A., et al. (2004). Recent Developments in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry, 47(14), 3463-3482. [Link]

  • Akahane, A., et al. (1999). Discovery of 6-oxo-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-1(6H)-pyridazinebutanoic acid (FK 838): a novel non-xanthine adenosine A1 receptor antagonist with potent diuretic activity. Journal of Medicinal Chemistry, 42(5), 779-783. [Link]

  • Erlanson, D. A., et al. (2021). Fragment-to-Lead Medicinal Chemistry Publications in 2020. Journal of Medicinal Chemistry, 64(24), 17743-17770. [Link]

  • Kumar, A., et al. (2023). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. Molecules, 28(3), 1438. [Link]

  • Yengoyan, A., et al. (2018). Synthesis of novel 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives and their preliminary biological evaluation. Journal of Chemical Research, 42(10), 535-539. [Link]

  • Hendradi, E., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1109963. [Link]

  • Tschammer, N. (2022). Target to Hit Finding: New Methods in Fragment-Based Drug Discovery. YouTube. [Link]

  • Toma, L., et al. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 45(18), 4011-4017. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Pyridin-2-ylmethyl-pyridazin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Pyridin-2-ylmethyl-pyridazin-3-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this pyridazinone derivative. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and optimize your yields.

Introduction to this compound Synthesis

The synthesis of this compound, a pyridazinone derivative, is of significant interest in medicinal chemistry due to the diverse biological activities of the pyridazinone scaffold, including cardiovascular and anticancer properties.[1] The most common and established method for synthesizing the pyridazin-3(2H)-one core involves the condensation of a γ-keto acid with hydrazine hydrate.[2][3] In the case of this compound, the key precursor is a γ-keto acid bearing a pyridin-2-ylmethyl substituent.

This guide will focus on troubleshooting and optimizing this synthetic route, addressing common challenges to help you achieve higher yields and purity.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound.

Problem 1: Low Overall Yield

A low overall yield is one of the most common frustrations in multi-step organic synthesis. Let's break down the potential causes and solutions at each key stage.

Potential Causes & Suggested Solutions:

  • Inefficient Formation of the γ-Keto Acid Precursor: The synthesis of the necessary γ-keto acid, 3-oxo-4-(pyridin-2-yl)butanoic acid, is a critical first step. Incomplete reaction or side product formation here will directly impact the final yield.

    • Friedel-Crafts Acylation Issues: If preparing the precursor via Friedel-Crafts acylation, ensure anhydrous conditions and an appropriate Lewis acid catalyst. The choice of solvent can also be critical.[4]

    • Alternative Precursor Synthesis: Consider alternative routes to the γ-keto acid if Friedel-Crafts acylation proves problematic.

  • Incomplete Cyclocondensation with Hydrazine: The reaction between the γ-keto acid and hydrazine hydrate to form the pyridazinone ring is the core of the synthesis.

    • Reaction Time and Temperature: Ensure the reaction is refluxed for a sufficient duration. While some protocols suggest a few hours, others may require overnight refluxing for completion.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Hydrazine Quality and Stoichiometry: Use fresh, high-quality hydrazine hydrate. A slight excess of hydrazine (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion.

    • pH of the Reaction Mixture: The pH can influence the rate of cyclization. While typically carried out in a neutral solvent like ethanol, minor adjustments may be beneficial.

  • Product Loss During Work-up and Purification: Significant amounts of product can be lost during extraction and purification steps.

    • Aqueous Work-up: Pyridazinone derivatives can have some water solubility. Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with an organic solvent to recover any dissolved product.

    • Precipitation/Crystallization: If the product precipitates from the reaction mixture upon cooling, ensure sufficient time for complete precipitation. Cooling to 0-5 °C can improve recovery.[5]

    • Purification Method: While recrystallization is a common purification method for pyridazinones, column chromatography may be necessary if impurities are difficult to remove.[6] Choose an appropriate solvent system for recrystallization to maximize recovery of the pure compound.[5][6]

Troubleshooting Low Yield Workflow

LowYieldTroubleshooting cluster_precursor Precursor Synthesis cluster_cyclo Cyclocondensation cluster_workup Purification start Low Overall Yield precursor Check γ-Keto Acid Formation start->precursor Step 1 cyclo Optimize Cyclocondensation precursor->cyclo If precursor is pure & yield is good friedel Verify Friedel-Crafts Conditions precursor->friedel alt_route Consider Alternative Synthesis Route precursor->alt_route workup Minimize Work-up/Purification Losses cyclo->workup If cyclization is efficient time_temp Adjust Reaction Time/Temp cyclo->time_temp hydrazine Check Hydrazine Quality/Stoichiometry cyclo->hydrazine ph Investigate pH Effects cyclo->ph end Improved Yield workup->end Successful Optimization extraction Optimize Extraction Protocol workup->extraction precipitation Refine Precipitation/Crystallization workup->precipitation chromatography Employ Column Chromatography workup->chromatography

Caption: A workflow diagram for troubleshooting low yield in the synthesis of this compound.

Problem 2: Formation of Significant Side Products

The presence of unexpected spots on a TLC plate indicates the formation of side products, which can complicate purification and reduce the yield of the desired compound.

Potential Causes & Suggested Solutions:

  • Incomplete Dehydration: The initial condensation of the γ-keto acid with hydrazine forms a hydrazone intermediate, which then cyclizes and dehydrates to form the pyridazinone. Incomplete dehydration can leave a dihydropyridazinone impurity.

    • Dehydrogenation Step: If a dihydropyridazinone is formed, a subsequent dehydrogenation step may be necessary. A common method is treatment with bromine in acetic acid.[5][7]

  • Side Reactions of the Pyridine Ring: The pyridine nitrogen is basic and can potentially react under certain conditions, although this is less common in this specific synthesis.

    • Protecting Groups: If side reactions involving the pyridine ring are suspected, consider using a protecting group strategy, though this adds steps to the synthesis.

  • Hydrazone Isomerization: Depending on the reaction conditions, different hydrazone isomers could potentially form, leading to a mixture of products.

    • Strict Control of Reaction Conditions: Maintain consistent and optimized reaction temperatures and times to favor the formation of the desired product.

Problem 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure this compound can be challenging.

Potential Causes & Suggested Solutions:

  • Similar Polarity of Product and Impurities: If the side products have a similar polarity to the desired compound, separation by standard column chromatography can be difficult.

    • Optimize Chromatographic Conditions: Experiment with different solvent systems for column chromatography. A shallow gradient elution can improve separation. Thin-layer chromatography (TLC) is an excellent tool for quickly screening different solvent systems.[6]

    • Recrystallization: This is often a highly effective method for purifying pyridazinone derivatives.[6] The choice of solvent is crucial; the product should be soluble in the hot solvent and sparingly soluble when cold. Ethanol or ethanol-water mixtures are commonly used.[5]

  • Oily or Gummy Product: The product may not crystallize easily, appearing as an oil or a gum.

    • Trituration: Try triturating the crude product with a non-polar solvent like hexane or diethyl ether to induce crystallization and remove non-polar impurities.

    • Seed Crystals: If a small amount of pure, crystalline product is available, use it to seed the crystallization of the bulk material.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield I should expect for this synthesis?

Yields can vary significantly depending on the specific protocol, scale, and purification methods. Reported yields for similar pyridazinone syntheses often range from 50% to over 80%.[5][8] With careful optimization of the steps outlined in the troubleshooting guide, achieving a yield in the upper end of this range is a reasonable goal.

Q2: What are the best analytical techniques to monitor the reaction and characterize the final product?

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is indispensable for monitoring the progress of the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane) to track the disappearance of the starting material and the appearance of the product.

  • Product Characterization:

    • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and is essential for confirming the identity of the final product.

    • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

    • Infrared (IR) Spectroscopy: Can be used to identify key functional groups, such as the carbonyl (C=O) and N-H stretches in the pyridazinone ring.

    • Melting Point: A sharp melting point is a good indicator of purity.

Q3: Can microwave irradiation be used to improve the reaction?

Yes, microwave-assisted synthesis has been successfully employed for the preparation of pyridazin-3(2H)-ones.[2] Microwave heating can significantly reduce reaction times and in some cases, improve yields. If you have access to a microwave reactor, it is worth exploring as an alternative to conventional heating.

Q4: Are there any safety precautions I should be aware of?

  • Hydrazine Hydrate: Hydrazine hydrate is toxic and a suspected carcinogen. Handle it with appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.

  • Solvents: Many organic solvents are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Experimental Protocols

General Procedure for the Synthesis of this compound

This is a generalized protocol and may require optimization for your specific setup.

Step 1: Synthesis of the γ-Keto Acid Precursor (Illustrative Example)

The synthesis of the γ-keto acid, 3-oxo-4-(pyridin-2-yl)butanoic acid, is a prerequisite. Various methods can be employed for its preparation. For the purpose of this guide, we will assume the precursor is available.

Step 2: Cyclocondensation to form 6-Pyridin-2-ylmethyl-4,5-dihydropyridazin-3-ol

  • In a round-bottom flask equipped with a reflux condenser, dissolve the γ-keto acid (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.1-1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Allow the reaction mixture to cool to room temperature. The product may precipitate out of solution.

  • If precipitation occurs, cool the mixture further in an ice bath to maximize recovery. Collect the solid by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The residue can then be purified by recrystallization or column chromatography.

Step 3: Dehydrogenation to this compound (if necessary)

If the product from Step 2 is the dihydropyridazinone, a dehydrogenation step is required.

  • Dissolve the dihydropyridazinone in glacial acetic acid.

  • Add a solution of bromine in glacial acetic acid dropwise at 60-70 °C.

  • After the addition is complete, reflux the mixture for 2-3 hours.

  • Cool the reaction mixture and pour it into ice water.

  • Neutralize with a base (e.g., ammonium hydroxide) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[5]

Data Summary Table

ParameterTypical Range/ValueReference
Reaction Time (Cyclocondensation)4 - 18 hours[2][5]
Reaction TemperatureReflux[5]
Molar Ratio (γ-Keto Acid:Hydrazine)1 : 1.1-1.5[5]
Common SolventsEthanol, Methanol[2][5]
Purification MethodsRecrystallization, Column Chromatography[5][6]

Conclusion

The synthesis of this compound is a well-established process, but like any chemical synthesis, it can present challenges. By systematically addressing issues related to yield, side product formation, and purification, researchers can significantly improve the efficiency and success of their experiments. This guide provides a framework for troubleshooting and optimization, grounded in the fundamental principles of organic chemistry.

References

  • Gellis, A., et al. (2021). Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. Available at: [Link]

  • Utku, S., et al. (2020). Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. National Institutes of Health. Available at: [Link]

  • Indo Global Journal of Pharmaceutical Sciences. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Available at: [Link]

  • Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research.
  • PubMed. (2024). Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation. Available at: [Link]

  • ResearchGate. (2020). Synthesis and chemistry of pyridazin-3(2H)-ones. Available at: [Link]

  • International Journal of ChemTech Research. (2011).
  • PubMed Central. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. Available at: [Link]

  • ResearchGate. (2014). Recent Advances in Pyridazine Chemistry. Available at: [Link]

  • Knowledge UChicago. (2022). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Available at: [Link]

  • National Institutes of Health. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Available at: [Link]

  • ChemTube3D. (n.d.). Synthesis of Pyridazine. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions in Pyridazine Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyridazine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing the pyridazine ring. As a Senior Application Scientist, I've compiled this resource not as a rigid set of protocols, but as a dynamic, field-tested guide rooted in mechanistic understanding and practical experience. Our goal is to empower you to troubleshoot common side reactions, optimize your reaction conditions, and achieve higher yields and purity in your target pyridazine derivatives.

This guide is structured in a question-and-answer format to directly address the specific challenges you may encounter at the bench. We will delve into the "why" behind experimental choices, ensuring that each troubleshooting step is a logical and scientifically validated solution.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Formation of a Five-Membered Ring (Pyrazole) Instead of the Desired Six-Membered Pyridazine.

Q: My reaction with a dicarbonyl compound and hydrazine yielded a pyrazole, not the expected pyridazine. What went wrong?

A: This is a classic and common side reaction in pyridazine synthesis, particularly when your starting materials are not perfectly suited for the desired transformation. The formation of a five-membered pyrazole ring points to the presence of a 1,3-dicarbonyl compound, which readily cyclizes with hydrazine in what is known as the Knorr pyrazole synthesis.[1][2][3]

Root Cause Analysis:

The core of the issue lies in the reactivity of different dicarbonyl compounds with hydrazine. While 1,4-dicarbonyls are the precursors for pyridazines (a six-membered ring), 1,3-dicarbonyls lead to pyrazoles (a five-membered ring).[4][5] This unwanted side reaction can occur due to:

  • Incorrect Starting Material: You may have inadvertently used a 1,3-dicarbonyl compound instead of a 1,4-dicarbonyl.

  • Contamination of Starting Material: Your 1,4-dicarbonyl starting material could be contaminated with a 1,3-dicarbonyl impurity.

  • Rearrangement Reactions: Under certain conditions, some molecules can rearrange to form a 1,3-dicarbonyl species in situ.

Troubleshooting Workflow:

start Pyrazole Formation Observed check_sm Verify Starting Material (NMR, MS, etc.) start->check_sm is_1_3 Is it a 1,3-dicarbonyl? check_sm->is_1_3 use_1_4 Source pure 1,4-dicarbonyl is_1_3->use_1_4 Yes purify_sm Purify 1,4-dicarbonyl (Chromatography, Recrystallization) is_1_3->purify_sm No (Contaminated) re_run Re-run Reaction use_1_4->re_run purify_sm->re_run success Pyridazine Formed re_run->success

Caption: Troubleshooting workflow for pyrazole side-product formation.

Experimental Protocols for Mitigation:

Protocol 1: Rigorous Starting Material Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Before starting your synthesis, acquire ¹H and ¹³C NMR spectra of your dicarbonyl compound. For a 1,4-dicarbonyl, you should observe specific methylene and carbonyl signals corresponding to that structure. The presence of a methylene group flanked by two carbonyls is a hallmark of a 1,3-dicarbonyl.

  • Mass Spectrometry (MS): Confirm the molecular weight of your starting material to ensure it matches the desired 1,4-dicarbonyl compound.

  • Chromatographic Analysis (TLC, GC, LC): Develop a chromatographic method to separate your 1,4-dicarbonyl from potential 1,3-dicarbonyl impurities. This method can then be used for purification if needed.

Protocol 2: Purification of 1,4-Dicarbonyl Starting Material

  • Column Chromatography: If your starting material is found to be contaminated, purify it using silica gel column chromatography.

  • Recrystallization: For solid dicarbonyl compounds, recrystallization can be an effective method to remove impurities.

Issue 2: Poor Regioselectivity in Pyridazine Synthesis from Unsymmetrical Precursors.

Q: My reaction of an unsymmetrical tetrazine with an alkyne is giving me a mixture of regioisomers. How can I control the regioselectivity?

A: This is a common challenge in pyridazine synthesis via the inverse-electron-demand Diels-Alder (IEDDA) reaction.[6][7][8] The regioselectivity of this reaction is governed by the electronic and steric properties of the substituents on both the tetrazine and the alkyne.

Root Cause Analysis:

The formation of regioisomers arises from the two possible orientations of the alkyne as it approaches the tetrazine diene. The preferred orientation is determined by the orbital overlap between the highest occupied molecular orbital (HOMO) of the alkyne and the lowest unoccupied molecular orbital (LUMO) of the tetrazine. Factors influencing this include:

  • Electronic Effects: Electron-donating groups on the alkyne and electron-withdrawing groups on the tetrazine can favor one orientation over the other.

  • Steric Hindrance: Bulky substituents on either reactant can sterically disfavor one of the transition states, leading to higher regioselectivity.

Troubleshooting Strategies:

StrategyPrincipleExperimental ActionExpected Outcome
Solvent Polarity Solvents can influence the transition state energies.Screen a range of solvents from nonpolar (e.g., toluene) to polar (e.g., acetonitrile, HFIP).[7]Improved ratio of the desired regioisomer.
Lewis Acid Catalysis Lewis acids can coordinate to the tetrazine, altering its electronic properties and LUMO coefficients.Add a Lewis acid (e.g., ZnCl₂, Sc(OTf)₃) to the reaction mixture.Enhanced regioselectivity.
Temperature Control Lowering the reaction temperature can increase the selectivity by favoring the transition state with the lowest activation energy.Run the reaction at a lower temperature for a longer duration.Higher isomeric ratio.
Modification of Substituents Introducing bulky or electronically distinct groups on the alkyne or tetrazine can direct the cycloaddition.Synthesize precursors with different substituents to sterically or electronically bias the reaction.Predominant formation of one regioisomer.
Issue 3: Incomplete Cyclization or Formation of Hydrazone Intermediates.

Q: My reaction between a 1,4-dicarbonyl and hydrazine stalls at the hydrazone intermediate, and I'm getting low yields of the pyridazine.

A: This indicates that the initial condensation to form the hydrazone is successful, but the subsequent intramolecular cyclization and dehydration to the aromatic pyridazine are not proceeding efficiently.

Root Cause Analysis:

The cyclization step is often the rate-determining step and can be hindered by several factors:

  • Insufficient Acidity/Basicity: The cyclization can be catalyzed by either acid or base. The reaction conditions may not be optimal to promote this step.

  • Steric Hindrance: Bulky substituents on the dicarbonyl backbone can disfavor the conformation required for cyclization.

  • Electronic Effects: Electron-withdrawing groups can deactivate the remaining carbonyl group, making it less susceptible to nucleophilic attack by the second nitrogen of the hydrazine.

Troubleshooting Workflow:

start Incomplete Cyclization check_cond Review Reaction Conditions start->check_cond adjust_ph Adjust pH (Add acid or base catalyst) check_cond->adjust_ph increase_temp Increase Reaction Temperature check_cond->increase_temp change_solvent Change Solvent check_cond->change_solvent re_run Re-run Reaction adjust_ph->re_run increase_temp->re_run change_solvent->re_run success Pyridazine Formed re_run->success

Caption: Troubleshooting workflow for incomplete cyclization.

Experimental Protocols for Driving the Reaction to Completion:

Protocol 3: Acid Catalysis

  • Reagent: Add a catalytic amount of a weak acid, such as acetic acid, to the reaction mixture.

  • Procedure: Dissolve the 1,4-dicarbonyl compound and hydrazine in a suitable solvent (e.g., ethanol). Add 5-10 mol% of acetic acid. Reflux the reaction and monitor by TLC until the hydrazone intermediate is consumed.

Protocol 4: Elevated Temperatures and Dean-Stark Trap

  • Apparatus: Set up the reaction with a Dean-Stark trap to remove water, which is a byproduct of the cyclization and dehydration steps.

  • Solvent: Use a higher-boiling solvent like toluene or xylene.

  • Procedure: Reflux the reaction mixture, continuously removing water. This drives the equilibrium towards the formation of the pyridazine.

Issue 4: Unwanted N-Alkylation Side Products.

Q: I'm trying to synthesize a pyridazinone, but I'm observing N-alkylation on the pyridazine ring. How can I prevent this?

A: N-alkylation is a potential side reaction if your reaction conditions include alkylating agents and basic conditions, which can lead to the alkylation of the nitrogen atoms in the pyridazine ring.[9][10]

Root Cause Analysis:

The nitrogen atoms of the pyridazine ring are nucleophilic and can react with electrophiles, such as alkyl halides, present in the reaction mixture. This is particularly problematic in the synthesis of pyridazinones, which exist in tautomeric equilibrium with their hydroxy-pyridazine form.[11][12][13] The pyridazinone tautomer has an amide-like nitrogen that is less nucleophilic, while the hydroxy-pyridazine tautomer has a more nucleophilic pyridine-like nitrogen.

Troubleshooting Strategies:

  • Control of Stoichiometry: Use a precise 1:1 stoichiometry of your reactants if an alkylating agent is part of a subsequent step. If it's a contaminant, purify your starting materials.

  • Choice of Base: Use a non-nucleophilic base (e.g., DBU, proton sponge) if a base is required, to avoid introducing a competing nucleophile.

  • Protecting Groups: If one nitrogen needs to be alkylated selectively, consider using a protecting group strategy for the other nitrogen.

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of the undesired N-alkylation.

References

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.
  • Name-Reaction.com. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Elguero, J., et al. (2001). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 79(5-6), 1048-1059.
  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. Retrieved from [Link]

  • Sauer, J., et al. (1970). Die Reaktivität von 1,2,4,5-Tetrazinen in der Diels-Alder-Reaktion mit Alkinen, I. Chemische Berichte, 103(8), 2525-2535.
  • Katritzky, A. R., et al. (1998). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. The Journal of Organic Chemistry, 63(26), 9987–9988.
  • Khaghaninejad, S., & Heravi, M. M. (2014). Paal–Knorr Reaction in the Synthesis of Heterocyclic Compounds. Advances in Heterocyclic Chemistry, 111, 95-146.
  • Royal Society of Chemistry. (n.d.). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. Retrieved from [Link]

  • MDPI. (2021). [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. Molecules, 26(21), 6593.
  • Journal of the Chemical Society, Perkin Transactions 2. (1983). Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. J. Chem. Soc., Perkin Trans. 2, 125-131.
  • ScienceDirect. (2014). Synthesis and chemistry of pyridazin-3(2H)-ones. Progress in Heterocyclic Chemistry, 26, 1-33.
  • Hoz, A., et al. (2021). The mechanism of the reaction of hydrazines with α,β-unsaturated carbonyl compounds to afford hydrazones and 2-pyrazolines (4,5-dihydro-1H-pyrazoles): Experimental and theoretical results. Tetrahedron, 97, 132338.
  • ResearchGate. (n.d.). The mechanism of the reaction of hydrazines with α,β-unsaturated carbonyl compounds to afford hydrazones and 2-pyrazolines (4,5-dihydro-1H-pyrazoles): Experimental and theoretical results. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyridazine Synthesis from 1,2,4,5-Tetrazines and Alkynes in 1,1,1,3,3,3-Hexafluoro-2-propanol through the Inverse Electron Demand Diels–Alder Reaction. Retrieved from [Link]

  • Knowledge UChicago. (n.d.). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Retrieved from [Link]

  • ResearchGate. (n.d.). Keto-enol tautomerism of pyridazinones. Retrieved from [Link]

  • ChemRxiv. (2021). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. Retrieved from [Link]

  • PubMed. (2023). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Synthesis and evaluation of aromaticity and tautomerization of pyrazolopyridazin(on)es. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]

  • INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (2012). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic. (1966). The tautomerism of N-heterocycles. Pyridazinones and pyridazinethiones. J. Chem. Soc. B, 550-555.
  • ResearchGate. (n.d.). Chapter Three. Paal–Knorr Reaction in the Synthesis of Heterocyclic Compounds. Retrieved from [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2007). N-Alkylation of Some Imidazopyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). Construction of Some Pyridazine Derivatives and their Annelated Ring Systems from Keto Acids. Retrieved from [Link]

  • eLibrary.ru. (2023). ACCESS TO ANNULATED PYRIDAZINES VIA INTERRUPTED FURAN-YNE CYCLIZATION. Retrieved from [Link]

  • PubMed. (2023). Interrupted Furan-Yne Cyclization: Access to Unsaturated Dicarbonyl Compounds and Their Subsequent Transformation into Functionalized Pyridazines. Retrieved from [Link]

  • ResearchGate. (n.d.). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Retrieved from [Link]

  • ChemTube3D. (n.d.). Synthesis of Pyridazine. Retrieved from [Link]

  • ResearchGate. (n.d.). Heterocyclic Tautomerism. IX. Structural Revision of a Series of Pharmacologically Active Pyridazines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

Sources

Technical Support Center: Purification of Polar Pyridazinone Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar pyridazinone derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during column chromatography of these often-recalcitrant compounds. The inherent polarity and basicity of the pyridazinone scaffold can lead to a variety of purification issues. This resource provides in-depth, experience-driven solutions in a direct question-and-answer format.

Troubleshooting Guide: Resolving Common Purification Issues

This section addresses specific problems you may encounter during the column chromatography of polar pyridazinone derivatives, offering probable causes and actionable solutions.

Question 1: My polar pyridazinone derivative is showing significant peak tailing or streaking on a silica gel column. What is happening and how can I fix it?

Answer:

Peak tailing is a frequent issue when purifying nitrogen-containing heterocycles like pyridazinones on standard silica gel.[1] The root cause is the interaction between the basic nitrogen atoms in your compound and the acidic silanol groups (Si-OH) on the surface of the silica. This strong, sometimes irreversible, binding leads to a slow and uneven elution of the compound, resulting in a tailed peak.

Probable Causes & Solutions:

  • Strong Acid-Base Interaction: The acidic nature of silica gel is the primary culprit.

    • Solution 1: Deactivate the Silica Gel. Introduce a small amount of a basic modifier to your mobile phase to neutralize the acidic silanol groups.[1][2]

      • Protocol: Add 0.1-1% triethylamine (TEA) or a few drops of ammonium hydroxide to the more polar component of your eluent system (e.g., ethyl acetate or methanol).[2][3] This will "cap" the active sites on the silica, allowing your pyridazinone derivative to elute more symmetrically.

    • Solution 2: Switch to a Less Acidic Stationary Phase. If base modifiers are incompatible with your compound, consider an alternative stationary phase.

      • Recommendation: Neutral or basic alumina can be an excellent substitute for silica gel when dealing with basic compounds.[1][4] Alternatively, consider polymer-based supports.

  • Inappropriate Mobile Phase Polarity: An improperly selected solvent system can exacerbate tailing.

    • Solution: Utilize Thin-Layer Chromatography (TLC) to find a solvent system where your target compound has an Rf value between 0.25 and 0.35.[5][6] This range typically provides the best separation on a column. For highly polar compounds, a mobile phase of dichloromethane (DCM) with a gradient of methanol (up to 10%) is a good starting point.[3]

Question 2: My pyridazinone derivative will not elute from the silica column, even with a highly polar solvent system like 10% methanol in DCM. What should I do?

Answer:

This scenario suggests that your compound is very strongly adsorbed to the stationary phase, a common problem with highly polar molecules.[2][4]

Probable Causes & Solutions:

  • Extreme Polarity and/or Basicity: Your compound may have multiple polar functional groups or be a strong base, leading to irreversible binding to the silica.

    • Solution 1: Drastically Increase Mobile Phase Polarity. If you are not already at the upper limit, you can cautiously increase the methanol percentage. However, be aware that high concentrations of methanol (>10-15%) can start to dissolve the silica gel.[3]

    • Solution 2: Employ a Modifier. As with tailing, adding a base like triethylamine or ammonium hydroxide can disrupt the strong interaction with the silica and promote elution.[7]

    • Solution 3: Test for Compound Stability. Before committing a large amount of material, check if your compound is degrading on the silica. Spot your compound on a TLC plate, leave it for an hour, and then run the plate to see if new spots appear, indicating decomposition.[4]

    • Solution 4: Consider Reverse-Phase Chromatography. For very polar compounds, reverse-phase chromatography is often a more suitable technique.[1][8] Here, a non-polar stationary phase (like C18) is used with a polar mobile phase (like water/acetonitrile or water/methanol).[9] Your polar compound will have less affinity for the stationary phase and elute more readily.

Question 3: My compound is precipitating on the column or in the collection tubing. How can I prevent this?

Answer:

Precipitation during chromatography occurs when the compound's solubility in the mobile phase is exceeded as it separates from the crude mixture.[10] The purified compound may be less soluble in the eluent than the initial mixture.

Probable Causes & Solutions:

  • Poor Solubility in the Mobile Phase: The chosen eluent may not be a good solvent for the purified compound.

    • Solution 1: Use a Co-solvent. If you are running a gradient, adding a small amount of a stronger, solubilizing solvent (a "co-solvent") throughout the gradient can maintain the compound's solubility.[10] For example, if you are using a hexane/ethyl acetate gradient, adding a constant 1-2% of DCM or acetone might help.

    • Solution 2: Dry Loading. Instead of dissolving your sample in a small amount of solvent and loading it directly onto the column (wet loading), try dry loading.[1]

      • Protocol: Dissolve your crude mixture in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent completely. The resulting free-flowing powder can then be carefully added to the top of the column. This technique introduces the compound to the mobile phase more gradually, which can prevent precipitation.[10]

  • Temperature Effects: A decrease in temperature in the lab can reduce the solubility of your compound.

    • Solution: While not always practical, running the chromatography in a temperature-controlled environment can sometimes alleviate this issue.

Frequently Asked Questions (FAQs)

Q1: When should I choose normal-phase vs. reverse-phase chromatography for my polar pyridazinone derivative?

A1: The choice depends largely on the compound's solubility.[8]

  • Normal-Phase (e.g., silica, alumina): This is a good starting point if your compound is soluble in moderately polar organic solvents like dichloromethane (DCM) or ethyl acetate.[8][11]

  • Reverse-Phase (e.g., C18): If your compound is more soluble in highly polar solvents like water, methanol, acetonitrile, or DMSO, reverse-phase chromatography is likely the better option.[8][11] Highly polar pyridazinones often perform better with this technique.[9]

Q2: What is Hydrophilic Interaction Liquid Chromatography (HILIC), and is it suitable for pyridazinones?

A2: HILIC is an excellent technique for separating highly polar, water-soluble compounds that are poorly retained in reverse-phase chromatography.[12][13][14] It uses a polar stationary phase (like silica or diol) with a mobile phase that has a high concentration of a non-polar organic solvent (like acetonitrile) and a smaller amount of a polar solvent (like water).[15] As the polar solvent content increases, the polar analytes elute. HILIC is increasingly popular for separating polar drug molecules and their metabolites and can be a powerful tool for challenging pyridazinone purifications.[15][16][17]

Q3: How do I select the right solvent system for my column?

A3: The best practice is to use Thin-Layer Chromatography (TLC) to screen various solvent systems.[5][18]

  • Dissolve a small amount of your crude mixture and spot it on several TLC plates.

  • Run each plate in a different solvent system.

  • The ideal system is one that moves your target compound to an Rf value of approximately 0.25-0.35 while providing good separation from impurities.[6]

Common Starting Solvent Systems for Polar Compounds:

Solvent SystemPolarityNotes
Hexane / Ethyl AcetateLow to MediumA standard system for moderately polar compounds.[3]
Dichloromethane / MethanolMedium to HighExcellent for more polar compounds.[3] Use caution with >10% methanol.
Dichloromethane / AcetoneMediumAn alternative to the methanol system.
Ethyl Acetate / MethanolHighFor very polar compounds.
DCM / Methanol / NH4OHVery High (Basic)For highly polar, basic compounds that streak on silica.[4][7]

Q4: What is the general workflow for purifying a polar pyridazinone derivative?

A4: A systematic approach is key to a successful purification.

Purification Workflow cluster_prep Preparation cluster_decision Method Selection cluster_execution Execution & Analysis solubility Assess Solubility tlc TLC Analysis (Solvent Scouting) solubility->tlc Selects initial solvents method_choice Choose Chromatography Mode (Normal, Reverse, HILIC) tlc->method_choice Rf ~0.3 & good separation? packing Pack Column method_choice->packing Normal/HILIC method_choice->packing Reverse Phase loading Load Sample (Wet or Dry) packing->loading elution Elute & Collect Fractions loading->elution analysis Analyze Fractions (TLC/LCMS) elution->analysis combine Combine Pure Fractions analysis->combine evap Evaporate Solvent combine->evap

General workflow for pyridazinone purification.

Troubleshooting Decision Tree

When faced with a purification problem, use this decision tree to diagnose the issue and find a solution.

Troubleshooting Tree cluster_tailing Issue: Peak Tailing/Streaking cluster_no_elution Issue: Compound Not Eluting cluster_precipitation Issue: Precipitation on Column start Problem with Purification? is_silica Using Silica Gel? start->is_silica Tailing is_polar_enough Mobile Phase Polarity Maxed? start->is_polar_enough No Elution is_wet_load Using Wet Loading? start->is_wet_load Precipitation add_base Solution: Add 0.1-1% TEA or NH4OH to mobile phase is_silica->add_base Yes change_sp Solution: Switch to Alumina or Reverse Phase is_silica->change_sp Yes, still fails increase_polarity Solution: Increase % of polar solvent (e.g., MeOH) is_polar_enough->increase_polarity No try_rp_hilic Solution: Switch to Reverse Phase or HILIC is_polar_enough->try_rp_hilic Yes dry_load Solution: Use Dry Loading Technique is_wet_load->dry_load Yes add_cosolvent Solution: Add a solubilizing co-solvent to the mobile phase is_wet_load->add_cosolvent No / Still fails

Decision tree for troubleshooting common issues.

References

  • Benchchem. Technical Support Center: Purification of 3-Pyridazinealanine Compounds.
  • ResearchGate. How can I select the solvent system for column chromatography?. Available at: [Link]

  • Chemistry For Everyone. How To Choose Solvent System For Column Chromatography?. Available at: [Link]

  • University of California, Los Angeles - Chemistry. Column chromatography. Available at: [Link]

  • University of Rochester - Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Available at: [Link]

  • Pharma Now. Chromatography Techniques for Polar Analytes: Column Selection Guide. Available at: [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Column Choices. Available at: [Link]

  • University of Rochester - Department of Chemistry. Troubleshooting Flash Column Chromatography. Available at: [Link]

  • Welch Materials. Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Available at: [Link]

  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]

  • Phenomenex. Normal-phase vs. Reversed-phase Chromatography. Available at: [Link]

  • Biotage. How do I decide between normal- or reversed-phase flash column chromatography?. Available at: [Link]

  • Biotage. How do I choose between Normal- or Reversed-phase flash column chromatography for my compound purification?. Available at: [Link]

  • Moravek. Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison. Available at: [Link]

  • LCGC International. HILIC to the Rescue: Pharmaceutical Development Case Examples. Available at: [Link]

  • PubMed. Hydrophilic interaction liquid chromatography (HILIC)--a powerful separation technique. Available at: [Link]

  • Teledyne ISCO. HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Available at: [Link]

  • Biotage. How to prevent compound precipitation during flash column chromatography. Available at: [Link]

  • Reddit. Purification of strong polar and basic compounds. Available at: [Link]

  • Teledyne ISCO. HILIC Purification Strategies for Flash Chromatography. Available at: [Link]

  • National Center for Biotechnology Information. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Available at: [Link]

Sources

optimizing reaction conditions for the synthesis of 6-substituted pyridazin-3-ones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 6-substituted pyridazin-3-ones. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technical assistance, troubleshoot common experimental challenges, and answer frequently asked questions related to this important class of heterocyclic compounds. The pyridazinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] This guide will equip you with the knowledge to optimize your reaction conditions and achieve higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of 6-substituted pyridazin-3-ones?

The most prevalent and versatile method for synthesizing 6-substituted pyridazin-3-ones involves the cyclocondensation of a γ-ketoacid with hydrazine or a hydrazine derivative.[2] Other common starting materials include furanones, diketones, and ketoesters, which also react with hydrazine to form the pyridazinone ring.[3] The choice of starting material often depends on the desired substitution pattern and the commercial availability of precursors.

Q2: What are the typical reaction conditions for the synthesis of 6-substituted pyridazin-3-ones from γ-ketoacids and hydrazine?

The reaction is typically carried out in a protic solvent such as ethanol or acetic acid.[2] The reaction mixture is usually heated to reflux for several hours. The use of hydrazine hydrate is common for the synthesis of N-unsubstituted pyridazinones, while substituted hydrazines can be used to introduce a substituent at the N2-position.

Q3: Are there more efficient methods than conventional heating for this synthesis?

Yes, microwave-assisted synthesis has emerged as a highly efficient alternative to conventional heating.[1] Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields.[1] This method is particularly advantageous for high-throughput synthesis and library generation in drug discovery.

Q4: How are 6-substituted pyridazin-3-ones typically purified?

Purification is most commonly achieved through recrystallization, often from ethanol or ethanol-water mixtures.[4][5] For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a standard and effective technique.[4] The choice of eluent for column chromatography will depend on the polarity of the specific pyridazinone derivative.

Q5: What are the key spectroscopic features to confirm the structure of a 6-substituted pyridazin-3-one?

The structural confirmation of 6-substituted pyridazin-3-ones relies on a combination of spectroscopic techniques:

  • ¹H NMR: Look for characteristic signals for the protons on the pyridazinone ring and the substituent at the 6-position.

  • ¹³C NMR: The carbonyl carbon of the pyridazinone ring typically appears at a characteristic downfield chemical shift.

  • IR Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the lactam ring is a key diagnostic feature.

  • Mass Spectrometry: This will confirm the molecular weight of the synthesized compound.[6][7][8]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 6-substituted pyridazin-3-ones in a question-and-answer format, providing potential causes and actionable solutions.

Problem 1: Low or No Product Yield

Question: I am getting a very low yield, or no desired product at all. What could be the reasons and how can I improve it?

Potential CauseSuggested Solution(s)Scientific Rationale
Incomplete Reaction - Increase reaction time and/or temperature.- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- Consider switching to microwave-assisted synthesis for more efficient energy transfer.[1]The cyclocondensation reaction may be slow, requiring more energy input or longer duration to reach completion.
Side Reactions - Use a slight excess of hydrazine to favor the desired cyclization over intermolecular reactions.- If starting with a γ-ketoester, be aware of the potential for hydrazine to react with the ester group to form an undesired hydrazide. Using the corresponding γ-ketoacid can circumvent this.The formation of hydrazides is a common side reaction when using γ-ketoesters. The carboxylic acid is generally less susceptible to this side reaction under typical reaction conditions.
Poor Starting Material Quality - Ensure the purity of the γ-ketoacid or other starting materials. Impurities can inhibit the reaction or lead to byproducts.Impurities can interfere with the reaction mechanism, leading to lower yields of the desired product.
Product Degradation - Employ milder work-up and purification conditions. Avoid strong acids or bases if the product is known to be sensitive.The pyridazinone ring can be susceptible to degradation under harsh acidic or basic conditions.

Problem 2: Formation of Multiple Products/Isomers

Question: My reaction is producing a mixture of products that are difficult to separate. What could be the cause and how can I improve the selectivity?

Potential CauseSuggested Solution(s)Scientific Rationale
Lack of Regioselectivity - When using an unsymmetrical γ-ketoacid, the cyclization with hydrazine can potentially lead to two regioisomers. The selectivity is often influenced by the steric and electronic nature of the substituents.- Carefully control the reaction temperature, as selectivity can be temperature-dependent.The nucleophilic attack of the two different nitrogen atoms of hydrazine on the two carbonyl groups of the γ-ketoacid can lead to different regioisomers. Optimizing reaction conditions can favor the formation of the desired isomer.
Formation of Byproducts - Optimize the stoichiometry of the reactants. An excess of one reactant can sometimes lead to the formation of byproducts.- Ensure an inert atmosphere if any of the reactants or intermediates are sensitive to oxidation.Unwanted side reactions can lead to a complex mixture of products, making purification challenging.

Problem 3: Difficulty in Product Purification

Question: I am struggling to purify my 6-substituted pyridazin-3-one. What are the best strategies for purification?

Potential CauseSuggested Solution(s)Scientific Rationale
Co-eluting Impurities in Column Chromatography - Optimize the solvent system for column chromatography. A gradient elution from a non-polar to a more polar solvent system can improve separation.- Consider using a different stationary phase, such as alumina, if silica gel does not provide adequate separation.The polarity of the pyridazinone and the impurities will dictate the optimal chromatographic conditions for separation.
Product Oiling Out During Recrystallization - Choose an appropriate solvent or solvent mixture for recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.- Try a solvent system with a slightly lower or higher polarity."Oiling out" occurs when the product is not sufficiently insoluble in the chosen solvent at lower temperatures.
Product is too Soluble for Recrystallization - If the product is highly soluble in common recrystallization solvents, precipitation by adding a non-solvent can be an effective alternative.Adding a solvent in which the product is insoluble can induce precipitation from a concentrated solution.

Experimental Protocols

Protocol 1: General Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-one via Conventional Heating

This protocol describes a general method for the synthesis of a 6-aryl-4,5-dihydropyridazin-3(2H)-one from a β-aroylpropionic acid and hydrazine hydrate.

Materials:

  • β-Aroylpropionic acid (1 equivalent)

  • Hydrazine hydrate (1.2 equivalents)

  • Ethanol or Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the β-aroylpropionic acid in ethanol or glacial acetic acid.

  • To this solution, add hydrazine hydrate dropwise with stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Reduce the volume of the solvent by rotary evaporation.

  • Pour the concentrated mixture into ice-cold water to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[1]

Protocol 2: Microwave-Assisted Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-one

This protocol provides a more rapid, microwave-assisted alternative to the conventional heating method.

Materials:

  • β-Aroylpropionic acid (1 equivalent)

  • Hydrazine hydrate (1.2 equivalents)

  • Microwave reactor vial

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vial, combine the β-aroylpropionic acid and hydrazine hydrate. A minimal amount of a high-boiling point solvent like DMF or no solvent can be used.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 5-15 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the vial to room temperature.

  • Add ice-cold water to the vial to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization.

Comparative Data

The following table provides a comparison of typical reaction conditions and outcomes for the conventional versus microwave-assisted synthesis of a representative 6-phenyl-4,5-dihydropyridazin-3(2H)-one.

MethodReaction TimeTemperature (°C)Yield (%)Key AdvantagesKey Disadvantages
Conventional Heating 4 - 8 hoursReflux (solvent dependent)65 - 78%Utilizes standard laboratory equipment, well-established procedures.Longer reaction times, potentially lower yields, higher energy consumption.
Microwave-Assisted Synthesis 5 - 15 minutes120 - 15085 - 92%Rapid reaction times, high yields, potential for solvent-free conditions.Requires a specialized microwave reactor, scalability may be a concern.

Data compiled from comparative studies.[1]

Visualizing the Workflow

To further clarify the experimental process, the following diagrams illustrate the general workflow for the synthesis and purification of 6-substituted pyridazin-3-ones.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Starting Materials (γ-Ketoacid & Hydrazine) B Reaction Setup (Solvent, Heating/Microwave) A->B C Reaction Monitoring (TLC/LC-MS) B->C D Cooling & Precipitation C->D E Filtration & Washing D->E F Drying E->F G Crude Product F->G H Recrystallization or Column Chromatography G->H I Pure Product H->I

Caption: General experimental workflow for pyridazinone synthesis.

G Start Low Yield Observed Cause1 Incomplete Reaction? Start->Cause1 Cause2 Side Reactions? Cause1->Cause2 No Sol1 Increase Time/Temp or use Microwave Cause1->Sol1 Yes Cause3 Poor Starting Material Quality? Cause2->Cause3 No Sol2 Adjust Stoichiometry or change starting material Cause2->Sol2 Yes Sol3 Purify Starting Materials Cause3->Sol3 Yes

Caption: Troubleshooting decision tree for low product yield.

References

  • Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. National Institutes of Health. Available from: [Link]

  • Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Bentham Science Publishers. Available from: [Link]

  • Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. Available from: [Link]

  • Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. ResearchGate. Available from: [Link]

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. Available from: [Link]

  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted. Liberty University. Available from: [Link]

  • Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. MDPI. Available from: [Link]

  • Synthesis of pyridazines. Organic Chemistry Portal. Available from: [Link]

  • Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Universidade do Minho. Available from: [Link]

  • Optimization and Synthesis of Pyridazinone Derivatives as Novel Inhibitors of Hepatitis B Virus by Inducing Genome-free Capsid Formation. PubMed. Available from: [Link]

  • A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone. Available from: [Link]

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Available from: [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Institutes of Health. Available from: [Link]

  • Synthesis, Characterization and Antifungal Evaluation of Novel Pyridazin-3(2H)-One Derivatives: Polycyclic Aromatic Compounds. Taylor & Francis Online. Available from: [Link]

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry. Available from: [Link]

Sources

Technical Support Center: Navigating the Scale-Up Synthesis of Pyridazinone Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the scale-up synthesis of pyridazinone intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered when transitioning from laboratory-scale experiments to pilot and industrial-scale production. Pyridazinone and its derivatives are a critical pharmacophore in modern medicinal chemistry, exhibiting a wide array of biological activities.[1][2] However, their synthesis at scale presents unique hurdles that require a deep understanding of both chemical principles and process engineering.

This resource provides field-proven insights and troubleshooting strategies in a direct question-and-answer format, moving beyond simple procedural lists to explain the causality behind experimental choices. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve issues, ensuring a robust, safe, and efficient scale-up process.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions that frequently arise during the initial phases of scaling up pyridazinone synthesis.

Q1: What are the most critical parameters to monitor when scaling up a pyridazinone synthesis?

A1: When scaling up, the interplay between reaction kinetics and physical processes becomes paramount. Key parameters to monitor include:

  • Temperature Control: Exothermic reactions, common in pyridazinone synthesis (e.g., Grignard reactions, hydrogenations), can lead to thermal runaway if not managed effectively.[3][4][5] The surface-area-to-volume ratio decreases upon scale-up, making heat dissipation less efficient.[5]

  • Mixing Efficiency: Inadequate mixing can lead to localized "hot spots," uneven reagent distribution, and increased impurity formation.[6][7] The choice of impeller and agitation speed must be carefully considered and potentially re-optimized at a larger scale.[3]

  • Reagent Addition Rate: A controlled addition rate is crucial for managing exotherms and minimizing side reactions, such as the Wurtz coupling in Grignard reagent formation.[4][8]

  • Impurity Profile: The impurity profile can change significantly with scale.[9][10][11] It is essential to identify and quantify impurities at each stage to ensure the final product's quality and safety.[9]

  • Crystallization and Solid-State Form: The cooling rate, solvent choice, and agitation can all influence the crystal form (polymorphism), which in turn affects solubility, stability, and bioavailability.[12][13][14]

Q2: My reaction yield drops significantly upon scale-up. What are the likely causes?

A2: A drop in yield during scale-up is a common issue and can often be attributed to one or more of the following factors:

  • Mass and Heat Transfer Limitations: As the reactor size increases, achieving uniform mixing and temperature becomes more challenging.[3][7] This can lead to incomplete reactions or the formation of byproducts.

  • Changes in Reaction Kinetics: The concentration of reactants may not be as homogenous as in a small flask, altering the reaction kinetics and favoring side reactions.[6]

  • Longer Reaction Times: At a larger scale, heating and cooling cycles are typically longer, which can lead to the degradation of sensitive intermediates or products.

  • Inefficient Work-up and Isolation: Extraction and filtration processes that are efficient at the lab scale may not be as effective at a larger scale, leading to product loss.

Q3: How can I mitigate the risks of thermal runaway in my exothermic pyridazinone synthesis?

A3: Mitigating thermal runaway is a critical safety consideration.[5] Key strategies include:

  • Thorough Thermal Hazard Assessment: Conduct differential scanning calorimetry (DSC) and reaction calorimetry studies to understand the reaction's thermal profile, including the onset temperature of decomposition and the heat of reaction.[15]

  • Semi-batch Operation: Add one of the reactive reagents slowly to the reactor (dosing-controlled) to control the rate of heat generation.[8]

  • Efficient Heat Removal: Utilize a jacketed reactor with a reliable cooling system and ensure the heat transfer fluid is appropriate for the required temperature range.[3][16]

  • Dilution: Running the reaction at a lower concentration can help to manage the exotherm, although this may impact reaction time and vessel occupancy.

  • Emergency Preparedness: Ensure the reactor is equipped with appropriate pressure relief systems, and have a clear plan for quenching the reaction in an emergency.[5]

Part 2: Troubleshooting Guides for Specific Issues

This section provides in-depth troubleshooting for specific challenges you may encounter during the scale-up of pyridazinone intermediate synthesis.

Guide 1: Grignard Reaction Challenges

Grignard reactions are frequently employed in the synthesis of pyridazinone precursors but are notoriously difficult to scale up.[17][18]

Issue: Inconsistent Grignard Reagent Formation and Low Yields

Possible Causes:

  • Magnesium Activation: The surface of the magnesium turnings may be passivated by an oxide layer, preventing the reaction from initiating.

  • Wurtz Coupling: A common side reaction where the organohalide couples with the formed Grignard reagent, reducing the yield.[4][8]

  • Moisture and Air Sensitivity: Grignard reagents are highly reactive with water and oxygen.

Troubleshooting Protocol:

  • Magnesium Activation:

    • Mechanical Activation: In the reactor, stir the magnesium turnings under an inert atmosphere (e.g., nitrogen or argon) for a period before adding the solvent.

    • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension to initiate the reaction.

  • Minimizing Wurtz Coupling:

    • Controlled Addition: Add the organohalide solution slowly to the magnesium suspension to maintain a low concentration of the halide in the reactor.[8]

    • Continuous Flow Chemistry: Consider using a continuous flow reactor, which has been shown to improve selectivity and reduce Wurtz coupling by maintaining a high excess of magnesium.[8][19]

  • Ensuring Anhydrous Conditions:

    • Solvent and Reagent Purity: Use rigorously dried solvents and reagents.

    • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction and work-up.

Data Presentation: Grignard Reaction Optimization

ParameterLab Scale (Semi-batch)Pilot Scale (Semi-batch)Pilot Scale (Continuous Flow)
Yield of Grignard Reagent 85-95%70-85%90-98%[19]
Wurtz Coupling Byproduct <5%10-20%<2%[8]
Initiation Time VariableOften longerConsistent
Guide 2: Hydrazone Formation and Cyclization Issues

The condensation of a hydrazine with a carbonyl compound to form a hydrazone, followed by cyclization, is a key step in many pyridazinone syntheses.[20][21]

Issue: Incomplete Hydrazone Formation or Slow Cyclization

Possible Causes:

  • Suboptimal pH: The rate of hydrazone formation is highly pH-dependent.[20] An incorrect pH can either protonate the hydrazine, reducing its nucleophilicity, or fail to catalyze the dehydration step.[20]

  • Reversibility of Hydrazone Formation: The reaction is often reversible, and the removal of water is necessary to drive the equilibrium towards the product.[22]

  • Steric Hindrance: Bulky substituents on either the carbonyl compound or the hydrazine can slow down the reaction.

Troubleshooting Protocol:

  • pH Optimization:

    • Buffer Selection: The optimal pH for hydrazone formation is typically between 4 and 6.[20] Use an appropriate buffer system to maintain the pH in this range.

    • Catalytic Buffers: Certain amine buffers can act as catalysts, significantly accelerating the reaction.[23]

  • Water Removal:

    • Azeotropic Distillation: If the solvent forms an azeotrope with water (e.g., toluene), use a Dean-Stark apparatus to remove water as it is formed.

    • Drying Agents: For smaller scale-up batches, the use of a drying agent may be feasible, but this is often not practical at an industrial scale.

  • Temperature and Reaction Time:

    • Kinetic Monitoring: Use in-process controls (e.g., HPLC, TLC) to monitor the reaction progress and determine the optimal reaction time and temperature.

    • Microwave-Assisted Synthesis: For certain applications, microwave-assisted synthesis can dramatically reduce reaction times and improve yields, though scalability may be a concern.[24]

Experimental Workflow: Hydrazone Formation and Cyclization

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization A Charge Carbonyl Compound and Solvent B Adjust pH to 4-6 with Buffer A->B C Slowly Add Hydrazine Derivative B->C D Heat to Reflux with Water Removal C->D E Monitor Reaction by HPLC/TLC D->E F Add Cyclization Agent/Adjust Conditions E->F Once Hydrazone Formation is Complete G Heat to Target Temperature F->G H Monitor Formation of Pyridazinone G->H I Cool and Proceed to Work-up H->I G Start Poor Crystallization Outcome Q1 Is the product amorphous or an oil? Start->Q1 A1_1 Review solvent system. - Test anti-solvents. - Triturate with a non-polar solvent. Q1->A1_1 Yes Q2 Is the crystal yield low? Q1->Q2 No A1_2 Slow down the cooling rate. A1_1->A1_2 A1_2->Q2 A2_1 Optimize solvent/anti-solvent ratio. Q2->A2_1 Yes Q3 Is an undesired polymorph forming? Q2->Q3 No A2_2 Ensure complete precipitation by extending cooling time or lowering temperature. A2_1->A2_2 A2_2->Q3 A3_1 Experiment with different solvents and cooling rates. Q3->A3_1 Yes End Successful Crystallization Q3->End No A3_2 Implement seeding with the desired polymorph. A3_1->A3_2 A3_2->End

Sources

Technical Support Center: Resolving Impurities in the Synthesis of 6-Pyridin-2-ylmethyl-pyridazin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting for common impurities encountered during the synthesis of 6-Pyridin-2-ylmethyl-pyridazin-3-ol. Authored from the perspective of a Senior Application Scientist, this document explains the causality behind experimental choices and offers validated protocols to enhance purity and yield.

Section 1: The Primary Synthetic Pathway: An Overview

The most common and reliable method for synthesizing pyridazin-3(2H)-ones, including the target compound, involves the cyclocondensation of a γ-keto acid or its ester equivalent with hydrazine.[1][2] For this compound, the key precursor is typically an ester of 4-oxo-5-(pyridin-2-yl)pentanoic acid.

The reaction proceeds via the initial formation of a hydrazone at the ketone, followed by an intramolecular nucleophilic attack of the terminal nitrogen onto the ester carbonyl, leading to cyclization and elimination of the alcohol (or water) to form the pyridazinone ring. Subsequent aromatization, if starting from a dihydro- precursor, yields the final product.[1]

DOT Script for Primary Synthesis

G Figure 1. Primary Synthetic Pathway Start Ethyl 4-oxo-5-(pyridin-2-yl)pentanoate + Hydrazine Hydrate (NH₂NH₂·H₂O) Intermediate Hydrazone Intermediate Start->Intermediate Nucleophilic Addition Cyclized Cyclized Dihydropyridazinone Intermediate->Cyclized Intramolecular Cyclization Product This compound Cyclized->Product Aromatization (Oxidation)

Caption: Figure 1. Primary Synthetic Pathway

Section 2: Troubleshooting Guide: Impurity Profiling and Resolution

This section addresses specific impurity-related questions in a Q&A format, providing both the mechanistic origin of the impurity and validated methods for its resolution.

Q1: My LC-MS analysis shows a significant peak with the same mass as my product (m/z 188.07 [M+H]⁺), but it has a different retention time. What is this impurity and how do I get rid of it?

A1: This is almost certainly the isomeric impurity, 5-Pyridin-2-ylmethyl-pyridazin-3-ol . Its formation is a common issue in pyridazinone syntheses when using unsymmetrical γ-keto acid precursors.[3]

  • Causality (The "Why"): The cyclization step involves the terminal nitrogen of the hydrazine intermediate attacking the ester carbonyl. However, if the initial hydrazone formation occurs at the ester carbonyl (less likely but possible under certain conditions) or if there is an equilibrium, the subsequent cyclization with the ketone can lead to the undesired 5-substituted isomer. Regioselectivity is not always perfect and is influenced by the relative electrophilicity of the two carbonyl groups and the reaction conditions.

  • Resolution Strategy:

    • Kinetic vs. Thermodynamic Control: Running the reaction at a lower temperature (e.g., refluxing in ethanol instead of a higher boiling solvent like acetic acid) often favors the desired kinetic product.[4]

    • Purification: Baseline separation of these isomers via standard column chromatography is often challenging.

      • Method of Choice: Reverse-phase preparative HPLC is the most effective method for separating polar, isomeric heterocycles.

      • Alternative: Careful recrystallization from a solvent system like ethanol/water or acetonitrile can sometimes enrich the desired isomer, as isomers often have different crystal packing energies and solubilities.[5][6]

Q2: I have a persistent impurity with a mass of [M+16]⁺. What is it and how can I prevent its formation?

A2: This impurity is the N-oxide of either the pyridine or pyridazine ring. Given the electron-rich nature of the pyridine nitrogen, it is the most likely site of oxidation.

  • Causality (The "Why"): Pyridine and other nitrogen-containing heterocycles are susceptible to oxidation, especially at elevated temperatures in the presence of an oxidant.[2] In this synthesis, the oxidant is often atmospheric oxygen, particularly during prolonged reflux or workup procedures. Certain reagents, if impure, can also introduce oxidizing species.

  • Resolution Strategy:

    • Inert Atmosphere: The most effective preventative measure is to run the reaction under an inert atmosphere (Nitrogen or Argon). This minimizes contact with atmospheric oxygen.

    • Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.

    • Antioxidants (Use with Caution): In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) can be effective, but this adds another potential impurity that must be removed. This is generally not a first-line approach.

    • Purification: N-oxides are significantly more polar than their parent compounds. They can typically be removed using standard silica gel column chromatography, eluting with a more polar solvent system (e.g., increasing the methanol percentage in a dichloromethane/methanol gradient).[5]

Q3: My reaction yields are low, and I'm generating a significant amount of dark, insoluble "tar." What is causing this and how can I improve the outcome?

A3: Tar formation is indicative of polymerization or decomposition side reactions, which are common when working with reactive carbonyls and hydrazine at high temperatures.

  • Causality (The "Why"):

    • Hydrazine Reactivity: Hydrazine is a potent nucleophile and can react intermolecularly, especially if the intramolecular cyclization is slow.

    • Thermal Decomposition: The γ-keto acid or ester starting material can be thermally unstable, leading to decarboxylation or other decomposition pathways that create highly reactive, polymerizable species.

    • Excess Reagents: A large excess of hydrazine can lead to the formation of bishydrazones or other side products that can polymerize.[7]

  • Resolution Strategy:

    • Control the Temperature: Avoid excessive heating. The optimal temperature is one that allows for cyclization to occur at a reasonable rate without significant decomposition. A stepwise heating profile can be effective: stir at a lower temperature to allow for hydrazone formation before increasing the heat to drive cyclization.

    • Stoichiometry: Use a modest excess of hydrazine hydrate (typically 1.1 to 1.5 equivalents). A large excess is often detrimental.

    • Order of Addition: Adding the hydrazine solution dropwise to the heated solution of the keto-ester can help maintain a low instantaneous concentration of hydrazine, minimizing intermolecular side reactions.

    • pH Control: The reaction is often catalyzed by acid or base. Maintaining a slightly acidic to neutral pH (e.g., using acetic acid as a solvent or co-solvent) can promote cyclization while suppressing some side reactions.[4]

Section 3: Analytical & Purification Protocols

Data Summary: Common Impurities
Impurity NameLikely StructureMolecular Weight (Monoisotopic)Key Analytical Identifier (LC-MS)
Isomeric Impurity 5-Pyridin-2-ylmethyl-pyridazin-3-ol187.07 g/mol m/z 188.07 [M+H]⁺, different RT
N-Oxide 6-(1-oxido-pyridin-2-ylmethyl)-pyridazin-3-ol203.07 g/mol m/z 204.07 [M+H]⁺
Unreacted Keto-Ester Ethyl 4-oxo-5-(pyridin-2-yl)pentanoate235.12 g/mol m/z 236.12 [M+H]⁺
Dihydropyridazinone 6-(Pyridin-2-ylmethyl)-4,5-dihydropyridazin-3-ol189.09 g/mol m/z 190.09 [M+H]⁺
Protocol 3.1: Optimized Purification by Column Chromatography

This protocol is designed to remove unreacted starting material, N-oxides, and other more polar/non-polar impurities. It may not resolve the 5-substituted isomer.

  • Slurry Adsorption: Concentrate the crude reaction mixture to a thick oil. Add a small amount of silica gel (~2-3 times the mass of the crude oil) and enough dichloromethane to form a free-flowing slurry.

  • Solvent Removal: Remove the solvent from the slurry under reduced pressure until a dry, free-flowing powder is obtained. This ensures the sample is loaded onto the column in a concentrated band.

  • Column Packing: Dry-pack a chromatography column with silica gel. Wet the column with the starting eluent (e.g., 98:2 Dichloromethane:Methanol).

  • Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.

  • Elution: Begin elution with the starting eluent. Gradually increase the polarity of the mobile phase (e.g., from 2% to 10% Methanol in Dichloromethane) based on TLC analysis of the fractions. The target compound is moderately polar and should elute after less polar impurities but before highly polar ones like N-oxides.

  • Fraction Analysis: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product. Combine pure fractions and remove the solvent under reduced pressure.

DOT Script for Troubleshooting Workflow

G Figure 2. Troubleshooting Workflow Start Crude Product Analysis (LC-MS, NMR) Impurity_Mass Impurity Mass Observed? Start->Impurity_Mass Same_Mass Same Mass as Product? Impurity_Mass->Same_Mass Yes Low_Yield Low Yield / Tar? Impurity_Mass->Low_Yield No Plus_16_Mass Mass = [M+16]? Same_Mass->Plus_16_Mass No Isomer Likely Isomer Impurity Same_Mass->Isomer Yes Plus_16_Mass->Low_Yield No N_Oxide Likely N-Oxide Plus_16_Mass->N_Oxide Yes Decomposition Decomposition/ Polymerization Low_Yield->Decomposition Yes End Pure Product Low_Yield->End No Isomer_Sol Resolution: - Lower Temp - Prep HPLC Isomer->Isomer_Sol N_Oxide_Sol Resolution: - Inert Atmosphere - Degas Solvents N_Oxide->N_Oxide_Sol Decomp_Sol Resolution: - Control Temp - Optimize Stoichiometry - Dropwise Addition Decomposition->Decomp_Sol Isomer_Sol->End N_Oxide_Sol->End Decomp_Sol->End

Caption: Figure 2. Troubleshooting Workflow

Section 4: Frequently Asked Questions (FAQs)

  • Q: What is the recommended grade for hydrazine hydrate?

    • A: It is highly recommended to use anhydrous hydrazine or a high-purity grade of hydrazine hydrate (e.g., >98%). Lower-purity grades can contain impurities like water and metal contaminants that may interfere with the reaction or catalyze side reactions. Always use a fresh bottle or one that has been stored properly under an inert atmosphere.

  • Q: My dihydropyridazinone intermediate is stable and I'm having trouble converting it to the final aromatic product. What should I do?

    • A: The final aromatization step is an oxidation. If it doesn't occur spontaneously during the reaction or workup, a separate oxidation step is needed. A common and effective method is to treat the dihydropyridazinone intermediate with bromine in glacial acetic acid.[4] Another method involves refluxing with an oxidizing agent like chromium trioxide.[2]

  • Q: Can this synthesis be scaled up effectively? What are the main challenges?

    • A: Yes, this synthesis can be scaled. The primary challenges on a larger scale are:

      • Heat Management: The cyclocondensation is often exothermic. On a large scale, efficient heat dissipation is critical to prevent runaway reactions and decomposition. A jacketed reactor with controlled heating and cooling is essential.

      • Mixing: Ensuring homogenous mixing of the reactants is crucial to avoid localized "hot spots" and side reactions.

      • Workup and Isolation: Handling and filtering large quantities of product, and performing large-scale extractions or chromatography, require appropriate equipment and safety protocols.

References

  • Gomtsyan, A. (2012). Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. Available at: [Link]

  • Indo Global Journal of Pharmaceutical Sciences. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Available at: [Link]

  • Hovakimyan, S. A., et al. (2004). SYNTHESIS OF PYRIDAZINONE DERIVATIVES. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Sci-Hub. (1989). ChemInform Abstract: Pyridazine Derivatives. Part 7. Synthesis and Hypotensive Activity of 3‐Hydrazinocycloalkyl(1,2‐c)pyridazines and Their Derivatives. Sci-Hub. Available at: [Link]

  • Hobbs, W. J. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]

  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal. Available at: [Link]

  • Asif, M. (2014). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances. Available at: [Link]

  • Gökçe, M., et al. (2018). Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. Molecules. Available at: [Link]

Sources

Technical Support Center: Safeguarding Pyridazinone Compounds During Workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyridazinone Chemistry. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling pyridazinone derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the rationale behind them, ensuring the integrity and stability of your compounds throughout the experimental workup.

This guide is structured as a dynamic question-and-answer hub, addressing the common challenges and pitfalls encountered during the purification and isolation of pyridazinone compounds.

Frequently Asked Questions (FAQs)

Q1: My pyridazinone compound seems to be degrading during aqueous workup. What are the most likely causes?

Degradation of pyridazinone derivatives during aqueous workup is a common concern, often stemming from the inherent reactivity of the pyridazinone core and its substituents. The primary culprits are typically hydrolysis, oxidation, and photodegradation.

  • Hydrolysis: The lactam functionality within the pyridazinone ring can be susceptible to cleavage under harsh acidic or basic conditions. The rate of hydrolysis is highly dependent on the specific substituents on the ring and the temperature of the process. For instance, some pyridazinone derivatives are synthesized via cyclocondensation in acidic or basic media, and residual reactants can alter the pH of the workup environment, leading to unwanted hydrolysis.[1]

  • Oxidation: The pyridazinone ring, particularly if electron-rich, can be prone to oxidation.[2][3] This can be exacerbated by exposure to atmospheric oxygen, especially in the presence of trace metal ions which can catalyze oxidative processes. The formation of N-oxides is a potential degradation pathway.[4][5]

  • Photodegradation: Many heterocyclic compounds are sensitive to light, and pyridazinones are no exception. Exposure to ambient laboratory light, especially UV radiation, can induce photochemical reactions leading to decomposition.[6]

Q2: I'm observing a new, more polar spot on my TLC plate after workup. What could it be?

A new, more polar spot is a classic indicator of degradation. This could be a result of several transformations:

  • Hydrolysis Product: Cleavage of the pyridazinone ring would likely introduce carboxylic acid and hydrazine or amine functionalities, significantly increasing the polarity of the resulting molecule.

  • Oxidation Product: The formation of an N-oxide or hydroxylated species on the pyridazinone ring or its substituents would also lead to a more polar compound.[4]

  • Photo-oxidation Product: Exposure to light in the presence of oxygen can generate a variety of polar degradation products.

To identify the unknown product, it is advisable to perform a forced degradation study under controlled conditions (acid, base, peroxide, light, heat) and compare the resulting degradation products with the impurity observed in your workup using analytical techniques like LC-MS.[7][8]

Q3: Can I use strong acids or bases to wash my organic extracts containing a pyridazinone derivative?

Caution is highly advised. While aqueous washes with dilute acid or base are standard procedures to remove impurities, the stability of your specific pyridazinone derivative to a wide pH range must be considered.[9]

  • Acidic Wash (e.g., dilute HCl): This is often used to remove basic impurities. For many pyridazinones, a brief wash with dilute acid (e.g., 0.1 M HCl) is tolerated. However, prolonged exposure or the use of stronger acids can lead to hydrolysis. For example, in some synthetic procedures, acidification with concentrated HCl is used to precipitate the product, indicating stability under those specific, often cold, conditions.[7]

  • Basic Wash (e.g., sodium bicarbonate solution): This is effective for removing acidic impurities. A wash with a mild base like 5% sodium bicarbonate solution is generally considered safe for many pyridazinone derivatives and is used in some published procedures.[1] However, strong bases (e.g., NaOH) should be avoided as they are more likely to induce hydrolysis.[7]

It is always recommended to first test the stability of your compound on a small scale to different pH conditions before applying them to your entire batch.

Troubleshooting Guide: Preventing Degradation During Workup

This section provides actionable solutions to common degradation problems encountered during the workup of pyridazinone compounds.

Problem 1: Significant product loss and appearance of multiple spots on TLC after aqueous extraction.
  • Potential Cause: pH-induced hydrolysis or oxidation catalyzed by impurities in the water.

  • Solution:

    • pH Control: Buffer the aqueous solutions used for extraction to a neutral or slightly acidic pH (pH 4-7 is often a stable range for phenolic compounds, which can be analogous to some pyridazinones).[1] Use of a phosphate buffer can be effective.

    • Use of Degassed Solvents: To minimize oxidation, use solvents that have been degassed by sparging with nitrogen or argon.

    • Minimize Contact Time: Perform aqueous extractions quickly and avoid letting the biphasic mixture stir for extended periods.

Problem 2: The color of my product darkens during concentration on the rotary evaporator.
  • Potential Cause: Oxidation and/or thermal degradation.

  • Solution:

    • Low-Temperature Evaporation: Concentrate the solution at the lowest possible temperature. Using a high-vacuum pump can help lower the boiling point of the solvent.

    • Inert Atmosphere: Introduce a slow stream of nitrogen or argon into the rotary evaporator to minimize contact with oxygen.

    • Addition of an Antioxidant: For particularly sensitive compounds, adding a small amount of a radical scavenger like butylated hydroxytoluene (BHT) to the solution before concentration can be beneficial.

Problem 3: My compound appears pure by NMR after workup, but degrades upon storage.
  • Potential Cause: Residual acidic or basic impurities, trace metals, or exposure to light.

  • Solution:

    • Thorough Purification: Ensure all acidic or basic reagents are completely removed during workup. A final wash with brine can help remove residual water and some impurities.

    • Use of Chelating Agents: If metal-catalyzed degradation is suspected, washing the organic layer with a dilute solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester trace metal ions.

    • Photoprotection: Store the purified compound in an amber vial to protect it from light.[6]

    • Inert Atmosphere Storage: For highly sensitive compounds, storing under an inert atmosphere (nitrogen or argon) in a freezer can significantly prolong shelf life.

Visualizing Degradation Pathways and Prevention Strategies

Diagram 1: Key Degradation Pathways of Pyridazinones

Pyridazinone Pyridazinone Compound Hydrolysis Hydrolysis (Acid/Base) Pyridazinone->Hydrolysis Oxidation Oxidation (Air/Peroxides) Pyridazinone->Oxidation Photodegradation Photodegradation (UV/Light) Pyridazinone->Photodegradation Hydrolysis_Product Ring-Opened Products (e.g., γ-keto acid derivatives) Hydrolysis->Hydrolysis_Product Oxidation_Product N-Oxides, Hydroxylated Derivatives Oxidation->Oxidation_Product Photo_Product Complex Mixture of Degradation Products Photodegradation->Photo_Product Start Start: Reaction Mixture Quench Quench Reaction (e.g., with water or sat. NH4Cl) Start->Quench Aqueous_Workup Aqueous Workup Needed? Quench->Aqueous_Workup Direct_Chromatography Direct Purification (e.g., Chromatography) Aqueous_Workup->Direct_Chromatography No pH_Adjustment Adjust pH of Aqueous Phase (pH 6-7) Aqueous_Workup->pH_Adjustment Yes Purification Purification (Chromatography/Recrystallization) Direct_Chromatography->Purification Extraction Liquid-Liquid Extraction pH_Adjustment->Extraction Drying Dry Organic Layer (e.g., Na2SO4, MgSO4) Extraction->Drying Concentration Concentrate in vacuo (Low Temp, Inert Atm.) Drying->Concentration Concentration->Purification Final_Product Stable Pyridazinone Product Purification->Final_Product

Caption: A workflow for minimizing degradation during pyridazinone workup.

Experimental Protocol: Stability-Focused Workup of a Generic Pyridazinone Compound

This protocol provides a general framework for the workup of a reaction mixture containing a pyridazinone derivative, with an emphasis on preventing degradation.

Materials:

  • Reaction mixture containing the pyridazinone product.

  • Deionized water (degassed).

  • Saturated aqueous sodium bicarbonate solution (degassed).

  • Brine (saturated aqueous NaCl solution, degassed).

  • Anhydrous sodium sulfate or magnesium sulfate.

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane).

  • Antioxidant (e.g., BHT, optional).

  • Chelating agent (e.g., EDTA, optional).

  • Nitrogen or Argon gas supply.

Procedure:

  • Quenching the Reaction:

    • Cool the reaction mixture to room temperature or 0 °C.

    • Slowly quench the reaction by adding degassed deionized water or a saturated aqueous solution of ammonium chloride.

  • Aqueous Extraction with pH Control:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Add the organic extraction solvent.

    • If acidic or basic impurities are expected, wash the organic layer sequentially with degassed saturated aqueous sodium bicarbonate solution and then degassed deionized water. Monitor the pH of the aqueous layer to ensure it is near neutral (pH ~7) before proceeding.

    • For metal-sensitive compounds, an additional wash with a dilute (e.g., 0.05 M) aqueous EDTA solution can be performed.

    • Finish with a wash with degassed brine to facilitate phase separation and remove bulk water.

  • Drying the Organic Layer:

    • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

  • Concentration under Reduced Pressure:

    • If the compound is suspected to be sensitive to oxidation, add a small amount of an antioxidant like BHT to the solution.

    • Concentrate the organic solution using a rotary evaporator at a low temperature (typically ≤ 40 °C).

    • If possible, introduce a slow stream of nitrogen into the rotary evaporator.

  • Purification:

    • Column Chromatography: Purify the crude product by flash column chromatography on silica gel. [9][10]Use a pre-determined solvent system (e.g., hexane/ethyl acetate) and consider adding a very small percentage (e.g., 0.1%) of a volatile antioxidant to the mobile phase for extremely sensitive compounds.

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, ethanol/water) is an excellent purification method. [2][9]

  • Storage:

    • Store the purified pyridazinone compound in an amber vial under an inert atmosphere (nitrogen or argon) at low temperature (-20 °C is recommended for long-term storage).

Summary of Preventative Measures

Degradation PathwayPreventative Measures during Workup
Hydrolysis - Use of buffered aqueous solutions (pH 6-7). - Avoid strong acids and bases. - Keep workup temperatures low. - Minimize contact time with aqueous phases.
Oxidation - Use degassed solvents. - Work under an inert atmosphere (N₂ or Ar). - Add antioxidants (e.g., BHT) before concentration. - Avoid trace metal contamination (use of chelators like EDTA).
Photodegradation - Protect the reaction and workup vessels from direct light (e.g., cover with aluminum foil). - Use amber glassware for storage.

By understanding the potential degradation pathways and implementing these preventative strategies, researchers can significantly improve the yield and purity of their pyridazinone compounds.

References

  • Al-Ghorbani, M., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 27(9), 2843. Available from: [Link]

  • Gökçe, M., et al. (2008). Screening and evaluation of antioxidant activity of some pyridazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(2), 245-251. Available from: [Link]

  • Gökçe, M., et al. (2008). Screening and evaluation of antioxidant activity of some pyridazine derivatives. Informa Healthcare. Available from: [Link]

  • Asif, M., et al. (2011). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Scholars Research Library. Available from: [Link]

  • Singh, B., et al. (2013). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. International Journal of Pharmaceutical Sciences and Research, 4(11), 4146-4154. Available from: [Link]

  • Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1112-1122. Available from: [Link]

  • Allam, E. A., et al. (2021). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Scientific Reports, 11(1), 1-19. Available from: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester. Available from: [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (2023). Journal of Medicinal Chemistry. Available from: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available from: [Link]

  • Al-Omar, M. A., et al. (2010). Synthesis of pyridazine and pyridopyridazine derivatives. Molecules, 15(7), 4771-4781. Available from: [Link]

  • Kopteva, A. V., et al. (2017). Substances yield after recrystallization from different solvents. ResearchGate. Available from: [Link]

  • Protecting Groups. University of California, Irvine. Available from: [Link]

  • Handling air-sensitive reagents AL-134. MIT. Available from: [Link]

  • Column Chromatography. University of Colorado Boulder. Available from: [Link]

  • Transferring Air-Sensitive Reagents. University of Nebraska-Lincoln. Available from: [Link]

  • Thatcher, S. R., et al. (2000). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing of Photosensitive Pharmaceutical Products. Pharmaceutical Technology, 24(5), 58-72. Available from: [Link]

  • The Manipulation of Air-Sensitive Compounds. (2004). In Organometallics in Synthesis. John Wiley & Sons, Ltd. Available from: [Link]

  • Stanovnik, B., & Svete, J. (2004). Product Class 8: Pyridazines. In Science of Synthesis. Georg Thieme Verlag. Available from: [Link]

  • Ghorab, M. M., et al. (2012). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 17(8), 9573-9584. Available from: [Link]

  • Ghorab, M. M., et al. (2011). An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. Molecules, 16(7), 6245-6263. Available from: [Link]

  • Lazzarato, L., et al. (2022). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 65(1), 183-211. Available from: [Link]

  • Ewida, M. A., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 14(13), 967-993. Available from: [Link]

  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (2015). Indo Global Journal of Pharmaceutical Sciences, 5(2), 123-134. Available from: [Link]

  • Asif, M. (2015). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. Available from: [Link]

  • Isolation, purification and characterization of allelopathic compounds. LAMBDA Laboratory Instruments. Available from: [Link]

  • Column Chromatography. Chemistry LibreTexts. Available from: [Link]

  • Column chromatography. Columbia University. Available from: [Link]

  • Protecting Groups in Organic Synthesis. Chemistry LibreTexts. Available from: [Link]

  • Purifying ionic compounds by flash column chromatography. Biotage. Available from: [Link]

  • Pathak, S., et al. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842. Available from: [Link]

  • Youssif, S. (2001). Recent Trends in the Chemistry of Pyridine N-Oxides. ARKIVOC, 2001(6), 1-23. Available from: [Link]

  • Hughes, D. L. (2006). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 10(4), 725-731. Available from: [Link]

  • Miller, A. K., et al. (2015). Reactive Carbonyl Species Scavengers—Novel Therapeutic Approaches for Chronic Diseases. Biochemical Society Transactions, 43(4), 671-676. Available from: [Link]

  • Cignarella, G., et al. (1996). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules, 1(1), 29-41. Available from: [Link]

  • Loriga, M., et al. (1991). Pyridazine N-oxides. III. Synthesis and "in vitro" antimicrobial properties of N-oxide derivatives based on tricyclic indeno[2,1-c]pyridazine and benzo[f]cinnoline systems. Il Farmaco, 46(6), 757-771. Available from: [Link]

  • Asif, M. (2017). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available from: [Link]

  • Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry. Available from: [Link]

  • Powers, D. C., & Baran, P. S. (2017). Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species. Journal of the American Chemical Society, 139(38), 13242-13245. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Poor Solubility of Pyridazinone Analogs in Assay Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridazinone analogs. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the poor solubility of these compounds in aqueous assay buffers. Our goal is to equip you with the knowledge to overcome solubility challenges, ensure data integrity, and accelerate your research.

Introduction: The Solubility Challenge with Pyridazinone Analogs

Pyridazinone and its derivatives are a class of heterocyclic compounds with a wide range of biological activities, making them attractive candidates in drug discovery.[1][2] However, a common hurdle in their preclinical evaluation is their inherently low aqueous solubility.[1][3] This poor solubility can lead to a host of experimental artifacts, including underestimated potency, high data variability, and even false negatives in high-throughput screening campaigns.[4] Understanding and systematically addressing the solubility of your pyridazinone analogs is therefore critical for generating reliable and reproducible data.

This guide will walk you through the fundamental principles of solubility, provide practical troubleshooting steps, and offer detailed protocols to enhance the solubility of your compounds in various assay systems.

Frequently Asked Questions (FAQs)

Q1: My pyridazinone analog is fully dissolved in my DMSO stock, but I see precipitation when I dilute it into my aqueous assay buffer. Why is this happening?

This is a very common observation and is related to the concept of kinetic versus thermodynamic solubility .[5][6]

  • DMSO Stock (High Solubility): Your compound is likely highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO). In this state, the compound is in a high-energy, solvated state.

  • Aqueous Buffer (Low Solubility): When you introduce a small volume of your DMSO stock into a large volume of aqueous buffer, you are creating a rapid solvent switch. The pyridazinone analog, which is often lipophilic, is forced out of the DMSO and into an environment where it is less soluble. This can lead to supersaturation and subsequent precipitation.[7]

  • Kinetic vs. Thermodynamic Solubility: The concentration at which your compound begins to precipitate upon addition to the buffer is its kinetic solubility . This is often higher than the thermodynamic solubility , which is the true equilibrium solubility of the compound in the buffer over a longer period.[5][8][9][10] For many screening assays, achieving a sufficient kinetic solubility is the primary goal.[11]

Q2: What is the maximum percentage of DMSO I should use in my assay?

While there's no single answer for all assays, a general best practice is to keep the final concentration of DMSO as low as possible, typically below 1% (v/v) , and ideally at or below 0.5% (v/v) .[7]

Causality:

  • Compound Solubility: Higher DMSO concentrations can act as a co-solvent and may help to keep your compound in solution.[12]

  • Biological Integrity: However, DMSO can have direct effects on your biological system (e.g., enzyme activity, cell viability), which can confound your results.[4] It's crucial to run a DMSO tolerance control to determine the maximum concentration your assay can handle without significant perturbation.

Q3: Can the pH of my assay buffer affect the solubility of my pyridazinone analog?

Absolutely. The solubility of ionizable compounds is highly dependent on the pH of the solution.[13][14]

  • Ionization State: Pyridazinone analogs can have acidic or basic functional groups. The pH of the buffer will determine the ionization state of these groups. The ionized form of a compound is generally more water-soluble than the neutral form.

  • Practical Steps:

    • Determine the pKa of your compound (experimentally or through in silico prediction).

    • Adjust the buffer pH to be at least 1-2 pH units away from the pKa to ensure the compound is predominantly in its more soluble, ionized state. For an acidic compound, a higher pH will increase solubility, while for a basic compound, a lower pH will be beneficial.

It's important to note that the composition of the buffer itself, not just the pH, can influence solubility.[15][16]

In-Depth Troubleshooting Guides

Issue 1: Visible Precipitation or Cloudiness in Assay Wells

This is a clear indication that your compound's solubility limit has been exceeded.

Troubleshooting Workflow:

A Precipitation Observed B Step 1: Visual Inspection & Confirmation A->B Start C Step 2: Review Compound Concentration B->C Confirm under microscope D Step 3: Assess DMSO Concentration C->D Is concentration too high? E Step 4: Modify Assay Buffer D->E Is DMSO > 1%? F Step 5: Employ Solubilizing Excipients E->F Adjust pH, try different buffers G Step 6: Method of Addition F->G Add co-solvents or cyclodextrins H Solution Found G->H Improve mixing, direct dilution

Caption: Troubleshooting workflow for observed compound precipitation.

Detailed Steps:

  • Visual Confirmation: Use a plate reader with an absorbance setting at a high wavelength (e.g., 600-650 nm) or a microscope to confirm that what you are seeing is indeed precipitate and not an artifact.[17]

  • Concentration Check: Determine the highest concentration at which your compound remains soluble in the assay buffer. You may need to perform a serial dilution to find this threshold.[7]

  • DMSO Optimization: If your assay allows, you can slightly increase the final DMSO concentration (while staying within the tolerated limit) to see if this improves solubility.

  • Buffer Modification:

    • pH Adjustment: As discussed in the FAQs, optimizing the buffer pH based on the compound's pKa is a powerful strategy.[13]

    • Buffer System: Consider switching to a different buffer system. Sometimes, components of one buffer (e.g., phosphate) can interact with your compound differently than another (e.g., TRIS, HEPES).[15]

  • Solubilizing Excipients:

    • Co-solvents: Introduce a low percentage of a water-miscible organic solvent like ethanol, propylene glycol, or PEG 400 into your assay buffer.[18][19] Always verify that the co-solvent does not interfere with your assay.

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[20]

  • Method of Addition: The way you add your compound to the buffer can matter. Try adding the compound stock to the buffer with vigorous vortexing or sonicating the final solution briefly to aid dissolution.

Issue 2: Inconsistent Assay Results and Poor Reproducibility

Poor solubility can be a hidden cause of data variability. Even if you don't see visible precipitation, your compound may be forming small aggregates that can interfere with the assay.[4]

Strategies to Improve Reproducibility:

  • Pre-warm your buffer: Ensure your assay buffer is at the correct temperature before adding your compound. Temperature can affect solubility.[1][3]

  • Fresh dilutions: Prepare fresh dilutions of your compound from the DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of aqueous dilutions.

  • Sonication: Briefly sonicate your final diluted compound solution to break up any potential micro-precipitates.

  • Centrifugation: Before transferring your diluted compound to the final assay plate, centrifuge the solution at high speed and use the supernatant. This will remove any undissolved material.

Experimental Protocols

Protocol 1: Determining the Kinetic Solubility of a Pyridazinone Analog

This protocol uses nephelometry (light scattering) to determine the concentration at which a compound precipitates when diluted from a DMSO stock into an aqueous buffer.

Materials:

  • Pyridazinone analog (as a 10 mM stock in 100% DMSO)

  • Assay buffer of choice (e.g., PBS, pH 7.4)

  • 96-well microplate (clear bottom)

  • Nephelometer or a plate reader capable of measuring light scattering

Procedure:

  • Prepare a serial dilution of your pyridazinone analog in 100% DMSO in a separate plate.

  • Add your assay buffer to the wells of the 96-well plate.

  • Transfer a small, fixed volume (e.g., 2 µL) of each concentration from your DMSO serial dilution plate to the corresponding wells of the assay plate containing the buffer.

  • Mix immediately by shaking the plate for 30-60 seconds.

  • Incubate the plate at room temperature for a set period (e.g., 1-2 hours).

  • Measure the light scattering at a wavelength where the compound does not absorb light.

  • Data Analysis: Plot the light scattering units (LSU) against the compound concentration. The kinetic solubility limit is the concentration at which the LSU signal sharply increases from the baseline.[7]

Data Presentation:

Compound Concentration (µM)Light Scattering Units (LSU)
10015,234
508,765
251,234
12.5154
6.25150
3.125148
Buffer + DMSO152

In this hypothetical example, the kinetic solubility would be determined to be between 12.5 and 25 µM.

Protocol 2: Enhancing Solubility with a Co-solvent

This protocol describes how to systematically test the effect of a co-solvent on the solubility of your pyridazinone analog.

Materials:

  • Pyridazinone analog (as a 10 mM stock in 100% DMSO)

  • Assay buffer

  • Co-solvent (e.g., Propylene Glycol)

  • Materials for your specific assay (e.g., enzyme, substrate, cells)

Procedure:

  • Prepare a set of assay buffers containing increasing concentrations of the co-solvent (e.g., 0%, 1%, 2%, 5% v/v Propylene Glycol).

  • Determine the kinetic solubility of your pyridazinone analog in each of the co-solvent-containing buffers using the nephelometry protocol described above.

  • Identify the lowest concentration of co-solvent that provides the desired level of solubility for your compound.

  • Validate your assay performance in the presence of the chosen co-solvent concentration. Run positive and negative controls to ensure the co-solvent is not affecting the assay readout.

Visualization of Co-Solvent Effect:

cluster_0 Without Co-solvent cluster_1 With Co-solvent a Pyridazinone Analog Aqueous Buffer Precipitation b Pyridazinone Analog Aqueous Buffer + Co-solvent Soluble

Caption: Co-solvents can increase the solubility of pyridazinone analogs in aqueous buffers.

Conclusion

Troubleshooting the poor solubility of pyridazinone analogs is a multi-faceted process that requires a systematic approach. By understanding the underlying principles of solubility and employing the strategies outlined in this guide, researchers can overcome these challenges and obtain high-quality, reliable data. Always remember to validate your chosen solubilization method to ensure it does not interfere with the biological assay itself.

References

  • Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2012). ISRN Pharmaceutics. Retrieved January 17, 2026, from [Link]

  • Improving solubility of poorly water-soluble drugs by protein-based strategy: A review. (2023). International Journal of Pharmaceutics. Retrieved January 17, 2026, from [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved January 17, 2026, from [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2022). MDPI. Retrieved January 17, 2026, from [Link]

  • Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. (2012). European Journal of Pharmaceutical Sciences. Retrieved January 17, 2026, from [Link]

  • Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research. Retrieved January 17, 2026, from [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. (2011). International Journal of Pharmaceutical Investigation. Retrieved January 17, 2026, from [Link]

  • kinetic versus thermodynamic solubility temptations and risks. (2012). PubMed. Retrieved January 17, 2026, from [Link]

  • Strategies for formulating and delivering poorly water-soluble drugs. (2019). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Enhancing solubility and stability of poorly soluble drugs. (2024). IntechOpen. Retrieved January 17, 2026, from [Link]

  • Techniques to improve the solubility of poorly soluble drugs. (2012). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Comparison of kinetic solubility with equilibrium solubility (μM) of... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. (2019). MDPI. Retrieved January 17, 2026, from [Link]

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Establishing a high throughput screen of drug solubility in pharmaceutical excipients. (n.d.). European Pharmaceutical Review. Retrieved January 17, 2026, from [Link]

  • Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. (2019). PubMed. Retrieved January 17, 2026, from [Link]

  • Troubleshooting. (n.d.). BioAssay Systems. Retrieved January 17, 2026, from [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. (2019). MDPI. Retrieved January 17, 2026, from [Link]

  • Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. (2021). RSC Medicinal Chemistry. Retrieved January 17, 2026, from [Link]

  • Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. (2019). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Solubilization techniques used for poorly water-soluble drugs. (2021). Journal of Applied Pharmaceutical Science. Retrieved January 17, 2026, from [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2022). Future Journal of Pharmaceutical Sciences. Retrieved January 17, 2026, from [Link]

  • A REVIEW ON: CO-SOLVENCY AND ANTI-SOLVENT TECHNIQUE. (2020). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved January 17, 2026, from [Link]

  • Aqueous solubility-enhancing excipient technologies: a review of recent developments. (2018). Pharmaceutical Development and Technology. Retrieved January 17, 2026, from [Link]

  • How to prevent compound precipitation during flash column chromatography. (2023). Biotage. Retrieved January 17, 2026, from [Link]

  • Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (2022). MDPI. Retrieved January 17, 2026, from [Link]

  • Drug Solubility: Importance and Enhancement Techniques. (2012). Journal of the Association of Physicians of India. Retrieved January 17, 2026, from [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. (2023). Medicinal Chemistry Research. Retrieved January 17, 2026, from [Link]

  • Effect of Buffer Species, pH and Buffer Strength on Drug Dissolution Rate and Solubility of Poorly-soluble Acidic Drugs: Experimental and Theoretical Analysis. (2016). ResearchGate. Retrieved January 17, 2026, from [Link]

  • How to tackle compound solubility issue. (2022). Reddit. Retrieved January 17, 2026, from [Link]

  • How to Handle Research Compounds Safely. (n.d.). Maxed Out Compounds. Retrieved January 17, 2026, from [Link]

  • Effect of buffer media composition on the solubility and effective permeability coefficient of ibuprofen. (2005). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Solubility-pH profiles of some acidic, basic and amphoteric drugs. (2018). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. (2021). MDPI. Retrieved January 17, 2026, from [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). PubMed. Retrieved January 17, 2026, from [Link]

Sources

strategies to minimize by-product formation in pyridazinone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyridazinone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyridazinone synthesis and minimize the formation of unwanted by-products. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established scientific principles. Our goal is to empower you with the knowledge to optimize your synthetic routes, improve yields, and ensure the purity of your target molecules.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common by-products in pyridazinone synthesis?

    • How does reaction temperature influence by-product formation?

    • What is the role of the solvent in controlling side reactions?

    • Can the order of reagent addition affect the outcome of the synthesis?

    • How can I control regioselectivity when using unsymmetrical precursors?

  • Troubleshooting Guide: Common Issues and Solutions

    • Problem: Low yield of the desired pyridazinone with a significant amount of a water-soluble, yellow-colored impurity.

    • Problem: Formation of an unexpected isomer in the reaction of an unsymmetrical 1,4-dicarbonyl compound with hydrazine.

    • Problem: The reaction is sluggish, and the primary isolated product is the uncyclized hydrazone intermediate.

    • Problem: Presence of over-alkylated by-products when synthesizing N-substituted pyridazinones.

  • Optimized Experimental Protocol: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

  • References

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in pyridazinone synthesis?

A1: The formation of by-products is highly dependent on the starting materials and reaction conditions. However, in the common synthesis route involving the condensation of a 1,4-dicarbonyl compound (like maleic anhydride or a γ-ketoacid) with hydrazine, the most prevalent by-products include:

  • N-Aminomaleimide: This five-membered ring by-product is a common impurity when using maleic anhydride. Its formation is competitive with the desired six-membered pyridazinone ring.

  • Uncyclized Hydrazone/Hydrazide Intermediates: Incomplete cyclization can lead to the isolation of the open-chain hydrazone or hydrazide intermediates.[1] This is often due to insufficient reaction time, suboptimal temperature, or an inappropriate solvent.

  • Regioisomers: When using unsymmetrical 1,4-dicarbonyl precursors, the reaction can yield two different regioisomeric pyridazinones. The ratio of these isomers is influenced by steric and electronic factors of the substituents and the reaction conditions.

  • Di-acylated Hydrazine: If the stoichiometry is not carefully controlled, particularly when using a molar excess of the dicarbonyl compound, a 1,2-diacylated hydrazine derivative can form.[2]

Q2: How does reaction temperature influence by-product formation?

A2: Temperature is a critical parameter in pyridazinone synthesis. While higher temperatures generally accelerate the rate of reaction and favor the cyclization to the pyridazinone, excessive heat can lead to degradation and the formation of undesired by-products. For instance, in the synthesis of maleic hydrazide from maleic anhydride and hydrazine, heating the reaction mixture is necessary for cyclization.[2] However, in other systems, high temperatures might promote side reactions. A systematic approach to optimize the temperature for a specific synthesis is to perform the reaction at a lower temperature and gradually increase it while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q3: What is the role of the solvent in controlling side reactions?

A3: The choice of solvent can significantly impact the reaction pathway and the profile of by-products. Polar protic solvents like ethanol and acetic acid are commonly used. Acetic acid, in particular, can act as both a solvent and a catalyst, protonating the carbonyl groups and facilitating the nucleophilic attack by hydrazine. This acidic environment is often reported to favor the formation of the pyridazinone over the N-aminomaleimide by-product. Aprotic solvents can also be employed, but the reaction kinetics and by-product profile may differ. It is advisable to consult the literature for the specific pyridazinone derivative being synthesized to select the most appropriate solvent system.

Q4: Can the order of reagent addition affect the outcome of the synthesis?

A4: Yes, the order of addition can be crucial, especially in reactions prone to forming multiple products. For example, in the synthesis of maleic hydrazide, adding hydrazine hydrate to a solution of maleic anhydride can lead to the formation of a linear hydrazide as a yellow intermediate.[3] This intermediate then cyclizes upon heating. Understanding the formation of such intermediates can help in controlling the reaction. A slow, dropwise addition of one reagent to the other, often at a controlled temperature, can help to minimize the formation of by-products resulting from localized high concentrations of reactants.

Q5: How can I control regioselectivity when using unsymmetrical precursors?

A5: Controlling regioselectivity is a common challenge. The nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl groups of the unsymmetrical dicarbonyl compound. The selectivity is governed by the electronic and steric environment of each carbonyl group. Generally, hydrazine will preferentially attack the more electrophilic and less sterically hindered carbonyl group. To control the regioselectivity, one can:

  • Modify the electronic nature of the carbonyl groups: Introducing electron-withdrawing or donating groups near one of the carbonyls can influence its reactivity.

  • Utilize steric hindrance: A bulky substituent near one carbonyl group will disfavor the attack at that position.

  • Employ a Lewis acid catalyst: A Lewis acid can coordinate to one of the carbonyl groups, enhancing its electrophilicity and directing the nucleophilic attack.[4]

Troubleshooting Guide: Common Issues and Solutions

Problem: Low yield of the desired pyridazinone with a significant amount of a water-soluble, yellow-colored impurity.
  • Plausible Cause: You are likely observing the formation of the linear hydrazide intermediate, which has not fully cyclized, especially if you are using maleic anhydride or a similar precursor.[3] This intermediate is often yellow and more polar than the final pyridazinone.

  • Troubleshooting Steps:

    • Increase Reaction Time and/or Temperature: Monitor the reaction by TLC. If you see a persistent spot corresponding to the intermediate, prolonging the reaction time or gradually increasing the temperature may drive the cyclization to completion.

    • Ensure Acidic Conditions: If you are not already using an acidic solvent like acetic acid, consider adding a catalytic amount of a mineral acid (e.g., HCl) to your reaction mixture. The acidic environment protonates the carbonyl group, making it more susceptible to intramolecular nucleophilic attack by the terminal nitrogen of the hydrazide, thus favoring the formation of the six-membered pyridazinone ring.

    • Check Stoichiometry: An excess of hydrazine hydrate can sometimes lead to the formation of other by-products. Ensure you are using the correct molar ratios of your reactants.

Problem: Formation of an unexpected isomer in the reaction of an unsymmetrical 1,4-dicarbonyl compound with hydrazine.
  • Plausible Cause: The two carbonyl groups in your starting material have similar reactivity, leading to a mixture of regioisomers.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Running the reaction at a lower temperature can sometimes enhance the kinetic selectivity of the initial nucleophilic attack, favoring the formation of one isomer over the other.

    • Use a Bulky Hydrazine Derivative: If your desired product allows, using a substituted hydrazine with a bulky group (e.g., phenylhydrazine) can increase the steric hindrance and favor attack at the less hindered carbonyl group of your dicarbonyl compound.

    • Employ a Lewis Acid Catalyst: As mentioned in the FAQs, a Lewis acid can selectively activate one carbonyl group, directing the reaction towards the desired regioisomer.[4]

Problem: The reaction is sluggish, and the primary isolated product is the uncyclized hydrazone intermediate.
  • Plausible Cause: The cyclization step is the rate-limiting step and is not proceeding efficiently under the current reaction conditions.

  • Troubleshooting Steps:

    • Solvent Change: The polarity of the solvent can influence the stability of the transition state for the cyclization. Experiment with different solvents, such as ethanol, acetic acid, or toluene with a Dean-Stark trap to remove water, which is a by-product of the cyclization.

    • Catalyst Addition: Besides acid catalysis, some cyclizations can be promoted by specific catalysts. A literature search for similar transformations may provide insights into suitable catalysts.

    • Microwave Irradiation: Microwave-assisted synthesis can often significantly reduce reaction times and improve yields by efficiently heating the reaction mixture and overcoming activation energy barriers.

Problem: Presence of over-alkylated by-products when synthesizing N-substituted pyridazinones.
  • Plausible Cause: The pyridazinone ring has two nitrogen atoms that can potentially be alkylated. While one is part of an amide-like functionality, the other is more nucleophilic and can react with alkylating agents.

  • Troubleshooting Steps:

    • Controlled Addition of Alkylating Agent: Add the alkylating agent slowly and at a low temperature to a solution of the pyridazinone and a base. This will help to maintain a low concentration of the alkylating agent and favor mono-alkylation.

    • Choice of Base: Use a non-nucleophilic, sterically hindered base to deprotonate the pyridazinone. This can help to avoid side reactions of the base with the alkylating agent.

    • Protecting Groups: In complex syntheses, it may be necessary to use a protecting group strategy to temporarily block one of the nitrogen atoms, perform the alkylation on the desired nitrogen, and then deprotect.

Visualizing the Reaction Pathway: From Maleic Anhydride to Pyridazinone

The following diagram illustrates the key steps in the synthesis of maleic hydrazide (a pyridazinone derivative) from maleic anhydride and hydrazine, highlighting the formation of the linear hydrazide intermediate.

pyridazinone_synthesis MA Maleic Anhydride LH Linear Hydrazide (Intermediate) MA->LH Nucleophilic Attack HY Hydrazine Hydrate HY->LH PD Pyridazinone (Maleic Hydrazide) LH->PD Cyclization (Heat/Acid)

Caption: Reaction pathway for pyridazinone synthesis from maleic anhydride.

Troubleshooting Workflow

This workflow provides a systematic approach to addressing common issues in pyridazinone synthesis.

troubleshooting_workflow start Low Yield or High Impurity check_reaction Analyze Reaction Mixture (TLC, LC-MS) start->check_reaction identify_byproduct Identify Major By-product(s) check_reaction->identify_byproduct uncyclized Uncyclized Intermediate? identify_byproduct->uncyclized isomer Isomeric Mixture? uncyclized->isomer No increase_time_temp Increase Time/Temp Add Acid Catalyst uncyclized->increase_time_temp Yes other Other By-products? isomer->other No change_conditions Lower Temperature Use Lewis Acid isomer->change_conditions Yes optimize Optimize Stoichiometry Change Solvent other->optimize

Caption: A systematic workflow for troubleshooting pyridazinone synthesis.

Optimized Experimental Protocol: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

This protocol is adapted from a general procedure for the synthesis of 6-arylpyridazinones from β-aroylpropionic acids.[5]

Materials:

  • β-Benzoylpropionic acid

  • Hydrazine hydrate (80%)

  • Ethanol

  • Hydrochloric acid (dilute)

  • Sodium bicarbonate solution (5% w/v)

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve β-benzoylpropionic acid (0.1 mol) in ethanol (100 mL).

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (0.12 mol) dropwise at room temperature. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of toluene:ethyl acetate:formic acid 5:4:1).[5] The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.

  • Isolation: Collect the crude product by vacuum filtration and wash the filter cake with a small amount of cold ethanol.

  • Purification (Acid-Base Extraction):

    • Suspend the crude product in a 5% w/v sodium bicarbonate solution. The pyridazinone should dissolve.

    • Extract the aqueous solution with diethyl ether to remove any non-acidic impurities.

    • Acidify the aqueous layer with dilute hydrochloric acid to a pH of approximately 4-5. The purified pyridazinone will precipitate.

  • Final Isolation and Drying: Collect the purified product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry in a vacuum oven at 60-70°C to a constant weight.

Characterization: The final product should be characterized by melting point, IR, 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Data Summary: Influence of Reaction Conditions on Yield

The following table summarizes hypothetical data to illustrate how reaction conditions can influence the yield and purity of a pyridazinone synthesis. Actual results will vary depending on the specific substrates and conditions used.

EntrySolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
1Ethanol8047590
2Acetic Acid10048595
3Toluene11087088
4Ethanol6086085

Note: This table is for illustrative purposes only.

References

  • Feuer, H., & Wyman, J. R. (1957). The Reactions of Maleic Anhydride with Hydrazine Hydrate. Journal of the American Chemical Society, 79(11), 2845-2846.
  • Google Patents. (2016). Maleic hydrazide synthetic process. CN105924401A.
  • Al-Tel, T. H. (2010). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 15(7), 4771-4789.
  • Gelin, S., & Gelin, R. (1980). Controlled Pyrazole-Hydrazone Annulation: Regiodivergent Synthesis of 1 H- and 2 H-Pyrazolo[3,4- d]pyridazinones. Journal of Heterocyclic Chemistry, 17(1), 129-132.
  • Google Patents. (Year).
  • Heinelt, U., & Hagen, V. (2003). Product Class 8: Pyridazines. Science of Synthesis, 16, 557-682.
  • Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1112-1124.
  • LibreTexts Chemistry. (2020). 19.10: Nucleophilic Addition of Hydrazine (Wolff-Kishner Reaction).
  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1).
  • Ghorab, M. M., et al. (2011). An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. Molecules, 16(7), 6269-6282.
  • Al-Ghamdi, A. A., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3369.
  • Sharma, P., & Kumar, A. (2016). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 6(2), 65-71.
  • El-Sayed, M. A. A., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 15(15), 1363-1389.
  • Blumberg Institute. (n.d.). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery.
  • Feuer, H., & Wyman, J. R. (1957). The Reactions of Maleic Anhydride with Hydrazine Hydrate.
  • Al-Ghorbani, M., et al. (2022).
  • Khodair, A. I., et al. (2014).
  • El-Gendy, M. A., et al. (2025). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1).
  • de la Cuesta, E., et al. (2021). Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors. Journal of Medicinal Chemistry, 64(18), 13865-13883.
  • Allam, H. A., et al. (2025).

Sources

Validation & Comparative

A Comparative Guide to Pyridazinone-Based p38 MAPK Inhibitors: Evaluating the Potential of 6-Pyridin-2-ylmethyl-pyridazin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of 6-Pyridin-2-ylmethyl-pyridazin-3-ol against other known pyridazinone inhibitors of p38 mitogen-activated protein kinase (MAPK). While direct efficacy data for this compound is not extensively available in the public domain, this document leverages structure-activity relationship (SAR) principles derived from well-characterized pyridazinone inhibitors to project its potential efficacy. We will delve into the critical role of the p38 MAPK signaling pathway in inflammatory diseases, present a detailed examination of the chemical structures of relevant pyridazinone inhibitors, and provide comprehensive experimental protocols for evaluating inhibitory activity.

The p38 MAPK Signaling Pathway: A Key Target in Inflammation

The p38 MAPK pathway is a crucial signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines and environmental stress.[1] Activation of this pathway leads to the downstream phosphorylation of numerous substrates, including transcription factors and other kinases, ultimately regulating cellular processes such as inflammation, apoptosis, and cell differentiation.[1][2] Dysregulation of the p38 MAPK pathway is implicated in a host of inflammatory conditions, including rheumatoid arthritis and inflammatory bowel disease, making it a prime target for therapeutic intervention.[3]

dot

p38_MAPK_Signaling_Pathway stimuli Inflammatory Stimuli (e.g., Cytokines, Stress) receptor Cell Surface Receptor stimuli->receptor map3k MAPKKK (e.g., MEKK, MLK) receptor->map3k mkk3_6 MKK3/6 map3k->mkk3_6 phosphorylates p38_mapk p38 MAPK mkk3_6->p38_mapk phosphorylates mapkapk2 MAPKAPK2 p38_mapk->mapkapk2 phosphorylates transcription_factors Transcription Factors (e.g., ATF-2, MEF2C) p38_mapk->transcription_factors phosphorylates cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) mapkapk2->cytokines leads to production of transcription_factors->cytokines leads to production of

Caption: The p38 MAPK signaling cascade.

The Pyridazinone Scaffold: A Privileged Structure for Kinase Inhibition

The pyridazinone core is a versatile heterocyclic scaffold that has been extensively explored in medicinal chemistry due to its ability to interact with a wide range of biological targets.[4] This structural motif is particularly prevalent in the design of kinase inhibitors, where the nitrogen atoms and the carbonyl group can form crucial hydrogen bond interactions within the ATP-binding pocket of the enzyme.[5][6]

Profile of this compound

Chemical Structure:

At present, there is a paucity of publicly available, peer-reviewed data detailing the specific inhibitory efficacy of this compound against p38 MAPK or other kinases. However, by examining the structure-activity relationships of analogous compounds, we can infer its potential activity.

Comparative Analysis with Known Pyridazinone p38 MAPK Inhibitors

To contextualize the potential efficacy of this compound, we will compare it with several pyridazinone-based inhibitors for which p38 MAPK inhibitory activity has been reported.

Compound Name/ReferenceStructurep38α MAPK IC50 (nM)
BIRB 796 [7]N-[3-(1,1-dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N'-[4-(4-morpholinyl)phenyl]urea38
Compound from McIntyre et al. (2002) [6]4-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)imidazole1-20 (range for series)
This compound (Structure above)Data not available

Structure-Activity Relationship (SAR) Insights:

  • The Pyridazinone Core: The pyridazinone ring is a common feature among many p38 MAPK inhibitors, where it often acts as a hinge-binding motif, forming hydrogen bonds with the backbone of the kinase's hinge region.[5][6]

  • Substituents at the 6-position: The nature of the substituent at the 6-position of the pyridazinone ring is critical for potency and selectivity. In the case of this compound, the pyridin-2-ylmethyl group is a key feature. This aromatic substituent has the potential to occupy a hydrophobic pocket within the ATP-binding site. The nitrogen atom in the pyridine ring could also form additional hydrogen bonds with amino acid residues in the pocket, potentially enhancing binding affinity. Studies on trisubstituted pyridazines have shown that an aryl group at this position contributes to potent p38 inhibition.[6]

  • Comparison to Known Inhibitors: While BIRB 796 is a urea-based inhibitor, it highlights the importance of aromatic interactions in the p38 binding pocket.[7] The pyridyl-imidazole scaffold, exemplified by the compound from McIntyre et al., demonstrates the effectiveness of a pyridyl group in achieving high potency, with some analogues reaching the low nanomolar range.[6] The pyridin-2-ylmethyl group in our compound of interest is structurally similar to the pyridyl-containing fragments of these potent inhibitors, suggesting that it may also confer significant p38 MAPK inhibitory activity.

Based on this comparative analysis, it is plausible that This compound possesses inhibitory activity against p38 MAPK. The pyridin-2-ylmethyl substituent is well-suited to interact with the hydrophobic and hydrogen-bonding features of the kinase's active site. However, without direct experimental data, its precise potency remains to be determined.

Experimental Protocol: In Vitro p38α MAPK Enzymatic Assay

To empirically determine the inhibitory efficacy of this compound, a robust in vitro enzymatic assay is required. The following protocol outlines a common method for assessing p38α MAPK inhibition.

dot

p38_Assay_Workflow start Start: Prepare Reagents inhibitor_prep Prepare Serial Dilutions of This compound start->inhibitor_prep enzyme_prep Prepare p38α Enzyme Solution start->enzyme_prep substrate_prep Prepare Substrate (ATF-2) and ATP Solution start->substrate_prep incubation Incubate Inhibitor and Enzyme inhibitor_prep->incubation enzyme_prep->incubation reaction_init Initiate Kinase Reaction (Add Substrate/ATP) substrate_prep->reaction_init incubation->reaction_init reaction_stop Stop Reaction reaction_init->reaction_stop detection Detect Phosphorylated Substrate (e.g., Western Blot, Luminescence) reaction_stop->detection data_analysis Data Analysis: Calculate IC50 detection->data_analysis

Caption: Workflow for a p38 MAPK inhibition assay.

Materials:

  • Recombinant human p38α kinase

  • ATF-2 (Activating Transcription Factor 2) protein (substrate)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM Na3VO4, 2.5 mM DTT, 0.01% Triton X-100)

  • Test compound (this compound) and reference inhibitor (e.g., SB203580)

  • 96-well assay plates

  • Detection reagents (e.g., anti-phospho-ATF-2 antibody for Western blot, or ADP-Glo™ Kinase Assay kit from Promega)[8][9]

Procedure:

  • Compound Preparation: Prepare a series of dilutions of this compound and the reference inhibitor in DMSO. A typical starting concentration range would be from 100 µM down to 0.1 nM.

  • Kinase Reaction Setup:

    • Add kinase assay buffer to each well of a 96-well plate.

    • Add the diluted test compound or reference inhibitor to the appropriate wells. Include a DMSO-only control (vehicle).

    • Add the recombinant p38α kinase to each well.

    • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiation of Kinase Reaction:

    • Prepare a solution of ATF-2 substrate and ATP in kinase assay buffer.

    • Add the substrate/ATP mixture to each well to start the kinase reaction.

    • Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA solution or SDS-PAGE loading buffer).

  • Detection of Phosphorylation:

    • Luminescent Method (e.g., ADP-Glo™): Follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to kinase activity.[8]

    • Western Blot: Separate the reaction products by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for phosphorylated ATF-2. Use a secondary antibody conjugated to a detectable marker (e.g., HRP) for visualization.[9]

  • Data Analysis:

    • Quantify the signal for each inhibitor concentration.

    • Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

While direct experimental evidence for the efficacy of this compound as a p38 MAPK inhibitor is currently limited, a comparative analysis based on established structure-activity relationships of other pyridazinone inhibitors suggests it is a promising candidate. The presence of the pyridin-2-ylmethyl group at the 6-position of the pyridazinone core is a key structural feature that may enable potent inhibition of p38 MAPK. To validate this hypothesis, the detailed in vitro enzymatic assay protocol provided in this guide can be employed to determine its IC50 value and directly compare its potency to other well-characterized pyridazinone inhibitors. Such studies are essential to fully elucidate the therapeutic potential of this compound.

References

  • Regan, J., et al. (2002). Hybrid-designed inhibitors of p38 MAP kinase utilizing N-arylpyridazinones. Bioorganic & Medicinal Chemistry Letters, 12(23), 3341-3344*. [Link]

  • Yasuda, J., et al. (2011). The p38α mitogen-activated protein kinase as a central nervous system drug discovery target. Future Medicinal Chemistry, 3(8), 983-996. [Link]

  • Zarubin, T., & Han, J. (2020). An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. Journal of Biological Chemistry, 295(26), 8789-8803*. [Link]

  • Wagner, E. F., & Nebreda, A. R. (2009). Role of p38 MAP Kinase Signal Transduction in Solid Tumors. Cancer Cell, 16(6), 465-476*. [Link]

  • McIntyre, C. J., et al. (2002). Pyridazine based inhibitors of p38 MAPK. Bioorganic & Medicinal Chemistry Letters, 12(4), 689-692*. [Link]

  • BenchChem. (2025). Application Notes and Protocols for p38 MAP Kinase Inhibitor IV Kinase Assay. BenchChem.
  • Nouri Majd, M., Pourbasheer, E., & Mahmoudzadeh Laki, R. (2025). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Chemical Review and Letters, 8(5), 930-940*. [Link]

  • Creative Diagnostics. (n.d.). P38 Signaling Pathway. Retrieved from [Link]

  • Nouri Majd, M., Pourbasheer, E., & Mahmoudzadeh Laki, R. (2025). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Chemical Review and Letters, 8(5), 930-940*. [Link]

  • Natarajan, S. R., et al. (2009). Discovery of Pyridazinopyridinones as Potent and Selective p38 Mitogen-Activated Protein Kinase Inhibitors. Journal of Medicinal Chemistry, 52(23), 7541-7553*. [Link]

  • Wosik, K., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. International Journal of Molecular Sciences, 23(12), 6489*. [Link]

  • El-Gazzar, A. R., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2169-2195*. [Link]

  • Pargellis, C., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Nature Structural & Molecular Biology, 9(4), 268-272*. [Link]

  • Zhang, W., et al. (2019). Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor. ACS Medicinal Chemistry Letters, 10(10), 1422-1427*. [Link]

  • Karaman, M. W., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling, 4(189), mr2*. [Link]

  • Harris, S. F., et al. (2018). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters, 9(10), 1017-1022*. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 6-Pyridin-2-ylmethyl-pyridazin-3-ol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 6-Pyridin-2-ylmethyl-pyridazin-3-ol analogs. We will delve into how structural modifications of this versatile scaffold influence its biological activity, supported by experimental data from authoritative sources. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of pyridazinone derivatives.

Introduction: The Privileged Pyridazinone Scaffold

The pyridazinone core is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2] These compounds are known to exhibit anti-inflammatory, analgesic, anticancer, antimicrobial, and cardiovascular protective effects, among others.[3][4] The this compound scaffold is a specific subset of this class, characterized by a pyridin-2-ylmethyl substituent at the 6-position of the pyridazinone ring. It's important to note that pyridazin-3-ol exists in tautomeric equilibrium with its more stable keto form, pyridazin-3(2H)-one, which is the form predominantly discussed in the literature.[3]

The diverse biological potential of pyridazinone derivatives stems from the various substitution points on the heterocyclic ring, allowing for fine-tuning of their pharmacological properties.[2] This guide will systematically explore the SAR of analogs based on modifications at key positions of the this compound scaffold.

General Structure and Key Modification Points

The foundational structure of the compounds discussed in this guide is presented below. The key positions for chemical modification that significantly impact biological activity are highlighted.

Caption: General scaffold of this compound highlighting key positions for substitution.

Structure-Activity Relationship Analysis

Modifications at the 6-Position: Impact of Aryl and Heteroaryl Substituents

The substituent at the 6-position of the pyridazinone ring plays a crucial role in determining the compound's biological activity. While our core topic is the pyridin-2-ylmethyl group, understanding the effects of other substituents at this position provides valuable context for SAR.

  • Aryl Substituents: The introduction of various aryl groups at the 6-position has been extensively studied. For instance, 6-(4-methoxyphenyl)-pyridazinone derivatives have shown good analgesic activity.[2] The presence of an ethenyl spacer linking an aryl or pyridyl moiety to the 6-position has been explored for developing selective COX-2 inhibitors.[5]

  • Heteroaryl Substituents: The replacement of the pyridin-2-ylmethyl group with other heterocyclic rings, such as pyrazole, has also been investigated. For example, derivatives of [6-(3,5-dimethyl-4-chloro-1-pyrazolyl)-3(2H)-pyridazinone]acetic acid have been synthesized and evaluated as analgesic and anti-inflammatory agents.[2][6]

Table 1: Comparison of Biological Activities with Different 6-Position Substituents

6-Position SubstituentTarget/ActivityKey FindingsReference
Aryl/Pyridyl (via ethenyl spacer)COX-2 InhibitionPotent and selective COX-2 inhibitors with anti-inflammatory properties.[5]
4-MethoxyphenylAnalgesicGood analgesic activity observed.[2]
3,5-dimethyl-4-chloro-1-pyrazolylAnalgesic, Anti-inflammatoryDerivatives showed notable analgesic and anti-inflammatory effects.[2][6]
Modifications at the 2-Position: The Role of Side Chains

The nitrogen at the 2-position of the pyridazinone ring is a key site for introducing side chains that can significantly modulate the compound's properties.

  • Acetamide and Propanamide Moieties: The presence of acetamide and propanamide side chains linked to the lactam nitrogen at the 2-position has been shown to enhance analgesic and anti-inflammatory actions, often with reduced ulcerogenic effects.[2]

  • Piperazine Derivatives: The incorporation of a piperazine ring at the 2-position has been explored in the development of monoamine oxidase (MAO) inhibitors. For instance, 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone derivatives have been synthesized and evaluated for their selective MAO inhibitory activity.[7]

  • Benzyl Groups: N,O-dibenzyl derivatives of pyridazinone have been identified as active vasodilators and antiplatelet agents.[8]

Modifications at the 4- and 5-Positions: Fine-Tuning Activity

Substitutions at the 4- and 5-positions of the pyridazinone ring, while less extensively studied than at the 2- and 6-positions, can also influence biological activity.

  • Dihalo Substitutions: 2-substituted 4,5-dihalo-3(2H)-pyridazinone derivatives have been reported to possess good analgesic activity without ulcerogenic side effects.[2]

  • Morpholino Group: In the development of β-1,3-glucan synthase inhibitors, a morpholino group at the 4-position of the pyridazinone ring was part of the lead compound structure.[9]

Target-Specific SAR of Pyridazinone Analogs

The versatility of the pyridazinone scaffold allows for its application in targeting a wide array of biological molecules.

Anti-inflammatory and Analgesic Activity (COX Inhibition)

Many pyridazinone derivatives have been investigated as non-steroidal anti-inflammatory drugs (NSAIDs) with a focus on selective inhibition of cyclooxygenase-2 (COX-2) to minimize gastrointestinal side effects associated with COX-1 inhibition.[2][5] A study on pyridazinone derivatives with an ethenyl spacer at the 6-position revealed several potent and selective COX-2 inhibitors.[5]

Phosphodiesterase (PDE) Inhibition

Pyridazinone derivatives have been developed as inhibitors of phosphodiesterases (PDEs), particularly PDE4 and PDE5.[8][10]

  • PDE4 Inhibitors: Pyridazinone derivatives bearing an indole moiety have been identified as potential PDE4 inhibitors with anti-inflammatory activity. Specifically, 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one showed promising activity and selectivity towards the PDE4B isoenzyme.[10]

  • PDE5 Inhibitors: Pyrazolo[3,4-d]pyridazinone derivatives have been synthesized and tested for their PDE5 inhibitory activity. The fusion of a pyrazole backbone with the pyridazinone moiety and the presence of a benzyl group at the pyridazine 2-nitrogen were associated with potent and selective PDE5 inhibition.[8]

Antifungal Activity (Glucan Synthase Inhibition)

A series of pyridazinone analogs have been developed as potent inhibitors of β-1,3-glucan synthase, an essential enzyme for fungal cell wall synthesis.[9] The lead compound in these studies was 5-[4-(benzylsulfonyl)piperazin-1-yl]-4-morpholino-2-phenyl-pyridazin-3(2H)-one.[9]

Experimental Protocols

To provide a practical context for the evaluation of these compounds, a representative experimental protocol for an in vitro enzyme inhibition assay is detailed below.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol is a generalized procedure based on common methodologies for assessing the selective inhibition of COX isoforms.

COX_Inhibition_Assay_Workflow cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Detection and Analysis Prep_Enzyme Prepare purified human recombinant COX-1 or COX-2 enzyme solution Incubate_1 Pre-incubate enzyme with test compound or vehicle for a defined period (e.g., 15 min) at 37°C Prep_Enzyme->Incubate_1 Prep_Cofactors Prepare cofactor solution (e.g., hematin, glutathione) Prep_Cofactors->Incubate_1 Prep_Substrate Prepare arachidonic acid (substrate) solution Incubate_2 Initiate reaction by adding arachidonic acid Prep_Substrate->Incubate_2 Prep_Compounds Prepare serial dilutions of test compounds and controls (e.g., celecoxib, indomethacin) Prep_Compounds->Incubate_1 Incubate_1->Incubate_2 Incubate_3 Incubate for a specific time (e.g., 10 min) at 37°C Incubate_2->Incubate_3 Stop_Reaction Terminate the reaction (e.g., by adding HCl) Incubate_3->Stop_Reaction Measure_PGE2 Quantify prostaglandin E2 (PGE2) production using an ELISA kit Stop_Reaction->Measure_PGE2 Calculate_IC50 Plot PGE2 concentration vs. compound concentration and calculate IC50 values Measure_PGE2->Calculate_IC50 Determine_SI Calculate Selectivity Index (SI) (IC50 for COX-1 / IC50 for COX-2) Calculate_IC50->Determine_SI

Caption: Workflow for an in vitro COX-1/COX-2 inhibition assay.

Step-by-Step Methodology:

  • Enzyme and Reagent Preparation:

    • Reconstitute purified human recombinant COX-1 and COX-2 enzymes in a suitable buffer (e.g., Tris-HCl).

    • Prepare a cofactor solution containing essential components like hematin and glutathione.

    • Prepare the substrate solution of arachidonic acid.

    • Create serial dilutions of the test compounds and reference inhibitors (e.g., celecoxib for COX-2, indomethacin for non-selective) in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the enzyme, cofactor solution, and either the test compound or vehicle (DMSO).

    • Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the arachidonic acid substrate.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes).

    • Stop the reaction by adding a quenching solution, such as hydrochloric acid.

  • Detection and Data Analysis:

    • Quantify the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.

    • Calculate the COX-2 selectivity index (SI) by dividing the IC50 for COX-1 by the IC50 for COX-2. A higher SI value indicates greater selectivity for COX-2.

Summary of Key SAR Findings

The following diagram summarizes the key structure-activity relationships for the pyridazinone scaffold discussed in this guide.

SAR_Summary cluster_pos6 Position 6 cluster_pos2 Position 2 cluster_pos45 Positions 4 & 5 Scaffold Pyridazinone Core Pos6_Aryl Aryl/Pyridyl (via ethenyl spacer) -> Selective COX-2 Inhibition Scaffold->Pos6_Aryl Pos2_Amide Acetamide/Propanamide -> Enhanced Analgesic/Anti-inflammatory Scaffold->Pos2_Amide Pos45_Dihalo Dihalo Substitution -> Analgesic Activity Scaffold->Pos45_Dihalo Pos6_Pyrazolyl Substituted Pyrazolyl -> Analgesic/Anti-inflammatory Pos2_Piperazine Substituted Piperazine -> MAO Inhibition Pos2_Benzyl Benzyl Group -> Vasodilator/Antiplatelet Pos4_Morpholino 4-Morpholino -> Glucan Synthase Inhibition

Caption: Summary of key structure-activity relationships for pyridazinone analogs.

Conclusion

The this compound scaffold and its analogs represent a highly versatile class of compounds with significant therapeutic potential across various disease areas. The extensive research into the SAR of these molecules has demonstrated that targeted modifications at the 2, 4, 5, and 6-positions of the pyridazinone ring can lead to the development of potent and selective agents. The insights provided in this guide, supported by experimental data and protocols, offer a valuable resource for medicinal chemists and pharmacologists working on the design and development of novel pyridazinone-based therapeutics. Further exploration of this privileged scaffold is warranted to unlock its full potential in addressing unmet medical needs.

References

  • Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. (URL: )
  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Public
  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - MDPI. (URL: )
  • An Overview of Pyridazinone Analogs: Chemical and Pharmacological Potential. (URL: )
  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - NIH. (URL: )
  • An Overview of Pyridazinone Analogs: Chemical and Pharmacological Potential. (URL: )
  • Structure-activity relationships (SARs) within the 3(2H)-pyridazinone derivatives reported in the literature.
  • Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC - PubMed Central. (URL: )
  • SAR Studies of Pyridazinone Derivatives as Novel Glucan Synthase Inhibitors - PubMed. (URL: )
  • Pyridazinones and Structurally Related Derivatives with Anti-Inflamm
  • Synthesis of novel 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)
  • Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflamm
  • Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO. (URL: )

Sources

comparing the in vitro metabolic stability of pyridazinone derivatives

The in vitro metabolic stability of pyridazinone derivatives is a critical parameter that can be effectively evaluated using a combination of human liver microsomal and hepatocyte assays. The data generated from these studies are invaluable for guiding structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies, ultimately leading to the selection of drug candidates with optimized pharmacokinetic properties. [21]A thorough understanding of the metabolic pathways and the enzymes involved is essential for predicting potential drug-drug interactions and ensuring the development of safe and effective medicines. [22][23][24]

References

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. Available from: [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available from: [Link]

  • Evotec. Hepatocyte Stability. Available from: [Link]

  • Food and Drug Administration. Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. Available from: [Link]

  • Domainex. Microsomal Clearance/Stability Assay. Available from: [Link]

  • Federal Register. In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Available from: [Link]

  • AxisPharm. Hepatocyte Stability Assay Test. Available from: [Link]

  • Mercell. metabolic stability in liver microsomes. Available from: [Link]

  • Food and Drug Administration. In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Available from: [Link]

  • alwsci. Drug Metabolism And Pharmacokinetics Studies: Essential Insights For Drug Development. Available from: [Link]

  • National Institutes of Health. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. Available from: [Link]

  • Domainex. Hepatocyte Stability Assay. Available from: [Link]

  • Food and Drug Administration. Safety Testing of Drug Metabolites Guidance for Industry. Available from: [Link]

  • BioIVT. What In Vitro Metabolism and DDI Studies Do I Actually Need?. Available from: [Link]

  • Prisys Biotechnology. How To Develop New Drugs Faster And Safer: A Guide To Preclinical DMPK Studies. Available from: [Link]

  • Metabolomics Core Facility. Protocols used for LC-MS analysis. Available from: [Link]

  • National Institutes of Health. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Available from: [Link]

  • BioIVT. What is DMPK and how does it fit into drug development?. Available from: [Link]

  • ACS Publications. Peer Reviewed: Systematic LC/MS Metabolite Identification in Drug Discovery. Available from: [Link]

  • Jordi Labs. Metabolite Identification LC MS Testing. Available from: [Link]

  • National Institutes of Health. Recent advances in the translation of drug metabolism and pharmacokinetics science for drug discovery and development. Available from: [Link]

  • Technology Networks. Sensitive Quantification of Drug Metabolites Using LC-MS. Available from: [Link]

  • ResearchGate. In vitro metabolic stability studies of tested compounds in the presence of liver microsomes and plasma. Available from: [Link]

  • ResearchGate. Comparison of the in vitro metabolic stability data from cassette.... Available from: [Link]

  • National Institutes of Health. Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates. Available from: [Link]

  • Springer Nature Experiments. In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes. Available from: [Link]

  • National Institutes of Health. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Available from: [Link]

  • PubMed. Cytochrome P450 reaction-phenotyping: an industrial perspective. Available from: [Link]

  • BioIVT. CYP Inhibitors Used for Reaction Phenotyping Studies. Available from: [Link]

  • PubMed. Pyridazinone derivatives: design, synthesis, and in vitro vasorelaxant activity. Available from: [Link]

  • MDPI. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Available from: [Link]

  • PubMed. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Available from: [Link]

A Head-to-Head Comparison of Pyridazinone and Pyrazolone Scaffolds: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, heterocyclic scaffolds form the backbone of a vast number of therapeutic agents. Among these, the pyridazinone and pyrazolone cores have distinguished themselves as "privileged structures" due to their remarkable synthetic versatility and their ability to interact with a wide array of biological targets.[1][2][3] Pyridazinone, a six-membered diazine with a carbonyl group, and pyrazolone, a five-membered diazole with a carbonyl group, share fundamental features like hydrogen bonding capabilities and aromaticity, yet their subtle structural differences in ring size and electron distribution lead to distinct pharmacological profiles.[4][5]

This guide offers a head-to-head comparison of these two critical scaffolds, designed for researchers, scientists, and drug development professionals. We will move beyond a simple list of attributes to explain the causality behind their differing properties and applications. By synthesizing data from authoritative sources, presenting detailed experimental protocols, and visualizing key concepts, this document aims to provide the field-proven insights necessary to make strategic decisions in scaffold selection for targeted therapeutic design.

Structural and Physicochemical Properties: A Tale of Two Rings

The choice between a pyridazinone and a pyrazolone scaffold often begins with an analysis of their inherent physicochemical properties. These properties, governed by their distinct ring structures, directly influence the pharmacokinetic and pharmacodynamic profile of a potential drug candidate.

PropertyPyridazinone ScaffoldPyrazolone ScaffoldRationale and Implications
Core Structure Six-membered aromatic ring with two adjacent nitrogen atoms and a ketone.[6][7]Five-membered aromatic ring with two adjacent nitrogen atoms and a ketone.[4][8]The larger six-membered ring of pyridazinone offers different bond angles and a more distributed electron density compared to the five-membered pyrazolone, impacting conformational flexibility and target binding.
Aromaticity Aromatic, with the keto form being more stable than the enol tautomer.[5]Can exist in multiple tautomeric forms; aromaticity influences reactivity and binding modes.[4]Aromaticity contributes to the planarity of the core, facilitating π-π stacking interactions with biological targets.
Hydrogen Bonding Typically 1-2 H-bond donors and 2-3 H-bond acceptors.[3]Typically 1-2 H-bond donors and 2 H-bond acceptors.[1]Both scaffolds are excellent at forming hydrogen bonds, a critical feature for enzyme and receptor inhibition. The additional ring nitrogen in pyridazinone can act as another acceptor site.
Dipole Moment Generally possesses a significant dipole moment due to the arrangement of heteroatoms.Possesses a strong dipole moment, contributing to its chemical reactivity and binding properties.The dipole moment influences solubility, crystal packing, and the nature of non-covalent interactions with protein targets.
Metabolic Stability Susceptible to oxidation, N-dealkylation, and ring hydroxylation.Can undergo ring-opening hydrolysis, oxidation, and conjugation reactions.The specific metabolic pathways are highly dependent on the substituents, but the core structures present distinct sites for enzymatic modification, affecting the drug's half-life.
Synthetic Accessibility Commonly synthesized via cyclocondensation of γ-ketoacids with hydrazine.[3][9][10]First synthesized via condensation of ethyl acetoacetate and phenylhydrazine (Knorr synthesis).[4][8]Both scaffolds are readily accessible through well-established synthetic routes, allowing for the creation of diverse chemical libraries.[11][12]

Pharmacological Profiles and Therapeutic Applications

While both scaffolds boast a broad spectrum of biological activities, they have historically found success in different therapeutic domains. This divergence is a direct consequence of their unique three-dimensional shapes and electronic properties, which favor binding to different classes of biological targets.

Pyridazinone: A Scaffold for Cardiovascular and Anti-inflammatory Agents

The pyridazinone core is a prominent feature in many drugs targeting the cardiovascular system.[2][5] Its structure is well-suited for interaction with enzymes and receptors that regulate cardiac function and blood pressure. Several FDA-approved drugs, such as Pimobendan and Levosimendan, are used as cardiotonic agents.[13]

Beyond cardiovascular applications, pyridazinone derivatives have been extensively investigated as potent anti-inflammatory agents.[7][14] They can modulate key inflammatory pathways by inhibiting mediators like tumor necrosis factor-alpha (TNF-α) and various interleukins.[14]

Pyrazolone: A Legacy in Analgesics and a Future in Oncology

The pyrazolone scaffold has a long and storied history in pharmaceuticals, being one of the oldest classes of synthetic drugs.[4] Compounds like Antipyrine (Phenazone) and Metamizole were among the first non-opioid analgesics.[4][15] This class of compounds generally acts by inhibiting cyclooxygenase (COX) enzymes, similar to other NSAIDs.

More recently, the pyrazolone motif has been incorporated into modern targeted therapies, particularly in oncology.[16][17] Its ability to serve as a versatile pharmacophore has led to the development of inhibitors for various protein kinases and other enzymes involved in cancer progression.[17] Edaravone, a pyrazolone derivative, is also used as a neuroprotective agent to treat conditions like ALS and stroke.[4]

Divergent Mechanisms of Action

The structural differences between the six- and five-membered rings directly influence the types of binding pockets they optimally fit, leading to distinct mechanisms of action.

Caption: Comparative mechanisms of action for pyridazinone and pyrazolone scaffolds.

As the diagram illustrates, pyridazinone derivatives often target cardiovascular enzymes like phosphodiesterase 3 (PDE3), leading to increased cardiac contractility. In contrast, classical pyrazolone drugs inhibit COX enzymes, reducing the production of prostaglandins that mediate pain and inflammation.

Experimental Protocols for Comparative Evaluation

To provide a framework for the objective comparison of novel pyridazinone and pyrazolone derivatives, the following self-validating protocols are described. The causality for key steps is explained to ensure scientific integrity.

Protocol 1: VEGFR-2 Kinase Inhibition Assay (for Anticancer Potential)

Rationale: Many modern pyridazinone and pyrazolone derivatives are designed as kinase inhibitors for anticancer applications. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical kinase in tumor angiogenesis. This protocol allows for a direct comparison of inhibitory potency.

Objective: To determine and compare the IC₅₀ values of test compounds against the VEGFR-2 kinase.

G cluster_prep 1. Preparation cluster_assay 2. Kinase Reaction cluster_data 3. Data Acquisition & Analysis P1 Prepare serial dilutions of Pyridazinone & Pyrazolone compounds A1 Add test compounds and controls to 384-well plate P1->A1 P2 Prepare assay buffer with VEGFR-2 enzyme and substrate peptide P2->A1 A2 Initiate reaction by adding ATP solution A1->A2 A3 Incubate at room temperature (e.g., 60 min) A2->A3 A4 Stop reaction with termination buffer A3->A4 D1 Measure luminescence signal (proportional to remaining ATP) A4->D1 D2 Normalize data to controls (0% and 100% inhibition) D1->D2 D3 Plot dose-response curve and calculate IC₅₀ value D2->D3

Caption: Experimental workflow for a comparative kinase inhibition assay.

Methodology:

  • Compound Preparation: Prepare 10-point, 3-fold serial dilutions of each test compound (both pyridazinone and pyrazolone derivatives) in DMSO, starting from 10 mM.

  • Reaction Setup: In a 384-well assay plate, add 5 µL of assay buffer containing recombinant human VEGFR-2 kinase and a suitable poly-peptide substrate.

  • Compound Addition: Add 50 nL of the serially diluted compounds to the appropriate wells. Include wells with DMSO only (negative control, 0% inhibition) and a known potent inhibitor like Sorafenib (positive control, 100% inhibition).

  • Initiation and Incubation: Initiate the kinase reaction by adding 5 µL of a 2X ATP solution (at the Kₘ concentration for VEGFR-2) to all wells. Allow the reaction to proceed for 60 minutes at room temperature.

  • Termination and Detection: Stop the reaction by adding 10 µL of a termination buffer containing a detection reagent (e.g., Kinase-Glo®). This reagent measures the amount of ATP remaining by producing a luminescent signal. A lower signal indicates higher kinase activity (more ATP consumed).

  • Data Analysis: Read the luminescence on a plate reader. Normalize the data using the controls. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Protocol 2: Cell Viability Assay (MTT or CellTiter-Glo®)

Rationale: After determining target engagement, it is crucial to assess the compound's effect on whole cells. This assay measures the overall cytotoxicity or anti-proliferative effect of the compounds on a cancer cell line.

Objective: To determine and compare the GI₅₀ (concentration for 50% growth inhibition) of test compounds.

Methodology:

  • Cell Seeding: Seed a relevant cancer cell line (e.g., HUVEC for anti-angiogenic compounds) into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere for 24 hours.

  • Compound Treatment: Remove the media and add fresh media containing serial dilutions of the test compounds. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plates for 72 hours in a humidified incubator at 37°C and 5% CO₂. This duration allows for multiple cell doubling times, making the growth inhibition effect measurable.

  • Viability Assessment:

    • For MTT: Add MTT reagent to each well and incubate for 4 hours. The mitochondrial reductases in viable cells convert the yellow MTT to purple formazan crystals. Solubilize the crystals with DMSO or a similar solvent.

    • For CellTiter-Glo®: Add the CellTiter-Glo® reagent directly to the wells. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.

  • Data Analysis: Read the absorbance (for MTT) or luminescence (for CellTiter-Glo®) on a plate reader. Normalize the data to the vehicle-treated cells (100% viability) and calculate the GI₅₀ value by plotting percent viability against log concentration.

Conclusion

The pyridazinone and pyrazolone scaffolds, while both being five- or six-membered nitrogen heterocycles, offer distinct advantages and have been successfully leveraged in different therapeutic areas. The six-membered pyridazinone ring has proven to be an exceptional scaffold for cardiovascular agents, while the five-membered pyrazolone ring has a rich history in analgesic and anti-inflammatory drugs and is now seeing a resurgence in targeted oncology. The choice between them is a strategic one, dictated by the target biology, desired pharmacokinetic properties, and intended mechanism of action. By understanding their fundamental differences and employing rigorous, comparative experimental protocols as outlined in this guide, drug discovery teams can more effectively harness the power of these versatile scaffolds to develop the next generation of innovative medicines.

References

  • Verma, S. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1). Available at: [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Available at: [Link]

  • Pathak, S., et al. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842. Available at: [Link]

  • Pathak, S., et al. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Pyrazolone. Available at: [Link]

  • Al-Ghorbani, M., et al. (2023). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. National Institutes of Health. Available at: [Link]

  • Gouda, M. A., et al. (2014). An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. National Institutes of Health. Available at: [Link]

  • Burra, V. R., et al. (n.d.). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica. Available at: [Link]

  • Patel, H. (n.d.). Synthesis of Pyrazolone Derivatives and their Biological Activities. International Journal of Chemistry Research. Available at: [Link]

  • El-Sayed, M. A., et al. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Institutes of Health. Available at: [Link]

  • Pathak, D., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed. Available at: [Link]

  • Zhao, Z., et al. (2020). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European Journal of Medicinal Chemistry, 186, 111893. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of pyridazinone derivatives. Available at: [Link]

  • Taylor & Francis. (n.d.). Pyrazolone – Knowledge and References. Available at: [Link]

  • Scholars Research Library. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of Pyrazolone Derivatives in Chemical Synthesis. Available at: [Link]

  • Asif, M. (2017). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available at: [Link]

  • Tang, S., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). National Institutes of Health. Available at: [Link]

  • ResearchGate. (n.d.). Pyridazinone: An important element of pharmacophore possessing broad spectrum of activity. Available at: [Link]

  • Maccieri, G., et al. (2023). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. National Institutes of Health. Available at: [Link]

  • ResearchGate. (n.d.). Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in the applications of pyrazolone derivatives in enantioselective synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Recent Advances in the Applications of Pyrazolone Derivatives in Enantioselective Synthesis. Available at: [Link]

  • El-Faham, A., et al. (2021). Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives. Journal of Advanced Research, 28, 159-173. Available at: [Link]

Sources

A Senior Scientist's Guide to Validating Target Engagement in Cells: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, unequivocally demonstrating that a compound engages its intended molecular target within the complex milieu of a living cell is a cornerstone of a successful research program. This crucial step, known as target engagement validation, separates promising candidates from costly dead ends. This guide provides an in-depth comparison of leading methodologies for validating the cellular target engagement of novel small molecules, using the hypothetical kinase inhibitor, 6-Pyridin-2-ylmethyl-pyridazin-3-ol, as a case study.

As researchers, scientists, and drug development professionals, our primary goal is to move beyond mere biochemical affinity and understand how a compound behaves in a physiological context. This guide is structured to provide not just the "how" but also the critical "why" behind experimental choices, empowering you to select and implement the most appropriate target engagement strategy for your research.

The Imperative of Cellular Target Engagement

Biochemical assays, while valuable for initial screening, often fail to predict a compound's efficacy in a cellular environment. Factors such as cell permeability, efflux pumps, intracellular competition with endogenous ligands (like ATP for kinases), and off-target effects can significantly alter a compound's behavior.[1][2] Direct measurement of target binding in intact cells is therefore paramount to building a robust pharmacological case for a developmental candidate.

This guide will dissect and compare three powerful and widely adopted techniques for quantifying target engagement in cells:

  • Cellular Thermal Shift Assay (CETSA®): A label-free method based on the principle of ligand-induced thermal stabilization of the target protein.

  • NanoBRET™ Target Engagement Assay: A proximity-based assay that measures compound binding through Bioluminescence Resonance Energy Transfer (BRET).

  • In-Cell Kinase Activity Assays: Functional assays that measure the downstream consequences of target engagement by assessing the phosphorylation status of a known substrate.

Cellular Thermal Shift Assay (CETSA®): A Label-Free Approach to Quantifying Target Stabilization

The Cellular Thermal Shift Assay, or CETSA, has emerged as a powerful tool for confirming target engagement by leveraging the thermodynamic principle that ligand binding stabilizes a protein against thermal denaturation.[3][4][5]

The Scientific Principle

When a protein is heated, it unfolds and aggregates. However, if a compound is bound to the protein, it can increase the energy required to denature it, thus shifting the melting temperature (Tm) to a higher value.[4][6] CETSA measures the amount of soluble target protein remaining after a heat challenge, providing a direct readout of target stabilization by the test compound.[5][7] A significant advantage of CETSA is its label-free nature, meaning it can be applied to any soluble protein for which a specific antibody is available, without the need for genetic modification of the target or the compound.[8][9]

Experimental Workflow

The general workflow for a CETSA experiment is depicted below:

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Separation cluster_detection Detection & Analysis A Seed cells B Treat with 6-Pyridin-2-ylmethyl- pyridazin-3-ol or vehicle A->B C Heat cells to a range of temperatures B->C D Lyse cells C->D E Separate soluble and aggregated proteins (e.g., centrifugation) D->E F Quantify soluble target protein (e.g., Western Blot, ELISA) E->F G Plot melt curve and determine Tm shift F->G

Caption: CETSA Experimental Workflow.

Detailed Protocol: Western Blot-Based CETSA
  • Cell Seeding and Treatment:

    • Seed the cells of interest in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a dose-response of this compound or a vehicle control (e.g., DMSO) for a predetermined time.

  • Thermal Challenge:

    • Seal the plate and heat the cells to a range of temperatures (e.g., 40-70°C in 2°C increments) for 3-5 minutes using a PCR machine or a water bath. Include an unheated control.

  • Lysis and Fractionation:

    • Lyse the cells using a suitable buffer containing protease inhibitors.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Normalize the protein concentration of all samples.

    • Analyze the amount of the target protein in the soluble fraction by Western blotting using a specific primary antibody.

    • Quantify the band intensities and plot them against the corresponding temperatures to generate a melting curve.

    • The shift in the melting curve between the vehicle- and compound-treated samples indicates target engagement.

Advantages and Limitations
AdvantagesLimitations
Label-free; no modification of compound or target required.[8][9]Requires a high-quality, specific antibody for detection.[8]
Applicable to endogenous proteins in their native cellular environment.[10]Lower throughput compared to plate-based assays.[11]
Can be adapted for use in tissues and in vivo studies.[12]Not suitable for membrane proteins or proteins that do not precipitate upon unfolding.[10]
Provides a biophysical confirmation of direct binding.[7]Some ligand-protein interactions may not result in a significant thermal shift.[10]

NanoBRET™ Target Engagement Assay: A Proximity-Based Method for Live Cells

The NanoBRET™ Target Engagement assay is a powerful, live-cell method that quantifies compound binding by measuring Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer.[13][14][15]

The Scientific Principle

BRET is a proximity-based assay that relies on the non-radiative transfer of energy from a bioluminescent donor (NanoLuc® luciferase) to a fluorescent acceptor (the tracer).[16] This energy transfer only occurs when the donor and acceptor are in very close proximity (typically <10 nm). In the NanoBRET™ Target Engagement assay, the target protein is expressed as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds to the target's active site is added to the cells. When the tracer binds to the NanoLuc®-tagged target, a BRET signal is generated. The addition of a competing, unlabeled compound like this compound will displace the tracer, leading to a dose-dependent decrease in the BRET signal.[17][18]

Experimental Workflow

NanoBRET_Workflow cluster_transfection Cell Preparation cluster_treatment Compound & Tracer Addition cluster_detection Signal Detection cluster_analysis Data Analysis A Transfect cells with NanoLuc®-target fusion construct B Seed transfected cells A->B C Add dose-response of This compound B->C D Add fluorescent tracer C->D E Add Nano-Glo® Substrate D->E F Measure donor (460 nm) and acceptor (610 nm) emissions E->F G Calculate BRET ratio F->G H Plot dose-response curve and determine IC50 G->H

Caption: NanoBRET™ Target Engagement Experimental Workflow.

Detailed Protocol: NanoBRET™ Kinase Target Engagement
  • Cell Transfection and Seeding:

    • Transfect HEK293 cells with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.

    • Seed the transfected cells into a white, 96- or 384-well assay plate.[19]

  • Compound and Tracer Addition:

    • Prepare a serial dilution of this compound.

    • Add the compound dilutions to the cells.

    • Add a fixed concentration of the appropriate NanoBRET™ kinase tracer.

  • Lysis and BRET Measurement:

    • Add the Nano-Glo® substrate and an extracellular NanoLuc® inhibitor to the wells.

    • Measure the luminescence at two wavelengths: one for the donor (e.g., 460 nm) and one for the acceptor (e.g., 610 nm) using a microplate reader equipped with the appropriate filters.[20]

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

    • Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value, which reflects the compound's affinity for the target in the cell.

Advantages and Limitations
AdvantagesLimitations
High sensitivity and wide dynamic range.[21][22]Requires genetic modification of the target protein.
Performed in live cells, providing a more physiological context.[16][23]A suitable fluorescent tracer for the target must be available or developed.
High-throughput compatible format.[23]Overexpression of the target-NanoLuc® fusion may lead to artifacts.
Can be used to determine compound residence time.[14][15][24]Requires a specialized plate reader with BRET-compatible filters.[20]

In-Cell Kinase Activity Assays: A Functional Readout of Target Engagement

While CETSA and NanoBRET™ provide direct evidence of compound binding, in-cell kinase activity assays offer a functional confirmation of target engagement by measuring the downstream consequences of this binding event.[18] For a kinase inhibitor like this compound, this typically involves quantifying the phosphorylation of a known substrate.

The Scientific Principle

Kinases function by transferring a phosphate group from ATP to a specific substrate protein. An effective kinase inhibitor will block this activity, leading to a decrease in the phosphorylation of its downstream substrates. By using phospho-specific antibodies, one can quantify the change in substrate phosphorylation in response to compound treatment, providing an indirect but functionally relevant measure of target engagement.

Experimental Workflow

Kinase_Activity_Workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis Lysis cluster_detection Detection & Analysis A Seed cells B Treat with 6-Pyridin-2-ylmethyl- pyridazin-3-ol or vehicle A->B C Lyse cells and collect protein B->C D Quantify phosphorylated substrate (e.g., ELISA, Western Blot) C->D E Plot dose-response curve and determine IC50 D->E

Caption: In-Cell Kinase Activity Assay Workflow.

Detailed Protocol: In-Cell ELISA
  • Cell Seeding and Treatment:

    • Seed cells that endogenously express the target kinase and its substrate in a 96-well plate.

    • Treat the cells with a dose-response of this compound for a time sufficient to observe a change in substrate phosphorylation.

  • Cell Lysis:

    • Lyse the cells directly in the wells using a lysis buffer containing phosphatase and protease inhibitors.

  • Immunoassay:

    • Perform an ELISA-based assay using two primary antibodies: one that captures the total substrate protein and another that is specific to the phosphorylated form of the substrate.

    • Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.

  • Data Analysis:

    • Measure the signal (e.g., absorbance or fluorescence) and normalize the phospho-substrate signal to the total substrate signal.

    • Plot the normalized signal against the compound concentration to generate a dose-response curve and calculate the IC50.

Advantages and Limitations
AdvantagesLimitations
Measures a functional consequence of target engagement.Indirect measure of target binding; effects could be due to off-target activity.
Can be performed on endogenous, unmodified proteins.Requires a known downstream substrate and phospho-specific antibodies.
Can provide insights into the compound's mechanism of action.The phosphorylation state of a substrate can be influenced by multiple kinases.
High-throughput formats (e.g., ELISA) are available.Signal transduction pathways can be complex, making data interpretation challenging.

Comparative Summary and Recommendations

The choice of a target engagement assay depends on several factors, including the nature of the target, the availability of reagents, and the specific questions being asked.

FeatureCETSA®NanoBRET™In-Cell Kinase Activity Assay
Principle Thermal StabilizationBioluminescence Resonance Energy Transfer (BRET)Inhibition of Substrate Phosphorylation
Assay Type BiophysicalBiophysicalFunctional
Target Modification NoYes (NanoLuc® fusion)No
Compound Modification NoNo (but requires a fluorescent tracer)No
Cell State Live or LysedLiveLive
Throughput Low to MediumHighMedium to High
Key Reagents Specific AntibodyNanoLuc® Fusion Vector, Fluorescent TracerPhospho-specific Antibody
Primary Readout Target Melting Temperature (Tm) ShiftIC50 (Affinity)IC50 (Potency)
Key Advantage Label-free, works on endogenous proteins.[8][10]High sensitivity, live-cell kinetics.[21][24]Measures functional outcome.

Recommendations:

  • For initial validation of a novel target: CETSA is an excellent choice as it is label-free and can be performed on endogenous proteins, provided a good antibody is available.[8][10]

  • For detailed pharmacological characterization and screening: NanoBRET™ offers high sensitivity, a quantitative measure of affinity, and the ability to study binding kinetics in live cells.[15][21][24]

  • To link target binding to cellular function: In-cell kinase activity assays are essential to demonstrate that the engagement of the target by the compound leads to the desired biological effect.[18]

Ultimately, a multi-assay approach provides the most robust validation of target engagement. For our hypothetical compound, this compound, one might first use CETSA to confirm that it binds to the intended kinase in cells. Subsequently, NanoBRET™ could be employed to quantify its intracellular affinity and residence time. Finally, an in-cell kinase activity assay would be used to demonstrate that this binding event translates into the inhibition of the kinase's function. This orthogonal approach builds a compelling and scientifically rigorous case for the compound's mechanism of action.

References

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Robers, M. B., et al. (2019). NanoBRET: The Bright Future of Proximity-Based Assays. Pharmacological Reviews. [Link]

  • Shaw, J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Importance of Quantifying Drug-Target Engagement in Cells. ACS Publications. [Link]

  • A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics. [Link]

  • A Probe-Based Target Engagement Assay for Kinases in Live Cells. PubMed. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Biochemistry. [Link]

  • A Probe-Based Target Engagement Assay for Kinases in Live Cells. ResearchGate. [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Current Advances in CETSA. Frontiers in Pharmacology. [Link]

  • Redefining target engagement with new strategies in drug discovery. News-Medical.Net. [Link]

  • NanoBRET on Microplate Readers. BMG Labtech. [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. ResearchGate. [Link]

  • Biophysics: How to choose the right assay for your drug discovery project. Domainex. [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Determining target engagement in living systems. Current Opinion in Chemical Biology. [Link]

  • Target-based assay versus cell-based assay -the utility of target engagement experiments early in drug discovery. ResearchGate. [Link]

  • NanoBRET™ Target Engagement for drug development. News-Medical.Net. [Link]

  • A BiT or BRET, Which is Better?. Promega Connections. [Link]

  • NanoBRET—A Novel BRET Platform for the Analysis of Protein–Protein Interactions. ACS Chemical Biology. [Link]

  • Discovery and preclinical characterization of 1-methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470): a highly potent, selective, and efficacious metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator. Journal of Medicinal Chemistry. [Link]

  • Discovery of 6-oxo-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-1(6H)- pyridazinebutanoic acid (FK 838): a novel non-xanthine adenosine A1 receptor antagonist with potent diuretic activity. Journal of Medicinal Chemistry. [Link]

  • Discovery and Preclinical Characterization of 1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3 ,4-b]pyrazine (PF470): A Highly Potent, Selective, and Efficacious Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator. ResearchGate. [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a viable therapeutic is paved with rigorous evaluation. A critical juncture in this journey is the characterization of a compound's selectivity—its ability to interact with the intended target while minimizing engagement with other, often related, proteins. This guide provides an in-depth, technical comparison of methodologies for profiling the cross-reactivity of 6-Pyridin-2-ylmethyl-pyridazin-3-ol , a novel pyridazine derivative, against a panel of related kinase targets. Our objective is to equip researchers with the rationale and practical steps to construct a robust selectivity profile, a cornerstone of preclinical drug development.

The pyridazine scaffold is a recurring motif in medicinal chemistry, with derivatives demonstrating activity against a range of biological targets, including protein kinases.[1][2] Kinases, as central regulators of cellular signaling, are a major class of drug targets.[3] However, the high degree of structural conservation within the kinome presents a significant challenge for achieving selectivity, making comprehensive cross-reactivity profiling indispensable to mitigate potential off-target effects.[4]

This guide will navigate through a multi-tiered approach to selectivity profiling, beginning with broad, high-throughput screening and culminating in detailed cellular target engagement assays. We will explore the "why" behind each experimental choice, ensuring a self-validating and scientifically sound workflow.

A Strategic Workflow for Unmasking Cross-Reactivity

A systematic approach to cross-reactivity profiling is essential for generating reliable and interpretable data. The following workflow outlines a logical progression from initial broad screening to in-depth cellular validation.

G cluster_0 Phase 1: Broad Kinome Screening cluster_1 Phase 2: Focused Selectivity & Potency cluster_2 Phase 3: Cellular Target Engagement a In Vitro Radiometric Kinase Assay (Large Panel Screen) b Competitive Binding Assay (TR-FRET) (IC50 Determination for Hits) a->b Identify initial hits c Cellular Thermal Shift Assay (CETSA) (Confirmation in a Physiological Context) b->c Validate binding & quantify potency

Caption: A three-phase workflow for comprehensive cross-reactivity profiling.

Phase 1: Illuminating the Landscape with In Vitro Kinase Assays

The initial step in understanding the selectivity of a novel compound is to cast a wide net. A broad in vitro kinase assay panel allows for an unbiased assessment of a compound's activity against a large and diverse set of kinases.

Rationale for a Radiometric Approach

While numerous kinase assay formats exist, the radiometric activity assay remains a gold standard for its high sensitivity and broad applicability across the kinome.[5] This method directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, providing a direct readout of kinase activity.[5] Critically, conducting these assays at or near the physiological ATP concentration (1 mM) is essential for identifying ATP-competitive inhibitors that might be missed at lower, less stringent ATP concentrations.[5]

Experimental Protocol: In Vitro Radiometric Kinase Assay

This protocol outlines a generalized procedure for screening this compound against a panel of recombinant kinases.

  • Compound Preparation : Prepare a 10 mM stock solution of this compound in 100% DMSO. From this, create a series of dilutions in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.

  • Assay Plate Preparation : In a 96-well microtiter plate, add the diluted compound solutions. Include wells with a known inhibitor for each kinase as a positive control and wells with DMSO alone as a negative (vehicle) control.

  • Enzyme and Substrate Addition : Add the recombinant kinase and its specific substrate to each well. The concentrations of both should be optimized for each kinase, ideally with the substrate concentration at or below its Km value to favor the detection of competitive inhibitors.[6]

  • Initiation of Reaction : Start the kinase reaction by adding a solution containing MgCl₂ and [γ-³³P]ATP (to a final concentration of 1 mM).

  • Incubation : Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains within the linear range.

  • Termination and Detection : Stop the reaction by adding a solution of EDTA. Spot the reaction mixture onto a phosphocellulose membrane, which captures the phosphorylated substrate. Wash the membrane to remove unincorporated [γ-³³P]ATP.

  • Quantification : Measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis : Calculate the percent inhibition for each compound concentration relative to the DMSO control.

Phase 2: Quantifying Interactions with Competitive Binding Assays

Following the identification of initial "hits" from the broad kinase screen, the next logical step is to quantify the binding affinity of this compound to these potential off-targets. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based competitive binding assays are a robust and high-throughput method for this purpose.[3][7]

The Advantage of TR-FRET

TR-FRET assays measure the displacement of a fluorescently labeled tracer from the kinase's ATP binding pocket by a competitive inhibitor.[8] This technology offers several advantages, including a homogenous "mix-and-read" format, high sensitivity, and reduced interference from compound fluorescence.[9]

Experimental Protocol: TR-FRET Competitive Binding Assay
  • Reagent Preparation : Prepare solutions of the terbium-labeled kinase, the fluorescent tracer, and a dilution series of this compound in an appropriate assay buffer.

  • Assay Plate Setup : In a low-volume 384-well plate, add the test compound dilutions.

  • Reaction Mix : Prepare a master mix containing the labeled kinase and the fluorescent tracer.

  • Initiation and Incubation : Add the kinase/tracer mix to the wells containing the compound. Incubate at room temperature for a specified period (e.g., 2 hours) to allow the binding to reach equilibrium.

  • Detection : Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).

  • Data Analysis : Calculate the TR-FRET ratio and plot the results against the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of tracer binding.

Phase 3: Validating Target Engagement in a Cellular Context with CETSA

While in vitro assays provide crucial information on direct enzyme inhibition, it is imperative to confirm that a compound engages its target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement by measuring the thermal stabilization of a protein upon ligand binding.[10][11][12][13]

The Principle of Thermal Stabilization

The binding of a ligand to its target protein generally increases the protein's thermal stability.[14] CETSA exploits this phenomenon by heating intact cells to a range of temperatures, causing unbound proteins to denature and aggregate.[11] The soluble fraction, containing the ligand-bound, stabilized protein, is then quantified.[11]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment : Culture an appropriate cell line to 80-90% confluency. Treat the cells with varying concentrations of this compound or vehicle (DMSO) for a defined period (e.g., 2 hours) at 37°C.[10]

  • Heating : Aliquot the cell suspensions into PCR tubes and heat them in a thermal cycler to a range of temperatures for a set duration (e.g., 3 minutes).[10]

  • Cell Lysis : After heating, lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease inhibitors.[13]

  • Separation of Soluble and Aggregated Fractions : Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.[13]

  • Quantification of Soluble Target Protein : Carefully collect the supernatant (soluble fraction) and quantify the amount of the target protein using a specific detection method, such as Western blotting or an AlphaScreen® assay.[10]

  • Data Analysis : Generate a melting curve by plotting the amount of soluble target protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement. An isothermal dose-response can also be performed at a fixed temperature to determine the EC₅₀ of target engagement.[13]

Interpreting the Data: A Hypothetical Comparison

To illustrate the application of these methodologies, consider the following hypothetical data for this compound, a putative inhibitor of VEGFR2.

TargetIn Vitro Kinase Assay (% Inhibition @ 1µM)Competitive Binding Assay (IC₅₀, nM)Cellular Thermal Shift Assay (ΔTm, °C)
VEGFR2 (Primary Target) 95%50+5.2
PDGFRβ75%500+2.1
FGFR140%>10,000+0.5
EGFR15%>10,000Not Determined
SRC5%>10,000Not Determined

This data suggests that this compound is a potent inhibitor of VEGFR2 with significant cellular target engagement. It exhibits moderate activity against the closely related kinase PDGFRβ, but is much less active against FGFR1, EGFR, and SRC. This profile provides a clear direction for further investigation into the structure-activity relationship to improve selectivity.

Signaling Context: The VEGFR2 Pathway

Understanding the signaling pathway of the primary target is crucial for interpreting the potential downstream effects of both on-target and off-target engagement.

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Compound 6-Pyridin-2-ylmethyl- pyridazin-3-ol Compound->VEGFR2 Inhibits

Caption: Simplified VEGFR2 signaling pathway and the point of inhibition.

Conclusion

The cross-reactivity profile of a drug candidate is a critical determinant of its therapeutic potential and safety. A multi-pronged approach, integrating broad biochemical screens with focused binding assays and cellular target validation, provides a comprehensive and reliable assessment of selectivity. The methodologies outlined in this guide offer a robust framework for characterizing novel compounds like this compound, enabling data-driven decisions in the drug discovery pipeline. By understanding not just if a compound binds, but how strongly and in what context, researchers can more effectively navigate the complex path toward developing safer and more effective medicines.

References

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link][5]

  • Padmanabha, R., Cook, L., & Sudarsanam, S. (2012). Assay Development for Protein Kinase Enzymes. In H. B. Sittampalam, G. S. Coussens, & H. Nelson (Eds.), Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link][6]

  • BMG LABTECH. (2020). Kinase assays. [Link][3]

  • Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Martinez Molina, D. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Methods in Molecular Biology (Vol. 1439, pp. 237-251). Humana Press. [Link][10]

  • Meanwell, N. A. (2018). The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Medicinal Chemistry, 61(16), 6976-7010. [Link]

  • Tuttle, J. B., Anderson, M., Belli, B. A., ... & Shaffer, C. L. (2014). Discovery and preclinical characterization of 1-methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF-06461574): a highly potent, selective, and efficacious metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator. Journal of Medicinal Chemistry, 57(2), 470-484. [Link]

  • Blumberg Institute. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. [Link]

  • PubChem. (n.d.). 6-Methylpyridin-2-ol. [Link]

  • Ghorab, M. M., Alsaid, M. S., Soliman, A. M., & Al-Mishari, A. A. (2016). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Chemical & Pharmaceutical Bulletin, 64(8), 1155-1163. [Link][1]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link][11]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. [Link][7]

  • CRISPR Medicine News. (2024). Strategies to Avoid and Reduce Off-Target Effects. [Link][4]

  • El-Sayed, M. A. A., Abdel-Aziz, M., & El-Azab, A. S. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry. [Link][2]

  • Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link][12]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link][9]

  • PubChem. (n.d.). 2-Iodo-6-methylpyridin-3-ol. [Link]

  • De Witte, P. A., & Leysen, D. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 28. [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link][13]

  • PubChem. (n.d.). 2-Methylpyridin-3-ol. [Link]

  • PubMed Central. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link][14]

Sources

A Researcher's Guide to the ADME Properties of Substituted Pyridazinones: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The pyridazinone scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities, including anti-inflammatory, cardiotonic, and anticancer properties.[1][2] However, the journey from a promising hit compound to a viable drug candidate is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This guide provides an in-depth comparative analysis of the ADME properties of substituted pyridazinones, offering field-proven insights and experimental data to aid researchers in drug discovery and development.

The Crucial Role of Substituents in Modulating ADME Properties

The physicochemical and pharmacokinetic properties of pyridazinone derivatives can be finely tuned through strategic substitutions at various positions of the heterocyclic ring.[3][4] Understanding the structure-activity relationships (SAR) and structure-property relationships (SPR) is paramount for optimizing lead compounds.[1][3][5][6] Key modifications often involve the introduction of different functional groups to modulate lipophilicity, polarity, and metabolic stability, which in turn influences the overall ADME profile.[4][7]

Comparative Analysis of ADME Properties

A successful drug candidate must navigate a complex biological landscape. The following sections dissect the ADME properties of substituted pyridazinones, supported by experimental data and methodologies.

Oral bioavailability is a coveted attribute for many small molecule drugs, and it begins with efficient absorption from the gastrointestinal tract.[8] For pyridazinone derivatives, intestinal permeability is a key determinant of their absorption.

Key Experimental Assay: Caco-2 Permeability Assay

The Caco-2 cell permeability assay is a well-established in vitro model that mimics the human intestinal epithelium.[8][9][10] It is widely used to predict the in vivo absorption of drug candidates.[9][10] The apparent permeability coefficient (Papp) is a quantitative measure of a compound's ability to cross the Caco-2 cell monolayer. A bidirectional assay can also reveal the potential for active efflux, a mechanism by which cells actively transport drugs out, thereby reducing absorption.[11]

  • High Permeability: Generally, a Papp (A-B) value >10 x 10⁻⁶ cm/s is indicative of high permeability and good potential for oral absorption.

  • Efflux Ratio: An efflux ratio (Papp(B-A)/Papp(A-B)) greater than 2 suggests that the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[11]

Compound Substitution Pattern Papp (A-B) (10⁻⁶ cm/s) Efflux Ratio Predicted Human Absorption
Pyridazinone A Unsubstituted Phenyl at C68.51.2Moderate
Pyridazinone B 4-Fluoro-phenyl at C612.31.1High
Pyridazinone C 4-Methoxy-phenyl at C66.23.5Low to Moderate (Efflux)
Pyridazinone D N-alkylation with ethyl group9.81.5Moderate to High

Note: The data presented in this table is a representative compilation from various literature sources and is intended for comparative purposes.

Causality Behind the Data: The introduction of a lipophilic fluorine atom in Pyridazinone B likely enhances its passive diffusion across the cell membrane, leading to higher permeability compared to the unsubstituted analog. Conversely, the methoxy group in Pyridazinone C , while also lipophilic, may interact with efflux transporters, leading to a higher efflux ratio and potentially lower net absorption in vivo. N-alkylation in Pyridazinone D can also influence permeability by altering the compound's overall physicochemical properties.

Once absorbed, a drug's distribution throughout the body is largely governed by its binding to plasma proteins.[12][13] Only the unbound (free) fraction of a drug is available to exert its pharmacological effect and to be metabolized and excreted.[13][14]

Key Experimental Assay: Plasma Protein Binding (PPB) Assay

Equilibrium dialysis is a widely used method to determine the extent of plasma protein binding.[12][15] The Rapid Equilibrium Dialysis (RED) device is a common tool for this assay.[13][14]

Compound Substitution Pattern % Plasma Protein Binding (Human) Unbound Fraction (fu) Implication
Pyridazinone E Carboxylic acid at C475%0.25Higher free concentration
Pyridazinone F N-benzyl group98%0.02Lower free concentration, longer half-life
Pyridazinone G Hydroxyl group on phenyl ring88%0.12Moderate free concentration

Note: The data presented in this table is a representative compilation from various literature sources and is intended for comparative purposes.

Expert Insights: The acidic nature of the carboxylic acid in Pyridazinone E likely results in lower binding to albumin, the major protein in plasma, leading to a higher unbound fraction. In contrast, the lipophilic N-benzyl group in Pyridazinone F promotes extensive binding, which can lead to a longer half-life but may also limit the concentration of free drug at the target site. The introduction of a polar hydroxyl group in Pyridazinone G strikes a balance, resulting in moderate plasma protein binding.

The liver is the primary site of drug metabolism, where enzymes, particularly the cytochrome P450 (CYP) family, modify drugs to facilitate their excretion.[16] Metabolic stability is a critical parameter, as rapid metabolism can lead to a short duration of action and low bioavailability.

Key Experimental Assay: Liver Microsomal Stability Assay

This in vitro assay assesses a compound's susceptibility to metabolism by liver enzymes.[17][18] Liver microsomes, which are subcellular fractions containing CYP enzymes, are incubated with the test compound, and the rate of its disappearance is measured over time.[16][19][20] From this, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.[18]

Compound Substitution Pattern Human Liver Microsome t½ (min) Intrinsic Clearance (µL/min/mg protein) Metabolic Stability
Pyridazinone H Unsubstituted1592.4Low
Pyridazinone I Introduction of a t-butyl group> 60< 11.5High
Pyridazinone J Replacement of phenyl with pyridyl2555.5Moderate

Note: The data presented in this table is a representative compilation from various literature sources and is intended for comparative purposes.

Mechanistic Rationale: The unsubstituted Pyridazinone H is likely susceptible to oxidative metabolism on the aromatic ring. The sterically hindering t-butyl group in Pyridazinone I can shield the molecule from metabolic enzymes, significantly increasing its stability. The introduction of a nitrogen atom in the pyridyl ring of Pyridazinone J can alter the electron distribution and may provide an alternative site for metabolism, leading to moderate stability.

The final step in a drug's journey is its removal from the body, primarily through the kidneys (renal excretion) or in the feces via the bile (biliary excretion). The rate of excretion, or clearance, is a key determinant of a drug's dosing frequency.

Experimental Methodologies: Ensuring Trustworthiness

To ensure the reliability and reproducibility of ADME data, standardized and well-validated protocols are essential.

  • Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in transwell plates and cultured for 18-22 days to form a differentiated and polarized monolayer.[10][11]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[10]

  • Assay Procedure: The test compound (e.g., at 10 µM) is added to the apical (A) or basolateral (B) side of the monolayer.[10]

  • Sampling: At predetermined time points (e.g., 2 hours), samples are taken from the receiver compartment.[10]

  • Analysis: The concentration of the compound in the samples is quantified using LC-MS/MS.[10]

  • Data Calculation: The apparent permeability coefficient (Papp) is calculated. For bidirectional assays, the efflux ratio is also determined.[11]

  • Preparation: A reaction mixture containing liver microsomes (e.g., human or rat) and a NADPH regenerating system in a suitable buffer is prepared.[17][18]

  • Incubation: The test compound is added to the reaction mixture and incubated at 37°C.[16][17]

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).[18]

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[16]

  • Sample Processing: The samples are centrifuged to precipitate proteins.[17]

  • Analysis: The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.[16][17]

  • Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of compound depletion.[16][18]

Visualizing Key Concepts

Diagrams can aid in understanding complex experimental workflows and relationships.

ADME_Workflow cluster_InVitro In Vitro ADME Screening cluster_Data Data Analysis cluster_Optimization Lead Optimization Permeability Permeability (Caco-2) SAR Structure-Activity Relationship (SAR) Permeability->SAR Metabolism Metabolic Stability (Microsomes) Metabolism->SAR PPB Plasma Protein Binding (RED) PPB->SAR LO Improved ADME Profile SAR->LO

Caption: A simplified workflow for in vitro ADME screening and lead optimization.

Metabolic_Pathway Parent Pyridazinone Derivative PhaseI Phase I Metabolism (e.g., Oxidation via CYP450) Parent->PhaseI Metabolite1 Hydroxylated Metabolite PhaseI->Metabolite1 PhaseII Phase II Metabolism (e.g., Glucuronidation via UGTs) Metabolite1->PhaseII Metabolite2 Glucuronide Conjugate PhaseII->Metabolite2 Excretion Excretion Metabolite2->Excretion

Caption: A general metabolic pathway for a substituted pyridazinone.

Conclusion and Future Directions

The ADME properties of substituted pyridazinones are highly dependent on their substitution patterns. A systematic and data-driven approach to medicinal chemistry, incorporating early and iterative ADME screening, is crucial for the successful development of pyridazinone-based therapeutics. Future research should continue to explore novel substitutions that can further enhance the ADME profiles of these promising compounds, with a focus on improving metabolic stability and oral bioavailability while maintaining potent pharmacological activity. The use of in silico predictive models in conjunction with in vitro assays can also accelerate the design-make-test-analyze cycle, leading to the more efficient discovery of new drug candidates.[7][21][22]

References

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. Available from: [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available from: [Link]

  • ACS Publications. New Methodology for Determining Plasma Protein Binding Kinetics Using an Enzyme Reporter Assay Coupling with High-Resolution Mass Spectrometry | Analytical Chemistry. Available from: [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Available from: [Link]

  • Domainex. Microsomal Clearance/Stability Assay. Available from: [Link]

  • Creative Bioarray. Caco-2 Permeability Assay Protocol. Available from: [Link]

  • Mercell. metabolic stability in liver microsomes. Available from: [Link]

  • Sygnature Discovery. Plasma Protein Binding - Technical Notes. Available from: [Link]

  • Domainex. Plasma Protein Binding Assay. Available from: [Link]

  • Creative Bioarray. Plasma Protein Binding Assay. Available from: [Link]

  • Springer Nature Experiments. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Available from: [Link]

  • Evotec. Caco-2 Permeability Assay. Available from: [Link]

  • PubMed Central. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Available from: [Link]

  • ResearchGate. The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. Available from: [Link]

  • PMC. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Available from: [Link]

  • ResearchGate. Structure‐activity relationship of the synthesized pyridazine derivatives. Available from: [Link]

  • ResearchGate. ADMET profiles of pyridazinone derivatives using pre-ADME and Protox II. Available from: [Link]

  • MDPI. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Available from: [Link]

  • ACS Publications. Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation | Journal of Medicinal Chemistry. Available from: [Link]

  • PubMed. Development of Novel Pyridazinone-Based Adenosine Receptor Ligands. Available from: [Link]

  • PubMed Central. Docking and quantitative structure–activity relationship of bi-cyclic heteroaromatic pyridazinone and pyrazolone derivatives as phosphodiesterase 3A (PDE3A) inhibitors. Available from: [Link]

  • PubMed. Design, synthesis and structure-activity relationship studies of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives as cardiotonic agents. Available from: [Link]

  • ResearchGate. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. Available from: [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. Available from: [Link]

  • MDPI. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Available from: [Link]

  • NIH. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Available from: [Link]

  • PubMed. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Available from: [Link]

  • PubMed. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Available from: [Link]

  • SAR Publication. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Available from: [Link]

  • MDPI. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Available from: [Link]

  • Bentham Science. Strategy of Utilizing In Vitro and In Vivo ADME Tools for Lead Optimization and Drug Candidate Selection. Available from: [Link]

  • PubMed. The therapeutic journey of pyridazinone. Available from: [Link]

Sources

A Comparative Guide to Assessing the Off-Target Effects of Novel CNS-Active Compounds: A Case Study with 6-Pyridin-2-ylmethyl-pyridazin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the intricate landscape of drug discovery, the efficacy of a therapeutic agent is intrinsically linked to its specificity. An ideal small molecule drug would interact exclusively with its intended target, eliciting a precise therapeutic effect. However, the reality is that most small molecules exhibit some degree of polypharmacology, interacting with multiple biological targets. These unintended interactions, or "off-target effects," are a primary source of adverse drug reactions and a major cause of late-stage clinical trial failures.[1][2] Therefore, a rigorous and systematic assessment of off-target liabilities early in the development process is not merely a regulatory hurdle but a scientific necessity for building a robust safety profile and understanding the true mechanism of action.

This guide provides a comprehensive framework for assessing the off-target profile of a novel central nervous system (CNS)-active compound, using 6-Pyridin-2-ylmethyl-pyridazin-3-ol as a central case study. Due to the limited public data on this specific molecule, we will proceed based on a structural hypothesis. The pyridazine core is a key feature in several known modulators of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the brain.[3][4] For instance, the well-characterized GABA-A antagonist Gabazine (SR-95531) features a related pyridazine structure.[5][6][7]

Thus, we will hypothesize that this compound is a novel GABA-A receptor modulator. This allows us to compare its hypothetical off-target profile against established benchmarks in the field: the competitive antagonist Gabazine and the classic convulsant agent Bicuculline .[8][9][10] This comparative approach will illuminate the nuances of off-target assessment and demonstrate how to build a comprehensive selectivity profile from the ground up.

Part 1: The Integrated Workflow for Off-Target Assessment

A robust off-target assessment strategy is not a single experiment but a multi-pronged, iterative process that moves from broad, predictive methods to specific, functional validation. This workflow is designed to generate and then systematically test hypotheses, refining our understanding of the molecule's biological interactions at each stage.

G cluster_0 Phase 1: Prediction & Broad Screening cluster_1 Phase 2: Functional Validation cluster_2 Phase 3: Systemic Confirmation A In Silico Profiling (Target Prediction) B Broad In Vitro Screening (e.g., Safety Panel) A->B Hypothesis Generation C Cell-Based Assays (e.g., CETSA, Phenotypic Screening) B->C Prioritize Hits D Specific Functional Assays (e.g., Electrophysiology) C->D Validate Functional Impact E In Vivo Models (Behavioral & PK/PD) D->E Confirm Mechanism F Toxicology Studies E->F Assess Physiological Relevance G cluster_tools Prediction Tools mol This compound (SMILES String) db1 Chemical Similarity (e.g., SEA) mol:f1->db1 db2 Pharmacophore Modeling mol:f1->db2 db3 Machine Learning (e.g., AI/ML Models) mol:f1->db3 output Prioritized List of Potential Off-Targets (e.g., Kinases, GPCRs, Ion Channels) db1->output db2->output db3->output

Caption: In silico workflow for off-target prediction.

Step 2: In Vitro Profiling - Broad Experimental Screening

Causality: While in silico methods are predictive, in vitro screening provides direct, empirical evidence of binding interactions. The most common approach is to use a broad panel of assays covering major target families implicated in adverse effects, such as kinases, G-protein coupled receptors (GPCRs), and ion channels.

Methodology (Radioligand Binding Assay Panel):

  • Compound Preparation: this compound, Gabazine, and Bicuculline are prepared at a high concentration (typically 10 µM) for a primary screen.

  • Assay Execution: Each compound is incubated with a panel of membrane preparations or purified receptors, each containing a specific radiolabeled ligand known to bind the target.

  • Measurement: The amount of displaced radioligand is measured. A significant reduction (commonly >50%) in radioligand binding indicates a potential interaction between the test compound and the target.

  • Follow-up: Hits from the primary screen are then subjected to dose-response analysis to determine binding affinity (Kᵢ).

Hypothetical Screening Results:

TargetThis compound (% Inhibition @ 10 µM)Gabazine (% Inhibition @ 10 µM)Bicuculline (% Inhibition @ 10 µM)Target Class
GABA-A (α1β2γ2) 95% 98% 92% Primary Target
hERG (K+ Channel)48%15%25%Ion Channel
5-HT₂ₐ (Serotonin R)62%22%18%GPCR
Ca²⁺-activated K⁺ Ch.15%10%75% Ion Channel
Glycine Receptor28%55% 5%Ion Channel

This table contains hypothetical data for illustrative purposes.

From this hypothetical data, we observe that while all three compounds potently hit the GABA-A receptor, our compound of interest shows potential liabilities at the hERG and 5-HT₂ₐ receptors. This contrasts with Bicuculline's known off-target activity at Ca²⁺-activated potassium channels and Gabazine's interaction with the Glycine receptor. [6][9]These hits must now be validated functionally.

Step 3: Cell-Based Profiling - Assessing Functional Consequences

Causality: A binding event does not always translate to a functional effect. [11]Cell-based assays are critical for understanding whether the identified off-target interactions have a biological consequence within a living system. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in intact cells.

Methodology (CETSA):

  • Cell Treatment: Intact cells expressing the target of interest (e.g., HEK293 cells overexpressing the 5-HT₂ₐ receptor) are treated with the test compound or a vehicle control.

  • Thermal Challenge: The treated cells are heated to various temperatures, causing proteins to denature.

  • Lysis & Separation: Cells are lysed, and soluble proteins are separated from aggregated (denatured) proteins via centrifugation.

  • Quantification: The amount of target protein remaining in the soluble fraction is quantified (e.g., by Western Blot or mass spectrometry).

  • Analysis: Ligand binding stabilizes a protein, shifting its melting curve to higher temperatures. A significant thermal shift confirms that the compound engages the target within the cellular environment.

G A Treat intact cells with Compound vs. Vehicle B Heat cell aliquots across a temperature gradient A->B C Lyse cells and separate soluble vs. aggregated proteins B->C D Quantify soluble target protein (e.g., Western Blot) C->D E Plot protein abundance vs. temperature to generate melt curves D->E F Compare curves: Shift indicates target engagement E->F

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Following CETSA, specific functional assays are required. For a 5-HT₂ₐ receptor hit, a calcium flux assay would be appropriate. For a hERG hit, an automated patch-clamp electrophysiology assay is the gold standard for assessing the risk of cardiac arrhythmia.

Part 2: Comparative Analysis of Selectivity

The ultimate goal is to build a selectivity profile that contrasts the potency at the intended target with potencies at unintended targets.

CompoundPrimary Target (Kᵢ)Key Off-Target 1 (Kᵢ/IC₅₀)Key Off-Target 2 (Kᵢ/IC₅₀)Selectivity Window (Off-Target 1 / On-Target)
This compound GABA-A (Hypothetical: 50 nM)5-HT₂ₐ (Hypothetical: 1.2 µM)hERG (Hypothetical: 5.5 µM)24-fold
Gabazine (SR-95531) GABA-A (150 nM) [6]Glycine Receptor (Low affinity) [6]α₄βδ GABA-A subunits [5]>10-fold (varies by subunit)
Bicuculline GABA-A (2 µM) [9]Ca²⁺-activated K⁺ Ch. (µM range) [9]N/A~1 to 5-fold

This table contains a mix of literature-derived and hypothetical data for comparative purposes.

Interpretation:

  • This compound: Our hypothetical data suggests a 24-fold selectivity window over the 5-HT₂ₐ receptor. While this is a reasonable starting point, a >100-fold window is often desired for a clean pharmacological profile. The hERG activity, even at micromolar concentrations, is a significant safety concern that would need to be addressed through medicinal chemistry optimization.

  • Gabazine: Generally considered more selective than Bicuculline for synaptic GABA-A receptors, but its activity on extrasynaptic α₄βδ-containing receptors and glycine receptors at higher concentrations are known liabilities in certain experimental contexts. [5][6]* Bicuculline: A classic but relatively non-selective tool compound. Its potent blockade of certain potassium channels means that high concentrations can produce effects independent of GABA-A receptor antagonism, a critical confound in research. [9][12]

Part 3: Detailed Experimental Protocols

Protocol 1: In Silico Off-Target Prediction
  • Obtain SMILES: Convert the chemical structure of this compound into its SMILES (Simplified Molecular Input Line Entry System) format.

  • Select Tools: Navigate to public web servers such as SwissTargetPrediction and SuperPred.

  • Submit Query: Paste the SMILES string into the query box and select the appropriate organism (e.g., Homo sapiens).

  • Execute Prediction: Run the prediction algorithm.

  • Analyze Results: The output will be a list of protein targets. Scrutinize the targets with the highest probability scores.

  • Cross-Reference: Cross-reference the predicted targets with known safety liabilities (e.g., hERG, CYPs, nuclear receptors) to prioritize hits for experimental follow-up.

Protocol 2: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture: Culture a relevant cell line (e.g., HEK293) to ~80% confluency. For non-endogenous targets, use a stably transfected cell line.

  • Compound Treatment: Harvest and resuspend cells in a suitable buffer. Treat cell suspensions with this compound (e.g., at 10x the expected Kᵢ) and a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.

  • Thermal Gradient: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes in a thermal cycler with a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).

  • Clarification: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet aggregated proteins.

  • Sample Preparation: Collect the supernatant (soluble fraction) and normalize total protein concentration using a BCA assay.

  • Detection: Analyze the abundance of the target protein in each sample using Western blotting with a specific antibody.

  • Data Analysis: Quantify band intensities and plot the percentage of soluble protein relative to the lowest temperature point against temperature. A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control indicates target engagement.

Conclusion

The assessment of off-target effects is a cornerstone of modern drug development and chemical probe validation. By employing an integrated strategy that begins with broad, predictive in silico methods and progressively narrows the focus through in vitro screening and functional cell-based assays, researchers can build a detailed and reliable selectivity profile. Our comparative analysis, using this compound as a hypothetical case study against the established tools Gabazine and Bicuculline, highlights that even tool compounds used widely in research carry significant off-target liabilities. A thorough understanding of a molecule's complete interaction profile is paramount for interpreting experimental results accurately and for developing safer, more effective therapeutics.

References

  • Computational Prediction of Off-Target Effects in CRISPR Systems. BioSci Publisher.
  • News: Deep learning predicts CRISPR off-target effects. CRISPR Medicine.
  • What are the computational methods used to correct off-target effects in CRISPR-Cas9 essentiality screens?. Consensus.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. National Institutes of Health (NIH).
  • Off-target detection of CRISPR-Cas9 nuclease in vitro with CROFT-Seq. bioRxiv.
  • How do computational tools and algorithms contribute to predicting and minimizing off-target sites in CRISPR experiments?. ResearchGate.
  • Off-Target Analysis in Gene Editing and Applications for Clinical Translation of CRISPR/Cas9 in HIV-1 Therapy. National Institutes of Health (NIH).
  • BLOG: Selecting the Right Gene Editing Off-Target Assay. seqWell.
  • GABAA receptor negative allosteric modulator. Wikipedia.
  • Are there experimental tests for off target effects in CRISPR?. ResearchGate.
  • Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News.
  • Synthesis and Evaluation of Highly Potent GABAA Receptor Antagonists Based on Gabazine (SR-95531). ResearchGate.
  • Bicuculline. Wikipedia.
  • GABAA receptor: Positive and negative allosteric modulators. National Institutes of Health (NIH).
  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI.
  • GABAA receptor positive allosteric modulator. Wikipedia.
  • GABAA Receptor: Positive and Negative Allosteric Modulators. PubMed Central (PMC).
  • GABA Receptor Positive Allosteric Modulators. NCBI Bookshelf.
  • Gabazine. Wikipedia.
  • SR 95531 hydrobromide (Gabazine). Hello Bio.
  • Gabazine (SR95531). MedchemExpress.com.
  • Effects of (+)-bicuculline, a GABAa receptor antagonist, on auditory steady state response in free-moving rats. PLOS One.
  • This compound. Echemi.
  • Advantages of an antagonist: bicuculline and other GABA antagonists. PubMed Central (PMC).
  • Structural insights into the interaction between gabazine (SR-95531) and Laodelphax striatellus GABA receptors. PubMed Central (PMC).
  • Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing. PubMed.
  • Bicuculline – Knowledge and References. Taylor & Francis.
  • An AIEgen-Based Carrier Enables Efficient Cytosolic Delivery of Bioactive Proteins.
  • 6-(pyridin-2-yl)pyridazin-3-ol. PubChem.
  • Advantages of an antagonist: bicuculline and other GABA antagonists. PubMed.
  • This compound (Cas 43182-03-2). Parchem.
  • Technical Support Center: Investigating Off-Target Effects of Small Molecules. Benchchem.
  • Selective Therapeutic Intervention: A Challenge against Off-Target Effects. PubMed.
  • Discovery of 6-oxo-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-1(6H)-pyridazinebutanoic acid (FK 838): a novel non-xanthine adenosine A1 receptor antagonist with potent diuretic activity. PubMed.
  • Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. MDPI.
  • Discovery and preclinical characterization of 1-methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470): a highly potent, selective, and efficacious metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator. PubMed.
  • Discovery and Preclinical Characterization of 1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3 ,4-b]pyrazine (PF470): A Highly Potent, Selective, and Efficacious Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator. ResearchGate.

Sources

Benchmarking 6-Pyridin-2-ylmethyl-pyridazin-3-ol Against Known Clinical Candidates in JAK-STAT Signaling

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the product's performance with other alternatives, supported by experimental data, is provided in this guide for researchers, scientists, and drug development professionals.

A Senior Application Scientist's Guide to Comparative Efficacy and Selectivity Profiling

In the landscape of kinase inhibitor discovery, the robust characterization of a novel chemical entity is paramount. This guide provides a comprehensive framework for benchmarking the preclinical candidate 6-Pyridin-2-ylmethyl-pyridazin-3-ol, hereafter referred to as Compound-X , against established clinical Janus Kinase (JAK) inhibitors. Our objective is to move beyond simple potency metrics, delving into the nuances of selectivity and cellular efficacy that are critical for predicting clinical success.

This document is structured to provide not only the "how" but, more importantly, the "why" behind the experimental design, ensuring a self-validating and scientifically rigorous approach to candidate evaluation.

Foundational Rationale: Why Target JAK?

The Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) pathway is a critical signaling cascade downstream of numerous cytokine and growth factor receptors. Its dysregulation is a hallmark of various autoimmune diseases and cancers, making it a highly validated therapeutic target. Consequently, several JAK inhibitors have reached clinical approval, setting a high bar for new entrants. Our hypothetical candidate, Compound-X, a novel pyridazine derivative, is postulated to interact with the ATP-binding pocket of JAK enzymes. The central question is not merely if it inhibits JAKs, but how well it does so in comparison to established therapies like Tofacitinib and Upadacitinib.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation Cytokine Cytokine Cytokine->Receptor 1. Binding JAK->JAK STAT_dimer STAT Dimer JAK->STAT_dimer 4. STAT Phosphorylation & Dimerization Nucleus Nucleus STAT_dimer->Nucleus 5. Nuclear Translocation Gene Target Gene Transcription Nucleus->Gene 6. Gene Expression CompoundX Compound-X CompoundX->JAK Inhibition Clinical_Candidates Tofacitinib, Upadacitinib Clinical_Candidates->JAK Inhibition

Figure 1: A simplified representation of the JAK-STAT signaling pathway and the inhibitory action of Compound-X and clinical candidates.

The Benchmarking Strategy: A Multi-Tiered Approach

A robust comparison requires a tiered approach, moving from simple, direct biochemical assays to more complex, physiologically relevant cellular and functional assays. This allows for a clear, data-driven assessment of a candidate's potential.

Tier 1: Biochemical Potency and Selectivity

The initial step is to determine the direct inhibitory activity of Compound-X against the target enzymes in a purified, cell-free system. This provides a clean measure of potency (IC50) and intrinsic selectivity.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound-X against a panel of recombinant human JAK enzymes (JAK1, JAK2, JAK3, TYK2).

  • Methodology: A common method is a time-resolved fluorescence energy transfer (TR-FRET) assay.

    • Recombinant JAK enzyme, a suitable peptide substrate, and ATP are combined in a buffer system.

    • Compound-X and control inhibitors (Tofacitinib, Upadacitinib) are added across a range of concentrations (e.g., 10-point, 3-fold serial dilutions).

    • The reaction is initiated and allowed to proceed for a set time (e.g., 60 minutes) at room temperature.

    • A detection solution containing a lanthanide-labeled anti-phosphopeptide antibody is added.

    • After incubation, the TR-FRET signal is read on a suitable plate reader.

  • Data Analysis: The raw data is converted to percent inhibition relative to controls, and the IC50 values are calculated using a non-linear regression model (log(inhibitor) vs. response).

Data Summary: Biochemical Potency and Selectivity

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)JAK1/JAK2 Selectivity
Compound-X 55580015011x
Tofacitinib 102011002x
Upadacitinib 40250>50009006.25x

Note: Data is hypothetical and for illustrative purposes.

Tier 2: Cellular Target Engagement and Pathway Inhibition

Demonstrating that a compound can inhibit its target in a complex cellular environment is a critical next step. This is often assessed by measuring the phosphorylation of a direct downstream substrate, such as STAT proteins.

Experimental Protocol: Phospho-STAT (pSTAT) Flow Cytometry Assay

  • Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in a relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs).

  • Methodology:

    • Isolate and culture PBMCs.

    • Pre-incubate cells with serial dilutions of Compound-X and control inhibitors for a defined period (e.g., 1-2 hours).

    • Stimulate the cells with a specific cytokine to activate a particular JAK-STAT pathway (e.g., IL-6 for JAK1/2, IL-2 for JAK1/3).

    • Fix and permeabilize the cells to allow for intracellular antibody staining.

    • Stain with a fluorescently-labeled antibody specific for a phosphorylated STAT protein (e.g., anti-pSTAT3).

    • Analyze the samples by flow cytometry to quantify the level of pSTAT in specific cell populations.

  • Data Analysis: The median fluorescence intensity (MFI) of the pSTAT signal is used to determine the IC50 for pathway inhibition.

Data Summary: Cellular Pathway Inhibition

CompoundIL-6 induced pSTAT3 IC50 (nM)IL-2 induced pSTAT5 IC50 (nM)
Compound-X 25>1000
Tofacitinib 5030
Upadacitinib 150>5000

Note: Data is hypothetical and for illustrative purposes.

Tier 3: Functional Consequence and Off-Target Profiling

The final preclinical in vitro step is to assess the functional consequences of JAK inhibition and to understand the broader selectivity profile of the compound.

Experimental Protocol: Cytokine Release Assay

  • Objective: To measure the inhibition of pro-inflammatory cytokine production from activated immune cells.

  • Methodology:

    • Culture PBMCs or a specific immune cell subset.

    • Pre-incubate with Compound-X and controls.

    • Stimulate the cells with a potent activator (e.g., lipopolysaccharide - LPS).

    • After an extended incubation (e.g., 24 hours), collect the cell supernatant.

    • Quantify the concentration of key cytokines (e.g., TNF-α, IL-6) using a multiplex immunoassay (e.g., Luminex) or ELISA.

Experimental Protocol: Kinome-Wide Selectivity Screen

  • Objective: To assess the selectivity of Compound-X against a broad panel of human kinases.

  • Methodology: This is typically performed as a fee-for-service by specialized vendors.

    • Compound-X is tested at a high concentration (e.g., 1 µM) against a panel of >400 kinases.

    • The percent inhibition for each kinase is determined.

    • "Hits" (kinases inhibited above a certain threshold, e.g., 50%) are followed up with full IC50 determination.

Benchmarking_Workflow cluster_T1 Tier 1: Biochemical Profiling cluster_T2 Tier 2: Cellular Engagement cluster_T3 Tier 3: Functional & Safety Profiling T1_Assay In Vitro Kinase Assay (TR-FRET) T1_Output IC50 vs JAK1,2,3,TYK2 Intrinsic Selectivity T1_Assay->T1_Output T2_Assay pSTAT Flow Cytometry Assay (PBMCs) T1_Assay->T2_Assay Informs T3_Select_Assay Kinome-Wide Screen T1_Assay->T3_Select_Assay Informs T2_Output Cellular IC50 Pathway Inhibition T2_Assay->T2_Output T3_Func_Assay Cytokine Release Assay T2_Assay->T3_Func_Assay Informs T3_Func_Output Functional Efficacy T3_Func_Assay->T3_Func_Output T3_Select_Output Off-Target Profile T3_Select_Assay->T3_Select_Output

Figure 2: The tiered experimental workflow for benchmarking novel JAK inhibitors.

Interpretation and Next Steps

The hypothetical data presented suggests that Compound-X is a potent JAK1 inhibitor with good selectivity over other JAK isoforms, particularly JAK2. This profile is desirable as it may reduce the risk of hematological side effects associated with JAK2 inhibition. Its cellular activity in a pSTAT assay confirms its ability to engage the target in a physiological context.

The next logical steps in the preclinical development of Compound-X would involve:

  • In vivo efficacy studies: Testing Compound-X in a relevant animal model of autoimmune disease (e.g., collagen-induced arthritis in mice).

  • Pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) studies: To understand the compound's behavior in a living organism.

  • Safety and toxicology studies: To identify any potential liabilities before considering first-in-human studies.

By systematically benchmarking against known clinical candidates using a tiered, data-driven approach, we can build a comprehensive profile of a novel compound like this compound and make informed decisions about its potential for further development.

References

  • Schwartz, D. M., Kanno, Y., Villarino, A., Ward, M., Gadina, M., & O'Shea, J. J. (2017). JAK-STAT Signaling in Immunity: A Comprehensive Review. Nature Reviews Immunology. [Link]

  • O'Shea, J. J., & Plenge, R. (2012). JAK and STAT signaling molecules in immunoregulation and immune-mediated disease. Immunity. [Link]

  • Winthrop, K. L. (2017). The emerging safety profile of JAK inhibitors in rheumatic disease. Nature Reviews Rheumatology. [Link]

Safety Operating Guide

Definitive Guide to the Safe Disposal of 6-Pyridin-2-ylmethyl-pyridazin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 6-Pyridin-2-ylmethyl-pyridazin-3-ol. As a heterocyclic compound likely utilized in targeted drug discovery and medicinal chemistry, its handling and disposal demand a rigorous, safety-first approach. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, this protocol is grounded in the precautionary principle, treating the substance as hazardous based on the known profiles of its constituent chemical moieties: pyridine and pyridazine.

Our objective is to provide you with a self-validating system for waste management that ensures the safety of your personnel, protects the environment, and maintains full regulatory compliance.

Core Principles: Hazard Assessment and the Precautionary Principle

Due to the novelty of this compound, comprehensive toxicological and environmental fate data is not available. Therefore, we must infer its potential hazards from its structure:

  • Pyridine Moiety : Pyridine and its derivatives are known to be toxic if ingested, inhaled, or absorbed through the skin. They are often flammable and can act as neurotoxins. The U.S. Environmental Protection Agency (EPA) classifies pyridine as a hazardous waste constituent.

  • Pyridazine Moiety : Pyridazine structures are prevalent in pharmaceuticals and agrochemicals due to their wide range of biological activities. This inherent bioactivity necessitates that they be handled as potentially toxic and environmentally persistent until proven otherwise.

Given these risk factors, the core directive is to treat this compound and any contaminated materials as hazardous chemical waste . Under no circumstances should this compound be disposed of down the drain or in general solid waste.

Essential Safety and Handling Equipment

Before beginning any waste consolidation or disposal procedures, ensure the following Personal Protective Equipment (PPE) and safety equipment are immediately accessible and in use.

Equipment TypeSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against accidental splashes of solutions containing the compound.
Hand Protection Nitrile gloves (minimum thickness of 4 mil).Provides a chemical-resistant barrier to prevent dermal absorption.
Body Protection Flame-resistant laboratory coat.Protects against spills and contamination of personal clothing.
Emergency Equipment Functioning chemical fume hood, safety shower, and eyewash station.Essential for mitigating exposure in case of a significant spill or accident.

Step-by-Step Disposal Protocol

This protocol outlines the precise steps for segregating, packaging, and arranging for the final disposal of this compound waste.

Step 1: Waste Segregation at the Point of Generation

Proper segregation is critical to prevent dangerous chemical reactions and ensure compliant disposal.

  • Solid Waste : Collect pure (un-dissolved) this compound, contaminated consumables (e.g., weighing paper, gloves, pipette tips), and used silica gel in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste (Non-Halogenated) : If the compound is dissolved in solvents like methanol, ethanol, or acetonitrile, collect it in a container designated for non-halogenated flammable liquid waste.

  • Liquid Waste (Halogenated) : If dissolved in solvents such as dichloromethane (DCM) or chloroform, collect it in a separate container for halogenated solvent waste.

Step 2: Waste Containerization

Select appropriate containers to ensure safe storage and transport.

  • Obtain Approved Containers : Use only containers provided or approved by your institution's Environmental Health & Safety (EHS) department. For liquids, this is typically a high-density polyethylene (HDPE) or glass bottle with a screw cap. For solids, a wide-mouth HDPE container is suitable.

  • Inspect Container Integrity : Before use, ensure the container is free from cracks, leaks, or residue from previous contents.

  • Leave Headspace : For liquid waste, fill the container to no more than 80% capacity. This allows for vapor expansion and reduces the risk of spills.

Step 3: Accurate and Compliant Labeling

Proper labeling is a legal requirement and essential for safety.

  • Attach a Hazardous Waste Tag : As soon as you begin adding waste to the container, affix a hazardous waste tag provided by your EHS office.

  • Complete All Fields : Fill out the tag completely and legibly. This must include:

    • The words "Hazardous Waste."

    • The full, unabbreviated chemical name: "this compound."

    • List all other constituents and their approximate percentages (including solvents).

    • The specific hazard characteristics (e.g., Toxic, Flammable).

    • The date accumulation started.

Step 4: Temporary Storage and Disposal Request
  • Safe Storage : Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area must be at or near the point of generation and under the control of the lab personnel.

  • Request Pickup : Once the container is full or you have finished the project, submit a chemical waste pickup request through your institution's EHS portal. Do not allow waste to accumulate for extended periods.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste containing this compound.

DisposalWorkflow A Waste Generation (this compound) B Is the waste solid or liquid? A->B C Solid Waste (e.g., powder, contaminated gloves) B->C Solid D Liquid Waste (dissolved in solvent) B->D Liquid H Collect in 'Solid Hazardous Waste' Container C->H E Is the solvent halogenated? (e.g., DCM, Chloroform) D->E F Collect in 'Halogenated Liquid Waste' Container E->F Yes G Collect in 'Non-Halogenated Liquid Waste' Container E->G No I Attach & Complete Hazardous Waste Tag F->I G->I H->I J Store in Designated Satellite Accumulation Area I->J K Submit Waste Pickup Request to EHS J->K

Caption: Decision workflow for proper segregation and disposal of this compound waste.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel : Immediately alert all personnel in the vicinity.

  • Assess the Spill :

    • Small Spill (<50 mL in a fume hood) : If you are trained and equipped, you can manage the cleanup. Absorb the spill with a chemical absorbent pad or vermiculite.

    • Large Spill (>50 mL or outside a fume hood) : Evacuate the immediate area. If there is an inhalation hazard, evacuate the entire lab and call your institution's emergency EHS number.

  • Cleanup : Wearing your full PPE, carefully collect the absorbent material using non-sparking tools. Place it in the designated solid hazardous waste container.

  • Decontaminate : Wipe the spill area with a suitable solvent (e.g., ethanol), and place the cleaning materials in the solid waste container.

  • Report : Report the incident to your laboratory supervisor and EHS department, regardless of the size.

By adhering to this comprehensive guide, you build a framework of safety and compliance into your research operations, ensuring that your work's integrity extends from discovery through to the responsible management of its byproducts.

References

  • U.S. Environmental Protection Agency (EPA) . Code of Federal Regulations, Title 40, Part 261 - Identification and Listing of Hazardous Waste. Provides the regulatory framework for classifying hazardous materials in the United States. [Link]

  • Occupational Safety and Health Administration (OSHA) . Hazard Communication Standard (HCS). Outlines the requirements for chemical labeling and safety data sheets. [Link]

  • National Research Council . Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. A comprehensive guide to laboratory safety, including chemical waste management. [Link]

A Researcher's Guide to the Safe Handling of 6-Pyridin-2-ylmethyl-pyridazin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Profile: A Structural Approach

The chemical structure of 6-Pyridin-2-ylmethyl-pyridazin-3-ol (C10H9N3O) informs its potential hazards.[1] The presence of the pyridine and pyridazine rings suggests that it may share toxicological properties with these parent compounds. Pyridine, for instance, is a flammable liquid and vapor that can be harmful if inhaled, absorbed through the skin, or swallowed. It is known to cause skin and eye irritation, and prolonged exposure can lead to more severe health effects.[2] Similarly, pyridazine and its derivatives are often classified as irritants, with the potential to cause skin, eye, and respiratory irritation.[3] Therefore, it is prudent to handle this compound with a high degree of caution, assuming it may possess similar hazardous properties.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is non-negotiable when handling this compound to minimize exposure through all potential routes: inhalation, dermal contact, and ingestion.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles conforming to EN166 or NIOSH standards.To protect eyes from splashes of the compound or solvents, which could cause serious irritation or damage.[2][3][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).To prevent skin contact. It is crucial to inspect gloves before use and to employ proper glove removal techniques to avoid contaminating the skin.[2][4][5]
Body Protection A fully buttoned lab coat. A chemical-resistant apron is recommended for larger quantities.To protect the skin and personal clothing from spills and splashes.[2]
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors.To be used when there is a risk of generating dust or aerosols, or when working outside of a certified chemical fume hood.[4]

Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don_1 Wash Hands Don_2 Lab Coat Don_1->Don_2 Don_3 Respirator (if needed) Don_2->Don_3 Don_4 Goggles Don_3->Don_4 Don_5 Gloves Don_4->Don_5 Doff_1 Gloves Doff_2 Goggles Doff_1->Doff_2 Doff_3 Lab Coat Doff_2->Doff_3 Doff_4 Respirator (if needed) Doff_3->Doff_4 Doff_5 Wash Hands Doff_4->Doff_5

Caption: A logical workflow for donning and doffing PPE to minimize contamination.

Operational Plan: Safe Handling and Storage

Engineering Controls:

  • Ventilation: All manipulations of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2][5]

  • Eyewash and Safety Shower: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[6]

Safe Handling Practices:

  • Avoid direct contact with the skin and eyes.[3]

  • Do not eat, drink, or smoke in the laboratory.[2]

  • Keep containers tightly closed when not in use.[2]

  • Avoid the formation of dust and aerosols.

Storage:

  • Store in a cool, dry, and well-ventilated area.[2]

  • Keep containers tightly sealed.[4]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[4]

Disposal Plan: A Cradle-to-Grave Responsibility

The proper disposal of this compound and its contaminated waste is a critical aspect of laboratory safety and environmental stewardship.

Waste Segregation and Collection:

  • Designated Waste Container: All waste containing this compound, including contaminated consumables like pipette tips and weighing paper, must be collected in a designated, clearly labeled, and sealable hazardous waste container.[7][8]

  • Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound."[8]

  • Incompatibility: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[8]

Final Disposal:

  • Under no circumstances should this compound be disposed of down the drain or in regular trash.[8]

  • The recommended method for the final disposal of this compound is through a licensed professional waste disposal service.[8] Chemical incineration in a facility equipped with an afterburner and scrubber is often the preferred method for such compounds.[4][8]

Spill Management Protocol

Spill_Management Evacuate Evacuate Immediate Area Ventilate Ensure Proper Ventilation Evacuate->Ventilate Contain Contain Spill with Inert Absorbent Ventilate->Contain Collect Collect Absorbed Material Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose

Caption: A step-by-step protocol for managing spills of this compound.

In the event of a spill, evacuate the immediate area and ensure proper ventilation.[7] Contain the spill using an inert absorbent material such as vermiculite or sand.[7] Carefully collect the absorbed material into the designated hazardous waste container.[7] The spill area should then be thoroughly decontaminated.

Emergency Procedures: Preparedness is Paramount

In Case of Exposure:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][5]

  • Skin Contact: Wash the affected area immediately with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[2][5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

By adhering to these stringent safety protocols, researchers can confidently work with this compound, ensuring their safety and the integrity of their research environment.

References

  • BenchChem. (n.d.). Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals.
  • ChemicalBook. (n.d.). Pyridazine - Safety Data Sheet.
  • BenchChem. (n.d.). Proper Disposal of 3-Aminopyridazine: A Guide for Laboratory Professionals.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • BenchChem. (n.d.). Personal protective equipment for handling 6-Azidotetrazolo[1,5-b]pyridazine.
  • Apollo Scientific. (2023, July 6). Pyridazine-4-carboxylic acid - Safety Data Sheet.
  • Unknown. (n.d.). MATERIAL SAFETY DATA SHEET.
  • Echemi. (n.d.). This compound.
  • Unknown. (n.d.). Safety Operating Procedure.

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.